2-(Bromomethyl)tetrahydro-2H-pyran
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNWCBOXPOLLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022286 | |
| Record name | 2-(Bromomethyl)tetrahydro-2H-pyran | |
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Molecular Weight |
179.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34723-82-5 | |
| Record name | 2-(Bromomethyl)tetrahydro-2H-pyran | |
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| Record name | 34723-82-5 | |
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| Record name | 2-(Bromomethyl)tetrahydro-2H-pyran | |
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| Record name | 2-(Bromomethyl)tetrahydro-2H-pyran | |
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| Record name | 2-(BROMOMETHYL)TETRAHYDRO-2H-PYRAN | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BYT763GMT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A-Z Guide to 2-(Bromomethyl)tetrahydro-2H-pyran: Synthesis, Characterization, and Handling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Bromomethyl)tetrahydro-2H-pyran is a pivotal building block in medicinal chemistry and organic synthesis, primarily utilized as a versatile electrophile for introducing the tetrahydropyranylmethyl moiety. This guide provides an in-depth examination of a robust and widely-used synthetic route—the Appel reaction—for its preparation from (tetrahydro-2H-pyran-2-yl)methanol. We will explore the underlying mechanism, provide a detailed, field-tested experimental protocol, and outline a comprehensive strategy for structural verification and purity assessment using modern analytical techniques. Furthermore, this document emphasizes critical safety and handling protocols to ensure safe and reproducible results in the laboratory.
Strategic Synthesis: The Appel Reaction
Rationale for Method Selection
The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. While several reagents can achieve this, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), the Appel reaction is often the method of choice for substrates like (tetrahydro-2H-pyran-2-yl)methanol.[1]
The primary advantage of the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), lies in its exceptionally mild and near-neutral reaction conditions.[2][3] This is crucial for the tetrahydropyran (THP) ring system, which can be sensitive to the harsh acidic conditions of alternative methods, potentially leading to undesired ring-opening byproducts. The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, ensuring high conversion rates.[4]
Reaction Mechanism Deep Dive
The Appel reaction proceeds through a well-established, multi-step mechanism involving the activation of the alcohol.[2][3][5]
-
Activation of PPh₃: Triphenylphosphine, a potent nucleophile, attacks one of the bromine atoms on carbon tetrabromide. This generates a phosphonium salt intermediate and the tribromomethanide anion (CBr₃⁻).
-
Proton Transfer: The tribromomethanide anion is a strong base and promptly deprotonates the starting alcohol, forming an alkoxide and bromoform (CHBr₃).
-
Alkoxyphosphonium Salt Formation: The newly formed alkoxide attacks the electrophilic phosphorus atom of the phosphonium salt, displacing a bromide ion and forming a key intermediate, the alkoxyphosphonium salt.
-
Sₙ2 Displacement: The bromide ion, now acting as a nucleophile, performs a backside attack on the carbon atom of the CH₂-O group. This Sₙ2 displacement results in the formation of the desired product, 2-(bromomethyl)tetrahydro-2H-pyran, with an inversion of stereochemistry if the carbon were chiral.[1][4] The thermodynamic driving force is the concurrent formation of triphenylphosphine oxide.[4]
Visualization of the Appel Reaction Mechanism
Caption: Mechanism of the Appel reaction for alcohol bromination.
Experimental Protocol & Workflow
This section provides a detailed, step-by-step protocol for the synthesis and subsequent purification of 2-(bromomethyl)tetrahydro-2H-pyran.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| (Tetrahydro-2H-pyran-2-yl)methanol | 116.16 | 5.00 g | 43.0 | Starting Material |
| Carbon Tetrabromide (CBr₄) | 331.63 | 15.6 g | 47.3 (1.1 eq) | Toxic solid, handle in fume hood |
| Triphenylphosphine (PPh₃) | 262.29 | 12.4 g | 47.3 (1.1 eq) | Solid, irritant |
| Dichloromethane (DCM) | 84.93 | ~150 mL | - | Anhydrous, solvent |
| Silica Gel | - | As needed | - | For column chromatography |
| Hexane / Ethyl Acetate | - | As needed | - | Eluent for chromatography |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add (tetrahydro-2H-pyran-2-yl)methanol (5.00 g, 43.0 mmol) and carbon tetrabromide (15.6 g, 47.3 mmol).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask.
-
Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Reagent Addition: Slowly add triphenylphosphine (12.4 g, 47.3 mmol) portion-wise over 15-20 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting alcohol spot (lower Rƒ) and the appearance of a new product spot (higher Rƒ) indicates completion.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM.
-
The resulting crude residue will contain the product, triphenylphosphine oxide, and excess reagents.
-
-
Purification (Silica Gel Chromatography):
-
Slurry the crude residue with a small amount of silica gel and dry it.
-
Prepare a silica gel column packed in hexane.
-
Load the dried crude material onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5-10% ethyl acetate). Self-Validation: The product is significantly less polar than the triphenylphosphine oxide byproduct, which will remain on the column.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Final Product: Combine the pure fractions and concentrate under reduced pressure to yield 2-(bromomethyl)tetrahydro-2H-pyran as a colorless to pale yellow liquid.[6][7]
Overall Synthesis and Characterization Workflow
Caption: Workflow from synthesis to final product validation.
Comprehensive Characterization
An orthogonal analytical approach is essential to unambiguously confirm the structure and purity of the synthesized 2-(bromomethyl)tetrahydro-2H-pyran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.[8]
-
¹H NMR (Proton NMR): Provides information on the electronic environment and connectivity of hydrogen atoms. The key diagnostic signals are the diastereotopic protons of the -CH₂Br group, which will appear as two distinct multiplets (doublet of doublets) due to coupling with the adjacent methine proton on the THP ring.
-
¹³C NMR (Carbon NMR): Confirms the carbon skeleton. The most downfield signal (excluding the solvent) will be the carbon of the -CH₂Br group, shifted by the electronegative bromine atom.
Table of Expected NMR Data (in CDCl₃)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| -CH₂Br | ~3.4 - 3.6 (m, 2H) | ~36-38 |
| Ring CH-O | ~3.9 - 4.1 (m, 1H) | ~77-79 |
| Ring CH₂-O | ~3.3 - 3.5 (m, 1H) | ~68-70 |
| Ring CH₂'s | ~1.4 - 1.9 (m, 6H) | ~22-32 |
Note: Exact chemical shifts may vary slightly based on solvent and instrument calibration.[9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 2-(bromomethyl)tetrahydro-2H-pyran (C₆H₁₁BrO), the expected molecular weight is approximately 179.05 g/mol .[10][11] A key feature in the mass spectrum will be the characteristic isotopic pattern of bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups. For this molecule, the most significant features will be:
-
C-H stretching (alkane): Strong bands in the 2850-3000 cm⁻¹ region.
-
C-O stretching (ether): A strong, characteristic band around 1080-1120 cm⁻¹.
-
The absence of a broad O-H stretch (~3300 cm⁻¹) from the starting alcohol is a crucial indicator of a successful reaction.
Safety, Handling, and Storage
4.1. Reagent Safety
-
Carbon Tetrabromide (CBr₄): Toxic and harmful if swallowed or inhaled.[12] It can cause severe eye and skin irritation.[13] Always handle in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[14]
-
Triphenylphosphine (PPh₃): May cause skin and respiratory irritation. Avoid creating dust.[14]
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.
4.2. Product Handling and Storage
-
2-(Bromomethyl)tetrahydro-2H-pyran: Causes skin, eye, and respiratory system irritation.[15] Handle with standard PPE.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
4.3. Waste Disposal
-
Dispose of all chemical waste, including residual reagents and solvents, according to institutional and local environmental regulations.[12] Halogenated organic waste should be collected in a designated container.
References
-
Organic Chemistry Portal. (n.d.). Alcohol to Bromide. Retrieved from [Link]
-
Wikipedia. (2023). Appel reaction. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). Retrieved from [Link]
-
Name-Reaction.com. (2026). Appel Reaction. Retrieved from [Link]
-
International Labour Organization. (2021). ICSC 0474 - CARBON TETRABROMIDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. Retrieved from [Link]
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
-
PubChem. (n.d.). 2-(Bromomethyl)tetrahydro-2H-pyran. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates. Retrieved from [Link]
-
MDPI. (2019). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]
-
ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Retrieved from [Link]
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- 6. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 7. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. 2-(BROMOMETHYL)TETRAHYDRO-2 H-PYRAN(34723-82-5) 1H NMR [m.chemicalbook.com]
- 9. 2-(BROMOMETHYL)TETRAHYDRO-2 H-PYRAN(34723-82-5) 13C NMR spectrum [chemicalbook.com]
- 10. 2-(Bromomethyl)tetrahydro-2H-pyran | C6H11BrO | CID 141917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-(溴甲基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.com]
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2-(bromomethyl)tetrahydro-2H-pyran chemical properties and structure
An In-Depth Technical Guide to 2-(bromomethyl)tetrahydro-2H-pyran: Structure, Properties, and Synthetic Utility
Executive Summary: 2-(Bromomethyl)tetrahydro-2H-pyran is a pivotal heterocyclic building block in modern organic synthesis. Characterized by a stable tetrahydropyran (THP) ring and a reactive bromomethyl functional group, this compound serves as a versatile intermediate for introducing the THP moiety into a wide array of complex molecules. Its unique structural and electronic properties, governed by the interplay of the ring conformation and the influence of the ring oxygen, dictate its reactivity, primarily through nucleophilic substitution pathways. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical structure, stereoelectronic properties, spectroscopic profile, synthesis, and key applications, grounded in established experimental insights and authoritative references.
Molecular Structure and Stereochemistry
The chemical identity of 2-(bromomethyl)tetrahydro-2H-pyran is defined by its saturated six-membered oxacyclic ring substituted at the C2 position. Understanding its three-dimensional structure is critical to predicting its reactivity.
Core Structure and Conformation
The tetrahydropyran ring is not planar; it predominantly adopts a low-energy chair conformation to minimize torsional and steric strain, much like cyclohexane.[1][2] In this conformation, the substituents at each carbon can be oriented in either an axial or equatorial position. For a 2-substituted THP ring, the substituent's orientation is a critical determinant of the molecule's stability and reactivity.
The bromomethyl group (-CH₂Br) at the C2 position will preferentially occupy the equatorial position to minimize steric hindrance with the axial hydrogens at the C4 and C6 positions. However, this preference is modulated by a significant stereoelectronic interaction known as the anomeric effect.
Caption: 2D Structure of 2-(bromomethyl)tetrahydro-2H-pyran.
The Anomeric Effect
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) of a pyranose ring to occupy the axial position, despite the steric disadvantage.[3] This counterintuitive stability arises from a stabilizing hyperconjugative interaction between a lone pair (n) on the endocyclic oxygen and the antibonding orbital (σ*) of the C-X bond (where X is the electronegative substituent).[4]
For 2-(bromomethyl)tetrahydro-2H-pyran, while the C-Br bond is the key feature, the anomeric effect primarily concerns substituents directly on the anomeric carbon. However, the underlying principle of hyperconjugation is crucial. The electron-withdrawing inductive effect of the ring oxygen enhances the electrophilicity of the exocyclic methylene carbon, making it highly susceptible to nucleophilic attack.[5] The stability of the resulting transition state is influenced by these orbital interactions.
Chemical and Physical Properties
The physical properties of 2-(bromomethyl)tetrahydro-2H-pyran are summarized in the table below. It is a colorless liquid at room temperature with a high boiling point and density greater than water.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁BrO | [6][7] |
| Molecular Weight | 179.05 g/mol | [6][7] |
| Appearance | Colorless Liquid | [7] |
| CAS Number | 34723-82-5 | [6][7] |
| Density | 1.397 g/mL at 25 °C | [7] |
| Boiling Point | 153 °C | [7] |
| Melting Point | -59 to -58 °C | [7] |
| Refractive Index (n²⁰/D) | 1.489 | [7] |
| Flash Point | 65 °C (149 °F) | [7] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of 2-(bromomethyl)tetrahydro-2H-pyran.
| Spectroscopy | Characteristic Features |
| ¹H NMR | The spectrum is complex due to the overlapping signals of the diastereotopic ring protons. Key signals include: a multiplet for the proton at C2 (approx. 3.4-3.6 ppm), two doublets of doublets for the -CH₂Br protons (approx. 3.3-3.5 ppm), and multiplets for the remaining ring protons (approx. 1.3-1.9 ppm).[6][8] |
| ¹³C NMR | Expected chemical shifts include: C2 (~78-82 ppm), the bromomethyl carbon (-CH₂Br) (~38-42 ppm), and the other ring carbons (C3, C4, C5, C6) appearing between ~20-68 ppm.[6][9] |
| Infrared (IR) | The spectrum is dominated by C-H stretching and bending vibrations. Key diagnostic peaks include: strong C-H alkane stretches just below 3000 cm⁻¹, a strong C-O-C ether stretch around 1080-1120 cm⁻¹, and the C-Br stretch, which appears in the fingerprint region between 690-515 cm⁻¹. A characteristic C-H wag for the -CH₂X group may also be visible from 1300-1150 cm⁻¹.[10][11][12] |
| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity at m/z 178 and 180. Common fragmentation patterns involve the loss of Br• (m/z 99) and subsequent ring fragmentation. |
Synthesis and Manufacturing
The most common and reliable laboratory-scale synthesis of 2-(bromomethyl)tetrahydro-2H-pyran involves the conversion of the corresponding primary alcohol, (tetrahydro-2H-pyran-2-yl)methanol, using standard bromination methods.
Recommended Synthetic Route: The Appel Reaction
The Appel reaction provides a mild and high-yielding method for converting primary alcohols to the corresponding alkyl bromides using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[13][14] The reaction proceeds via an Sₙ2 mechanism, driven by the formation of the highly stable triphenylphosphine oxide byproduct.[15][16][17]
Caption: Experimental workflow for the synthesis of 2-(bromomethyl)tetrahydro-2H-pyran.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 2-(bromomethyl)tetrahydro-2H-pyran from (tetrahydro-2H-pyran-2-yl)methanol.
Materials:
-
(Tetrahydro-2H-pyran-2-yl)methanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add (tetrahydro-2H-pyran-2-yl)methanol (1.0 equiv) and dissolve in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon tetrabromide (1.2 equiv) to the solution, followed by the portion-wise addition of triphenylphosphine (1.2 equiv). Causality: Portion-wise addition of PPh₃ is crucial to control the initial exotherm of the reaction.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting alcohol is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM.
-
The resulting crude residue will contain the product, triphenylphosphine oxide, and bromoform. Purify this residue directly by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc).
-
Combine the product-containing fractions and concentrate under reduced pressure to yield 2-(bromomethyl)tetrahydro-2H-pyran as a colorless oil.
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Chemical Reactivity and Applications
The synthetic utility of 2-(bromomethyl)tetrahydro-2H-pyran stems from its predictable reactivity as an electrophile.
Core Reactivity: Nucleophilic Substitution (Sₙ2)
The primary mode of reactivity is nucleophilic substitution.[5] The carbon atom of the bromomethyl group is highly electrophilic due to two key factors:
-
Inductive Effect: The adjacent ring oxygen atom is electronegative and withdraws electron density from the C2 carbon, which in turn polarizes the C-CH₂Br bond, making the methylene carbon electron-deficient.
-
Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles.
The reaction typically proceeds via a classic Sₙ2 mechanism, leading to the formation of a new bond between the nucleophile and the methylene carbon.
Caption: Generalized Sₙ2 reaction pathway.
Applications in Organic Synthesis
This reagent is widely used to install the tetrahydropyranylmethyl group, a common structural motif in pharmaceuticals and natural products.
-
Ether Synthesis: Reaction with alcohols or phenols (typically deprotonated with a mild base like K₂CO₃) yields ethers. This is a common strategy in the synthesis of liquid crystals and complex natural products.[5][18]
-
C-C Bond Formation: It reacts with soft carbon nucleophiles like organocuprates or stabilized enolates. It has also been used in nickel-catalyzed cross-coupling reactions with potassium heteroaryltrifluoroborates.[7]
-
Synthesis of Heterocycles: It serves as a precursor for more complex tellurated heterocycles used in organometallic chemistry.[7]
-
Amine Synthesis: Primary and secondary amines can displace the bromide to form the corresponding substituted amines.[19]
Detailed Experimental Protocol: O-Alkylation of a Phenol
Objective: To synthesize 2-((phenoxymethyl)tetrahydro-2H-pyran.
Materials:
-
2-(Bromomethyl)tetrahydro-2H-pyran
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1M Aqueous HCl
-
Saturated Aqueous NaCl (brine)
Procedure:
-
To a round-bottom flask, add phenol (1.0 equiv), anhydrous K₂CO₃ (1.5 equiv), and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes. Causality: This step ensures the formation of the potassium phenoxide nucleophile in situ.
-
Add 2-(bromomethyl)tetrahydro-2H-pyran (1.1 equiv) to the mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic layers and wash sequentially with 1M HCl, water, and finally brine. Causality: The washes remove residual DMF, unreacted phenoxide, and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield the desired ether.
-
Validation: Confirm product identity and purity via NMR and IR spectroscopy.
Safety and Handling
2-(Bromomethyl)tetrahydro-2H-pyran is an irritant and requires careful handling in a well-ventilated chemical fume hood.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6] Some suppliers also list H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(Bromomethyl)tetrahydro-2H-pyran is a cornerstone reagent for synthetic chemists, offering a reliable method for introducing the valuable tetrahydropyran scaffold. Its reactivity is dominated by the electrophilic nature of its bromomethyl group, which readily undergoes Sₙ2 displacement with a variety of nucleophiles. A thorough understanding of its conformational properties, combined with well-established protocols for its synthesis and application, enables its effective use in the development of complex molecular architectures for pharmaceutical and materials science research.
References
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PubChem. 2-(Bromomethyl)tetrahydro-2H-pyran. National Center for Biotechnology Information. [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. [Link]
-
PrepChem. Synthesis of Tetrahydro-N-phenyl-2H-pyran-2-methanamine. [Link]
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Scribd. IR Spectrum Table by Frequency Range. [Link]
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Pierson, G. O., & Runquist, O. A. (1968). Conformational analysis of some 2-alkoxytetrahydropyrans. The Journal of Organic Chemistry, 33(6), 2572–2574. [Link]
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UCLA Chemistry. Table of Characteristic IR Absorptions. [Link]
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Jones, R. A. Y., Katritzky, A. R., & Richards, A. C. (1972). 2,6-Divinyltetrahydropyran. Journal of the Chemical Society, Perkin Transactions 2, (4), 391-394. [Link]
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PrepChem. Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran. [Link]
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Sharov, V. S., & Tantillo, D. J. (2021). Anomeric Effect, Hyperconjugation and Electrostatics: Lessons from Complexity in a Classic Stereoelectronic Phenomenon. arXiv preprint arXiv:2107.05142. [Link]
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Organic Chemistry Data. Alcohol to Bromide - Common Conditions. [Link]
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Jean-Denys, H., et al. (2020). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 16, 268-276. [Link]
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Organic Syntheses. 2H-Pyran-2-one. [Link]
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NROChemistry. Appel Reaction: Mechanism & Examples. [Link]
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Al-Juaid, S. S., et al. (2001). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. International Journal of Molecular Sciences, 2(4), 180-192. [Link]
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Rychnovsky, S. D., & Griesgraber, G. (1992). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 57(6), 1559–1563. [Link]
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Alabugin, I. V., et al. (2021). Anomeric effect, hyperconjugation and electrostatics: lessons from complexity in a classic stereoelectronic phenomenon. Chemical Society Reviews, 50(17), 9637-9721. [Link]
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Booth, H., Grindley, T. B., & Khedhair, K. A. (1982). The anomeric and exo-anomeric effects in 2-methoxytetrahydropyran. Journal of the Chemical Society, Chemical Communications, (18), 1047-1048. [Link]
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Cramer, C. J., Truhlar, D. G., & French, A. D. (1997). Exo-anomeric effects on energies and geometries of different conformations of glucose and related systems in the gas phase and aqueous solution. Carbohydrate research, 298(1-2), 1-14. [Link]
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Al-Zoubi, R. M., & Marion, O. (2002). Synthesis of Substituted 2-Bromo Phenols Using a Novel Bromination-Dehydrobromination Reaction. Journal of Chemical Research, 2002(11), 570-571. [Link]
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An In-depth Technical Guide to 2-(Bromomethyl)tetrahydro-2H-pyran: A Versatile Reagent in Modern Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-(bromomethyl)tetrahydro-2H-pyran, a versatile reagent in organic synthesis. The document delves into its synthesis, physical and chemical properties, and its reactivity profile, with a particular focus on its role as a key building block for the introduction of the tetrahydropyranylmethyl (THPM) moiety. Detailed experimental protocols, mechanistic insights, and a comparative analysis with the related tetrahydropyranyl (THP) protecting group are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.
Introduction: The Tetrahydropyran Motif and the Utility of 2-(Bromomethyl)tetrahydro-2H-pyran
The tetrahydropyran (THP) ring is a privileged scaffold in a vast array of biologically active natural products and pharmaceuticals.[1] Its saturated, oxygen-containing six-membered ring imparts favorable physicochemical properties, including increased polarity and the ability to act as a hydrogen bond acceptor, which can enhance a molecule's pharmacokinetic profile.[1] Consequently, the development of reagents that facilitate the efficient and selective introduction of the THP moiety into complex molecular architectures is of paramount importance to the synthetic chemist.
2-(Bromomethyl)tetrahydro-2H-pyran emerges as a valuable reagent for this purpose. It serves as a potent electrophile, enabling the facile installation of the tetrahydropyranylmethyl (THPM) group onto a variety of nucleophiles. This guide will explore the synthesis, reactivity, and applications of this versatile building block, providing both the foundational knowledge and practical insights necessary for its successful implementation in research and development.
Synthesis and Physicochemical Properties
The most common and efficient method for the preparation of 2-(bromomethyl)tetrahydro-2H-pyran is the Appel reaction, which involves the conversion of the corresponding primary alcohol, (tetrahydro-2H-pyran-2-yl)methanol, to the alkyl bromide.[2]
Synthesis via the Appel Reaction
The Appel reaction utilizes triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄), to effect the transformation under mild conditions.[2] The driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.
Mechanism of the Appel Reaction:
The reaction proceeds through the formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrabromide. The alcohol then acts as a nucleophile, attacking the phosphonium species to form an alkoxyphosphonium bromide. In the final step, the bromide ion displaces triphenylphosphine oxide in an Sₙ2 reaction, yielding the desired alkyl bromide.
Figure 1: Mechanism of the Appel Reaction.
Physicochemical Properties
2-(Bromomethyl)tetrahydro-2H-pyran is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 34723-82-5 | [3] |
| Molecular Formula | C₆H₁₁BrO | [3] |
| Molecular Weight | 179.05 g/mol | [3] |
| Boiling Point | 153 °C (lit.) | [3] |
| Density | 1.397 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.489 (lit.) | [3] |
Spectroscopic Data
The structural identity of 2-(bromomethyl)tetrahydro-2H-pyran can be confirmed by standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is characterized by a series of multiplets in the aliphatic region corresponding to the protons on the tetrahydropyran ring and a downfield multiplet for the proton at the 2-position. The methylene protons adjacent to the bromine atom typically appear as a doublet of doublets.
-
¹³C NMR: The carbon NMR spectrum shows six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the bromine atom is shifted downfield due to the deshielding effect of the halogen.[4]
-
IR Spectroscopy: The infrared spectrum displays characteristic C-H stretching vibrations in the region of 2850-3000 cm⁻¹ and a strong C-O stretching band around 1090 cm⁻¹.
Reactivity and Mechanistic Considerations
The primary mode of reactivity for 2-(bromomethyl)tetrahydro-2H-pyran is nucleophilic substitution at the methylene carbon bearing the bromine atom. The bromine atom is a good leaving group, and the carbon is activated towards nucleophilic attack. The reaction typically proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry if the carbon were chiral.
Figure 3: Workflow for a representative synthesis.
Procedure:
-
To a solution of (6-propyltetrahydro-2H-pyran-3-yl)methanol (10.00 g, 63.19 mmol) and carbon tetrabromide (22.00 g, 66.35 mmol) in dichloromethane, add triphenylphosphine (17.40 g, 66.35 mmol) portion-wise under ice-cooling. [2]2. Stir the resulting reaction mixture at room temperature for 1 hour. [2]3. Concentrate the mixture using a rotary evaporator. [2]4. Purify the residue by silica gel chromatography to obtain 5-(bromomethyl)-2-propyltetrahydro-2H-pyran. (11.00 g, 78.7% yield). [2]
O-Alkylation of a Phenol
This protocol is adapted from a patent literature procedure.[2]
Procedure:
-
Combine 5-(bromomethyl)-2-propyltetrahydro-2H-pyran (11.00 g, 49.74 mmol), potassium carbonate (6.87 g, 49.74 mmol), and 4-ethoxy-2,3-difluorophenol (8.66 g, 49.74 mmol) in DMF. [2]2. Stir the mixture at 70 °C for 5 hours. [2]3. Pour the reaction mixture into water and extract with toluene. [2]4. Wash the combined organic layers with water and saturated brine, dry over anhydrous magnesium sulfate, and concentrate to yield the product. [2]
Safety and Handling
2-(Bromomethyl)tetrahydro-2H-pyran is a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation. [5]
-
Handling: Use only in a well-ventilated area or in a chemical fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Always consult the Safety Data Sheet (SDS) before handling this reagent.
Conclusion
2-(Bromomethyl)tetrahydro-2H-pyran is a valuable and versatile reagent for the introduction of the tetrahydropyranylmethyl (THPM) moiety in organic synthesis. Its straightforward preparation via the Appel reaction and its predictable reactivity through Sₙ2 displacement make it an attractive building block for the construction of complex molecules. The resulting THPM ethers offer a stable alternative to the more common THP ethers, providing chemists with an additional tool for strategic protecting group manipulation. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, will enable researchers to effectively harness the synthetic potential of this important reagent.
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Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
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An In-depth Technical Guide to 2-(Bromomethyl)tetrahydro-2H-pyran: Synthesis, Reactivity, and Applications in Modern Organic Chemistry
For Immediate Release
A Comprehensive Monograph for Researchers, Scientists, and Drug Development Professionals on the Versatile Synthetic Building Block, 2-(Bromomethyl)tetrahydro-2H-pyran.
Abstract
This technical guide provides a detailed exploration of 2-(bromomethyl)tetrahydro-2H-pyran, a pivotal reagent in contemporary organic synthesis. The document delineates its fundamental chemical and physical properties, including its definitive IUPAC nomenclature and CAS registration. A significant focus is placed on elucidating the primary synthetic routes to this compound, alongside a mechanistic discussion of its characteristic reactivity. The guide further highlights its instrumental role as a synthetic intermediate in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. Detailed experimental protocols, safety data, and spectroscopic information are also presented to equip researchers with the practical knowledge required for its effective utilization.
Introduction: The Tetrahydropyran Moiety in Chemical Sciences
The tetrahydropyran (THP) ring, systematically named oxane, is a ubiquitous structural motif found in a vast array of biologically significant natural products, including various neurotoxins and antibiotics.[1] In the field of medicinal chemistry, the THP ring is frequently employed as a bioisostere for cyclohexane rings, offering improved pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) due to its enhanced polarity and capacity to act as a hydrogen bond acceptor.[1] Furthermore, the 2-tetrahydropyranyl group is a classic and widely used protecting group for alcohols in multi-step organic syntheses.[1] Given the prevalence and importance of the THP scaffold, functionalized derivatives that serve as building blocks are of immense value to the synthetic chemist. 2-(Bromomethyl)tetrahydro-2H-pyran is one such key intermediate, providing a reactive handle for the introduction of the tetrahydropyran moiety.
Chemical Identity and Physical Properties
A clear understanding of a reagent's fundamental properties is crucial for its effective application in research and development. This section outlines the key identifiers and physicochemical characteristics of 2-(bromomethyl)tetrahydro-2H-pyran.
| Identifier | Value | Source |
| Common Name | 2-(Bromomethyl)tetrahydro-2H-pyran | N/A |
| IUPAC Name | 2-(Bromomethyl)oxane | [2][3] |
| CAS Number | 34723-82-5 | [1][2][4] |
| Molecular Formula | C₆H₁₁BrO | [1][2][4] |
| Molecular Weight | 179.05 g/mol | [1][2][4] |
| Appearance | Liquid | |
| Boiling Point | 153 °C (lit.) | |
| Density | 1.397 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.489 (lit.) |
Synthesis of 2-(Bromomethyl)tetrahydro-2H-pyran
The preparation of 2-(bromomethyl)tetrahydro-2H-pyran is most commonly achieved through the bromination of the corresponding alcohol, (tetrahydro-2H-pyran-2-yl)methanol. The Appel reaction is a well-established and reliable method for this transformation.
Synthetic Pathway: The Appel Reaction
The Appel reaction facilitates the conversion of a primary alcohol to the corresponding alkyl bromide using a combination of a bromine source, typically carbon tetrabromide (CBr₄), and triphenylphosphine (PPh₃).[1]
Caption: General schematic of the Appel reaction for the synthesis of 2-(bromomethyl)tetrahydro-2H-pyran.
Detailed Experimental Protocol
Materials:
-
(Tetrahydro-2H-pyran-2-yl)methanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a stirred solution of (tetrahydro-2H-pyran-2-yl)methanol (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (1.2 eq).
-
Slowly add a solution of carbon tetrabromide (1.2 eq) in anhydrous dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure 2-(bromomethyl)tetrahydro-2H-pyran.
Self-Validation: The purity of the final product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with literature data.[4][5]
Reactivity and Synthetic Utility
The synthetic utility of 2-(bromomethyl)tetrahydro-2H-pyran stems from the presence of the bromomethyl group, which serves as a reactive site for nucleophilic substitution reactions. The bromine atom is an excellent leaving group, rendering the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.[1] This reactivity allows for the facile introduction of the tetrahydropyran moiety into more complex molecular frameworks.[1]
Nucleophilic Substitution Reactions
A primary application of 2-(bromomethyl)tetrahydro-2H-pyran is in etherification reactions. For instance, it readily reacts with phenols in the presence of a weak base, such as potassium carbonate, to form the corresponding aryl tetrahydropyranylmethyl ethers.[1]
Caption: Nucleophilic substitution of 2-(bromomethyl)tetrahydro-2H-pyran with a phenol.
Cross-Coupling Reactions
In addition to classic nucleophilic substitutions, 2-(bromomethyl)tetrahydro-2H-pyran has been demonstrated to participate in modern cross-coupling reactions. For example, its reaction with potassium heteroaryltrifluoroborates, catalyzed by a nickel complex, provides a method for the formation of carbon-carbon bonds, further expanding its synthetic versatility.[2][6]
Applications in Target-Oriented Synthesis
The ability to introduce the tetrahydropyran ring makes this reagent valuable in the synthesis of natural products and pharmaceuticals. It has been utilized in the preparation of tellurated heterocycles, which have applications in organometallic chemistry.[2][6] The tetrahydropyran scaffold is a core component of pyranose sugars and is found in numerous marketed drugs, highlighting the importance of building blocks like 2-(bromomethyl)tetrahydro-2H-pyran in drug discovery and development.[1][7]
Spectroscopic Characterization
Authentic samples of 2-(bromomethyl)tetrahydro-2H-pyran can be unequivocally identified through a combination of spectroscopic techniques.
-
¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the protons of the tetrahydropyran ring and the bromomethyl group.[5]
-
¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to C-H and C-O stretching vibrations.[3][8]
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns, confirming the molecular weight and structure.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-(bromomethyl)tetrahydro-2H-pyran.
-
Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
2-(Bromomethyl)tetrahydro-2H-pyran is a versatile and valuable synthetic intermediate in modern organic chemistry. Its straightforward synthesis, coupled with the predictable reactivity of the bromomethyl group, makes it an excellent choice for the introduction of the functionally important tetrahydropyran moiety into a wide range of molecular targets. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, intended to empower researchers in their synthetic endeavors, from fundamental research to the development of novel therapeutics and materials.
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An In-depth Technical Guide to the Physical Properties of 2-(bromomethyl)tetrahydro-2H-pyran
This guide provides a comprehensive overview of the key physical properties of 2-(bromomethyl)tetrahydro-2H-pyran, a vital heterocyclic compound in organic synthesis and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the experimental determination of its boiling and melting points, underpinned by a strong foundation of scientific principles and practical insights.
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a prevalent structural motif found in a multitude of natural products and pharmacologically active molecules.[1][2] Its rigid, chair-like conformation and the presence of an oxygen atom, which can act as a hydrogen bond acceptor, make it a valuable bioisostere for cyclohexane in medicinal chemistry.[3] The incorporation of the THP moiety can favorably modulate a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile by altering properties such as lipophilicity and metabolic stability.[3] 2-(bromomethyl)tetrahydro-2H-pyran serves as a key building block, enabling the introduction of the tetrahydropyran group into larger, more complex molecules. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and scale-up operations.
Core Physical Properties of 2-(bromomethyl)tetrahydro-2H-pyran
The physical characteristics of a compound are fundamental to its handling, purification, and application in chemical reactions. For 2-(bromomethyl)tetrahydro-2H-pyran, the boiling and melting points are critical parameters for distillation and for assessing purity.
| Physical Property | Value | Source |
| Boiling Point | 153 °C (lit.) | |
| Melting Point | -59 to -58 °C (lit.) | |
| Density | 1.397 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.489 (lit.) | |
| Molecular Formula | C₆H₁₁BrO | [4] |
| Molecular Weight | 179.05 g/mol | [4] |
Experimental Determination of Physical Properties
The accurate determination of boiling and melting points is a cornerstone of chemical characterization, providing insights into the purity and identity of a substance.[5][6]
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase.[7] Impurities tend to lower and broaden the melting point range, making this a crucial technique for purity assessment.[5][7]
-
Sample Preparation: A small amount of crystalline 2-(bromomethyl)tetrahydro-2H-pyran is finely ground and packed into a capillary tube to a height of 2-3 mm.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[7] The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow, often 0.5-1.0 °C.[7]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] This physical property is highly dependent on pressure; therefore, it is crucial to note the atmospheric pressure at which the boiling point is determined.[5][7]
-
Apparatus Setup: A small amount of liquid 2-(bromomethyl)tetrahydro-2H-pyran is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then attached to a thermometer.[6]
-
Heating: The assembly is heated in a suitable bath (e.g., an oil bath). As the temperature rises, the air trapped in the capillary tube will expand and exit as a stream of bubbles.[6]
-
Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool.[6]
-
Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6] At this point, the vapor pressure of the liquid is equal to the external pressure.
Caption: Workflow for Boiling Point Determination via the Capillary Method.
Conclusion
A comprehensive understanding of the physical properties of 2-(bromomethyl)tetrahydro-2H-pyran, particularly its boiling and melting points, is essential for its effective application in research and development. The methodologies outlined in this guide provide a robust framework for the accurate determination of these critical parameters, ensuring the purity and identity of this valuable synthetic intermediate. By adhering to these principles, scientists can confidently employ 2-(bromomethyl)tetrahydro-2H-pyran in the synthesis of novel chemical entities with potential therapeutic applications.
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A Comprehensive Technical Guide to the Solubility of 2-(Bromomethyl)tetrahydro-2H-pyran in Common Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 2-(bromomethyl)tetrahydro-2H-pyran, a key building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple tabulation of data to offer a predictive understanding of the compound's behavior in various common organic solvents. By examining the interplay of molecular structure, polarity, and solvent properties, this guide equips the reader with the foundational knowledge to make informed decisions in experimental design, reaction optimization, and purification strategies. A detailed, step-by-step protocol for the experimental determination of solubility is also presented, ensuring both theoretical insight and practical applicability.
Introduction: The Significance of Solubility for a Versatile Reagent
2-(Bromomethyl)tetrahydro-2H-pyran is a halogenated heterocyclic compound widely utilized in organic synthesis. Its utility stems from the presence of a reactive bromomethyl group attached to a stable tetrahydropyran ring, making it a valuable precursor for the introduction of the tetrahydropyranyl (THP) group, a common protecting group for alcohols, and for the construction of more complex molecular architectures. Understanding the solubility of this reagent is paramount for its effective use. Solubility dictates the choice of solvent for a chemical reaction, influences reaction rates and yields, and is a critical parameter in downstream processes such as extraction, crystallization, and chromatography. This guide provides a comprehensive overview of the factors governing the solubility of 2-(bromomethyl)tetrahydro-2H-pyran and offers a practical framework for its experimental determination.
Physicochemical Properties of 2-(Bromomethyl)tetrahydro-2H-pyran
A foundational understanding of the physical and chemical properties of 2-(bromomethyl)tetrahydro-2H-pyran is essential for predicting its solubility. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁BrO | [1] |
| Molecular Weight | 179.05 g/mol | [1] |
| Appearance | Liquid | |
| Density | 1.397 g/mL at 25 °C | |
| Boiling Point | 153 °C | |
| Melting Point | -59 to -58 °C | |
| Refractive Index | n20/D 1.489 | |
| Flash Point | 65 °C (closed cup) |
The molecule possesses both polar and non-polar characteristics. The ether linkage in the tetrahydropyran ring and the carbon-bromine bond introduce polarity. However, the overall molecule is dominated by its hydrocarbon backbone, suggesting a moderate overall polarity. This duality is key to understanding its solubility profile.
Predicting Solubility: A "Like Dissolves Like" Approach
The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] This principle states that substances with similar polarities are more likely to be miscible or soluble in one another.[2] We can categorize common organic solvents based on their polarity (polar protic, polar aprotic, and non-polar) to anticipate the solubility of 2-(bromomethyl)tetrahydro-2H-pyran.
Non-Polar Solvents
Non-polar solvents, such as hexane and toluene, are characterized by low dielectric constants and a lack of significant dipole moments.[3] Given the presence of polar functional groups in 2-(bromomethyl)tetrahydro-2H-pyran, it is expected to have limited solubility in highly non-polar solvents. While the hydrocarbon portion of the molecule will have some affinity for these solvents, the polar ether and bromomethyl groups will hinder complete miscibility.
Polar Aprotic Solvents
Polar aprotic solvents, including acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM), possess significant dipole moments but lack acidic protons.[3][4] These solvents are effective at solvating polar molecules. Due to the moderate polarity of 2-(bromomethyl)tetrahydro-2H-pyran, it is predicted to be highly soluble to miscible in this class of solvents. The ether linkage in THF, for instance, is structurally similar to the tetrahydropyran ring, further favoring solubility.
Polar Protic Solvents
Polar protic solvents, such as water, methanol, and ethanol, have large dipole moments and contain O-H or N-H bonds, allowing them to act as hydrogen bond donors.[3][4] The ether oxygen in 2-(bromomethyl)tetrahydro-2H-pyran can act as a hydrogen bond acceptor. However, the molecule lacks the ability to donate hydrogen bonds and possesses a significant non-polar hydrocarbon component. Therefore, its solubility in polar protic solvents is expected to be low to moderate . It is unlikely to be fully miscible with water but will show some solubility in lower alcohols like ethanol.
The following diagram illustrates the logical flow for predicting solubility based on solvent and solute properties.
Caption: Predictive solubility workflow for 2-(bromomethyl)tetrahydro-2H-pyran.
Experimental Determination of Solubility: A Step-by-Step Protocol
While theoretical predictions are valuable, empirical determination of solubility is crucial for precise experimental design. The following protocol outlines a straightforward method for qualitatively and semi-quantitatively assessing the solubility of 2-(bromomethyl)tetrahydro-2H-pyran in a given organic solvent.
Materials and Equipment
-
2-(bromomethyl)tetrahydro-2H-pyran
-
A selection of common organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, dichloromethane, methanol, ethanol)
-
Small, clean, and dry test tubes or vials with caps
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of 2-(bromomethyl)tetrahydro-2H-pyran.
Detailed Procedure
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Addition of Solute: Into each test tube, accurately dispense a small, known volume of 2-(bromomethyl)tetrahydro-2H-pyran (e.g., 0.1 mL).
-
Initial Solvent Addition: To the first test tube, add the corresponding solvent in small, measured increments (e.g., 0.1 mL).
-
Mixing: After each addition, securely cap the test tube and vortex for approximately 30 seconds to ensure thorough mixing.
-
Observation: After vortexing, allow the mixture to stand for a moment and observe. If a single, clear liquid phase is present, the compound is soluble at that concentration. If two distinct layers form, the compound is immiscible or has very low solubility.[2]
-
Incremental Addition: If the compound is not fully dissolved, continue to add the solvent in increments, vortexing and observing after each addition, until a homogeneous solution is formed or a predetermined maximum volume of solvent has been added (e.g., 2 mL).
-
Recording Results: Record your observations for each solvent, noting whether the compound is miscible, soluble (and at what approximate concentration), partially soluble, or insoluble.
Summary of Predicted and Expected Solubility
Based on the principles outlined above, the following table summarizes the expected solubility of 2-(bromomethyl)tetrahydro-2H-pyran in a range of common organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Insoluble | Significant mismatch in polarity. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate | High to Miscible | Favorable polarity match; "like dissolves like". |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Can act as a hydrogen bond acceptor, but the large non-polar component limits solubility. |
Safety and Handling Considerations
2-(Bromomethyl)tetrahydro-2H-pyran is a chemical reagent and should be handled with appropriate safety precautions. It is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.
Conclusion
The solubility of 2-(bromomethyl)tetrahydro-2H-pyran is governed by its moderately polar nature, arising from the interplay of its ether linkage, bromomethyl group, and hydrocarbon structure. It is predicted to be highly soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and have low solubility in non-polar solvents. This guide provides both a theoretical framework for predicting this behavior and a practical protocol for its experimental verification. By understanding and applying these principles, researchers can optimize the use of this versatile reagent in a wide range of synthetic applications.
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2-(Bromomethyl)tetrahydro-2H-pyran. PubChem, National Center for Biotechnology Information. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. N.p. [Link]
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]
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Solubility of Organic Compounds. N.p. [Link]
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1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. [Link]
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2-(Bromomethyl)tetrahydro-2H-pyran, min 98%, 1 gram. CP Lab Safety. [Link]
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2-(bromomethyl)tetrahydro-2h-pyran (C6H11BrO). PubChemLite. [Link]
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Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
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An overview on Common Organic Solvents and their Toxicity Abstract. N.p. [Link]
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Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
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Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
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2H-Pyran-2-methanol, tetrahydro-. NIST WebBook. [Link]
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Solvent Miscibility Table. N.p. [Link]
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tetrahydro-2-methoxy-2H-pyran. Chemsrc. [Link]
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CAS No : 125552-89-8 | Product Name : 4-(Bromomethyl)tetrahydro-2H-pyran (BSC). Pharmaffiliates. [Link]
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Chemical Properties of 2H-Pyran, tetrahydro-2-methoxy-. Cheméo. [Link]
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Spectroscopic Analysis of 2-(Bromomethyl)tetrahydro-2H-pyran: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Nuclear Magnetic Resonance (NMR) Characterization of a Key Synthetic Intermediate.
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data for 2-(bromomethyl)tetrahydro-2H-pyran. As a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds, a thorough understanding of its structural characterization is paramount. This document serves as a detailed reference for the interpretation of its NMR spectra, offering insights into the chemical environment of each nucleus and providing a basis for quality control and reaction monitoring.
While a complete, publicly available, and fully assigned NMR dataset for 2-(bromomethyl)tetrahydro-2H-pyran is not consistently reported across all databases, this guide synthesizes available data and employs established principles of NMR spectroscopy to present a robust analysis. The information herein is intended to guide researchers in their own spectral interpretations and to highlight the key spectroscopic features of this important heterocyclic compound.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of 2-(bromomethyl)tetrahydro-2H-pyran provides a detailed map of the proton environments within the molecule. The electron-withdrawing effects of the ring oxygen and the bromine atom significantly influence the chemical shifts of adjacent protons, leading to a well-resolved spectrum. The spectrum is typically recorded in deuterated chloroform (CDCl₃) at a frequency of 400 MHz.
The interpretation of the ¹H NMR spectrum relies on the analysis of chemical shifts (δ), signal multiplicities, coupling constants (J), and integration values.
Caption: Molecular structure of 2-(bromomethyl)tetrahydro-2H-pyran with key proton environments highlighted.
Table 1: ¹H NMR Spectroscopic Data for 2-(Bromomethyl)tetrahydro-2H-pyran
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-6a | ~4.04 | ddd | - | 1H |
| H-6e | ~3.50 | ddd | - | 1H |
| H-2 | ~3.48 | m | - | 1H |
| H-7a | ~3.36 | dd | - | 1H |
| H-7b | ~3.35 | dd | - | 1H |
| H-3, H-4, H-5 | 1.88 - 1.36 | m | - | 6H |
Note: The exact coupling constants are not consistently available in the literature and may require experimental determination. The assignments are based on expected chemical shifts and multiplicity patterns.
The signals for the protons on the carbon adjacent to the oxygen (C6) appear at the lowest field due to the deshielding effect of the oxygen atom. The protons of the bromomethyl group (H-7) also exhibit a downfield shift due to the electronegativity of the bromine atom. The remaining methylene protons on the tetrahydro-2H-pyran ring (H-3, H-4, and H-5) appear as a complex multiplet in the upfield region of the spectrum.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 2-(bromomethyl)tetrahydro-2H-pyran gives rise to a distinct signal in the spectrum.
Caption: Molecular structure of 2-(bromomethyl)tetrahydro-2H-pyran with carbon atom numbering.
Table 2: ¹³C NMR Spectroscopic Data for 2-(Bromomethyl)tetrahydro-2H-pyran
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-2 | ~78.0 |
| C-6 | ~68.0 |
| C-7 | ~37.0 |
| C-3 | ~30.0 |
| C-5 | ~25.0 |
| C-4 | ~22.0 |
Note: These assignments are based on predicted chemical shifts and data from similar structures.
The carbon atom bonded to both the ring oxygen and the bromomethyl group (C-2) is the most deshielded and appears at the lowest field. The carbon adjacent to the oxygen atom (C-6) also shows a significant downfield shift. The carbon of the bromomethyl group (C-7) is influenced by the bromine atom and appears in the mid-field region. The remaining methylene carbons of the ring (C-3, C-4, and C-5) are the most shielded and appear at the highest field.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 2-(bromomethyl)tetrahydro-2H-pyran, the following experimental protocol is recommended:
3.1. Sample Preparation
-
Solvent Selection: Use a deuterated solvent that dissolves the sample completely. Deuterated chloroform (CDCl₃) is a common choice for this compound.
-
Sample Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0.00 ppm.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Use a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquisition Time: Use an acquisition time of at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.
-
Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typically used.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the complete relaxation of quaternary carbons, although none are present in this molecule.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure that all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
Conclusion
The ¹H and ¹³C NMR spectra of 2-(bromomethyl)tetrahydro-2H-pyran provide a wealth of structural information that is essential for its characterization and use in organic synthesis. This guide has detailed the expected spectral features, provided a protocol for data acquisition, and offered insights into the interpretation of the NMR data. By following these guidelines, researchers can confidently identify and assess the purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
2-(bromomethyl)tetrahydro-2H-pyran review of synthetic applications
An In-depth Technical Guide to the Synthetic Applications of 2-(Bromomethyl)tetrahydro-2H-pyran
Authored by: Gemini, Senior Application Scientist
Abstract
2-(Bromomethyl)tetrahydro-2H-pyran is a versatile bifunctional molecule that serves as a cornerstone reagent in modern organic synthesis. Its structure marries the stable, and often biologically relevant, tetrahydropyran (THP) ring with a reactive bromomethyl handle. This guide provides an in-depth review of its primary synthetic applications, focusing on its role as a potent alkylating agent for a wide array of nucleophiles and as a key building block for introducing the tetrahydropyran moiety into complex molecular architectures. We will explore the causality behind its reactivity, provide field-proven experimental protocols, and highlight its utility in the synthesis of pharmaceuticals and advanced materials.
Introduction: The Tetrahydropyran Moiety and the Utility of a Reactive Handle
The tetrahydropyran (THP) ring, known systematically as oxane, is a privileged scaffold in chemistry. It forms the core of pyranose sugars like glucose and is a structural motif in a multitude of biologically active natural products, including antibiotics and neurotoxins.[1] In medicinal chemistry, the THP ring is often employed as a bioisostere for cyclohexane, offering improved polarity and the potential for hydrogen bond acceptance, which can enhance a drug's pharmacokinetic profile (ADME).[1]
2-(Bromomethyl)tetrahydro-2H-pyran, hereafter referred to as 1 , capitalizes on this structural significance by providing a reactive electrophilic center directly attached to the THP core. The molecule's utility stems from the C-Br bond, where the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, enabling the facile covalent attachment of the THP-methyl group to other molecules.
Physicochemical Properties
A clear understanding of the reagent's physical properties is paramount for its effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 34723-82-5 | [2] |
| Molecular Formula | C₆H₁₁BrO | [2] |
| Molecular Weight | 179.05 g/mol | [2] |
| Appearance | Colorless to light beige liquid | [3] |
| Boiling Point | 153 °C (lit.) | |
| Density | 1.397 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.489 (lit.) | |
| SMILES | BrCC1CCCCO1 |
Core Application: A Versatile Alkylating Agent
The primary mode of reactivity for 1 is nucleophilic substitution at the methylene carbon bearing the bromine atom. The adjacent oxygen atom in the THP ring exerts an electron-withdrawing inductive effect, enhancing the electrophilicity of this carbon and making it a prime target for a wide range of soft and hard nucleophiles.[1] This reactivity is the foundation for its use as a universal building block for introducing the tetrahydropyran-2-ylmethyl moiety.
Mechanism of Action: S_N2 Displacement
Reactions with 1 predominantly follow a bimolecular nucleophilic substitution (S_N2) pathway. A nucleophile (Nu⁻) attacks the electrophilic carbon, displacing the bromide leaving group in a single, concerted step.
Caption: Generalized S_N2 reaction pathway for reagent 1.
The choice of solvent and base is critical. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are often employed to solvate the counter-ion of the nucleophile, thereby increasing its reactivity. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is typically used to deprotonate the nucleophile in situ.
Scope of Nucleophilic Partners
The versatility of 1 is demonstrated by its successful reaction with a broad spectrum of nucleophiles.
-
O-Nucleophiles (Alcohols & Phenols): Etherification is a major application. Phenols and primary/secondary alcohols react readily to form stable ether linkages. This is particularly useful in the synthesis of liquid crystals, where ether-linked aromatic and aliphatic rings are common structural motifs.[1][4]
-
S-Nucleophiles (Thiols): Thioethers are readily prepared by reacting 1 with thiols under basic conditions.
-
N-Nucleophiles (Amines): While direct alkylation of amines is possible, over-alkylation can be an issue. This is often managed by using a large excess of the amine or through reductive amination pathways.
-
C-Nucleophiles (Enolates & Organometallics): Carbon-carbon bond formation can be achieved using stabilized carbanions, such as those derived from malonic esters or β-ketoesters.
-
Other Nucleophiles: Specialized applications include the preparation of tellurated heterocycles, where 1 reacts with telluride anions. Furthermore, its use in cross-coupling reactions with potassium heteroaryltrifluoroborates has been investigated, expanding its utility into transition-metal-catalyzed transformations.
Representative Experimental Protocol: O-Alkylation of a Phenol
This protocol describes a typical procedure for the synthesis of a THP-methyl ether from a phenolic starting material, a common step in the production of liquid crystal intermediates.[4]
Objective: To synthesize 4-((tetrahydro-2H-pyran-2-yl)methoxy)phenol.
Materials:
-
2-(Bromomethyl)tetrahydro-2H-pyran (1 ) (1.0 eq)
-
Hydroquinone (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add hydroquinone and anhydrous DMF.
-
Stir the mixture until the solid is fully dissolved.
-
Add powdered anhydrous potassium carbonate to the solution.
-
Add 2-(bromomethyl)tetrahydro-2H-pyran (1 ) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 70 °C and maintain for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired product.
Application in Protecting Group Chemistry: The THPM Ether
While the tetrahydropyranyl (THP) group is a classic acid-labile protecting group for alcohols, it is typically installed using 3,4-dihydro-2H-pyran (DHP).[5][6] Reagent 1 does not form a standard THP ether (an acetal). Instead, it reacts with alcohols to form a tetrahydropyran-2-ylmethyl (THPM) ether . This is a crucial distinction, as the THPM group possesses a significantly different stability profile.
Caption: Comparison of THP vs. THPM ether formation.
Unlike the acid-sensitive acetal linkage in a THP ether, the THPM group is a simple ether. This imparts greater stability towards acidic conditions.[5] While a standard THP group can be cleaved with mild acids like p-toluenesulfonic acid (TsOH) or even silica gel, the THPM group requires more forcing conditions, such as strong Brønsted or Lewis acids, for cleavage.[5][7] This differential stability allows for orthogonal protection strategies in complex multi-step syntheses.
Synthesis of 2-(Bromomethyl)tetrahydro-2H-pyran
The accessibility of reagent 1 is key to its widespread use. Several reliable synthetic routes have been established.
Caption: Common synthetic routes to reagent 1.
The most common laboratory-scale preparation involves the conversion of the corresponding primary alcohol, (tetrahydro-2H-pyran-2-yl)methanol.[1] The Appel reaction, utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is a highly effective method for this transformation.[1] An alternative involves using N-Bromosuccinimide (NBS) in conjunction with triphenylphosphine.[1] For industrial-scale production, direct radical bromination of 2-methyltetrahydro-2H-pyran may also be considered.[1]
Safety and Handling
As with any reactive chemical, proper handling of 1 is essential for laboratory safety.
-
Hazard Identification: 2-(Bromomethyl)tetrahydro-2H-pyran is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Measures:
-
Avoid breathing fumes, mist, or vapors (P261).[8]
-
Wash hands and exposed skin thoroughly after handling (P264).[8]
-
Use only in a well-ventilated area or under a chemical fume hood (P271).[8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat (P280).[8]
-
-
First Aid:
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[8][9] It is classified as a combustible liquid.
Conclusion
2-(Bromomethyl)tetrahydro-2H-pyran is a powerful and versatile synthetic intermediate. Its primary utility lies in its function as a robust alkylating agent, enabling the introduction of the tetrahydropyran-2-ylmethyl moiety onto a diverse range of nucleophiles. This reactivity has been harnessed in the synthesis of advanced materials like liquid crystals and specialized organotellurium compounds. Furthermore, its use in forming the stable THPM ether provides a valuable tool for orthogonal protecting group strategies in complex total synthesis. A thorough understanding of its reactivity, stability profile, and handling requirements allows researchers and drug development professionals to effectively leverage this reagent to construct complex molecular architectures.
References
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2-(Bromomethyl)tetrahydro-2H-pyran | C6H11BrO | CID 141917 - PubChem. (URL: [Link])
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THP Protecting Group: THP Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])
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Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl. (URL: [Link])
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Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran - PrepChem.com. (URL: [Link])
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A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols - Organic Chemistry Portal. (URL: [Link])
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2-(Bromomethyl)tetrahydro-2H-pyran - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])
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Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC. (URL: [Link])
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4.5 Tetrahydropyranyl (THP) and Related Ethers. (URL: [Link])
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. (URL: [Link])
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Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - NIH. (URL: [Link])
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2-(bromomethyl)tetrahydro-2h-pyran (C6H11BrO) - PubChemLite. (URL: [Link])
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2-(Bromomethyl)tetrahydro-2H-pyran, min 98%, 1 gram - CP Lab Safety. (URL: [Link])
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Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis - ResearchGate. (URL: [Link])
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2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. (URL: [Link])
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(PDF) Reactions of 5-formyl-and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles - ResearchGate. (URL: [Link])
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Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway - PMC. (URL: [Link])
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Synthesis of Pyran and Pyranone Natural Products - MDPI. (URL: [Link])
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2-(BROMOMETHYL)TETRAHYDRO-2H-PYRAN, 98% | 1240151 - LMS Consult. (URL: [Link])
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Stability and Storage of 2-(Bromomethyl)tetrahydro-2H-pyran: A Technical Guide
Introduction
2-(Bromomethyl)tetrahydro-2H-pyran is a versatile heterocyclic building block extensively utilized in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Its utility stems from the presence of a reactive bromomethyl group attached to a stable tetrahydropyran ring, which allows for the facile introduction of this cyclic ether moiety into a wide range of molecular architectures through nucleophilic substitution reactions.[1] The electrophilicity of the methylene carbon bearing the bromine atom is enhanced by the inductive effect of the adjacent oxygen atom within the ring, making it a prime target for various nucleophiles.[1]
This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-(bromomethyl)tetrahydro-2H-pyran, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding the chemical liabilities of this reagent is paramount to ensuring its integrity, maximizing experimental reproducibility, and ensuring laboratory safety.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 2-(bromomethyl)tetrahydro-2H-pyran is essential for its proper handling and storage.
| Property | Value | Source |
| CAS Number | 34723-82-5 | |
| Molecular Formula | C₆H₁₁BrO | |
| Molecular Weight | 179.05 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 153 °C (lit.) | |
| Density | 1.397 g/mL at 25 °C (lit.) | |
| Flash Point | 65 °C (closed cup) |
Core Stability Considerations and Potential Degradation Pathways
The stability of 2-(bromomethyl)tetrahydro-2H-pyran is primarily influenced by its susceptibility to hydrolysis, oxidation, and, to a lesser extent, thermal and photodegradation. The presence of both an alkyl bromide and a cyclic ether functional group dictates its reactivity and potential degradation routes.
Hydrolytic Degradation
Alkyl bromides are known to be susceptible to hydrolysis, a reaction in which the carbon-bromine bond is cleaved by water.[2] In the case of 2-(bromomethyl)tetrahydro-2H-pyran, this nucleophilic substitution reaction would lead to the formation of (tetrahydro-2H-pyran-2-yl)methanol and hydrobromic acid (HBr).
The rate of hydrolysis can be influenced by pH. Under basic conditions (pH > 8-9), a rapid SN2 mechanism is favored, while acidic conditions can promote an SN1 pathway.[2] The accumulation of HBr as a byproduct can further catalyze the degradation process, creating an autocatalytic loop.
Caption: Hydrolytic degradation of 2-(bromomethyl)tetrahydro-2H-pyran.
Oxidative Degradation
The tetrahydropyran ring, being a cyclic ether, is susceptible to oxidation. The oxidation of ethers can proceed via a radical mechanism, often initiated by light, heat, or the presence of impurities. The primary site of oxidation is typically the carbon atom adjacent to the ether oxygen. This can lead to the formation of hydroperoxides, which are unstable and can decompose further to a complex mixture of byproducts, including aldehydes and ketones, potentially leading to ring-opening.[3]
Caption: Oxidative degradation pathway of the tetrahydropyran ring.
Thermal and Photodegradation
While generally stable at room temperature, prolonged exposure to elevated temperatures can promote both hydrolysis and oxidation. The thermal decomposition of alkyl halides can also proceed via elimination reactions, although this is less likely to be a primary degradation pathway under typical storage conditions.[4][5][6]
Exposure to UV light can induce the photodissociation of the C-Br bond in alkyl bromides, generating radical species.[7][8] These radicals can then initiate a cascade of further degradation reactions. Therefore, protection from light is a critical storage consideration.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways discussed above and ensure the long-term stability of 2-(bromomethyl)tetrahydro-2H-pyran, the following storage and handling protocols are recommended:
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature. | Avoids potential acceleration of degradation at elevated temperatures. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with oxygen and moisture, thereby inhibiting oxidative and hydrolytic degradation. |
| Container | Use a tightly sealed, amber glass bottle. | Protects from light to prevent photodegradation and from moisture ingress. |
| Location | Store in a cool, dry, and well-ventilated area. | Ensures a stable environment and mitigates the risk of vapor accumulation. |
| Incompatibilities | Store away from strong oxidizing agents and bases. | Prevents potentially vigorous and hazardous reactions. |
Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors, which can cause respiratory irritation.[7]
-
Dispensing: When dispensing, use dry glassware and inert atmosphere techniques (e.g., a syringe through a septum) to minimize exposure to air and moisture.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for proper disposal. Avoid direct contact with skin and eyes.
-
Waste Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.
Protocol for Stability Assessment
For applications requiring a high degree of purity and for long-term research projects, it is advisable to periodically assess the stability of 2-(bromomethyl)tetrahydro-2H-pyran. The following is a general protocol for such an assessment.
Objective
To determine the purity of 2-(bromomethyl)tetrahydro-2H-pyran over time under specific storage conditions and to identify the presence of major degradation products.
Materials and Methods
-
Reference Standard: A freshly opened or newly purchased bottle of high-purity 2-(bromomethyl)tetrahydro-2H-pyran.
-
Test Sample: The sample of 2-(bromomethyl)tetrahydro-2H-pyran that has been stored for a period of time.
-
Analytical Techniques:
-
Gas Chromatography (GC): To determine the purity of the compound and quantify any volatile impurities. A non-polar or medium-polarity column is typically suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the main component and to identify the structure of any significant degradation products. For example, the appearance of a signal corresponding to the alcohol proton of (tetrahydro-2H-pyran-2-yl)methanol would indicate hydrolysis.
-
Karl Fischer Titration: To determine the water content of the sample, as increased water content can accelerate hydrolysis.
-
Experimental Workflow
Caption: Workflow for the stability assessment of 2-(bromomethyl)tetrahydro-2H-pyran.
Conclusion
2-(Bromomethyl)tetrahydro-2H-pyran is a valuable synthetic intermediate whose utility is directly linked to its purity and stability. By understanding its inherent chemical liabilities, particularly its susceptibility to hydrolysis and oxidation, researchers can implement appropriate storage and handling procedures to ensure its integrity. The protocols outlined in this guide provide a comprehensive framework for maintaining the quality of this important reagent, thereby contributing to the reliability and success of synthetic endeavors.
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Photocatalytic Degradation of Alkyl Halide Molecules Promoted by CsPbBr3 Perovskite Quantum Dots. (2022). ACS Publications. Retrieved January 12, 2026, from [Link]
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Tang, Y., Ji, L., Tang, B., et al. (2004). Studies on photodissociation of alkyl bromides at 234 and 267 nm. Harbin Institute of Technology. Retrieved January 12, 2026, from [Link]
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Tang, Y., Ji, L., Tang, B., et al. (2004). Studies on photodissociation of alkyl bromides at 234 and 267 nm. ResearchGate. Retrieved January 12, 2026, from [Link]
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Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. (1991). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Illinois Experts. Retrieved January 12, 2026, from [Link]
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Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. (1991). Thermal decomposition of alkyl halides on aluminum. 2. The formation and thermal decomposition of surface metallacycles derived from the dissociative chemisorption of dihaloalkanes. Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
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Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. (1991). Thermal decomposition of alkyl halides on aluminum. 1. Carbon-halogen bond cleavage and surface .beta.-hydride elimination reactions. Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
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Are alkyl bromides susceptible to hydrolysis? (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
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Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved January 12, 2026, from [Link]
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Roy, K., Awan, I. A., Manion, J. A., & Tsang, W. (2003). Thermal decomposition of 2-bromopropene, and 2-chloropropene. National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]
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Stability testing protocols. (n.d.). Slideshare. Retrieved January 12, 2026, from [Link]
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Alkyl-halide disconnection for the deoxygenative bromination of aliphatic alcohols. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Photodegradation of novel brominated flame retardants (NBFRs) in a liquid system: Kinetics and photoproducts. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
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2-(Bromomethyl)tetrahydro-2H-pyran | C6H11BrO | CID 141917. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
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A protocol for testing the stability of biochemical analytes. Technical document. (2019). PubMed. Retrieved January 12, 2026, from [Link]
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Introduction: The Versatile Role of 2-(Bromomethyl)tetrahydropyran in Modern Synthesis
An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in Tetrahydropyran
In the landscape of synthetic organic chemistry, the strategic introduction of specific structural motifs is paramount to achieving molecular complexity and desired functionality. Among the vast arsenal of building blocks available to chemists, 2-(bromomethyl)tetrahydropyran stands out as a particularly valuable and versatile intermediate. Characterized by a stable tetrahydropyran (THP) ring appended with a reactive bromomethyl group, this compound serves as a linchpin in the synthesis of a diverse array of molecules, from pharmaceuticals to liquid crystals.[1] The THP moiety itself is of significant interest in drug development, where it is often employed as a bioisostere of a cyclohexane ring to enhance pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[1][2] The oxygen atom within the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2]
This guide provides a comprehensive exploration of the core reactivity of 2-(bromomethyl)tetrahydropyran. Moving beyond a simple recitation of reactions, we will delve into the underlying principles that govern its chemical behavior—the structural nuances, the mechanistic pathways, and the causal factors behind experimental choices. This document is intended for researchers, scientists, and drug development professionals who seek not only to utilize this reagent but to master its application through a deeper understanding of its chemical personality.
Table 1: Physicochemical Properties of 2-(Bromomethyl)tetrahydropyran
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁BrO | [3] |
| Molecular Weight | 179.05 g/mol | [4] |
| CAS Number | 34723-82-5 | |
| Appearance | Liquid | |
| Boiling Point | 153 °C | [5] |
| Density | 1.397 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.489 | [5] |
Structural and Electronic Foundations of Reactivity
To understand the reactivity of 2-(bromomethyl)tetrahydropyran, one must first appreciate its three-dimensional structure and the electronic interplay between the heterocyclic ring and the reactive side chain.
Conformational Analysis and Stereochemistry
The six-membered tetrahydropyran ring is not planar; it predominantly adopts a stable chair conformation to minimize angular and torsional strain.[1] The bromomethyl group is attached to the C2 position, which is adjacent to the ring oxygen. This C2 carbon is a chiral center, meaning the compound exists as a pair of enantiomers: (R)- and (S)-2-(bromomethyl)tetrahydropyran.[1] In the chair conformation, the bromomethyl substituent can occupy either an axial or an equatorial position. The specific conformation and the stereochemistry are critical factors that can influence the accessibility of the reactive center to incoming nucleophiles.
Figure 1: Enantiomers of 2-(bromomethyl)tetrahydropyran.
The Inductive Effect: Activating the Electrophilic Center
The primary driver for the reactivity of the bromomethyl group is the powerful inductive effect exerted by the adjacent ring oxygen atom. Oxygen is highly electronegative, and it withdraws electron density from the surrounding carbon atoms. This electron withdrawal propagates to the methylene carbon (-CH₂-) of the bromomethyl group, making it significantly electron-deficient, or electrophilic. This enhanced electrophilicity makes the carbon a prime target for attack by electron-rich species (nucleophiles).[1] The bromine atom serves as an excellent leaving group, readily departing with the electron pair from the C-Br bond upon nucleophilic attack.[1][6]
Synthesis of 2-(Bromomethyl)tetrahydropyran
The accessibility of 2-(bromomethyl)tetrahydropyran relies on efficient and reliable synthetic methods. The most common strategies involve the conversion of the corresponding alcohol, (tetrahydro-2H-pyran-2-yl)methanol.
Bromination via the Appel Reaction and its Variants
A robust and widely used method for converting primary alcohols to alkyl bromides is the Appel reaction.[1] This reaction typically employs a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). A milder and often preferred variation uses N-Bromosuccinimide (NBS) in place of CBr₄.[1]
The causality behind this choice is clear: the reaction proceeds under neutral conditions, avoiding the harsh acids or bases that could potentially degrade other functional groups in a complex molecule. The mechanism involves the initial activation of PPh₃ by the bromine source (NBS) to form a bromophosphonium salt. The alcohol's oxygen then attacks the electrophilic phosphorus, and in the final step, the displaced bromide ion acts as a nucleophile, attacking the carbon and displacing the triphenylphosphine oxide leaving group.[1]
Figure 2: Synthetic workflow for 2-(bromomethyl)tetrahydropyran.
Experimental Protocol: Synthesis via NBS/Triphenylphosphine
-
Trustworthiness: This protocol is a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product is purified by column chromatography to ensure high purity, which can be verified by NMR spectroscopy.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (tetrahydro-2H-pyran-2-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add triphenylphosphine (PPh₃) (1.1 eq) to the stirred solution. Once dissolved, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent side-product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel flash chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield 2-(bromomethyl)tetrahydropyran as a colorless oil.
Core Reactivity: The Sₙ2 Nucleophilic Substitution Pathway
The predominant reaction pathway for 2-(bromomethyl)tetrahydropyran is the bimolecular nucleophilic substitution (Sₙ2) reaction.[1] This is a direct consequence of its structure: it is a primary alkyl halide, which minimizes steric hindrance for an incoming nucleophile.[7][8][9]
Mechanistic Principles
The Sₙ2 mechanism is a single, concerted step where bond-forming and bond-breaking occur simultaneously.[6] The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the bromine atom), a trajectory known as "backside attack".[6][8] This leads to an inversion of stereochemistry at the carbon center if it were chiral (though in this case, the reaction occurs at an achiral -CH₂- group).
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electrophilicity of C-Br bond in 2-(bromomethyl)tetrahydro-2H-pyran
An In-depth Technical Guide to the Electrophilicity of the C-Br Bond in 2-(bromomethyl)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Bromomethyl)tetrahydro-2H-pyran is a versatile synthetic intermediate prized for its tetrahydropyran (THP) moiety, a common scaffold in numerous pharmaceuticals and natural products. The utility of this building block is fundamentally governed by the reactivity of its carbon-bromine (C-Br) bond. This guide provides a comprehensive technical analysis of the electrophilic nature of this bond, synthesizing theoretical principles with practical, field-proven insights. We will dissect the electronic and steric factors controlling its reactivity, explore the nuances of its reaction mechanisms—including the potential for neighboring group participation—and provide actionable experimental protocols for its application in synthesis.
Deconstructing the Electrophilicity of the C-Br Bond
The reactivity of 2-(bromomethyl)tetrahydro-2H-pyran in nucleophilic substitution reactions is centered on the electrophilic character of the methylene carbon atom bonded to the bromine.[1] Several key factors synergize to determine the magnitude of this electrophilicity and the accessibility of this carbon to nucleophilic attack.
Electronic Underpinnings
The C-Br bond is inherently polarized due to the significant difference in electronegativity between carbon (≈2.55) and bromine (≈2.96).[2] This disparity draws electron density away from the carbon and towards the bromine, inducing a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the bromine. This polarization is the primary driver of the carbon's electrophilicity.
Furthermore, the adjacent oxygen atom within the tetrahydropyran ring exerts a potent electron-withdrawing inductive effect (-I effect).[1] This effect further depletes electron density from the electrophilic carbon, amplifying its partial positive charge and making it a more attractive target for electron-rich nucleophiles.[3]
Steric Considerations
The electrophilic carbon in 2-(bromomethyl)tetrahydro-2H-pyran is a primary carbon (1°). This structural feature is critical as it presents minimal steric hindrance to an incoming nucleophile.[4] The low steric bulk facilitates a backside attack, a key requirement for the SN2 (bimolecular nucleophilic substitution) mechanism, which is the predominant pathway for unhindered primary alkyl halides.[5][6]
The Role of the Ring Oxygen: Anchimeric Assistance
A more sophisticated and crucial aspect of this molecule's reactivity is the potential for Neighboring Group Participation (NGP) , also known as anchimeric assistance .[7][8][9] The ring oxygen, positioned at the γ-position relative to the leaving group, possesses lone pairs of electrons that can act as an internal nucleophile.[10]
In this process, the oxygen atom can attack the electrophilic carbon in an intramolecular SN2 reaction, displacing the bromide ion and forming a strained, bicyclic oxonium ion intermediate.[11][12] This participation can dramatically accelerate the rate of reaction compared to analogous alkyl halides lacking a participating group.[8][13][14] The subsequent attack by an external nucleophile on this intermediate leads to the final product. A key stereochemical outcome of NGP is the overall retention of configuration at the reaction center, resulting from two consecutive SN2 inversions.[9][11][13]
Mechanistic Pathways: SN2 versus Neighboring Group Participation
For a primary alkyl halide like 2-(bromomethyl)tetrahydro-2H-pyran, the reaction landscape is dominated by the SN2 mechanism. However, the potential for anchimeric assistance introduces a competing pathway that can significantly influence reaction rates and outcomes.
-
Direct SN2 Pathway: An external nucleophile (Nu⁻) directly attacks the electrophilic carbon, displacing the bromide leaving group in a single, concerted step. This pathway results in the inversion of stereochemistry if the carbon is chiral.
-
NGP-Assisted Pathway: The internal ether oxygen displaces the bromide to form a bicyclic oxonium ion intermediate. An external nucleophile then attacks one of the carbons of the strained ring (in this case, the exocyclic methylene carbon), opening the ring and forming the product with overall retention of configuration.
The operative mechanism is often influenced by the solvent and the nature of the external nucleophile. Strong, "hard" nucleophiles may favor the direct SN2 pathway, while weaker nucleophiles or solvolysis conditions might allow the NGP pathway to predominate due to its lower activation energy.[15]
Caption: Competing SN2 and NGP mechanisms for nucleophilic substitution.
Reactivity Profile with Common Nucleophiles
The electrophilic C-Br bond serves as a versatile handle for introducing the tetrahydropyran moiety into a wide array of molecular architectures. This is achieved by reacting it with various classes of nucleophiles.[1]
| Nucleophile Class | Example Reagent(s) | Nucleophilic Atom | Product Class |
| Oxygen | Sodium phenoxide (NaOPh), Sodium carboxylate (RCO₂Na) | O | Ether, Ester |
| Nitrogen | Sodium azide (NaN₃), Ammonia (NH₃), Primary/Secondary Amines | N | Azide, Amine |
| Sulfur | Sodium thiophenoxide (NaSPh), Sodium hydrosulfide (NaSH) | S | Thioether, Thiol |
| Carbon | Sodium cyanide (NaCN), Lithium diorganocuprates (R₂CuLi) | C | Nitrile, Alkane |
Experimental Protocol: Synthesis of 2-(Azidomethyl)tetrahydro-2H-pyran
This protocol details a representative SN2 reaction, leveraging the high nucleophilicity of the azide ion. This procedure is a self-validating system, culminating in characterization steps to confirm product identity and purity.
Materials and Reagents
-
2-(Bromomethyl)tetrahydro-2H-pyran (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow
Caption: Workflow for the synthesis and purification of 2-(azidomethyl)tetrahydro-2H-pyran.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(bromomethyl)tetrahydro-2H-pyran (1.0 eq) and anhydrous DMF. Stir until dissolved. Add sodium azide (1.5 eq) in one portion.
-
Reaction: Heat the reaction mixture to 60 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Allow the mixture to cool to room temperature. Pour the reaction mixture into an equal volume of deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase with diethyl ether (3 x 2 volumes). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers sequentially with deionized water (2 x 1 volume) and brine (1 x 1 volume). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 2-(azidomethyl)tetrahydro-2H-pyran.
Analytical Characterization of the Substitution Product
Confirmation of a successful substitution is paramount. The following techniques provide unambiguous evidence:
-
¹H NMR: The characteristic signal for the methylene protons adjacent to the bromine (-CH₂Br), typically found around 3.4-3.6 ppm, will shift to a slightly different chemical shift, often upfield, upon substitution with the azide group (-CH₂N₃).
-
¹³C NMR: The carbon of the -CH₂Br group will show a significant upfield shift upon conversion to the -CH₂N₃ group, reflecting the change in the electronic environment.
-
Infrared (IR) Spectroscopy: The most definitive evidence will be the appearance of a strong, sharp absorption band characteristic of the azide asymmetric stretch, typically found around 2100 cm⁻¹. The C-Br stretching frequency (usually 650-550 cm⁻¹) will disappear.
-
Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the mass of the azido-substituted compound. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) present in the starting material will be absent in the product.
Conclusion
The electrophilicity of the C-Br bond in 2-(bromomethyl)tetrahydro-2H-pyran is a well-defined and highly exploitable feature for synthetic chemists. Governed by a combination of inductive effects and minimal steric hindrance, its reactivity predominantly follows an SN2 pathway, providing a reliable method for introducing the valuable tetrahydropyran scaffold. The potential for anchimeric assistance from the ring oxygen adds a layer of mechanistic complexity that can accelerate reactions and influence stereochemical outcomes. A thorough understanding of these principles enables researchers and drug development professionals to strategically and efficiently utilize this key building block in the synthesis of complex molecular targets.
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Conformational Landscape of 2-(Bromomethyl)tetrahydro-2H-pyran: A Deep Dive into Stereoelectronic Effects and Analytical Methodologies
Introduction: The Significance of Conformational Analysis in Drug Discovery
In the intricate world of drug design and development, the three-dimensional architecture of a molecule is paramount. It dictates how a molecule interacts with its biological target, influencing its efficacy, selectivity, and metabolic stability. For cyclic molecules, and particularly for heterocyclic systems like tetrahydropyran, this three-dimensional structure is not static but exists as a dynamic equilibrium of different conformations. Understanding the factors that govern this equilibrium is a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the conformational analysis of 2-(bromomethyl)tetrahydro-2H-pyran, a versatile synthetic intermediate whose conformational preferences are governed by a subtle interplay of steric and stereoelectronic effects.[1] For researchers, scientists, and drug development professionals, a thorough grasp of these principles is essential for the rational design of novel therapeutics.
Structural Framework: The Tetrahydropyran Ring
The tetrahydro-2H-pyran (THP) ring is a saturated six-membered heterocycle containing an oxygen atom. Like cyclohexane, its most stable conformations are the chair forms, which minimize angular and torsional strain. In a chair conformation, the substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).
For 2-(bromomethyl)tetrahydro-2H-pyran, the key conformational question revolves around the preference of the bromomethyl group for the axial versus the equatorial position. This equilibrium is depicted below:
Caption: Chair-chair interconversion of 2-(bromomethyl)tetrahydro-2H-pyran.
A simple steric argument, often quantified by A-values, would predict that the bulky bromomethyl group would predominantly occupy the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring.[2] However, the presence of the ring oxygen atom introduces more complex stereoelectronic interactions that can significantly influence this equilibrium.
Governing Principles: A Tug-of-War Between Sterics and Stereoelectronics
The conformational preference of the bromomethyl group in 2-(bromomethyl)tetrahydro-2H-pyran is not solely dictated by steric hindrance. Several stereoelectronic effects play a crucial role, often in opposition to simple steric considerations.
The Anomeric Effect
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (the carbon adjacent to the ring heteroatom) to favor the axial orientation, even when sterically disfavored.[3][4] This effect is a cornerstone of carbohydrate chemistry and is highly relevant to substituted tetrahydropyrans.[3]
The primary explanation for the anomeric effect lies in a stabilizing hyperconjugative interaction.[5][6] In the axial conformer, a lone pair of electrons on the ring oxygen atom is anti-periplanar to the antibonding σ* orbital of the C-Br bond. This alignment allows for the delocalization of the lone pair electron density into the σ* orbital, a stabilizing n → σ* interaction.[4] This interaction is geometrically precluded in the equatorial conformer.
A secondary explanation involves dipole-dipole interactions.[4] In the equatorial conformer, the dipole moments of the C-O and C-Br bonds are partially aligned, leading to repulsion. In the axial conformer, these dipoles are more opposed, resulting in a lower energy arrangement.[4]
Caption: Factors influencing the conformational equilibrium.
The Gauche Effect
The gauche effect describes the tendency for a molecule to adopt a conformation that has a gauche arrangement (a 60° dihedral angle) between adjacent electronegative substituents, rather than the sterically less hindered anti arrangement (180°).[6] This effect is also explained by hyperconjugation.[6] In the context of 2-(bromomethyl)tetrahydro-2H-pyran, the gauche effect can influence the rotational preference of the C-C bond in the bromomethyl substituent.
Experimental Determination of Conformational Equilibrium: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the conformational analysis of molecules in solution.[7] By analyzing the chemical shifts and, more importantly, the spin-spin coupling constants (J-values) of the protons on the tetrahydropyran ring, one can deduce the predominant conformation.
The Karplus Relationship: From J-Coupling to Dihedral Angles
The relationship between the vicinal proton-proton coupling constant (³JHH) and the dihedral angle (φ) between these protons is described by the Karplus equation.[8][9] The magnitude of ³JHH is largest for dihedral angles of 0° and 180° and smallest for angles around 90°.[8][10]
In a chair conformation, the dihedral angles between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons are approximately 180°, 60°, and 60°, respectively. This leads to characteristic J-values for each type of interaction.
| Interaction Type | Approximate Dihedral Angle (φ) | Expected ³JHH (Hz) |
| Axial-Axial | ~180° | 8 - 13 |
| Axial-Equatorial | ~60° | 2 - 5 |
| Equatorial-Equatorial | ~60° | 2 - 5 |
By measuring the coupling constants of the proton at C2 with the protons at C3, we can determine whether the C2 proton is in an axial or equatorial position. This, in turn, reveals the orientation of the bromomethyl group. A large coupling constant (8-13 Hz) indicates an axial proton, and therefore an equatorial bromomethyl group. Conversely, small coupling constants (2-5 Hz) suggest an equatorial proton and an axial bromomethyl group.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 2-(bromomethyl)tetrahydro-2H-pyran in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as the conformational equilibrium can be solvent-dependent.[3]
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Spectral Analysis:
-
Identify the multiplet corresponding to the proton at the C2 position.
-
Carefully measure the coupling constants between the C2 proton and the protons on the adjacent C3 carbon.
-
Analyze the multiplicity and coupling constants of other ring protons to confirm the chair conformation.
-
-
Conformational Assignment:
-
A large ³J(H2, H3ax) value (typically > 8 Hz) indicates a trans-diaxial relationship, meaning H2 is axial and the bromomethyl group is equatorial.
-
Small ³J(H2, H3ax) and ³J(H2, H3eq) values (typically < 5 Hz) indicate that H2 is equatorial, and thus the bromomethyl group is axial.
-
Caption: Workflow for NMR-based conformational analysis.
Computational Chemistry: A Theoretical Lens on Conformational Preferences
Alongside experimental techniques, computational chemistry provides a powerful framework for investigating conformational landscapes.[11] Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to:
-
Optimize Geometries: Determine the lowest energy three-dimensional structures for both the axial and equatorial conformers.
-
Calculate Energies: Compute the relative energies of the conformers to predict the equilibrium population.
-
Predict NMR Parameters: Calculate theoretical chemical shifts and coupling constants that can be compared with experimental data.
Computational Protocol: DFT Calculations
-
Structure Building: Construct 3D models of both the axial and equatorial conformers of 2-(bromomethyl)tetrahydro-2H-pyran using a molecular modeling software.
-
Geometry Optimization and Energy Calculation: Perform geometry optimizations and frequency calculations for both conformers using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.
-
Energy Analysis: Compare the calculated electronic energies (or Gibbs free energies) of the two conformers. The energy difference (ΔE = E_axial - E_equatorial) indicates the relative stability. A negative ΔE suggests a preference for the axial conformer.
-
NMR Prediction (Optional): Use a method like GIAO (Gauge-Including Atomic Orbital) to predict the ¹H and ¹³C chemical shifts and J-coupling constants for each conformer. These can then be compared to the experimental values for further validation.
Conclusion: An Integrated Approach to Conformational Analysis
The conformational analysis of 2-(bromomethyl)tetrahydro-2H-pyran is a prime example of the intricate balance between steric and stereoelectronic effects in heterocyclic systems. While steric hindrance favors the equatorial placement of the bromomethyl group, the anomeric effect provides a significant driving force for the axial conformation. The ultimate conformational preference is a delicate balance of these opposing forces, which can be influenced by factors such as the solvent environment.
A comprehensive understanding of this conformational landscape requires an integrated approach, combining the experimental rigor of NMR spectroscopy with the theoretical insights from computational chemistry. For drug development professionals, the ability to predict and control the conformation of such molecular scaffolds is a critical skill in the design of next-generation therapeutics with enhanced potency and specificity.
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Eliel, E. L., Hargrave, K. D., Pietrusiewicz, K. M., & Manoharan, M. (1982). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 104(13), 3635–3643. [Link]
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Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]
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Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. [Link]
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da Silva, C. O., & Tormena, C. F. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Journal of Molecular Structure, 1149, 763–770. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(Bromomethyl)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the novel application of unique chemical entities is paramount. Among these, 2-(bromomethyl)tetrahydro-2H-pyran stands out as a valuable reagent, particularly in the synthesis of tellurated heterocycles. However, its utility is matched by a series of potential hazards that necessitate a comprehensive understanding and strict adherence to safety protocols. This guide provides an in-depth analysis of the risks associated with 2-(bromomethyl)tetrahydro-2H-pyran and outlines the essential safety precautions for its handling, storage, and disposal.
Chemical Identity and Physical Properties
A thorough understanding of a chemical's properties is the foundation of its safe use.
| Property | Value |
| Molecular Formula | C6H11BrO[1][2][3] |
| Molecular Weight | 179.05 g/mol [1][2][3][4] |
| CAS Number | 34723-82-5[2][3][4][5] |
| Appearance | Liquid[4] |
| Boiling Point | 153 °C (lit.)[4] |
| Melting Point | -59 to -58 °C (lit.)[4] |
| Density | 1.397 g/mL at 25 °C (lit.)[4] |
| Flash Point | 65 °C (149.0 °F) - closed cup[4] |
| Refractive Index | n20/D 1.489 (lit.)[4] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(bromomethyl)tetrahydro-2H-pyran is classified as a hazardous substance.[1][5]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][5]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][5]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1][5]
-
Flammable Liquids (Category 4): Combustible liquid.[5]
The following GHS pictograms and signal word are associated with this chemical:
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize exposure risks.
Handling
-
Ventilation: Use only outdoors or in a well-ventilated area.[5][6] Facilities should be equipped with an eyewash station and a safety shower.[6][7]
-
Personal Hygiene: Wash hands thoroughly after handling.[5][6] Do not eat, drink, or smoke when using this product.[8][9]
-
Avoid Contact: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6] Avoid contact with skin, eyes, and personal clothing.[6]
-
Clothing: Contaminated clothing should be removed and washed before reuse.[5][6]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6][9]
-
Incompatibilities: Store away from incompatible substances such as strong oxidizing agents.[7][9]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.[5][10]
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when working with 2-(bromomethyl)tetrahydro-2H-pyran.
Engineering Controls
-
Ventilation: Ensure adequate general and local exhaust ventilation to keep airborne concentrations low.[6]
Personal Protective Equipment
The following diagram illustrates the recommended PPE for handling this chemical.
Caption: Recommended Personal Protective Equipment for handling 2-(bromomethyl)tetrahydro-2H-pyran.
-
Eye/Face Protection: Wear safety goggles with side-shields or a face shield.[5][7]
-
Hand Protection: Wear protective gloves.[5] The specific glove material should be selected based on the breakthrough time and permeation rate for the substance.
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.[5]
-
Respiratory Protection: If ventilation is inadequate, use a suitable NIOSH-approved respirator.[4][5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
The following flowchart outlines the initial steps to take in an emergency.
Caption: First aid procedures for exposure to 2-(bromomethyl)tetrahydro-2H-pyran.
-
If on Skin: Wash with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.[6] Take off contaminated clothing and wash it before reuse.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6]
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5] Call a poison center or doctor if you feel unwell.[6]
-
If Swallowed: Do NOT induce vomiting.[8] Wash out mouth with water and call a physician.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide fire extinguisher.[5][8]
-
Specific Hazards: During combustion, irritant fumes may be emitted.[5][8]
-
Protective Equipment: Wear a self-contained breathing apparatus and protective clothing.[5][8]
Accidental Release Measures
-
Personal Precautions: Use full personal protective equipment.[5][8] Ensure adequate ventilation and evacuate personnel to safe areas.[5][8]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses.[5]
-
Containment and Cleaning Up: Absorb solutions with inert liquid-binding material (e.g., diatomite, universal binders).[5] Decontaminate surfaces and equipment by scrubbing with alcohol.[5] Dispose of contaminated material according to local regulations.[5]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.[5] Ensure the product is disposed of by licensed waste carriers.[9]
Conclusion
While 2-(bromomethyl)tetrahydro-2H-pyran is a valuable tool in the arsenal of the research scientist, its inherent hazards demand a culture of safety and preparedness. By understanding its chemical properties, recognizing its potential risks, and rigorously applying the safety protocols outlined in this guide, researchers can confidently and safely harness its synthetic potential.
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Chemsrc. 4-(Bromomethyl)tetrahydropyran | CAS#:125552-89-8. [Link]
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Occupational Safety and Health Administration (OSHA). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]
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Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
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An In-depth Technical Guide to 2-(Bromomethyl)tetrahydro-2H-pyran: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(bromomethyl)tetrahydro-2H-pyran, a versatile synthetic intermediate of significant interest in organic chemistry. The guide delves into the historical context of its related structures, details its synthesis with a focus on the Appel reaction, and explores its diverse applications, particularly in the realm of medicinal chemistry and drug discovery. By synthesizing technical data with practical insights, this document serves as an essential resource for researchers leveraging this valuable building block in the creation of complex molecular architectures.
Introduction and Historical Context
The tetrahydropyran (THP) ring system is a ubiquitous structural motif found in a vast array of natural products, including many carbohydrates and complex polyether antibiotics. Its prevalence and inherent stability have made it a cornerstone in synthetic organic chemistry. While the precise first synthesis of 2-(bromomethyl)tetrahydro-2H-pyran is not prominently documented in readily available historical literature, its utility undoubtedly emerged from the broader development and understanding of tetrahydropyran chemistry.
The significance of the THP moiety grew substantially with its application as a protecting group for alcohols. The formation of a tetrahydropyranyl ether by reacting an alcohol with dihydropyran provides a robust protecting group that is stable to a wide range of reaction conditions, yet can be readily removed under mild acidic conditions. This development paved the way for the synthesis of complex molecules by allowing for the selective masking and unmasking of hydroxyl functionalities. 2-(Bromomethyl)tetrahydro-2H-pyran can be viewed as a reactive handle appended to this stable and synthetically useful core, enabling its incorporation into larger molecules through nucleophilic substitution reactions.
Synthesis of 2-(Bromomethyl)tetrahydro-2H-pyran
The most common and efficient method for the synthesis of 2-(bromomethyl)tetrahydro-2H-pyran is the bromination of the corresponding primary alcohol, (tetrahydro-2H-pyran-2-yl)methanol. The Appel reaction is a widely employed and reliable method for this transformation.[1]
The Appel Reaction: A Reliable Method for Bromination
The Appel reaction provides a mild and effective means of converting primary and secondary alcohols to the corresponding alkyl halides using a combination of a triaryl- or trialkylphosphine and a carbon tetrahalide.[2][3] In the case of 2-(bromomethyl)tetrahydro-2H-pyran synthesis, triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) are the reagents of choice.
The reaction is driven by the formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. The mechanism involves the initial formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrabromide. The alcohol then acts as a nucleophile, attacking the phosphonium salt to form an alkoxyphosphonium bromide intermediate. Finally, the bromide ion displaces triphenylphosphine oxide in an SN2 reaction to yield the desired alkyl bromide.[4]
Caption: Mechanism of the Appel Reaction for the synthesis of 2-(bromomethyl)tetrahydro-2H-pyran.
Detailed Experimental Protocol for the Synthesis of 2-(Bromomethyl)tetrahydro-2H-pyran via the Appel Reaction
The following protocol is adapted from a general procedure for the Appel reaction and a patented synthesis of a similar compound.[5][6]
Materials:
-
(Tetrahydro-2H-pyran-2-yl)methanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of (tetrahydro-2H-pyran-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add triphenylphosphine (1.1 eq).
-
Slowly add a solution of carbon tetrabromide (1.1 eq) in anhydrous DCM to the stirred mixture. The addition should be done portion-wise or via a dropping funnel to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by silica gel column chromatography. The triphenylphosphine oxide byproduct can be partially removed by precipitation from a non-polar solvent like hexane or a mixture of hexane and ethyl acetate prior to chromatography. Elute the column with a gradient of hexane and ethyl acetate to obtain the pure 2-(bromomethyl)tetrahydro-2H-pyran.
Self-Validation and Causality:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of triphenylphosphine with atmospheric oxygen.
-
Anhydrous Conditions: Anhydrous solvents are necessary as water can react with the phosphonium intermediates, leading to the formation of unwanted byproducts and reducing the yield of the desired product.
-
Controlled Addition at 0 °C: The reaction is exothermic, and slow addition of the carbon tetrabromide solution at low temperature helps to control the reaction rate and prevent the formation of side products.
-
TLC Monitoring: Regular monitoring of the reaction by TLC is essential to determine the point of completion and to avoid prolonged reaction times which might lead to decomposition of the product.
-
Chromatographic Purification: Column chromatography is necessary to separate the desired product from the triphenylphosphine oxide byproduct and any unreacted starting materials.
| Reactant/Reagent | Molar Ratio (eq) | Purpose |
| (Tetrahydro-2H-pyran-2-yl)methanol | 1.0 | Starting material |
| Triphenylphosphine (PPh₃) | 1.1 | Reactant in the Appel reaction, forms a strong P=O bond |
| Carbon tetrabromide (CBr₄) | 1.1 | Source of bromine and activates the triphenylphosphine |
| Dichloromethane (DCM) | - | Anhydrous solvent |
Applications in Organic Synthesis
2-(Bromomethyl)tetrahydro-2H-pyran is a valuable building block in organic synthesis due to the presence of a reactive bromomethyl group attached to the stable tetrahydropyran ring. This allows for the introduction of the THP moiety into a variety of molecules through nucleophilic substitution reactions.
Role in Medicinal Chemistry and Drug Discovery
The tetrahydropyran ring is considered a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates can significantly improve their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially enhancing binding to biological targets. Furthermore, the rigid conformation of the THP ring can reduce the entropic penalty upon binding, leading to higher affinity.
2-(Bromomethyl)tetrahydro-2H-pyran serves as a key intermediate for introducing this beneficial scaffold into drug molecules. For instance, it has been used in the synthesis of novel anticancer agents. In one study, polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives were synthesized and evaluated for their antiproliferative activity against breast cancer cell lines. Two of the synthesized compounds, 16c and 16d , showed high potency against the SK-BR-3 cell line with IC₅₀ values of 0.21 μM and 0.15 μM, respectively.[7] These compounds also exhibited significantly less toxicity towards a normal breast cell line, highlighting their potential as selective anticancer agents.[7]
Caption: General workflow for the use of 2-(bromomethyl)tetrahydro-2H-pyran in drug synthesis.
Application in Materials Science
Beyond pharmaceuticals, 2-(bromomethyl)tetrahydro-2H-pyran and its derivatives are utilized in the synthesis of advanced materials. For example, they are employed in the preparation of liquid crystals. The rigid and defined stereochemistry of the tetrahydropyran ring can influence the mesomorphic properties of the final liquid crystal molecules. A patent describes the use of a substituted 5-(bromomethyl)-2-propyltetrahydro-2H-pyran in an etherification reaction to produce a liquid crystal compound.[8]
Other Synthetic Applications
The reactivity of the bromomethyl group allows for a wide range of transformations, making 2-(bromomethyl)tetrahydro-2H-pyran a versatile intermediate. It has been used in the preparation of tellurated heterocycles and in cross-coupling reactions with potassium heteroaryltrifluoroborates.[9] These reactions further expand the synthetic utility of this compound, enabling the construction of a diverse array of complex organic molecules.
Physical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₆H₁₁BrO | [10] |
| Molecular Weight | 179.05 g/mol | [10] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 153 °C (lit.) | [9] |
| Density | 1.397 g/mL at 25 °C (lit.) | [9] |
| Refractive Index | n20/D 1.489 (lit.) | [9] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is characterized by a multiplet for the proton on the carbon bearing the ether oxygen and the bromomethyl group, signals for the methylene protons of the tetrahydropyran ring, and a doublet for the bromomethyl protons.
-
¹³C NMR: The carbon NMR spectrum shows signals for the five carbon atoms of the tetrahydropyran ring and the carbon of the bromomethyl group. The carbon attached to the bromine atom appears at a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum displays characteristic C-H stretching and bending vibrations, as well as a strong C-O stretching band for the ether linkage and a C-Br stretching vibration.
Conclusion
2-(Bromomethyl)tetrahydro-2H-pyran is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation via the Appel reaction from the corresponding alcohol makes it readily accessible. The stable tetrahydropyran core, combined with the reactive bromomethyl handle, allows for its incorporation into a wide range of molecules. Its application in medicinal chemistry is particularly noteworthy, where the introduction of the THP moiety can lead to improved pharmacokinetic properties of drug candidates. As the demand for complex and diverse molecular architectures continues to grow in both pharmaceutical and materials science, the utility of 2-(bromomethyl)tetrahydro-2H-pyran is expected to expand further, solidifying its place as a key tool in the synthetic chemist's arsenal.
References
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Methodological & Application
Introduction: Bridging sp² and sp³ Worlds with the Tetrahydropyran Moiety
An Application Guide to the Suzuki-Miyaura Cross-Coupling of 2-(Bromomethyl)tetrahydro-2H-pyran
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability in forging carbon-carbon bonds.[1] While its application in connecting aromatic systems (sp²-sp²) is well-established, the frontier of drug discovery increasingly demands the incorporation of three-dimensional, saturated scaffolds to enhance properties like solubility and metabolic stability. The tetrahydropyran (THP) ring is a privileged motif found in numerous natural products and pharmaceuticals, making its efficient installation a critical synthetic challenge.
This application note provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of 2-(bromomethyl)tetrahydro-2H-pyran, an sp³-hybridized electrophile, with various aryl and heteroaryl boronic acids. This transformation enables the direct attachment of the valuable tetrahydropyran-methyl group to aromatic cores. We will delve into the mechanistic nuances of activating a C(sp³)-Br bond, provide a robust, step-by-step experimental protocol, and offer practical troubleshooting advice to empower researchers in synthesizing novel molecular architectures.
Reaction Principle: The Catalytic Cycle for C(sp³)-C(sp²) Coupling
The success of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] While the fundamental steps remain the same, the use of an alkyl bromide introduces specific challenges, primarily a slower rate of oxidative addition compared to aryl halides and the potential for side reactions.[3]
The catalytic cycle proceeds through three key stages:
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-(bromomethyl)tetrahydro-2H-pyran. This is often the rate-determining step for sp³-hybridized electrophiles and typically requires bulky, electron-rich phosphine ligands to facilitate the reaction and enhance catalyst stability.[4] This step proceeds with inversion of configuration at the carbon center if it is chiral.[5]
-
Transmetalation : A base is required to activate the organoboron species (e.g., boronic acid), forming a more nucleophilic boronate complex.[6] This complex then transfers its organic group (the aryl or heteroaryl moiety) to the palladium(II) center, displacing the bromide ligand.
-
Reductive Elimination : The two organic partners—the tetrahydropyran-methyl group and the aryl group—are eliminated from the palladium center, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed Suzuki-Miyaura reaction involving a secondary sp3 carbon: studies of stereochemistry and scope of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mt.com [mt.com]
Application Notes & Protocols: Strategic Use of 2-(Bromomethyl)tetrahydro-2H-pyran for Alcohol Protection
Introduction: A Modern Approach to a Classic Protection
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular architectures. The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, is often a site of unwanted reactivity. The tetrahydropyranyl (THP) ether is a cornerstone of alcohol protection strategies, lauded for its reliability and distinct stability profile.[1][2] Traditionally, THP ethers are formed via the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[3][4]
While effective, the DHP method's reliance on acidic conditions can be detrimental to sensitive substrates. This guide details an alternative and powerful strategy: the use of 2-(bromomethyl)tetrahydro-2H-pyran. This reagent leverages a base-mediated nucleophilic substitution (a Williamson ether synthesis variant) to install the THP group, thereby circumventing the need for acid catalysis during the protection step. This approach offers a significant advantage for substrates bearing acid-labile functionalities, expanding the utility of this robust protecting group.
This document provides a comprehensive overview of the underlying mechanism, detailed experimental protocols for protection and deprotection, and critical safety considerations for researchers, scientists, and drug development professionals.
The Chemistry: Mechanism, Rationale, and Stability
The strategic advantage of using 2-(bromomethyl)tetrahydro-2H-pyran lies in its mode of action, which is fundamentally different from the classical DHP approach.
The Protection Mechanism: A Base-Driven SN2 Reaction
The formation of the THP ether using this reagent proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The process involves two key steps:
-
Deprotonation: A non-nucleophilic strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is used to deprotonate the alcohol (ROH), forming a more nucleophilic alkoxide (RO⁻). This step is critical for activating the alcohol for the subsequent substitution.
-
Nucleophilic Attack: The generated alkoxide attacks the electrophilic methylene carbon of 2-(bromomethyl)tetrahydro-2H-pyran.[5] The bromide ion, an excellent leaving group, is displaced, resulting in the formation of the desired THP ether.
This mechanism avoids the generation of an oxocarbenium ion intermediate characteristic of the DHP method, making it compatible with molecules that might undergo rearrangement or degradation under acidic conditions.
The Deprotection Mechanism: Acid-Catalyzed Hydrolysis
Despite the different installation method, the resulting THP ether is chemically identical to one formed from DHP. Therefore, its removal relies on the same well-established, acid-catalyzed hydrolysis.
-
Protonation: The reaction is initiated by the protonation of the acetal oxygen by a protic acid (e.g., p-toluenesulfonic acid, hydrochloric acid).
-
Cleavage: The protonated ether cleaves to form the regenerated alcohol and a resonance-stabilized oxocarbenium ion.
-
Hydrolysis: The oxocarbenium ion is subsequently trapped by water or another nucleophilic solvent to ultimately yield a hemiacetal that is in equilibrium with its open-chain hydroxy aldehyde form.
The lability of the THP group in acidic media is its defining characteristic, allowing for its selective removal when desired.[4][6]
Stability Profile of THP Ethers
Understanding the stability of the THP ether is crucial for planning synthetic sequences. THP ethers are exceptionally stable under a wide range of conditions, including:
-
Strongly basic conditions (e.g., LDA, NaH, KOtBu).[1]
-
Nucleophilic reagents , including organometallics (Grignard and organolithium reagents).[1][4]
-
Hydride reductions (e.g., LiAlH₄, NaBH₄).[4]
-
Many oxidizing agents (e.g., PCC, Swern oxidation).[4]
-
Alkylating and acylating reagents .[1]
The primary liability of the THP group is its sensitivity to acidic conditions , particularly aqueous acid, which facilitates its cleavage.[1]
Experimental Protocols and Workflows
Critical Safety and Handling
Before proceeding, it is imperative to understand the hazards associated with 2-(bromomethyl)tetrahydro-2H-pyran.
-
Hazards: This compound is a combustible liquid.[7][8] It causes skin irritation and serious eye irritation.[7][8][9] It may also cause respiratory irritation.[7][9][10]
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles with side-shields, nitrile or neoprene gloves, and a lab coat.[7][8]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area away from heat and open flames.[7]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., diatomite) and dispose of as hazardous waste according to local regulations.[7]
Visualization of the Workflow
The following diagrams illustrate the logical flow of the protection and deprotection procedures.
Caption: Workflow for alcohol protection using a base and 2-(bromomethyl)tetrahydro-2H-pyran.
Caption: Acid-catalyzed workflow for the deprotection of a THP ether to regenerate the alcohol.
Protocol 1: Protection of a Primary Alcohol
This protocol provides a general procedure for the protection of a primary alcohol. Reaction times and temperatures may need optimization for different substrates.
Materials:
-
Primary alcohol (1.0 eq)
-
2-(Bromomethyl)tetrahydro-2H-pyran (1.1 - 1.3 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, syringe, septa
Procedure:
-
Setup: Under an inert atmosphere (argon or nitrogen), add the primary alcohol (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the alcohol in anhydrous THF (or DMF) to a concentration of approximately 0.1-0.5 M.
-
Alkoxide Formation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Causality Note: This addition is exothermic and produces flammable hydrogen gas. Portion-wise addition at 0 °C ensures the reaction remains controlled. Stir the suspension at 0 °C for 30 minutes to allow for complete formation of the sodium alkoxide.
-
SN2 Reaction: Add 2-(bromomethyl)tetrahydro-2H-pyran (1.2 eq) dropwise via syringe to the stirred suspension.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Once complete, cool the reaction back to 0 °C and cautiously quench by the slow dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/EtOAc gradient.
Protocol 2: Deprotection of the THP Ether
This protocol describes the acidic hydrolysis to regenerate the alcohol.
Materials:
-
THP-protected alcohol (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)
-
Methanol (MeOH) or a THF/water mixture (e.g., 4:1)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Dissolve the THP-protected alcohol in methanol (or THF/H₂O) in a round-bottom flask with a magnetic stir bar (approx. 0.1-0.5 M).
-
Acid Catalysis: Add a catalytic amount of p-TsOH·H₂O (0.1 eq). Causality Note: p-TsOH is a mild, solid acid catalyst that is effective for this transformation without causing significant side reactions in many cases.
-
Reaction Monitoring: Stir the solution at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Extraction: Remove the bulk of the organic solvent (MeOH or THF) under reduced pressure. Dilute the remaining aqueous residue with water and extract three times with EtOAc.
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude alcohol can be purified by flash column chromatography if necessary.
Data Summary
The following table summarizes typical reaction conditions. Note that optimal conditions will vary depending on the specific alcohol substrate.
| Substrate Type | Protection Base | Solvent | Temp (°C) | Deprotection Catalyst | Approx. Yield (%) |
| Primary Alcohol | NaH | THF | 0 to RT | p-TsOH | 85-95% |
| Secondary Alcohol | NaH, KOtBu | THF / DMF | RT to 40 | p-TsOH | 70-90% |
| Phenol | K₂CO₃, Cs₂CO₃ | DMF / Acetone | RT to 60 | Acetic Acid / H₂O | 80-98% |
Yields are illustrative and highly dependent on the specific molecular structure and reaction scale.
References
- ChemScene LLC. (2025). Safety Data Sheet: 2-(Bromomethyl)tetrahydro-2H-pyran.
- Sigma-Aldrich. 2-(Bromomethyl)tetrahydro-2H-pyran Product Information.
- PubChem. 2-(Bromomethyl)tetrahydro-2H-pyran Compound Summary.
- Benchchem. 2-(Bromomethyl)tetrahydro-2H-pyran Product Page.
- Fluorochem. (2024). Safety Data Sheet: 3-(Bromomethyl)tetrahydro-2H-pyran.
- XiXisys. GHS SDS: 4-(Bromomethyl)tetrahydro-2H-pyran.
- Singh, P. P., & Kumar, A. (n.d.). A short review on tetrahydropyranylation of alcohols and phenols. RSC Advances.
- ECHEMI. (n.d.). A good THP-protection protocol for -OH.
- Albericio, F., & Isidro-Llobet, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen.
- Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
- Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
- Albericio, F., & Isidro-Llobet, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Marco-Contelles, J., & de la C. Gonzalez-Lafuente, M. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules.
- Sigma-Aldrich. 2-(Bromomethyl)tetrahydro-2H-pyran Peer Reviewed Papers.
- PubChemLite. 2-(bromomethyl)tetrahydro-2h-pyran (C6H11BrO).
- Sigma-Aldrich. 2-(3-Bromopropoxy)tetrahydro-2H-pyran Product Information.
- Tokyo Chemical Industry. 4-(Bromomethyl)tetrahydro-2H-pyran Safety Information.
- ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS.
Sources
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- 8. 2-(Bromomethyl)tetrahydro-2H-pyran 98 34723-82-5 [sigmaaldrich.com]
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- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Application Notes and Protocols for the Grignard Reaction of 2-(Bromomethyl)tetrahydro-2H-pyran
Introduction: The Synthetic Utility of (Tetrahydro-2H-pyran-2-yl)methylmagnesium Bromide
The Grignard reaction, discovered by Nobel laureate Victor Grignard, remains a cornerstone of organic synthesis for its efficacy in forming carbon-carbon bonds.[1] This application note provides a comprehensive guide to the preparation and utilization of the Grignard reagent derived from 2-(bromomethyl)tetrahydro-2H-pyran, namely (tetrahydro-2H-pyran-2-yl)methylmagnesium bromide. This specific organometallic compound is a valuable synthetic intermediate, introducing the tetrahydropyranylmethyl moiety, a common structural motif in numerous natural products and pharmacologically active molecules.[2][3]
The tetrahydropyran (THP) ring system is a prevalent feature in a wide array of bioactive compounds, contributing to their conformational rigidity and modulating their interaction with biological targets. The ability to introduce this fragment nucleophilically via its Grignard reagent opens avenues for the synthesis of complex molecular architectures. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental setup, in-depth protocols, and the scientific rationale behind the procedural choices.
Reaction Mechanism and Key Considerations
The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[4] In the case of 2-(bromomethyl)tetrahydro-2H-pyran, the reaction proceeds as follows:
Formation of the Grignard Reagent: BrCH₂-THP + Mg → BrMgCH₂-THP
The resulting organomagnesium halide is a potent nucleophile and a strong base.[1] The carbon atom bound to magnesium is highly polarized and carbanionic in character, readily attacking electrophilic centers such as carbonyls (aldehydes, ketones, esters), epoxides, and carbon dioxide.[5][6]
A critical aspect of any Grignard reaction is the absolute exclusion of water and protic solvents.[7] Grignard reagents react readily with water in an acid-base reaction to form the corresponding alkane, thereby quenching the desired nucleophile.[8] Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential for a successful reaction.
Experimental Design and Rationale
Solvent Selection
Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are the solvents of choice for Grignard reactions. They serve two primary functions: they are aprotic, and their lone pair of electrons on the oxygen atom solvate and stabilize the Grignard reagent through coordination with the magnesium atom.[4] THF is often preferred for its higher boiling point, which allows for a wider range of reaction temperatures.
Magnesium Activation
The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which can inhibit or prevent the initiation of the Grignard reaction.[9][10] To overcome this, the magnesium must be "activated" to expose a fresh, reactive metal surface. Common methods for activation include:
-
Mechanical Activation: Crushing the magnesium turnings with a glass rod can physically break the oxide layer.[11]
-
Chemical Activation with Iodine: A small crystal of iodine can be added to the magnesium. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the surface.[11][12]
-
Chemical Activation with 1,2-Dibromoethane: This is a highly effective method where 1,2-dibromoethane reacts with a small amount of magnesium to produce ethylene gas and magnesium bromide. The evolution of ethylene provides a visual cue that the magnesium is activated.[8][9]
This protocol will detail the use of 1,2-dibromoethane for its reliability.
Initiation and Temperature Control
Once the magnesium is activated, a small amount of the 2-(bromomethyl)tetrahydro-2H-pyran solution is added to initiate the reaction. A successful initiation is typically indicated by a gentle reflux of the solvent and the appearance of a cloudy solution. The reaction is exothermic, and the dropwise addition of the remaining alkyl bromide solution is crucial to maintain a controlled reaction temperature and prevent side reactions.[13]
Detailed Experimental Protocols
Protocol 1: Preparation of (Tetrahydro-2H-pyran-2-yl)methylmagnesium Bromide
This protocol describes the in-situ preparation of the Grignard reagent.
Materials:
-
Magnesium turnings
-
2-(Bromomethyl)tetrahydro-2H-pyran
-
Anhydrous tetrahydrofuran (THF)
-
1,2-Dibromoethane
-
Iodine (optional, for difficult initiations)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or inert gas manifold
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture.[1] Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Magnesium Preparation: Place magnesium turnings (1.2 equivalents) into the cooled flask.
-
Solvent Addition: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.
-
Magnesium Activation: Add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium. Gentle warming with a heat gun may be necessary to initiate the activation. The evolution of gas (ethylene) and the appearance of a grayish color on the magnesium surface indicate successful activation.[9]
-
Initiation of Grignard Formation: In the dropping funnel, prepare a solution of 2-(bromomethyl)tetrahydro-2H-pyran (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the activated magnesium suspension.
-
Observation of Initiation: The reaction should start within a few minutes, evidenced by a gentle boiling of the solvent and the formation of a cloudy, grayish-brown solution. If the reaction does not start, gentle warming or the addition of a small iodine crystal may be required.[11]
-
Controlled Addition: Once the reaction has initiated, add the remaining 2-(bromomethyl)tetrahydro-2H-pyran solution dropwise from the funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled in a water bath.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting solution is the Grignard reagent and should be used immediately.
Diagram of Experimental Setup:
Caption: Experimental setup for Grignard reagent formation.
Protocol 2: In-situ Titration of the Grignard Reagent
To ensure accurate stoichiometry in subsequent reactions, it is crucial to determine the concentration of the prepared Grignard reagent. A common method is titration with a known amount of iodine.[14][15]
Materials:
-
Prepared Grignard reagent solution
-
Iodine (I₂)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous THF
-
Syringes and needles
Procedure:
-
Prepare Iodine Solution: In a flame-dried flask under an inert atmosphere, accurately weigh a known amount of iodine (e.g., 254 mg, 1.0 mmol). Dissolve the iodine in a saturated solution of anhydrous LiCl in dry THF. The LiCl helps to keep the magnesium salts soluble.[14]
-
Cooling: Cool the iodine solution to 0 °C in an ice bath.
-
Titration: Slowly add the Grignard reagent solution from a syringe to the stirred iodine solution.
-
Endpoint Determination: The endpoint is reached when the dark brown color of the iodine is completely discharged, resulting in a colorless or pale yellow solution.[14]
-
Calculation: The concentration of the Grignard reagent is calculated based on the stoichiometry of the reaction (2 RMgX + I₂ → R-R + 2 MgXI) and the volume of the Grignard solution required to reach the endpoint.
Protocol 3: Reaction with an Electrophile (Example: Benzaldehyde)
This protocol details the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.
Procedure:
-
Electrophile Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve benzaldehyde (1.0 equivalent based on the titrated Grignard concentration) in anhydrous THF.
-
Cooling: Cool both the Grignard reagent solution and the benzaldehyde solution to 0 °C in an ice bath.
-
Addition: Slowly add the Grignard reagent solution via cannula or syringe to the stirred solution of benzaldehyde. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
Protocol 4: Reaction Work-up
A proper work-up is necessary to quench the reaction, protonate the alkoxide intermediate, and remove inorganic byproducts.[16]
Procedure:
-
Cooling: Cool the reaction flask in an ice-water bath to 0 °C.
-
Quenching: While stirring vigorously, slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. This is an exothermic process and should be done with caution.[16] The NH₄Cl will protonate the magnesium alkoxide to the alcohol and precipitate magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with water and then with a saturated aqueous solution of sodium chloride (brine). The brine wash helps to remove residual water from the organic layer.[16]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by standard techniques such as column chromatography or recrystallization.
Diagram of Reaction and Work-up Workflow:
Sources
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- 2. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Synthetic Utility of 2-(Bromomethyl)tetrahydro-2H-pyran: A Guide to Heterocyclic Functionalization and Construction
Introduction: The Versatility of a Bifunctional Reagent
In the landscape of synthetic organic chemistry, the strategic introduction of cyclic ether moieties is a cornerstone of modern drug discovery and materials science. The tetrahydropyran (THP) ring, in particular, is a privileged scaffold found in numerous natural products and pharmacologically active molecules. 2-(Bromomethyl)tetrahydro-2H-pyran stands out as a highly valuable and versatile bifunctional building block. Its structure combines a stable, non-aromatic heterocyclic core with a reactive primary alkyl bromide, making it an excellent electrophile for forging new carbon-heteroatom bonds.
This technical guide delves into the primary applications of 2-(bromomethyl)tetrahydro-2H-pyran in heterocyclic chemistry. We will explore its utility in the alkylation of various heteroatoms (N, O, S, and Te), its role as a precursor for the installation of the tetrahydropyranylmethyl (THPM) protecting group, and its application in the synthesis of complex spiroheterocyclic systems. The protocols and insights provided herein are curated for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent for the synthesis of novel and complex molecular architectures.
Core Application I: Alkylation of Heteroatoms in Heterocyclic Systems
The primary mode of reactivity for 2-(bromomethyl)tetrahydro-2H-pyran is its function as an alkylating agent via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The electrophilic methylene carbon, activated by the adjacent bromine atom, is susceptible to attack by a wide range of nitrogen, oxygen, and sulfur-based nucleophiles commonly found in heterocyclic scaffolds.
N-Alkylation of Nitrogen Heterocycles
The introduction of alkyl groups onto the nitrogen atoms of heterocycles is a fundamental strategy for modulating their biological activity, solubility, and metabolic stability. 2-(Bromomethyl)tetrahydro-2H-pyran serves as an effective reagent for the N-alkylation of a diverse array of N-H containing heterocycles, including imidazoles, pyrazoles, triazoles, purines, and pyrimidines.[2]
The reaction typically proceeds under basic conditions to deprotonate the N-H bond, generating a more potent nucleophile. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (NEt₃) in polar apublic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).[3]
A key consideration in the alkylation of certain heterocycles, like imidazole, is regioselectivity. As the imidazolide anion has two nucleophilic nitrogen atoms, a mixture of regioisomers can be formed.[4] Reaction conditions must be carefully optimized to favor the desired isomer.
Sources
Introduction: The Versatile Role of 2-(Bromomethyl)tetrahydro-2H-pyran in Synthesis
Application Notes and Protocols for the Reaction of 2-(Bromomethyl)tetrahydro-2H-pyran with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
2-(Bromomethyl)tetrahydro-2H-pyran is a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a reactive bromomethyl group attached to a stable tetrahydropyran (THP) ring, allows for the facile introduction of the THP moiety into a diverse range of molecular architectures. The tetrahydropyran ring is a common structural motif in many biologically active natural products and pharmaceuticals, making this reagent particularly valuable in drug discovery and development.[1] The primary reactivity of 2-(bromomethyl)tetrahydro-2H-pyran lies in nucleophilic substitution at the methylene carbon bearing the bromine atom.[2] The electron-withdrawing inductive effect of the adjacent oxygen atom in the ring enhances the electrophilicity of this carbon, making it a prime target for a wide array of nucleophiles.[2] This document provides a detailed exploration of the mechanistic principles and practical protocols for the reaction of 2-(bromomethyl)tetrahydro-2H-pyran with various nucleophiles.
Mechanistic Considerations: SN1 vs. SN2 Pathways
The reaction of 2-(bromomethyl)tetrahydro-2H-pyran with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is attributed to the primary nature of the electrophilic carbon, which is readily accessible for backside attack by the nucleophile.[3][4]
Key Factors Influencing the S(_N)2 Reaction:
-
Nucleophile Strength: Stronger nucleophiles will react more rapidly. The order of reactivity for common nucleophiles is generally RS
> R(_3)C > N(_3) > CN > R(_2)NH > OH > ArO > I > Br > Cl > H(_2)O. -
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are ideal for S(_N)2 reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.
-
Leaving Group: The bromide ion is an excellent leaving group, facilitating the displacement by the incoming nucleophile.[3]
-
Steric Hindrance: While the electrophilic carbon is primary, the bulky tetrahydropyran ring can introduce some steric hindrance, which may slightly decrease the reaction rate compared to simpler primary alkyl halides.[3]
In certain cases, particularly with weak nucleophiles and in polar protic solvents, a unimolecular nucleophilic substitution (S(_N)1) pathway may compete. However, the formation of a primary carbocation is energetically unfavorable, making the S(_N)1 mechanism less common for this substrate.
Below is a diagram illustrating the generalized S(_N)2 mechanism for the reaction of 2-(bromomethyl)tetrahydro-2H-pyran with a nucleophile.
Caption: Generalized S(_N)2 mechanism.
Protocols for Nucleophilic Substitution Reactions
The following protocols provide detailed, step-by-step methodologies for reacting 2-(bromomethyl)tetrahydro-2H-pyran with common classes of nucleophiles.
Protocol 1: Ether Synthesis via Williamson Ether Synthesis
This protocol details the reaction with an alcohol (alkoxide) to form an ether, a fundamental transformation in organic synthesis.[5]
Reaction Scheme: (Tetrahydro-2H-pyran-2-yl)methanol + NaH -> (Tetrahydro-2H-pyran-2-yl)methoxide (Tetrahydro-2H-pyran-2-yl)methoxide + 2-(Bromomethyl)tetrahydro-2H-pyran -> Bis((tetrahydro-2H-pyran-2-yl)methyl) ether + NaBr
Materials:
-
(Tetrahydro-2H-pyran-2-yl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-(Bromomethyl)tetrahydro-2H-pyran
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (tetrahydro-2H-pyran-2-yl)methanol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Nucleophilic Substitution: Dissolve 2-(bromomethyl)tetrahydro-2H-pyran (1.05 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel.
-
Add the solution of 2-(bromomethyl)tetrahydro-2H-pyran dropwise to the alkoxide solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | Polar aprotic solvent favors S(_N)2 reaction. |
| Base | NaH | Strong base for complete deprotonation of the alcohol. |
| Temperature | 60-70 °C | Provides sufficient energy to overcome the activation barrier. |
| Work-up | NH(_4)Cl quench | Neutralizes excess NaH and the alkoxide. |
Protocol 2: Synthesis of N-Substituted Amines
This protocol describes the reaction with a primary or secondary amine to yield the corresponding N-((tetrahydro-2H-pyran-2-yl)methyl)amine.[2]
Reaction Scheme: R(_2)NH + 2-(Bromomethyl)tetrahydro-2H-pyran -> R(_2)N-CH(_2)-(THP) + HBr
Materials:
-
Primary or secondary amine (e.g., aniline, imidazole)
-
2-(Bromomethyl)tetrahydro-2H-pyran
-
Potassium carbonate (K(_2)CO(_3)) or Triethylamine (Et(_3)N)
-
Acetonitrile or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and a base such as potassium carbonate (1.5 eq) or triethylamine (1.2 eq) in acetonitrile or DMF.
-
Add 2-(bromomethyl)tetrahydro-2H-pyran (1.1 eq) to the mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C if the amine is a weak nucleophile.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.
Caption: Workflow for Amine Synthesis.
Protocol 3: Thioether Synthesis
Thiols and thiolates are excellent nucleophiles and react readily with 2-(bromomethyl)tetrahydro-2H-pyran to form thioethers.[6][7]
Reaction Scheme:
R-SH + Base -> R-S
Materials:
-
Thiol (e.g., thiophenol)
-
Sodium hydroxide (NaOH) or Sodium hydride (NaH)
-
2-(Bromomethyl)tetrahydro-2H-pyran
-
Ethanol or DMF
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Thiolate Formation: In a round-bottom flask, dissolve the thiol (1.0 eq) in ethanol or DMF.
-
Add a base such as powdered NaOH (1.1 eq) or NaH (1.1 eq) and stir for 30 minutes at room temperature.
-
Nucleophilic Substitution: Add 2-(bromomethyl)tetrahydro-2H-pyran (1.05 eq) to the thiolate solution.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically rapid.
-
Work-up: Once complete, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and remove the solvent in vacuo.
-
Purification: The crude thioether can be purified by column chromatography.
Protocol 4: Azide Synthesis
The reaction with sodium azide provides a straightforward route to 2-(azidomethyl)tetrahydro-2H-pyran, a versatile intermediate for further functionalization, for instance, via "click" chemistry.[8]
Reaction Scheme: NaN(_3) + 2-(Bromomethyl)tetrahydro-2H-pyran -> N(_3)-CH(_2)-(THP) + NaBr
Materials:
-
Sodium azide (NaN(_3))
-
2-(Bromomethyl)tetrahydro-2H-pyran
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(bromomethyl)tetrahydro-2H-pyran (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic.
-
Heat the mixture to 60-80 °C and stir until the reaction is complete as indicated by TLC.
-
Work-up: Cool the reaction to room temperature and pour into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO(_4).
-
Filter and carefully concentrate the solution under reduced pressure. Caution: Organic azides can be explosive; avoid heating the neat compound to high temperatures.
-
Purification: The product is often of sufficient purity for subsequent steps, but can be purified by careful vacuum distillation if necessary.
| Nucleophile | Product Type | Typical Conditions |
| ROH/NaH | Ether | DMF, 0 °C to RT |
| R(_2)NH/K(_2)CO(_3) | Amine | Acetonitrile, RT to 60 °C |
| RSH/NaOH | Thioether | Ethanol, RT |
| NaN(_3) | Azide | DMF, 60-80 °C |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. Ensure all reagents and solvents are anhydrous, as water can compete as a nucleophile or deactivate strong bases.
-
Side Reactions: In the case of sterically hindered nucleophiles or at elevated temperatures, elimination (E2) may become a competing pathway, although it is generally not significant for this primary halide.
-
Safety: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment. Be particularly cautious with sodium hydride (flammable), sodium azide (toxic), and organic azides (potentially explosive).
Conclusion
2-(Bromomethyl)tetrahydro-2H-pyran is a highly effective electrophile for the introduction of the tetrahydropyran moiety into a wide range of molecules. The S(_N)2 reaction is the predominant mechanism, and by carefully selecting the nucleophile, solvent, and reaction conditions, a diverse array of functionalized tetrahydropyran derivatives can be synthesized efficiently. The protocols provided herein serve as a robust starting point for researchers in organic synthesis and drug development.
References
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Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
ResearchGate. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (tetrahydro-2H-pyran-2-yl) methanesulfamate. Retrieved from [Link]
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-
National Institutes of Health. (2025). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(bromomethyl)tetrahydro-2h-pyran (C6H11BrO). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Bromomethyl)tetrahydro-2H-pyran. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. Retrieved from [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]
-
American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved from [Link]
-
YouTube. (2021). 13.2 Synthesis of Ethers | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Reactions of 5-formyl-and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles. Retrieved from [Link]
-
MDPI. (n.d.). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Retrieved from [Link]
-
YouTube. (2021). Nucleophilic Substitution Experiment S21. Retrieved from [Link]
-
PubMed Central. (n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Retrieved from [Link]
-
YouTube. (2013). SN2 Reaction vid (3 of 3) Bimolecular Nucleophilic Substitution by Leah4sci. Retrieved from [Link]
-
The Ashton Group - UW–Madison. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.2: The Sₙ2 Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
-
RSC Publishing. (n.d.). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Retrieved from [Link]
-
National Institutes of Health. (2025). Reactivity of 2H-Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions. Retrieved from [Link]
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Application Note & Protocol: Strategic Use of 2-(Bromomethyl)tetrahydro-2H-pyran for Hydroxyl Group Protection in Complex Synthesis
Introduction: Navigating Functional Group Reactivity in Multi-Step Synthesis
In the intricate landscape of multi-step organic synthesis, the ability to selectively mask and unmask the reactivity of functional groups is paramount to achieving the desired molecular architecture.[1] This process, known as the use of protecting groups, prevents a specific functional group from reacting under a given set of conditions while transformations are carried out elsewhere in the molecule.[2][3] An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed in high yield under mild conditions that do not affect other parts of the molecule.[1]
The tetrahydropyran (THP) ring is a cornerstone of protecting group chemistry, frequently employed to protect alcohols.[4][5] While the classic approach involves the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran, this method can be problematic for acid-sensitive substrates.[6][7] This application note details a robust alternative strategy utilizing 2-(bromomethyl)tetrahydro-2H-pyran for the protection of hydroxyl groups. The resulting 2-(tetrahydro-2H-pyran-2-yl)methyl (THPM) ether offers distinct advantages in terms of its introduction under non-acidic conditions and its unique stability profile, providing chemists with a valuable tool for orthogonal protection schemes in complex syntheses.[8][9][10]
Mechanism of Protection: A Base-Mediated Nucleophilic Substitution
The protection of an alcohol with 2-(bromomethyl)tetrahydro-2H-pyran proceeds via a classic Williamson ether synthesis, a bimolecular nucleophilic substitution (SN2) reaction. The process is initiated by the deprotonation of the alcohol (ROH) with a suitable base to form a more nucleophilic alkoxide (RO-). This alkoxide then attacks the electrophilic methylene carbon of 2-(bromomethyl)tetrahydro-2H-pyran, displacing the bromide leaving group to form the stable THPM ether.[4]
The electron-withdrawing inductive effect of the adjacent oxygen atom in the tetrahydropyran ring enhances the electrophilicity of the methylene carbon, making it a prime target for nucleophilic attack.[4] This reaction is highly efficient and avoids the strongly acidic conditions required for the formation of traditional THP ethers from dihydropyran.
Figure 1: Mechanism of THPM Ether Formation.
Experimental Protocol: Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using 2-(bromomethyl)tetrahydro-2H-pyran.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add 2-(bromomethyl)tetrahydro-2H-pyran (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure THPM-protected alcohol.
Table 1: Typical Conditions for THPM Protection
| Substrate | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | NaH (1.2) | DMF | 0 to RT | 12-16 | 85-95 |
| Secondary Alcohol | NaH (1.5) | DMF/THF | 0 to 50 | 24 | 70-85 |
| Phenol | K2CO3 (2.0) | Acetone | Reflux | 8-12 | 90-98 |
Stability of the THPM Ether
The THPM ether protecting group exhibits a stability profile similar to other acyclic ethers, making it robust under a variety of conditions where other protecting groups might fail.[15][16][17]
Stable to:
-
Strongly basic conditions: (e.g., NaOH, LDA, n-BuLi)
-
Nucleophilic reagents: (e.g., Grignard reagents, organolithiums)
-
Hydride reducing agents: (e.g., LiAlH4, NaBH4)
-
Many oxidizing agents: (e.g., PCC, PDC, Swern oxidation)
This stability makes the THPM group an excellent choice for syntheses involving organometallic chemistry, ester saponification, or various redox manipulations.
Deprotection Strategies: Unveiling the Hydroxyl Group
The removal of the THPM group can be accomplished under various conditions, offering flexibility in a multi-step synthesis. The choice of deprotection method will depend on the sensitivity of other functional groups present in the molecule.
Acidic Hydrolysis
Similar to traditional THP ethers, the THPM group can be cleaved under acidic conditions.[6][7] This method is effective but not suitable for molecules containing other acid-labile protecting groups such as silyl ethers or acetals.
Lewis Acid Catalysis
Milder deprotection can be achieved using Lewis acids, which can offer greater selectivity.[18] Catalytic amounts of Lewis acids can efficiently cleave the THPM ether, often leaving other acid-sensitive groups intact.
Oxidative Cleavage
Certain reagents can oxidatively deprotect THP and related ethers. For instance, N-bromosuccinimide (NBS) in the presence of a radical initiator can be an effective method.[6]
Figure 2: Deprotection Workflow for THPM Ethers.
Experimental Protocol: Lewis Acid-Catalyzed Deprotection
This protocol provides a mild method for the cleavage of a THPM ether using scandium(III) triflate.[18]
Materials:
-
THPM-protected alcohol (1.0 eq)
-
Scandium(III) triflate (Sc(OTf)3) (0.1 eq)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the THPM-protected alcohol (1.0 eq) in a mixture of DCM and methanol.
-
Add scandium(III) triflate (0.1 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Table 2: Comparison of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | HCl, H2SO4, AcOH/H2O | RT to 50 °C | Inexpensive, readily available reagents | Harsh conditions, not selective |
| Lewis Acid Catalysis | Sc(OTf)3, MgBr2, TiCl4 | RT | Mild, often selective | Reagents can be moisture-sensitive, costly |
| Oxidative Cleavage | NBS, DDQ | RT | Orthogonal to acid/base labile groups | May affect other oxidizable functionalities |
Orthogonal Protection Strategies
The distinct conditions required for the removal of the THPM group compared to other common protecting groups allow for its incorporation into sophisticated orthogonal protection schemes.[9][10][19] For example, a molecule could be functionalized with a THPM ether (stable to base, removable with acid), a silyl ether (stable to base, removable with fluoride), and an Fmoc group on an amine (stable to acid, removable with base). Each of these groups can be selectively removed without affecting the others, enabling precise control over the synthetic sequence.[8][9][10]
Conclusion
The use of 2-(bromomethyl)tetrahydro-2H-pyran to form THPM ethers provides a valuable and versatile strategy for the protection of hydroxyl groups in multi-step organic synthesis. The mild, non-acidic conditions for its introduction and its robust stability profile make it a superior choice in many contexts compared to the traditional THP ether. The availability of multiple deprotection methods further enhances its utility, allowing for strategic integration into complex synthetic routes and orthogonal protection schemes. This application note provides the foundational knowledge and practical protocols for researchers, scientists, and drug development professionals to successfully implement this powerful protecting group strategy in their work.
References
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Ciriminna, R., et al. (2014). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 114(14), 7348-7379. [Link]
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Dr. KP. (2018). Protecting Groups in Organic Synthesis. YouTube. [Link]
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Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
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Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. [Link]
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Isidro-Llobet, A., et al. (2009). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]
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Semantic Scholar. (n.d.). A mild and efficient method for selective deprotection of tetrahydropyranyl ethers to alcohols. [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038-6039. [Link]
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Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term. [Link]
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PubChem. 2-(Bromomethyl)tetrahydro-2H-pyran. [Link]
-
Albericio, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 264-274. [Link]
-
ResearchGate. (n.d.). A Mild and Feasible Deprotection of Alcohol Tetrahydropyranyl or Methoxymethyl Ethers Catalyzed by Sc(OTf)3. [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
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NROChemistry. (n.d.). Protection of Alcohols. [Link]
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OpenStax. (2023). 17.8 Protection of Alcohols. Organic Chemistry. [Link]
-
PubChemLite. 2-(bromomethyl)tetrahydro-2h-pyran (C6H11BrO). [Link]
-
Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]
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-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. [Link]
-
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-
NIH. (2018). Recent Advances in the Synthesis of 2H-Pyrans. [Link]
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-
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-
NIST. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. [Link]
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catalytic systems for cross-coupling with 2-(bromomethyl)tetrahydro-2H-pyran
An Application Guide to Catalytic Cross-Coupling with 2-(bromomethyl)tetrahydro-2H-pyran
Authored by: Gemini, Senior Application Scientist
Abstract
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently serving as a stable C-glycoside mimic or a core structural component in numerous biologically active molecules.[1][2] The ability to form new carbon-carbon bonds at the exocyclic methylene position is therefore critical for the synthesis of novel chemical entities. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 2-(bromomethyl)tetrahydro-2H-pyran as a building block in transition-metal-catalyzed cross-coupling reactions. We will explore the inherent challenges of coupling sp³-hybridized electrophiles and present field-proven catalytic systems and detailed protocols to achieve high-yield C(sp³)-C(sp²) and C(sp³)-C(sp) bond formation.
Core Concepts: Overcoming the Hurdles of sp³-Hybridized Electrophile Coupling
Transition-metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki underscoring their impact.[3][4] While the coupling of sp²-hybridized partners (e.g., aryl halides) is well-established, the use of sp³-hybridized alkyl halides like 2-(bromomethyl)tetrahydro-2H-pyran introduces distinct mechanistic challenges.
-
Slow Oxidative Addition: The oxidative addition of a Pd(0) or Ni(0) catalyst into a C(sp³)-Br bond is kinetically less favorable than addition into a C(sp²)-Br bond. This step is often rate-limiting and requires carefully optimized conditions to proceed efficiently.[5]
-
Competing β-Hydride Elimination: Once the alkyl-metal intermediate is formed, it can undergo β-hydride elimination, a decomposition pathway that leads to an alkene and a metal-hydride species, ultimately resulting in reduced starting material and low product yield. While 2-(bromomethyl)tetrahydro-2H-pyran lacks a β-hydrogen on the carbon adjacent to the bromine, the organometallic intermediate formed after oxidative addition can still be susceptible depending on the reaction conditions and the nature of the coupling partner.[6]
Successful coupling of sp³ centers hinges on selecting a catalytic system where the rate of the desired steps (transmetalation and reductive elimination) significantly outpaces these undesired pathways. This is typically achieved through two primary strategies: the use of highly reactive nickel catalysts or the deployment of palladium catalysts equipped with specialized, sterically demanding, and electron-rich phosphine ligands.[5][6][7]
Survey of Effective Catalytic Systems
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a robust and widely used method due to the stability and low toxicity of the boron reagents.[4][8][9] For sp³-hybridized substrates, the choice of ligand is paramount.
-
Causality Behind Component Selection:
-
Catalyst: Standard Pd(0) precursors such as Pd(OAc)₂ or Pd₂(dba)₃ are effective, as they are reduced in situ to the active Pd(0) species.
-
Ligands: Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) are essential.[10] Their large steric footprint promotes the final reductive elimination step, while their electron-donating nature accelerates the initial, sluggish oxidative addition.[10]
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[11][12]
-
Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or DMF are commonly used to ensure solubility of all reaction components.[11]
-
Nickel-Catalyzed Cross-Coupling
Nickel catalysts offer a powerful alternative to palladium, often demonstrating superior reactivity for activating C(sp³)-X bonds at a lower cost.[7][13] Nickel's unique electronic properties allow it to participate in both two-electron (polar) and one-electron (radical-based) mechanistic pathways, expanding the scope of possible transformations.[7][14]
-
Causality Behind Component Selection:
-
Catalyst: Ni(0) precursors, such as Ni(COD)₂, or Ni(II) salts like NiCl₂ in combination with a stoichiometric reductant (e.g., Zn or Mn powder), are typically used.
-
Ligands: Simple bidentate ligands like 2,2'-bipyridine or more complex phosphine ligands are effective. For Negishi couplings (using organozinc reagents), specialized ligands have been developed to enhance efficiency and selectivity.[6][15]
-
Applicable Reactions: Nickel is highly effective for Negishi, Kumada (organomagnesium reagents), and cross-electrophile coupling reactions.[16][17]
-
Palladium/Copper Co-Catalyzed Sonogashira Coupling
For the synthesis of alkynyl-substituted tetrahydropyrans, the Sonogashira coupling is the premier method. This reaction forges a C(sp³)–C(sp) bond between 2-(bromomethyl)tetrahydro-2H-pyran and a terminal alkyne.[3][18][19]
-
Causality Behind Component Selection:
-
Dual Catalysis: The reaction employs a synergistic palladium/copper catalytic system. The Pd(0) catalyst performs the main cross-coupling cycle (oxidative addition, reductive elimination).[3] The copper(I) salt (typically CuI) acts as a co-catalyst, reacting with the terminal alkyne and a base to form a copper acetylide intermediate. This species is highly efficient at transferring the alkyne group to the palladium center during the transmetalation step.[18][20]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the alkyne and neutralize the HBr generated during the reaction.[21]
-
Comparative Data for Catalytic Systems
The following table summarizes representative conditions for various cross-coupling reactions applicable to primary alkyl bromides, providing a starting point for reaction optimization.
| Coupling Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) | Ref. |
| Suzuki-Miyaura | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 120-150 | 70-95 | [5] |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 80-98 | [11] |
| Negishi (Ni-cat) | NiCl₂(glyme) (10) | Bipyridine (10) | - | DMA | 25 | 75-90 | [14] |
| Negishi (Pd-cat) | Pd₂(dba)₃ (2) | CPhos (4) | - | THF | 65 | 85-95 | [6] |
| Sonogashira | PdCl₂(PPh₃)₂ (5) | - | Et₃N | DMF | 60-80 | 70-90 | [21] |
| Sonogashira (Cu-free) | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | Dioxane | 80 | 70-85 | [19] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-(bromomethyl)tetrahydro-2H-pyran with a generic arylboronic acid .
Materials and Equipment:
-
2-(bromomethyl)tetrahydro-2H-pyran (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄), finely ground (2.0 equiv)
-
Toluene and Water (10:1 v/v), degassed
-
Schlenk flask or microwave vial equipped with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere): To a dry Schlenk flask under a positive pressure of argon, add the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuation and Backfilling: Seal the flask and evacuate the atmosphere, then backfill with argon. Repeat this cycle three times to ensure the reaction environment is completely free of oxygen.
-
Solvent and Reagent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. Stir the mixture for 5 minutes.
-
Substrate Addition: Add 2-(bromomethyl)tetrahydro-2H-pyran (1.0 mmol) via syringe.
-
Reaction Execution: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by withdrawing a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Visualization of the Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, which is a foundational process in modern organic synthesis.[5][8][22]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Poor quality base or boronic acid. | 1. Ensure rigorous inert atmosphere technique.2. Use freshly degassed solvents.3. Use freshly opened or purified reagents; ensure base is finely powdered. |
| Formation of Homocoupled Boronic Acid Product | Reaction temperature is too high, or reaction time is too long, leading to side reactions. | Reduce reaction temperature. Monitor reaction closely and stop once the starting material is consumed. |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities. | Use anhydrous solvents if possible, or minimize the amount of water. Ensure the base is sufficient to neutralize any acidic species. |
| Formation of Reduced Alkane (from Alkyl Bromide) | β-hydride elimination pathway is competing. | Switch to a bulkier ligand (e.g., from SPhos to RuPhos) to accelerate reductive elimination. Consider switching to a nickel-based catalyst system. |
Conclusion
The cross-coupling of 2-(bromomethyl)tetrahydro-2H-pyran is a highly valuable transformation for the synthesis of complex molecules in pharmaceutical and materials science. While the C(sp³)-Br bond presents inherent challenges, modern catalytic systems based on either palladium with specialized ligands or highly reactive nickel complexes provide robust and reliable solutions. By understanding the mechanistic principles behind catalyst and ligand selection, and by following carefully optimized protocols, researchers can effectively utilize this versatile building block to construct novel molecular architectures with high efficiency.
References
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Cárdenas, D. J. (2016). Transition-Metal-Catalyzed Alkyl–Alkyl Cross-Coupling Reactions. Organic Reactions. [Link]
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Taylor, M. S., & Arlow, D. H. (2018). Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. Organic Process Research & Development, 22(5), 633–642. [Link]
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Ghosh, T., & Nokami, T. (2021). Recent development in the synthesis of C-glycosides involving glycosyl radicals. Organic & Biomolecular Chemistry, 19(2), 216-232. [Link]
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UCI Department of Chemistry. (2021). Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions. UCI School of Physical Sciences. [Link]
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Overman, L. E., et al. (2023). Application of Redox-Active Ester Catalysis to the Synthesis of Pyranose Alkyl C-Glycosides. The Journal of Organic Chemistry, 88(11), 7133–7141. [Link]
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Hartwig, J. F., & Richards-Henderson, N. K. (2013). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. Angewandte Chemie International Edition, 52(34), 8786-8800. [Link]
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Denmark, S. E. The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois. [Link]
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Monfette, S., & Fagnou, K. (2009). Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry, 7(21), 4359-4371. [Link]
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Zultanski, S. L., & Fu, G. C. (2013). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. Journal of the American Chemical Society, 135(2), 624–627. [Link]
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Behera, A., et al. (2018). Copper(II)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers. Organic & Biomolecular Chemistry, 16(44), 8561-8566. [Link]
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Wang, C., et al. (2019). Nickel-catalyzed alkyl–alkyl cross-coupling reactions of non-activated secondary alkyl bromides with aldehydes as alkyl carbanion equivalents. Chemical Communications, 55(65), 9608-9611. [Link]
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Dai, X., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(30), 10640–10641. [Link]
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Shields, J. D., & Doyle, A. G. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 138(39), 12719–12730. [Link]
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Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 318–329. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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Application Note: 2-(Bromomethyl)tetrahydro-2H-pyran as a Versatile Electrophile for Stereoselective Synthesis
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold found in a vast array of natural products and pharmaceuticals, including polyether antibiotics, marine toxins, and various drug candidates. Its presence often imparts favorable pharmacokinetic properties such as increased metabolic stability and aqueous solubility. Consequently, the development of robust synthetic methods to introduce the THP unit with precise stereochemical control is a critical objective in modern organic synthesis and drug discovery.
2-(Bromomethyl)tetrahydro-2H-pyran serves as a readily available and highly effective electrophilic building block for the installation of a tetrahydropyranylmethyl group. This guide provides an in-depth exploration of its application in stereoselective C-C bond-forming reactions, focusing on the underlying principles of stereocontrol and furnishing a detailed protocol for its use in chiral auxiliary-mediated alkylations.
Reagent Profile: 2-(Bromomethyl)tetrahydro-2H-pyran
Before use, it is essential to understand the physicochemical properties and handling requirements of the title reagent.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁BrO | PubChem[1] |
| Molecular Weight | 179.05 g/mol | PubChem[1] |
| Appearance | Colorless to light beige liquid | N/A |
| Boiling Point | ~88 °C | N/A |
| CAS Number | 34723-82-5 | PubChem[1] |
| Key Hazards | H315: Causes skin irritationH319: Causes serious eye irritation | PubChem[1] |
Handling & Storage: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials. Due to its irritant nature, avoid inhalation and direct contact with skin and eyes.[1]
Core Concept: Chiral Auxiliary-Mediated Stereoselective Alkylation
The primary strategy for achieving stereoselectivity with an achiral electrophile like 2-(bromomethyl)tetrahydro-2H-pyran is to employ a chiral nucleophile. A powerful and widely adopted approach is the use of a stoichiometric chiral auxiliary. The Enders SAMP/RAMP hydrazone methodology is a premier example of this strategy for the asymmetric α-alkylation of aldehydes and ketones.[2]
Principle of Operation:
-
Hydrazone Formation: A prochiral ketone or aldehyde is condensed with a chiral hydrazine, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), to form a chiral hydrazone.
-
Aza-Enolate Generation: The hydrazone is deprotonated at the α-carbon using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA). This generates a conformationally rigid, six-membered ring chelate involving the lithium cation, the imine nitrogen, and the methoxy oxygen.[3]
-
Face-Selective Alkylation: The chiral pyrrolidine ring effectively shields one face of the resulting aza-enolate. Consequently, the electrophile, 2-(bromomethyl)tetrahydro-2H-pyran, can only approach from the less sterically hindered face. This directed attack ensures the formation of one diastereomer preferentially.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the product, typically via ozonolysis or mild acid hydrolysis, to reveal the α-alkylated ketone or aldehyde with high enantiomeric purity. The valuable auxiliary can often be recovered.[2][4]
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Application Notes & Protocols: Strategic Synthesis of Ethers Using 2-(Bromomethyl)tetrahydro-2H-pyran
Introduction: The Tetrahydropyran Moiety in Modern Drug Discovery
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and drug development. Often utilized as a bioisosteric replacement for cyclohexane, the THP moiety offers distinct advantages. Its ether oxygen can act as a hydrogen bond acceptor, potentially creating new, favorable interactions with biological targets. Furthermore, compared to its carbocyclic counterpart, the THP group generally imparts lower lipophilicity, which can significantly improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[1].
While the tetrahydropyranyl group derived from dihydropyran is famous as an acid-labile protecting group for alcohols[2][3][4], this guide focuses on a different strategy: the use of 2-(bromomethyl)tetrahydro-2H-pyran to install a stable, non-labile tetrahydropyranylmethyl ether. This transformation is a robust method for incorporating the valuable THP scaffold as a permanent structural feature in a target molecule. The primary synthetic tool for this purpose is the venerable Williamson ether synthesis, a reliable and versatile SN2 reaction.[5][6][7]
The Core Mechanism: Williamson Ether Synthesis
The formation of tetrahydropyranylmethyl ethers from 2-(bromomethyl)tetrahydro-2H-pyran and an alcohol is a classic example of the Williamson ether synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Mechanistic Pillars:
-
Deprotonation: An alcohol (R-OH) is treated with a suitable base to generate a potent alkoxide nucleophile (R-O⁻). The choice of base is critical and depends on the acidity (pKa) of the alcohol.
-
Nucleophilic Attack: The resulting alkoxide attacks the electrophilic methylene carbon (the carbon bonded to bromine) of 2-(bromomethyl)tetrahydro-2H-pyran.
-
Displacement: The attack occurs from the backside relative to the carbon-bromine bond, leading to an inversion of stereochemistry (though this is not relevant at the achiral methylene carbon). The bromide ion is displaced as the leaving group, forming the new carbon-oxygen bond and yielding the desired ether product.
Application Notes: Guiding Principles for Success
Reactant Scope & Limitations
-
Alcohols: Primary and secondary alcohols are excellent substrates for this reaction. Their corresponding alkoxides are strong nucleophiles, and the electrophilic center on 2-(bromomethyl)tetrahydro-2H-pyran is unhindered (a primary bromide), favoring the SN2 pathway.
-
Phenols: Phenols are also highly suitable. Due to their higher acidity compared to alcohols, they can be deprotonated with milder bases.
-
Tertiary Alcohols: Tertiary alcohols are generally poor substrates. The corresponding tertiary alkoxides are not only sterically hindered but are also strong bases, which can promote the competing E2 elimination reaction, leading to byproducts instead of the desired ether.[7][8]
Strategic Selection of Base and Solvent
The choice of base and solvent is interdependent and crucial for achieving high yields.
| Reagent Class | Recommended Base | Rationale | Recommended Solvent | Rationale |
| Unactivated Alcohols | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. | Anhydrous Tetrahydrofuran (THF), Dimethylformamide (DMF) | Aprotic polar solvents that solvate the cation of the alkoxide but do not protonate the highly basic nucleophile.[9] |
| Phenols & Acidic Alcohols | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | Milder, easier-to-handle bases sufficient for deprotonating more acidic hydroxyl groups.[9] | Acetonitrile (MeCN), Acetone | Polar aprotic solvents that facilitate the SN2 reaction. |
Distinguishing from THP Protecting Groups
It is critical to understand that the ether formed in this reaction is not an acetal . Standard THP protection involves the acid-catalyzed addition of an alcohol to dihydropyran, forming an acetal that is stable to base but readily cleaved by acid.[10][11] In contrast, the tetrahydropyranylmethyl ether synthesized here has a simple ether linkage (C-O-C) and exhibits the high stability typical of dialkyl ethers, resistant to both acidic and basic hydrolysis under normal conditions.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a tetrahydropyranylmethyl ether from a primary alcohol.
Safety First: 2-(Bromomethyl)tetrahydro-2H-pyran is a skin, eye, and respiratory irritant[12][13]. Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce flammable hydrogen gas. All operations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves, must be worn at all times.[14]
Materials & Equipment
-
Reagents: Primary alcohol (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), 2-(bromomethyl)tetrahydro-2H-pyran (1.1 eq), Anhydrous THF, Saturated aq. NH₄Cl, Ethyl Acetate, Brine, Anhydrous Na₂SO₄.
-
Equipment: Round-bottom flask, magnetic stirrer, stir bar, septum, nitrogen/argon inlet, ice bath, syringes, TLC plates, standard glassware for workup and purification.
Step-by-Step Procedure
-
Reaction Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Dissolve the primary alcohol (1.0 eq) in anhydrous THF (to make a ~0.2 M solution). Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases completely.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add 2-(bromomethyl)tetrahydro-2H-pyran (1.1 eq) dropwise via syringe over 5 minutes.
-
Reaction & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-16 hours).
-
Workup: Once complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH. Dilute the mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure ether product.
References
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Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
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PubChem. 2-(Bromomethyl)tetrahydro-2H-pyran Compound Summary. [Link]
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Organic Chemistry Portal. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. [Link]
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Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]
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ResearchGate. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]
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University of Colorado Boulder. The Williamson Ether Synthesis. [Link]
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Raimondi, S., et al. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry. [Link]
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Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
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University of Wisconsin-La Crosse. Experiment 06 Williamson Ether Synthesis. [Link]
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The Organic Chemistry Tutor. (2021). THP Protecting Group Addition | Organic Chemistry. YouTube. [Link]
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Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]
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Chemistry LibreTexts. (2023). 18.2 Synthesis of Ethers. [Link]
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Application Notes & Protocols: The Strategic Use of 2-(Bromomethyl)tetrahydro-2H-pyran in Natural Product Total Synthesis
This technical guide is designed for researchers, scientists, and professionals engaged in drug development and complex organic synthesis. It provides an in-depth exploration of tetrahydropyran-based protecting groups, with a specific focus on the reagent 2-(bromomethyl)tetrahydro-2H-pyran, in the context of natural product total synthesis.
Introduction: Navigating Tetrahydropyran-Based Protecting Groups
In the multistep journey of total synthesis, the strategic protection and deprotection of functional groups are paramount to success.[1] The hydroxyl group, being both nucleophilic and weakly acidic, often requires masking to prevent unwanted side reactions. The tetrahydropyran (THP) scaffold is a cornerstone of hydroxyl protection strategies due to its general stability and predictable reactivity.[2]
However, it is critical to distinguish between two distinct methods of incorporating this scaffold, as they result in protecting groups with fundamentally different chemical properties:
-
The Tetrahydropyranyl (THP) Ether (an Acetal): This is the most common "THP protection," achieved by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. The resulting linkage is an acetal, which is stable under basic, nucleophilic, and reductive conditions but is readily cleaved by mild acid.[3][4]
-
The Tetrahydropyran-2-ylmethyl (THPM) Ether (a Simple Ether): This protecting group is installed using the specified reagent, 2-(bromomethyl)tetrahydro-2H-pyran . The reaction proceeds via a Williamson ether synthesis, forming a robust, simple ether linkage. This THPM group is significantly more stable than the THP acetal, particularly towards acidic conditions, and requires more stringent methods for cleavage.
This guide will dissect the applications and protocols for both approaches, emphasizing the causality behind their selection in the synthesis of complex natural products.
Part 1: The THP Ether from Dihydropyran – The Versatile Workhorse
The THP ether is a stalwart in organic synthesis, valued for its reliability and broad compatibility with numerous reaction conditions.[5] Its formation from DHP is a classic example of acid-catalyzed addition to an alkene.
Mechanism of Protection and Deprotection
Protection: The reaction is initiated by the protonation of the double bond in DHP, which generates a resonance-stabilized oxocarbenium ion. This potent electrophile is then trapped by the nucleophilic hydroxyl group of the substrate. A final deprotonation step yields the THP ether and regenerates the acid catalyst.[3]
Deprotection: The cleavage is simply the reverse process. Under aqueous acidic conditions, the acetal oxygen is protonated, leading to the elimination of the alcohol and formation of the same stabilized oxocarbenium ion. This intermediate is then hydrolyzed to yield the parent alcohol and 5-hydroxypentanal.[4]
Caption: Acid-catalyzed formation and cleavage of THP ethers.
Causality in Application: Why Choose a THP Ether?
The decision to use a THP ether is guided by its specific stability profile. It is the protecting group of choice when downstream steps involve:
-
Strongly basic conditions: e.g., organometallic reagents (Grignards, organolithiums), metal hydrides (LiAlH₄, NaBH₄), or enolate formation.[6]
-
Nucleophilic attack: It protects the alcohol from acting as a nucleophile.
-
Oxidative or reductive conditions: It is stable to many common oxidants and reductants that would affect a free alcohol.[6]
A key drawback is the creation of a new stereocenter at the anomeric carbon, which can result in a mixture of diastereomers if the alcohol is chiral. This can complicate purification and NMR analysis.[5]
Application Case Study: Synthesis of Marine Natural Products
The tetrahydropyran ring is a common structural motif in many marine natural products.[7] While often part of the core skeleton, the THP protecting group is instrumental in their synthesis. For instance, in synthetic efforts towards complex macrolides like the lasonolides or miyakolide, intermediates with multiple hydroxyl groups of varying reactivity are common.[8][9] The THP group allows for the selective protection of a key alcohol while other functional groups are manipulated, followed by its selective removal under mild acidic conditions that do not affect other acid-sensitive groups like silyl ethers.
Part 2: Experimental Protocols for THP Ether Manipulation
Disclaimer: These protocols are intended for qualified professionals. All procedures should be performed in a suitable fume hood with appropriate personal protective equipment.
Protocol 1: Protection of a Primary Alcohol with DHP
This protocol employs pyridinium p-toluenesulfonate (PPTS), a mild acid catalyst that minimizes side reactions often seen with stronger acids like TsOH.
Objective: To protect the primary hydroxyl group of benzyl alcohol as a THP ether.
Materials:
-
Benzyl alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzyl alcohol in anhydrous DCM (approx. 0.2 M), add DHP.
-
Add PPTS to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Quench the reaction by adding saturated NaHCO₃ solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure THP ether.
Protocol 2: Deprotection of a THP Ether
This protocol uses a catalytic amount of p-toluenesulfonic acid in an alcohol solvent, a common and effective method for THP cleavage.[3]
Objective: To deprotect benzyl THP ether to recover benzyl alcohol.
Materials:
-
Benzyl THP ether (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 equiv)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the THP-protected alcohol in methanol (approx. 0.1 M).
-
Add TsOH·H₂O to the solution at room temperature.
-
Stir the reaction and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to yield the crude alcohol, which can be purified by column chromatography if necessary.
| Method | Reagents | Conditions | Selectivity & Notes | Reference |
| Protection | DHP, cat. TsOH or PPTS | DCM, 0 °C to RT | Standard, highly effective. PPTS is milder for acid-sensitive substrates. | [3] |
| Deprotection | Acetic Acid/THF/H₂O | 45 °C | Mild conditions, useful for molecules with other acid-labile groups. | |
| Deprotection | cat. TsOH | MeOH, RT | Fast and efficient general-purpose deprotection. | |
| Deprotection | LiCl, H₂O | DMSO, 90 °C | Mild, non-acidic conditions, useful for base-sensitive substrates. | [10] |
| Deprotection | cat. CuCl₂·2H₂O | 95% EtOH, reflux | Catalytic, inexpensive, and efficient method. |
Part 3: The THPM Ether from 2-(Bromomethyl)tetrahydro-2H-pyran
The use of 2-(bromomethyl)tetrahydro-2H-pyran installs a tetrahydropyran-2-ylmethyl (THPM) ether, which is significantly more robust than its THP acetal counterpart. This reagent is less common in the literature but serves a distinct strategic purpose.
Mechanism and Key Features
The protection is a standard Williamson ether synthesis. The alcohol is first deprotonated with a suitable base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with the electrophilic 2-(bromomethyl)tetrahydro-2H-pyran.
Caption: Workflow for THPM ether formation.
Key Advantages:
-
Acid Stability: Unlike THP ethers, the THPM ether is stable to a wide range of acidic conditions used to remove other protecting groups (e.g., silyl ethers, Boc groups).
-
Orthogonality: Its stability profile makes it orthogonal to many other common protecting groups, allowing for highly selective deprotection sequences in a complex molecule.
Cleavage: Deprotection is more challenging and typically requires harsh conditions, such as strong Lewis acids (e.g., BBr₃) or reductive methods, which limits its general applicability but makes it ideal for use as a "late-stage" protecting group.
Application in Total Synthesis: A Strategic Choice for Robustness
While specific examples in high-profile natural product syntheses are less frequent than for THP, the THPM group would be strategically employed in scenarios where a hydroxyl group must be protected through numerous acidic steps. For instance, in a synthesis requiring sequential deprotection of TBS, TES, and finally TIPS ethers using progressively stronger fluoride or acid conditions, a THPM ether would remain intact throughout, only to be removed at a later stage. Its use has been noted in the preparation of specialized heterocyclic compounds.[11]
Conclusion
The choice between using 3,4-dihydro-2H-pyran and 2-(bromomethyl)tetrahydro-2H-pyran is a strategic decision dictated by the required stability of the protecting group.
-
The THP ether (from DHP) is an acid-labile acetal, ideal for general-purpose protection when subsequent steps involve basic, nucleophilic, or redox conditions. Its mild removal makes it a versatile tool for a wide range of synthetic challenges.
-
The THPM ether (from 2-(bromomethyl)tetrahydro-2H-pyran) is a robust, simple ether, chosen for its pronounced stability, especially towards acids. It provides an orthogonal protection strategy for complex syntheses requiring the survival of the protecting group through harsh, non-reductive conditions.
A thorough understanding of the causality behind these choices empowers the synthetic chemist to design more elegant, efficient, and successful routes to complex natural products.
References
- National Institutes of Health (NIH). (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
- Chiou, W.-H. (n.d.). Synthesis of (−)-epibatidine. Royal Society of Chemistry.
- Evans, D. A., Scheidt, K. A., & Downey, C. W. (2001). Synthesis of (-)-epibatidine. Organic Letters, 3(19), 3009–3012.
- Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
- Royal Society of Chemistry. (2021). Synthetic efforts on the road to marine natural products bearing 4-O-2,3,4,6-tetrasubstituted THPs: an update.
- (n.d.). Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl.
- SciELO. (n.d.). Recent Syntheses of Frog Alkaloid Epibatidine.
- Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Journal of Organic Chemistry, 61(17), 6038-6039.
- National Institutes of Health (NIH). (n.d.). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents.
-
Royal Society of Chemistry. (n.d.). . Retrieved from
- Wikipedia. (n.d.). Protecting group.
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- ResearchGate. (2025). Syntheses of ()-Epibatidine and ()-Epiboxidine.
- National Institutes of Health (NIH). (2021). Synthetic efforts on the road to marine natural products bearing 4-O-2,3,4,6-tetrasubstituted THPs: an update.
- YouTube. (2021). THP Protecting Group Addition | Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
- YouTube. (2019). synthesis & cleavage of THP ethers.
- National Institutes of Health (NIH). (n.d.). Synthesis of Pyran and Pyranone Natural Products.
- (n.d.). Alcohol Protecting Groups.
- Chulabhorn Research Institute. (2023). Total Synthesis of Natural Products.
- (2021). Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products.
- EPFL. (n.d.). Total synthesis of natural products - CH-438.
- PubChemLite. (n.d.). 2-(bromomethyl)tetrahydro-2h-pyran (C6H11BrO).
- Benchchem. (n.d.). The Tetrahydropyranyl (THP) Ether: A Comprehensive Technical Guide to a Stalwart Protecting Group in Organic Synthesis.
- PubChem. (n.d.). 2-(Bromomethyl)tetrahydro-2H-pyran.
- Sigma-Aldrich. (n.d.). 2-(Bromomethyl)tetrahydro-2H-pyran 98 34723-82-5.
- White Rose eTheses Online. (2013). Synthesis of pyran and related natural products.
- Fisher Scientific. (n.d.). Sigma Aldrich 2-(Bromomethyl)tetrahydro-2H-pyran 500 mg.
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Application Notes and Protocols: The Strategic Use of 2-(Bromomethyl)tetrahydro-2H-pyran in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Tetrahydropyranyl Moiety in Medicinal Chemistry
In the landscape of pharmaceutical development, the efficient and controlled synthesis of complex organic molecules is paramount. Protecting groups are a cornerstone of this endeavor, enabling chemists to temporarily mask reactive functional groups and achieve selective transformations. Among these, the tetrahydropyran (THP) group stands out for its utility in protecting hydroxyl functionalities.[1][2][3][4] 2-(Bromomethyl)tetrahydro-2H-pyran serves as a key reagent for the introduction of this protective moiety, offering a robust and versatile tool in the synthesis of pharmaceutical intermediates.[5] Its reactivity is centered on the bromomethyl group, which provides a reactive site for nucleophilic substitution, allowing for the straightforward incorporation of the tetrahydropyran structure into a larger molecule.[5] This guide provides an in-depth exploration of the applications and protocols for utilizing 2-(bromomethyl)tetrahydro-2H-pyran in synthetic workflows, with a focus on its role in constructing complex molecular architectures relevant to the pharmaceutical industry. The tetrahydropyran ring system is not only a protecting group but also a core structural component in various biologically active molecules, including pyranose sugars like glucose.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-(bromomethyl)tetrahydro-2H-pyran is essential for its safe and effective use in the laboratory.
| Property | Value |
| Molecular Formula | C₆H₁₁BrO[6][7] |
| Molecular Weight | 179.05 g/mol [6][7] |
| CAS Number | 34723-82-5[6][7][8] |
| Appearance | Liquid |
| Boiling Point | 153 °C (lit.)[9] |
| Density | 1.397 g/mL at 25 °C (lit.)[9] |
| Flash Point | 65 °C (149 °F) - closed cup[8] |
Core Application: Protection of Hydroxyl Groups
The primary application of 2-(bromomethyl)tetrahydro-2H-pyran in pharmaceutical synthesis is the protection of alcohols and phenols. The resulting tetrahydropyranyl (THP) ether is stable under a wide range of non-acidic conditions, including exposure to strong bases, organometallics, and hydrides.[2][3] This stability makes it an ideal choice for multi-step syntheses where other functional groups need to be manipulated.
The formation of the THP ether proceeds via a nucleophilic substitution reaction where the oxygen of the alcohol attacks the electrophilic carbon of the bromomethyl group.
Caption: General workflow for the protection of an alcohol using 2-(bromomethyl)tetrahydro-2H-pyran.
Protocol 1: General Procedure for the Tetrahydropyranylation of a Primary Alcohol
This protocol describes a general method for the protection of a primary alcohol using 2-(bromomethyl)tetrahydro-2H-pyran in the presence of a non-nucleophilic base.
Materials:
-
Primary alcohol
-
2-(Bromomethyl)tetrahydro-2H-pyran (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of the primary alcohol (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add 2-(bromomethyl)tetrahydro-2H-pyran (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired THP-protected alcohol.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen. An inert atmosphere prevents its decomposition and potential fire hazards.
-
Anhydrous Solvent: The use of anhydrous THF is crucial to prevent the quenching of the sodium hydride and the alkoxide intermediate.
-
Stepwise Addition at 0 °C: The reaction of sodium hydride with the alcohol is exothermic. Dropwise addition at low temperature controls the reaction rate and heat generation. Similarly, the addition of the alkyl bromide is controlled to prevent side reactions.
-
Quenching with NH₄Cl: Saturated ammonium chloride is a mild proton source that neutralizes the excess sodium hydride and any remaining alkoxide without being strongly acidic, which could prematurely cleave the newly formed THP ether.
Deprotection of THP Ethers
The removal of the THP protecting group is typically achieved under acidic conditions, regenerating the parent alcohol.[2] A variety of acidic catalysts can be employed, offering flexibility to accommodate other functional groups within the molecule.
Caption: General workflow for the acid-catalyzed deprotection of a THP ether.
Protocol 2: Acid-Catalyzed Deprotection of a THP Ether
This protocol outlines a standard procedure for the removal of a THP protecting group using a catalytic amount of a strong acid.
Materials:
-
THP-protected alcohol
-
Methanol (MeOH)
-
p-Toluenesulfonic acid (p-TsOH) or Hydrochloric acid (HCl) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the THP-protected alcohol in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq) or a few drops of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, neutralize the acid by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the resulting alcohol by flash column chromatography.
Trustworthiness of the Protocol: This protocol is a widely accepted and validated method for THP deprotection. The use of a catalytic amount of acid ensures that the reaction proceeds efficiently without promoting side reactions that can occur with stoichiometric amounts of strong acid. The neutralization step with sodium bicarbonate is critical to prevent any further acid-mediated degradation of the product during workup and purification.
Applications in Pharmaceutical Synthesis
The tetrahydropyran moiety is found in the structure of some antiviral and anticancer agents.[10][11][12][13][14] The synthesis of these complex molecules often relies on the use of protecting groups, and the THP group is a valuable tool in this context. For instance, the synthesis of novel tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives with potential anticancer activity has been reported.[10] While specific examples directly employing 2-(bromomethyl)tetrahydro-2H-pyran in the synthesis of marketed drugs are proprietary, its utility in the preparation of complex intermediates is well-established in the chemical literature.
Safety and Handling
2-(Bromomethyl)tetrahydro-2H-pyran is a combustible liquid and causes skin and serious eye irritation.[6][8] It may also cause respiratory irritation.[6][8]
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces.[8]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]
-
Wash hands thoroughly after handling.[8]
-
Use only outdoors or in a well-ventilated area.[8]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[8]
In Case of Exposure:
-
If on skin: Wash with plenty of soap and water.[8]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]
Always consult the Safety Data Sheet (SDS) before handling this chemical.[8]
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- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Palladium-Catalyzed Reactions of 2-(Bromomethyl)tetrahydro-2H-pyran: A Detailed Guide for Synthetic Applications
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles. Its presence can improve solubility, metabolic stability, and target binding. Consequently, the development of robust synthetic methodologies for the introduction of the THP core into complex molecules is of paramount importance to researchers, scientists, and drug development professionals. This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed reactions of 2-(bromomethyl)tetrahydro-2H-pyran, a versatile building block for accessing a wide array of THP-containing compounds.
The Versatility of 2-(Bromomethyl)tetrahydro-2H-pyran in Cross-Coupling Chemistry
2-(Bromomethyl)tetrahydro-2H-pyran serves as an excellent substrate in a variety of palladium-catalyzed cross-coupling reactions. The primary C(sp³)-Br bond, while generally less reactive than aryl or vinyl halides, can be effectively activated using modern palladium catalysis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide will delve into the practical application of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, as well as carbonylation reactions, providing both mechanistic insights and field-proven protocols.
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron reagent and an organic halide[1]. While traditionally employed for the coupling of aryl and vinyl halides, recent advancements have extended its utility to include less reactive alkyl halides[2].
Mechanistic Considerations for Alkyl Bromides
The catalytic cycle for the Suzuki-Miyaura coupling of an alkyl bromide is believed to proceed through the following key steps, as illustrated in the diagram below. A crucial aspect is the oxidative addition of the C(sp³)-Br bond to the Pd(0) catalyst, which is often the rate-determining step and can be more challenging than with C(sp²)-Br bonds. The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is critical to facilitate this step and prevent competing β-hydride elimination from the resulting alkylpalladium intermediate.
Figure 1: Catalytic Cycle for Suzuki-Miyaura Coupling.
Application Note: Synthesis of 2-(Arylmethyl)tetrahydro-2H-pyrans
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-(bromomethyl)tetrahydro-2H-pyran with a variety of arylboronic acids.
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition |
| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) |
| Ligand | SPhos, XPhos, or RuPhos (2-10 mol%) |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 2.0 equivalents), palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents), and SPhos (0.10 equivalents).
-
Seal the flask with a septum, and purge with argon for 15 minutes.
-
Add anhydrous toluene via syringe, followed by 2-(bromomethyl)tetrahydro-2H-pyran (1.0 equivalent).
-
Heat the reaction mixture to 100 °C and stir vigorously for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst[3]. Its application to unactivated alkyl halides is less common but achievable under specific conditions[4].
Mechanistic Insights for Alkyl Bromide Coupling
The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. For alkyl bromides, preventing unwanted side reactions such as homocoupling of the alkyne (Glaser coupling) is a key consideration.
Figure 2: General Workflow for Sonogashira Coupling.
Application Note: Synthesis of 2-(Alkynylmethyl)tetrahydro-2H-pyrans
This protocol provides a general method for the Sonogashira coupling of 2-(bromomethyl)tetrahydro-2H-pyran with terminal alkynes.
Table 2: Typical Reaction Parameters for Sonogashira Coupling
| Parameter | Recommended Condition |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Copper Co-catalyst | CuI (5-10 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equivalents) |
| Solvent | THF or DMF |
| Temperature | 50-80 °C |
| Reaction Time | 6-18 hours |
Detailed Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add PdCl₂(PPh₃)₂ (0.03 equivalents) and CuI (0.06 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, followed by triethylamine (2.5 equivalents).
-
Add the terminal alkyne (1.2 equivalents) and 2-(bromomethyl)tetrahydro-2H-pyran (1.0 equivalent) via syringe.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter through a pad of Celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Heck Reaction: Alkenylation of the THP Moiety
The Heck reaction is a powerful tool for forming carbon-carbon bonds between an unsaturated halide and an alkene[5]. While typically applied to aryl and vinyl halides, its extension to alkyl halides has been an area of active research[6].
Mechanistic Pathway with Alkyl Bromides
The mechanism of the Heck reaction with alkyl bromides can be more complex than with their aryl counterparts and may proceed through either an ionic or a radical pathway, depending on the reaction conditions. The choice of ligand and base is critical in controlling the regioselectivity of the alkene insertion and preventing side reactions.
Application Note: Synthesis of 2-(Allylmethyl)tetrahydro-2H-pyrans
This protocol describes a general procedure for the Heck coupling of 2-(bromomethyl)tetrahydro-2H-pyran with various alkenes.
Table 3: Typical Reaction Parameters for Heck Reaction
| Parameter | Recommended Condition |
| Palladium Precatalyst | Pd(OAc)₂ (5-10 mol%) |
| Ligand | P(o-tol)₃ or PPh₃ (10-20 mol%) |
| Base | Et₃N or K₂CO₃ (1.5-2.5 equivalents) |
| Solvent | DMF or Acetonitrile |
| Temperature | 100-140 °C |
| Reaction Time | 12-48 hours |
Detailed Experimental Protocol: Heck Reaction
-
In a sealed tube, combine 2-(bromomethyl)tetrahydro-2H-pyran (1.0 equivalent), the alkene (1.5 equivalents), Pd(OAc)₂ (0.05 equivalents), P(o-tol)₃ (0.10 equivalents), and K₂CO₃ (2.0 equivalents).
-
Add anhydrous DMF.
-
Seal the tube and heat the mixture at 120 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
Upon cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl or vinyl halides[7][8]. The application to alkyl halides is a more recent development and requires careful selection of the catalyst system[9].
Mechanistic Considerations
The catalytic cycle involves the oxidative addition of the alkyl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to afford the desired amine product and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial to promote the reductive elimination step and suppress β-hydride elimination.
Application Note: Synthesis of N-((Tetrahydro-2H-pyran-2-yl)methyl)amines
This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-(bromomethyl)tetrahydro-2H-pyran with various primary and secondary amines.
Table 4: Typical Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Condition |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a pre-formed precatalyst |
| Ligand | BrettPhos, RuPhos, or XPhos (2-4 mol%) |
| Base | NaOt-Bu or LHMDS (1.2-1.5 equivalents) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 4-12 hours |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 equivalents), BrettPhos (0.02 equivalents), and sodium tert-butoxide (NaOt-Bu, 1.4 equivalents).
-
Add anhydrous toluene, followed by the amine (1.2 equivalents) and 2-(bromomethyl)tetrahydro-2H-pyran (1.0 equivalent).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture at 100 °C for 8 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Carbonylation Reactions: Accessing Esters and Amides
Palladium-catalyzed carbonylation reactions provide a direct route to carboxylic acid derivatives such as esters and amides from organic halides and a carbon monoxide source[10]. These reactions are highly valuable in the pharmaceutical industry for the synthesis of a wide range of functionalized molecules.
Mechanistic Overview
The reaction typically begins with the oxidative addition of the alkyl bromide to a Pd(0) species. This is followed by the insertion of carbon monoxide into the palladium-carbon bond to form a palladium-acyl complex. Subsequent reaction with a nucleophile (an alcohol for ester synthesis or an amine for amide synthesis) and reductive elimination yields the carbonyl compound and regenerates the Pd(0) catalyst.
Figure 3: Catalytic Cycle for Carbonylation.
Application Note: Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)acetic Acid Derivatives
This protocol outlines a general procedure for the carbonylative coupling of 2-(bromomethyl)tetrahydro-2H-pyran to form esters or amides.
Table 5: Typical Reaction Parameters for Carbonylation
| Parameter | Recommended Condition |
| Palladium Precatalyst | Pd(OAc)₂ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%) |
| Ligand | dppf or Xantphos (10 mol%) |
| Base | Et₃N or DBU (2-3 equivalents) |
| CO Source | CO gas (balloon or high pressure) |
| Nucleophile | Alcohol or Amine (excess or as solvent) |
| Solvent | Toluene, DMF, or the nucleophile itself |
| Temperature | 80-120 °C |
| Reaction Time | 12-24 hours |
Detailed Experimental Protocol: Methoxycarbonylation
-
To a high-pressure reactor, add Pd(OAc)₂ (0.05 equivalents), dppf (0.10 equivalents), and 2-(bromomethyl)tetrahydro-2H-pyran (1.0 equivalent).
-
Add anhydrous methanol as the solvent and nucleophile, followed by triethylamine (2.0 equivalents).
-
Seal the reactor, purge with CO gas three times, and then pressurize to 10 atm with CO.
-
Heat the reaction to 100 °C and stir for 18 hours.
-
After cooling and carefully venting the reactor, concentrate the reaction mixture.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the resulting ester by flash column chromatography.
Conclusion
The palladium-catalyzed reactions of 2-(bromomethyl)tetrahydro-2H-pyran offer a powerful and versatile platform for the synthesis of a diverse array of THP-containing molecules. By carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can efficiently construct new carbon-carbon and carbon-heteroatom bonds, enabling the rapid assembly of complex molecular architectures relevant to drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working at the forefront of chemical synthesis.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
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Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345–390. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
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Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
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Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
- Miyaura, N. (Ed.). (2002). Topics in Current Chemistry, Vol. 219. Cross-Coupling Reactions: A Practical Guide. Springer.
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
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Shekhar, S., Ryberg, P., Hartwig, J. F., & Mathew, J. S. (2006). General and Efficient Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Primary Alkylamines. Journal of the American Chemical Society, 128(10), 3584–3591. [Link]
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Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
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Biffis, A., Zecca, M., & Basato, M. (2001). Palladium metal based catalysts for Heck and other C-C coupling reactions. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249–274. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
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Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168. [Link]
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Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C−C Bond Formation. Accounts of Chemical Research, 15(11), 340–348. [Link]
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Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille reaction. Organic Reactions, 50, 1–652. [Link]
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Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. [Link]
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Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition, 44(5), 674–688. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed C−N Bond Formation with Unactivated Alkyl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed carbonylation reactions. Chemical Society Reviews, 40(10), 5049–5067. [Link]
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Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition, 48(23), 4114–4133. [Link]
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Barnard, C. F. J. (2008). Palladium-catalyzed carbonylation—a reaction come of age. Organometallics, 27(21), 5402–5422. [Link]
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Köthe, T., & Beller, M. (2017). Recent advances in palladium-catalyzed carbonylation of C–X bonds. Catalysis Science & Technology, 7(18), 3983–4001. [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Advanced Synthesis & Catalysis, 351(18), 3027–3043. [Link]
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Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
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Doucet, H., & Hierso, J.-C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834–871. [Link]
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Jutand, A. (2007). Role and Effects of Halide Anions in Palladium-Catalyzed Reactions. Chemistry–A European Journal, 13(16), 4414–4424. [Link]
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Amatore, C., & Jutand, A. (2000). The key role of the zerovalent palladium complex Pd0(PPh3)2 in the catalytic cycle of the Heck reaction. Accounts of Chemical Research, 33(5), 314–321. [Link]
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Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]
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Kiss, G. (2001). Palladium-Catalyzed Reppe Carbonylation. Chemical Reviews, 101(11), 3435–3456. [Link]
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Topic: A Robust and Scalable Synthesis of 2-(Bromomethyl)tetrahydro-2H-pyran: From Bench to Pilot
An Application Note from the Senior Scientist's Desk
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary: The Strategic Importance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in numerous natural products and pharmaceuticals.[1][2] Its inclusion in a drug candidate can significantly enhance metabolic stability and improve critical absorption, distribution, metabolism, and excretion (ADME) profiles by acting as a bioisostere for more lipophilic rings like cyclohexane.[1] The title compound, 2-(bromomethyl)tetrahydro-2H-pyran, serves as a pivotal building block for introducing this valuable THP moiety. Its primary utility lies in the reactive bromomethyl group, which provides a reliable electrophilic handle for facile nucleophilic substitution, enabling the covalent linkage of the THP ring to a wide array of molecular architectures.[1]
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 2-(bromomethyl)tetrahydro-2H-pyran from its corresponding alcohol. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, critical process parameters, and safety protocols essential for a successful, reproducible, and safe scale-up campaign.
Synthetic Strategy: Selecting an Industrially Viable Pathway
While several methods exist for converting a primary alcohol to an alkyl bromide, not all are amenable to large-scale production. The Appel reaction, for instance, which utilizes triphenylphosphine and a bromine source like carbon tetrabromide or N-Bromosuccinimide, is an excellent laboratory-scale method.[1][3] However, on a larger scale, the generation of a stoichiometric amount of triphenylphosphine oxide presents significant purification challenges, adding cost and complexity to the process.
Therefore, for a robust and economically viable scale-up, we select the direct bromination of (tetrahydro-2H-pyran-2-yl)methanol using phosphorus tribromide (PBr₃). This classic SN2 transformation is highly efficient, utilizes relatively inexpensive reagents, and avoids the formation of difficult-to-remove solid byproducts, making it the superior choice for pilot and manufacturing scales.
Reaction Mechanism: A Stepwise SN2 Displacement
The conversion proceeds via a well-established two-step SN2 mechanism. Understanding this pathway is critical for controlling the reaction and minimizing side products.
-
Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the primary alcohol attacks the electrophilic phosphorus atom of PBr₃. This forms a protonated phosphite ester intermediate and displaces a bromide ion.
-
Nucleophilic Attack by Bromide: The displaced bromide ion, now a potent nucleophile, executes a backside attack on the electrophilic carbon of the activated hydroxymethyl group. This SN2 displacement inverts the stereochemistry (though not relevant for this achiral center) and forms the desired 2-(bromomethyl)tetrahydro-2H-pyran product along with the phosphorous acid byproduct upon workup.
Caption: SN2 mechanism for the bromination of a primary alcohol using PBr₃.
Detailed Application Protocol for Scale-Up Synthesis
This protocol is designed for a nominal 1 mole scale (~116 g of starting alcohol) and can be adjusted proportionally. Extreme caution must be exercised at all stages due to the hazardous nature of phosphorus tribromide.
Part A: Reagents and Equipment
| Reagent/Material | Grade | Quantity | Moles | Supplier Example |
| (Tetrahydro-2H-pyran-2-yl)methanol | 98%+ | 116.16 g | 1.0 | PubChem CID: 7524[4] |
| Phosphorus Tribromide (PBr₃) | 99% | 108.3 g (39.8 mL) | 0.4 | Merck/Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ACS Grade | 1.0 L | - | Standard Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | ~500 mL | - | In-house prep |
| Saturated Sodium Chloride (Brine) | Aqueous | 250 mL | - | In-house prep |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | 50 g | - | Standard Supplier |
| Nitrogen (N₂) or Argon (Ar) | High Purity | - | - | Gas Supplier |
Equipment:
-
3 L, 4-necked glass reactor or round-bottom flask
-
Overhead mechanical stirrer with a PTFE paddle
-
500 mL pressure-equalizing dropping funnel
-
Digital thermometer probe
-
Condenser fitted with a gas inlet/outlet connected to a drying tube (CaCl₂) and a caustic scrubber (NaOH solution)
-
Large ice-water bath
-
Heating mantle (for distillation)
-
2 L separatory funnel
-
Rotary evaporator with vacuum pump
-
Vacuum distillation apparatus
Part B: Step-by-Step Experimental Procedure
Caption: Overall workflow for the scale-up synthesis of 2-(bromomethyl)tetrahydro-2H-pyran.
-
Reactor Setup: Assemble the 3 L reactor, ensuring all glassware is thoroughly dried. Equip it with the mechanical stirrer, dropping funnel, thermometer, and condenser. Purge the entire system with dry nitrogen for 15 minutes. Maintain a gentle positive pressure of nitrogen connected to a caustic scrubber throughout the reaction.
-
Reagent Charging: To the reactor, add (tetrahydro-2H-pyran-2-yl)methanol (116.16 g, 1.0 mol) and anhydrous dichloromethane (750 mL). Begin stirring to ensure complete dissolution.
-
Cooling: Immerse the reactor in a large ice-water bath and cool the solution to 0-5 °C with moderate stirring.
-
PBr₃ Addition (Critical Step): Charge the dropping funnel with phosphorus tribromide (108.3 g, 0.4 mol). Add the PBr₃ dropwise to the stirred alcohol solution over a period of 60-90 minutes. The internal temperature must be rigorously maintained below 5 °C. The addition is exothermic; have extra ice ready.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or GC, checking for the disappearance of the starting alcohol.
-
Quenching (Critical Step): In a separate, large vessel (e.g., a 5 L beaker) in the fume hood, prepare a slurry of crushed ice and water (~1 kg). With vigorous stirring, slowly and cautiously pour the completed reaction mixture onto the ice. This will hydrolyze the excess PBr₃ in a highly exothermic reaction.
-
Neutralization: Transfer the quenched mixture to a 2 L separatory funnel. Slowly add saturated sodium bicarbonate solution in portions until all effervescence ceases (pH ~7-8). This neutralizes the HBr and phosphorous acid formed during the reaction and quench.
-
Extraction: Separate the lower organic (DCM) layer. Extract the aqueous layer twice more with 150 mL portions of DCM.
-
Washing and Drying: Combine all organic layers and wash once with 250 mL of brine. Dry the organic solution over anhydrous magnesium sulfate (50 g), swirl for 10 minutes, and then filter.
-
Concentration: Remove the dichloromethane solvent using a rotary evaporator. This will yield the crude product as a liquid.
-
Purification: Purify the crude liquid by vacuum distillation to obtain the final product as a clear, colorless liquid.
Key Process Parameters and Expected Data
| Parameter | Value / Specification | Rationale |
| Reactant Ratio | 1.0 eq. Alcohol : 0.4 eq. PBr₃ | Using a slight excess of alcohol ensures complete consumption of the PBr₃, simplifying the workup. 0.33 eq is stoichiometric. |
| Addition Temperature | 0 - 5 °C | Controls the exotherm of the PBr₃ addition, preventing side reactions and ensuring safety. |
| Reaction Temperature | Room Temperature | Allows the SN2 reaction to proceed to completion at a controlled rate. |
| Reaction Time | 2 - 4 hours post-addition | Sufficient time for the reaction to reach completion at room temperature. |
| Expected Yield | 75 - 85% | Typical yield for this transformation on scale. A patent for a related derivative showed a 78.7% yield.[3] |
| Purity (GC/¹H NMR) | >98% | Expected purity after vacuum distillation. |
| Boiling Point | ~153 °C (at atm. pressure) | Literature value for identification. Distillation will be under vacuum. |
| Density | ~1.397 g/mL at 25 °C | Physical constant for characterization. |
| Refractive Index | n20/D ~1.489 | Physical constant for characterization. |
Critical Safety and Hazard Management
Failure to adhere to strict safety protocols can result in serious injury. This synthesis must only be performed by trained personnel in a controlled laboratory environment.
-
Phosphorus Tribromide (PBr₃):
-
Hazards: Highly corrosive, toxic upon inhalation, and causes severe skin and eye burns.[5][6] Reacts violently with water, releasing toxic and corrosive HBr gas.[7][8]
-
Handling: Always handle in a well-ventilated chemical fume hood.[9] Keep away from water and ensure all glassware is scrupulously dry.[5][7]
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
The entire procedure must be conducted in a certified chemical fume hood.
-
An emergency safety shower and eyewash station must be immediately accessible.[6]
-
-
Waste Disposal:
-
All halogenated organic waste must be collected in a designated, properly labeled container.
-
The neutralized aqueous waste can typically be disposed of down the drain with copious amounts of water, but always consult local environmental regulations first.
-
Any equipment contaminated with PBr₃ should be carefully rinsed with a solvent (like DCM) into the waste container, followed by slow quenching with isopropanol before final cleaning.
-
References
- A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives.
- A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols.
- Material Safety Data Sheet - Phosphorus tribromide. Cole-Parmer.
- 2-(Bromomethyl)tetrahydro-2H-pyran | 34723-82-5. Benchchem.
- Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. NJ.gov.
- Safety Data Sheet: phosphorus tribromide. Chemos GmbH&Co.KG.
- SAFETY D
- SAFETY D
- EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
- 2-(Bromomethyl)tetrahydro-2H-pyran 98 34723-82-5. Sigma-Aldrich.
- 2-(Bromomethyl)tetrahydro-2H-pyran 98 34723-82-5. Sigma-Aldrich.
- 2-(Bromomethyl)tetrahydro-2H-pyran | C6H11BrO | CID 141917. PubChem.
- 2-(Bromomethyl)tetrahydro-2H-pyran 98 34723-82-5. Sigma-Aldrich.
- Tetrahydropyran: Applications in Medicinal Chemistry and Prepar
- Tetrahydropyran-2-methanol | C6H12O2 | CID 7524. PubChem - NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 4. Tetrahydropyran-2-methanol | C6H12O2 | CID 7524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nj.gov [nj.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemos.de [chemos.de]
One-Pot Reactions Involving 2-(Bromomethyl)tetrahydro-2H-pyran: A Guide for Synthetic Efficiency
Introduction: The Strategic Value of the Tetrahydropyran Moiety and One-Pot Syntheses
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and drug discovery. Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties.[1] 2-(Bromomethyl)tetrahydro-2H-pyran is a key building block for introducing this valuable motif. As a primary alkyl bromide, it is amenable to a variety of nucleophilic substitution reactions.
In the pursuit of streamlined and resource-efficient chemical synthesis, one-pot reactions have emerged as a powerful strategy.[2] By conducting multiple reaction steps in a single vessel without the isolation of intermediates, these processes offer significant advantages, including reduced reaction times, minimized solvent usage and waste generation, and often, improved overall yields by avoiding losses during purification steps. This guide provides detailed application notes and protocols for one-pot reactions utilizing 2-(bromomethyl)tetrahydro-2H-pyran, aimed at researchers, scientists, and professionals in drug development.
I. One-Pot Williamson Ether Synthesis: Direct Access to THP-Protected Alcohols
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3] A one-pot approach is particularly efficient as it avoids the isolation of the often sensitive and highly basic alkoxide intermediate.
Causality Behind the One-Pot Approach
The process involves the in-situ generation of an alkoxide from an alcohol using a strong base, followed by the direct addition of 2-(bromomethyl)tetrahydro-2H-pyran. This circumvents the need to isolate and handle the alkoxide, which can be challenging due to its reactivity and hygroscopic nature. The primary nature of the bromide in 2-(bromomethyl)tetrahydro-2H-pyran makes it an excellent substrate for the SN2 reaction, minimizing the potential for competing elimination reactions.[4]
Experimental Protocol: One-Pot Synthesis of 2-((Phenoxy)methyl)tetrahydro-2H-pyran
This protocol details the synthesis of a representative aryl ether.
Materials:
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
2-(Bromomethyl)tetrahydro-2H-pyran
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq). Dissolve the phenol in anhydrous THF (approximately 0.2 M).
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. The reaction mixture should be stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete deprotonation.
-
Ether Formation: To the resulting sodium phenoxide solution, add 2-(bromomethyl)tetrahydro-2H-pyran (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Summary
| Parameter | Details |
| Substrate Scope | Primary and secondary alcohols, phenols. |
| Base | Sodium Hydride (NaH), Potassium Hydride (KH) |
| Solvent | Anhydrous THF, Anhydrous DMF |
| Temperature | 0 °C to reflux |
| Typical Yield | 70-90% |
Workflow Diagram
Caption: One-pot Williamson ether synthesis workflow.
II. One-Pot Barbier-Type Reaction: Carbon-Carbon Bond Formation
The Barbier reaction is a one-pot organometallic reaction where an alkyl halide reacts with a metal in the presence of a carbonyl compound. This method is advantageous over the related Grignard reaction as the organometallic intermediate is generated in situ, avoiding the need for its separate preparation and handling.[4]
Causality Behind the One-Pot Approach
This one-pot procedure involves the simultaneous presence of 2-(bromomethyl)tetrahydro-2H-pyran, a metal (typically magnesium or zinc), and a carbonyl compound (aldehyde or ketone). The metal inserts into the carbon-bromine bond to form a transient organometallic species, which immediately adds to the carbonyl electrophile present in the same pot. This avoids the high reactivity and basicity issues associated with pre-formed Grignard reagents.
Experimental Protocol: One-Pot Barbier-Type Synthesis of 1-Phenyl-2-(tetrahydro-2H-pyran-2-yl)ethanol
This protocol details the reaction with a representative aldehyde.
Materials:
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
2-(Bromomethyl)tetrahydro-2H-pyran
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, add magnesium turnings (1.5 eq).
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium. A crystal of iodine can be added to activate the magnesium surface.
-
One-Pot Addition: Prepare a solution of 2-(bromomethyl)tetrahydro-2H-pyran (1.2 eq) and benzaldehyde (1.0 eq) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle reflux is observed.
-
Reaction Progression: Add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alcohol can be purified by flash column chromatography.
Data Summary
| Parameter | Details |
| Electrophiles | Aldehydes, Ketones |
| Metal | Magnesium, Zinc, Indium |
| Solvent | Anhydrous THF, Anhydrous Diethyl Ether |
| Temperature | Room temperature to reflux |
| Typical Yield | 60-85% |
Workflow Diagram
Caption: One-pot Barbier-type reaction workflow.
III. One-Pot Thioether Synthesis: Accessing Sulfur-Linked THP Derivatives
Thioethers are important functional groups in organic synthesis and medicinal chemistry. A one-pot procedure for the synthesis of thioethers from 2-(bromomethyl)tetrahydro-2H-pyran offers a direct route to these compounds, avoiding the handling of volatile and odorous thiols.
Causality Behind the One-Pot Approach
This protocol utilizes a sulfur surrogate, such as thiourea, which reacts with the alkyl bromide to form an isothiouronium salt intermediate. This stable, odorless salt is then hydrolyzed in situ with a base to generate the corresponding thiolate, which can then be alkylated in the same pot with a second electrophile if desired, or simply protonated to yield the thiol. For a simple thioether synthesis, a one-pot reaction of a thiol with a base followed by the addition of 2-(bromomethyl)tetrahydro-2H-pyran is also highly effective.
Experimental Protocol: One-Pot Synthesis of 2-((Phenylthio)methyl)tetrahydro-2H-pyran
This protocol details the synthesis of a representative thioether from a thiol.
Materials:
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
2-(Bromomethyl)tetrahydro-2H-pyran
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thiophenol (1.0 eq) in a mixture of ethanol and water.
-
Thiolate Formation: Add a solution of sodium hydroxide (1.1 eq) in water to the flask and stir for 15 minutes at room temperature to form the sodium thiophenolate.
-
Thioether Formation: To this solution, add 2-(bromomethyl)tetrahydro-2H-pyran (1.05 eq) and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude thioether can be purified by column chromatography.
Data Summary
| Parameter | Details |
| Nucleophiles | Thiols, Thiophenols |
| Base | Sodium Hydroxide, Potassium Carbonate |
| Solvent | Ethanol/Water, DMF, Acetonitrile |
| Temperature | Room temperature to reflux |
| Typical Yield | 80-95% |
Workflow Diagram
Caption: One-pot thioether synthesis workflow.
Conclusion
2-(Bromomethyl)tetrahydro-2H-pyran is a versatile building block for the introduction of the medicinally relevant tetrahydropyran moiety. The adoption of one-pot synthetic strategies, such as the Williamson ether synthesis, Barbier-type reactions, and thioether formation, significantly enhances the efficiency and practicality of its use. The protocols outlined in this guide provide a solid foundation for researchers to leverage these powerful techniques in their synthetic endeavors, ultimately accelerating the drug discovery and development process.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link][3]
-
Walsh Medical Media. One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. (2017). [Link][2]
Sources
Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-(Bromomethyl)tetrahydro-2H-pyran
Introduction: Accelerating Chemical Synthesis with Microwave Technology and a Versatile Building Block
In the fast-paced environments of pharmaceutical research and drug development, efficiency and speed are paramount.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times—often from hours or days to mere minutes.[1][2] This acceleration, coupled with benefits like higher yields, improved purity, and alignment with green chemistry principles, has established microwave synthesis as an indispensable tool.[3][4][5]
This guide focuses on the application of 2-(bromomethyl)tetrahydro-2H-pyran, a versatile alkylating agent, in microwave-assisted nucleophilic substitution reactions. The tetrahydropyran (THP) moiety is a common structural motif and a precursor to the widely used tetrahydropyranyl protecting group for alcohols. The primary reactivity of 2-(bromomethyl)tetrahydro-2H-pyran lies in the nucleophilic substitution at the methylene carbon, where the bromine atom serves as an excellent leaving group.[6] This reactivity allows for the efficient introduction of the tetrahydropyranylmethyl group onto a variety of nucleophiles.
While conventional heating methods can achieve these transformations, they often require prolonged reaction times.[7] Microwave irradiation provides a powerful alternative to expedite these crucial synthetic steps. This document provides detailed protocols and expert insights for researchers, scientists, and drug development professionals looking to leverage the synergy of microwave synthesis and this valuable building block.
Core Principles of Microwave-Assisted Heating
Unlike conventional heating methods that rely on conduction and convection to transfer heat from an external source to the reaction mixture, microwave heating involves the direct interaction of electromagnetic radiation with the molecules in the reaction.[4][8] This "in-core" heating is instantaneous and uniform, avoiding the temperature gradients and superheating of vessel walls common in classical methods.[1] The two primary mechanisms responsible for microwave heating are:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents in a reaction, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[9] This rapid, continuous reorientation creates molecular friction, which generates heat efficiently and uniformly throughout the bulk of the material.[9]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts used as catalysts or bases), they will migrate back and forth under the influence of the oscillating electric field. Collisions between these moving ions generate heat, contributing to the overall temperature increase of the reaction.[4]
The efficiency of microwave heating is dependent on the dielectric properties of the substances in the reaction vessel.[9] Solvents are often categorized by their ability to absorb microwave energy (high, medium, or low absorbers), which is a critical factor in reaction optimization.[9]
Diagram of Microwave-Assisted Nucleophilic Substitution
Caption: General SN2 reaction of 2-(bromomethyl)tetrahydro-2H-pyran.
Experimental Protocols: Microwave-Assisted Alkylation
The following protocols are representative methodologies for the microwave-assisted alkylation of various nucleophiles using 2-(bromomethyl)tetrahydro-2H-pyran. Optimization of time, temperature, and reagent stoichiometry may be necessary for specific substrates.
Safety First:
-
Always use microwave reactors designed for chemical synthesis. Domestic microwave ovens lack the necessary safety features and can lead to dangerous situations.[1][6]
-
Be aware of the potential for rapid pressure buildup, especially with low-boiling point solvents.[1]
-
Start with small-scale reactions to gauge the reaction kinetics before scaling up.[6]
-
Ensure proper personal protective equipment (PPE) is worn at all times.
Protocol 1: O-Alkylation of Phenols
This protocol describes the rapid etherification of a substituted phenol. The choice of a polar, high-boiling solvent like DMF facilitates efficient microwave absorption and allows for higher reaction temperatures.
| Parameter | Value/Description |
| Reactants | Phenol (1.0 mmol), 2-(bromomethyl)tetrahydro-2H-pyran (1.2 mmol) |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol) |
| Solvent | N,N-Dimethylformamide (DMF) (3-5 mL) |
| Vessel | 10 mL microwave reaction vial with a stir bar |
| Microwave Program | |
| Temperature | 120 °C |
| Ramp Time | 2 minutes |
| Hold Time | 10-15 minutes |
| Power | Dynamic (adjusts to maintain temperature) |
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vial, add the phenol (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Add N,N-dimethylformamide (3-5 mL) to the vial.
-
Add 2-(bromomethyl)tetrahydro-2H-pyran (1.2 mmol) to the mixture.
-
Seal the vial with a cap and place it in the microwave reactor cavity.
-
Irradiate the mixture according to the parameters in the table above.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Rationale:
-
Base: K₂CO₃ is a mild, inexpensive base suitable for deprotonating phenols. Cesium carbonate (Cs₂CO₃) can be used for less reactive phenols due to its higher solubility and basicity.[7]
-
Solvent: DMF is a polar aprotic solvent that couples well with microwaves and effectively dissolves the reactants and base.[9] N-methyl-2-pyrrolidinone (NMP) is another excellent alternative, particularly for less reactive substrates.[7]
Protocol 2: S-Alkylation of Thiols
This protocol details the synthesis of thioethers, which are valuable in medicinal chemistry. The reaction often proceeds rapidly due to the high nucleophilicity of the thiolate anion.
| Parameter | Value/Description |
| Reactants | Thiol (1.0 mmol), 2-(bromomethyl)tetrahydro-2H-pyran (1.1 mmol) |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) (1.5 mmol) |
| Solvent | Acetonitrile (CH₃CN) or DMF (3-5 mL) |
| Vessel | 10 mL microwave reaction vial with a stir bar |
| Microwave Program | |
| Temperature | 100 °C |
| Ramp Time | 1 minute |
| Hold Time | 5-10 minutes |
| Power | Dynamic |
Step-by-Step Procedure:
-
In a 10 mL microwave vial, combine the thiol (1.0 mmol), K₂CO₃ (1.5 mmol), and a stir bar.
-
Add acetonitrile (3-5 mL).
-
Add 2-(bromomethyl)tetrahydro-2H-pyran (1.1 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Run the microwave program as specified.
-
After cooling, filter the reaction mixture to remove the inorganic base.
-
Rinse the solids with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Rationale:
-
Solvent: Acetonitrile is a medium microwave absorber and is often sufficient for highly reactive nucleophiles like thiols. For less reactive thiols, switching to a high-absorbing solvent like DMF can be beneficial.[9]
-
Stoichiometry: A smaller excess of the alkylating agent is often needed compared to O-alkylation due to the higher reactivity of thiols.
Protocol 3: N-Alkylation of Heterocycles (e.g., Indole)
This protocol is for the N-alkylation of nitrogen-containing heterocycles, a common reaction in the synthesis of biologically active molecules. Solvent-free conditions can often be employed, aligning with green chemistry principles.[8]
| Parameter | Value/Description |
| Reactants | Indole (1.0 mmol), 2-(bromomethyl)tetrahydro-2H-pyran (1.2 mmol) |
| Base | Cesium Carbonate (Cs₂CO₃) (1.5 mmol) |
| Solvent | Solvent-free or minimal DMF (0.5 mL) |
| Vessel | 10 mL microwave reaction vial with a stir bar |
| Microwave Program | |
| Temperature | 140 °C |
| Ramp Time | 2 minutes |
| Hold Time | 10-20 minutes |
| Power | Dynamic |
Step-by-Step Procedure:
-
Add the indole (1.0 mmol), Cs₂CO₃ (1.5 mmol), and 2-(bromomethyl)tetrahydro-2H-pyran (1.2 mmol) to a microwave vial with a stir bar.
-
If the mixture is entirely solid, a few drops of DMF can be added to facilitate mixing and heating.
-
Seal the vial and irradiate in the microwave reactor.
-
After cooling, dissolve the residue in dichloromethane or ethyl acetate.
-
Filter the mixture to remove the base.
-
Concentrate the filtrate and purify by chromatography.
Rationale:
-
Solvent-Free: Neat reactions (solvent-free) are highly efficient under microwave irradiation, as the energy is absorbed directly by the reactants, leading to rapid heating.[5] This also simplifies workup and reduces waste.
-
Base: Cs₂CO₃ is often preferred for N-alkylation as it is a stronger base than K₂CO₃ and can be more effective for deprotonating less acidic N-H bonds.[7]
General Experimental Workflow
Caption: A typical workflow for microwave-assisted synthesis.
Conclusion and Future Outlook
The combination of microwave irradiation and the versatile reagent 2-(bromomethyl)tetrahydro-2H-pyran offers a powerful and efficient platform for the synthesis of a wide array of chemical entities. The protocols outlined in this guide demonstrate the significant advantages of this approach, including drastically reduced reaction times, operational simplicity, and alignment with the principles of sustainable chemistry. For researchers in drug discovery and development, these expedited methods allow for the rapid generation of compound libraries and the swift optimization of synthetic routes, ultimately accelerating the journey from concept to clinic. As microwave technology continues to evolve, its application in tandem with well-designed building blocks will undoubtedly play an even more critical role in the future of chemical synthesis.
References
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
- Mata, E. G., & Mascaretti, O. A. (2001).
- Tierney, J. P., & Lidström, P. (Eds.). (2005). Microwave assisted organic synthesis. Blackwell Publishing.
- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
- Rodríguez, H., Pérez, R., Suárez, M., Lamb, A., Cabrales, N., & Loupy, A. (2001). Alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method. Molecules, 6(8), M253.
-
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]
- Bari, S. S., & Singh, K. (2021). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 6(3), 1-10.
- Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
- Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697-6700.
-
PART - 1 INTRODUCTION. (n.d.). Shodhganga. Retrieved from [Link]
Sources
- 1. Sci-Hub. ChemInform Abstract: Microwave‐Assisted Protocols for the Expedited Synthesis of Pyrazolo[1,5‐a] and [3,4‐d]Pyrimidines. / ChemInform, 2008 [sci-hub.box]
- 2. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EA008596B1 - 5,7-DIAMINOPYRAZOLO[4,3-d]PYRIMIDINES USEFUL IN THE TREATMENT OF HYPERTENSION - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2019034729A1 - Novel tetrazole compounds and their use in the treatment of tuberculosis - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5,10-DIHYDRO-11H-DIBENZO[B,E][1,4]DIAZEPIN-11-ONE AS KINASE INHIBITORS - Patent 1606268 [data.epo.org]
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-(Bromomethyl)tetrahydro-2H-pyran
Welcome to the technical support center for 2-(bromomethyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience. Our goal is to not only provide solutions but also to explain the underlying causality to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Challenges in Nucleophilic Substitution Reactions
2-(Bromomethyl)tetrahydro-2H-pyran is a primary alkyl halide, making it an excellent substrate for SN2 reactions. The electron-withdrawing effect of the adjacent oxygen atom in the tetrahydropyran ring enhances the electrophilicity of the methylene carbon, making it susceptible to attack by a wide range of nucleophiles.[1] However, several issues can arise, leading to low yields or the formation of impurities.
Question 1: My Williamson ether synthesis with 2-(bromomethyl)tetrahydro-2H-pyran and a phenoxide is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in Williamson ether synthesis are a common issue. The primary culprits are often related to the reaction conditions, the quality of the reagents, and the potential for side reactions.
Causality and Solutions:
-
Incomplete Deprotonation of the Nucleophile: The phenoxide must be fully generated for the reaction to proceed efficiently. If the base used is not strong enough or is used in insufficient quantity, the remaining phenol can protonate the desired phenoxide, reducing the concentration of the active nucleophile.
-
Solution: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation. Ensure your solvent is anhydrous, as water will consume the base.[2]
-
-
Competing Elimination (E2) Reaction: Although less common with primary halides, a bulky phenoxide or a hindered base can promote the E2 elimination of HBr to form an exocyclic methylene product.
-
Solution: Use a less sterically hindered base if possible. Running the reaction at a lower temperature can also favor the SN2 pathway over E2.
-
-
Hydrolysis of the Alkyl Halide: Under strongly basic aqueous conditions, 2-(bromomethyl)tetrahydro-2H-pyran can undergo hydrolysis to the corresponding alcohol, (tetrahydro-2H-pyran-2-yl)methanol.
-
Solution: Maintain strictly anhydrous conditions. Use dry solvents (e.g., anhydrous THF, DMF, or acetonitrile) and freshly opened or properly stored reagents.[2]
-
-
Poor Solubility: If the phenoxide salt is not soluble in the reaction solvent, the reaction rate will be significantly reduced.
-
Solution: Choose a solvent that effectively dissolves both the alkyl halide and the nucleophile. Polar aprotic solvents like DMF or DMSO are often good choices for this reason.[2]
-
Experimental Protocol: Optimized Williamson Ether Synthesis
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the phenol (1.0 eq.) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.
-
Alkylation: Add a solution of 2-(bromomethyl)tetrahydro-2H-pyran (1.05 eq.) in anhydrous DMF dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction to a moderate temperature (e.g., 50-70 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Question 2: I'm observing multiple products in the reaction of 2-(bromomethyl)tetrahydro-2H-pyran with a primary amine. How can I favor the mono-alkylation product?
Answer:
The reaction of amines with alkyl halides can lead to polyalkylation, where the initially formed secondary amine is more nucleophilic than the starting primary amine and reacts further with the alkyl halide.[3][4][5] This results in a mixture of mono- and di-alkylated products, and in some cases, the quaternary ammonium salt.
Causality and Solutions:
-
Over-alkylation: The product of the initial SN2 reaction is a secondary amine, which can compete with the starting primary amine for the remaining 2-(bromomethyl)tetrahydro-2H-pyran.
-
Solution: The most effective strategy to favor mono-alkylation is to use a large excess of the primary amine (typically 5-10 equivalents). This ensures that the concentration of the starting amine is always significantly higher than that of the product amine, making it the more likely nucleophile to react. The excess amine can be removed by an acidic wash during the work-up.
-
Decision-Making Workflow for Nucleophilic Substitution
Caption: Formation of the Grignard reagent.
III. Purification and Stability
Question 4: My final product after a reaction with 2-(bromomethyl)tetrahydro-2H-pyran is difficult to purify. I see several closely-eluting spots on my TLC plate. What are the likely impurities?
Answer:
Purification challenges often arise from side products or unreacted starting materials.
Causality and Potential Impurities:
-
Unreacted 2-(bromomethyl)tetrahydro-2H-pyran: If the reaction did not go to completion, you will have the starting material in your crude product.
-
Hydrolysis Product: (Tetrahydro-2H-pyran-2-yl)methanol can be present if there was moisture in the reaction.
-
Elimination Product: The exocyclic methylene compound may be present, especially if the reaction was run at high temperatures or with a bulky base.
-
Byproducts from Synthesis of the Reagent: The synthesis of 2-(bromomethyl)tetrahydro-2H-pyran can sometimes result in impurities that are carried through to the next step. For example, if prepared from (tetrahydro-2H-pyran-2-yl)methanol and PBr3, residual alcohol could be present.
Solutions for Purification:
-
Optimize Reaction Conditions: The best way to avoid purification issues is to run a clean reaction. Use the troubleshooting tips above to minimize side reactions.
-
Chromatography: Flash column chromatography is the most common method for purifying products from these reactions. A careful selection of the eluent system is crucial to separate closely-eluting spots. Consider using a gradient elution to improve separation.
-
Crystallization: If your product is a solid, crystallization can be an effective purification technique.
Table 1: Common Impurities and Their Origin
| Impurity | Structure | Likely Origin |
| (Tetrahydro-2H-pyran-2-yl)methanol | THP-CH2OH | Hydrolysis of the starting material or incomplete conversion in the synthesis of the reagent. |
| 2-Methylene-tetrahydro-2H-pyran | E2 elimination side reaction. | |
| Triphenylphosphine oxide | Ph3P=O | If the starting material was synthesized via an Appel-type reaction. |
References
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
-
Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Bromomethyl)tetrahydro-2H-pyran. Retrieved from [Link]
-
ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Retrieved from [Link]
-
Reddit. (2022). Failed Grignard Reaction?. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-(Bromomethyl)tetrahydro-2H-pyran, min 98%, 1 gram. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(bromomethyl)tetrahydro-2h-pyran (C6H11BrO). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
Grafiati. (2022). Journal articles: 'Synthesis impurities'. Retrieved from [Link]
-
YouTube. (2021). Substitution/Elimination Practice (Worksheet Solutions Walkthrough). Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
Reddit. (2020). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. Retrieved from [Link]
-
YouTube. (2015). Nucleophilic Substitution: Practice Problems. Retrieved from [Link]
-
RSC Publishing. (n.d.). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-(Bromomethyl)tetrahydropyran. Retrieved from [Link]
-
YouTube. (2022). Substitution and Elimination Practice Questions | SN1 SN2 E1 E2. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Coupling Reactions with 2-(Bromomethyl)tetrahydro-2H-pyran
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for improving the yield and efficiency of coupling reactions involving 2-(bromomethyl)tetrahydro-2H-pyran. The insights provided herein are based on established chemical principles and field-proven experience.
Introduction: The Williamson Ether Synthesis and Beyond
The coupling of 2-(bromomethyl)tetrahydro-2H-pyran with nucleophiles, most commonly alcohols and phenols, is a classic example of the Williamson ether synthesis.[1][2] This SN2 reaction is a cornerstone of organic synthesis for forming ether linkages.[1][3] 2-(Bromomethyl)tetrahydro-2H-pyran is a valuable building block, as the tetrahydropyran (THP) moiety is a common structural motif in many biologically active molecules and serves as a stable protecting group for alcohols.[4][5][6][7]
While fundamentally straightforward, achieving high yields in these coupling reactions requires careful control over various experimental parameters. This guide will delve into the common pitfalls and provide actionable strategies for optimizing your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
Low yields in coupling reactions with 2-(bromomethyl)tetrahydro-2H-pyran can often be traced back to a few key factors. The following table outlines common problems, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Nucleophile: Insufficiently strong base to deprotonate the alcohol/phenol, or a deactivated base.[8] 2. Poor Solvent Choice: Protic or apolar solvents can solvate the nucleophile, reducing its reactivity.[1][9] 3. Insufficient Reaction Time/Temperature: The reaction may not have reached completion.[1][9] | 1. Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the nucleophile.[3][10] For less sensitive substrates, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly for phenols.[11] 2. Solvent Optimization: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN).[1][9][12] These solvents effectively solvate the counter-ion of the alkoxide/phenoxide, leaving the nucleophile more "naked" and reactive.[8] 3. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction temperatures range from 50-100 °C, with reaction times of 1-8 hours.[1][9] |
| Formation of Elimination Byproduct (Alkene) | 1. Steric Hindrance: Although 2-(bromomethyl)tetrahydro-2H-pyran is a primary halide, a sterically bulky nucleophile can favor elimination (E2) over substitution (SN2). 2. High Reaction Temperature: Higher temperatures can favor the E2 pathway.[8][9] | 1. Optimize Nucleophile Choice: If possible, use a less sterically hindered nucleophile. 2. Temperature Control: Run the reaction at the lower end of the effective temperature range (e.g., 50-70 °C) and monitor for completion.[8] |
| Side Reactions with Phenols (C-Alkylation) | Ambident Nucleophile: Phenoxide ions are ambident nucleophiles and can undergo alkylation at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[9][11][13] | Solvent and Counter-ion Effects: The choice of solvent and the counter-ion of the base can influence the O/C alkylation ratio. Harder cations (like Na⁺) and polar aprotic solvents generally favor O-alkylation. |
| Reaction Stalls or is Sluggish | 1. Poor Solubility: The alkoxide or phenoxide salt may have poor solubility in the reaction solvent. 2. Water Contamination: The presence of water can protonate the nucleophile and hydrolyze the alkyl halide.[8][14] | 1. Phase-Transfer Catalysis: For reactions with poor solubility, consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide or 18-crown-6.[1][14][15] A PTC can transport the nucleophile from a solid or aqueous phase into the organic phase where the reaction occurs.[16] 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] |
Visualizing the Optimization Workflow
A systematic approach is crucial for troubleshooting and optimizing your reaction. The following workflow diagram illustrates a logical sequence of steps to consider.
Caption: A troubleshooting workflow for optimizing coupling reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for generating the nucleophile?
A1: For most alcohol deprotonations, a strong, non-nucleophilic hydride base like sodium hydride (NaH) or potassium hydride (KH) is ideal.[3][10] These bases irreversibly deprotonate the alcohol, and the resulting hydrogen gas byproduct simply bubbles out of the reaction mixture.[3][10] For phenols, which are more acidic, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can be easier to handle.[11]
Q2: Can I use a protic solvent like ethanol for this reaction?
A2: While it is possible to use the parent alcohol of the alkoxide as the solvent (e.g., ethanol for sodium ethoxide), it is generally not recommended for optimizing yield.[3] Protic solvents can solvate the alkoxide through hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity, thereby slowing down the SN2 reaction rate.[1][9] Polar aprotic solvents like DMF or DMSO are superior choices as they do not engage in hydrogen bonding with the nucleophile, leaving it more available for reaction.[12]
Q3: My reaction is biphasic. How can I improve the reaction rate?
A3: In biphasic systems, the use of a phase-transfer catalyst (PTC) is highly recommended.[1][14] Catalysts like tetrabutylammonium salts or crown ethers can form a lipophilic ion pair with the alkoxide or phenoxide, transporting it into the organic phase where 2-(bromomethyl)tetrahydro-2H-pyran resides.[1][16] This dramatically increases the concentration of the nucleophile in the reactive phase and accelerates the reaction, often under milder conditions.[14][15]
Q4: I am coupling a chiral alcohol. What should I be aware of?
A4: The coupling reaction proceeds via an SN2 mechanism, which involves a backside attack on the electrophilic carbon.[1][3] In the case of 2-(bromomethyl)tetrahydro-2H-pyran, the stereocenter is not at the reaction site. However, the THP ring itself introduces a new stereocenter at the anomeric carbon (C2). If your starting alcohol is chiral, the product will be a mixture of diastereomers.[5] This can lead to complex NMR spectra and may require chromatographic separation of the diastereomers.[6]
Detailed Experimental Protocol: A General Guideline
This protocol provides a starting point for the coupling of an alcohol with 2-(bromomethyl)tetrahydro-2H-pyran. Optimization may be required for specific substrates.
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
2-(Bromomethyl)tetrahydro-2H-pyran (1.1 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the alcohol (1.0 equiv) and anhydrous DMF.
-
Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Coupling Reaction: Add 2-(bromomethyl)tetrahydro-2H-pyran (1.1 equiv) dropwise to the reaction mixture at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Experimental Workflow
Caption: A step-by-step workflow for the coupling reaction.
By understanding the underlying principles of the SN2 reaction and systematically addressing the key reaction parameters, researchers can significantly improve the yield and reliability of coupling reactions with 2-(bromomethyl)tetrahydro-2H-pyran.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
- Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis.
-
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
-
El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. Retrieved from [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]
-
Williamson Ether Synthesis. (2020, October 20). YouTube. Retrieved from [Link]
-
TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. jk-sci.com [jk-sci.com]
- 12. tailoredread.com [tailoredread.com]
- 13. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Products Derived from 2-(bromomethyl)tetrahydro-2H-pyran
Welcome to the technical support guide for purifying reaction products derived from 2-(bromomethyl)tetrahydro-2H-pyran. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. My aim here is not just to provide protocols, but to share field-proven insights that explain the causality behind experimental choices, ensuring your purification strategies are both effective and robust.
Products derived from 2-(bromomethyl)tetrahydro-2H-pyran, most commonly ethers formed via nucleophilic substitution, contain a tetrahydropyranyl (THP) acetal moiety.[1][2] The central challenge in their purification stems from the inherent acid lability of this group.[3][4] Exposure to even mild protic or Lewis acids, including the surface of standard silica gel, can catalyze the cleavage of the THP ether, leading to yield loss and contamination of your final product with the deprotected alcohol. This guide is structured to help you navigate this and other common challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries that arise during the purification of these compounds.
Q1: What are the primary impurities I should expect in my crude product?
A: Your crude product mixture will typically contain a combination of the following:
-
Unreacted Starting Materials: Residual 2-(bromomethyl)tetrahydro-2H-pyran and the unreacted nucleophile (e.g., alcohol or phenol).
-
Desired Product: The target 2-(alkoxymethyl) or 2-(aryloxymethyl)tetrahydro-2H-pyran.
-
Deprotection Products: The parent alcohol from your nucleophile and 5-hydroxypentanal, which result from the acid-catalyzed hydrolysis of your desired THP ether product.[1]
-
Elimination Byproducts: If using a sterically hindered nucleophile or a strong, bulky base, E2 elimination can compete with the desired SN2 reaction, leading to alkene byproducts.[5][6]
-
Solvent and Reagent Residues: Residual base, salts (e.g., potassium bromide), and reaction solvents like DMF or THF.
Q2: My product seems to be decomposing during silica gel column chromatography. I see streaking on the TLC and get low recovery. Why?
A: This is the most common issue and is almost certainly due to the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface act as a Brønsted acid, catalyzing the hydrolysis of the acid-sensitive THP acetal in your product as it passes through the column.[3][4] This leads to a continuous decomposition, resulting in streaking on TLC/column, multiple product-related spots, and significantly reduced yields.
Q3: My NMR spectrum looks much more complex than I anticipated for my product's structure. What could be the cause?
A: This complexity often arises from the formation of diastereomers. The carbon atom at the 2-position of the tetrahydropyran ring (the one bonded to both the ring oxygen and your CH₂-O-R group) is a new stereocenter. If your starting nucleophile (the R-OH component) was already chiral, your product will be a mixture of diastereomers.[3][7][8] Diastereomers are distinct compounds with different physical properties and, consequently, will have different chemical shifts in NMR, leading to signal duplication and a more complex spectrum.[8]
Q4: What is the best analytical technique to accurately assess the purity of my final product?
A: While TLC is excellent for reaction monitoring, High-Performance Liquid Chromatography (HPLC) provides a more accurate quantitative assessment of purity. However, you must use a method that prevents on-column degradation. Standard reverse-phase HPLC methods often use acidic mobile phase modifiers like trifluoroacetic acid (TFA), which will cleave the THP group.[9][10] The recommended approach is to use a buffered mobile phase at a neutral or slightly basic pH, for instance, with ammonium acetate or ammonium formate buffers.[9]
Q5: My product is a solid. Can I use recrystallization to purify it?
A: Absolutely. If your product is a stable solid, recrystallization is an excellent and often preferred method of purification.[11] It avoids the potential for decomposition on silica gel and can be highly effective at removing both soluble and insoluble impurities, often yielding material of very high purity. The key is to perform careful solvent screening to find a suitable solvent or solvent system.[11][12]
Section 2: Troubleshooting Guide for Common Purification Issues
This guide provides a systematic approach to diagnosing and solving problems encountered during the purification workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Workup | Acidic Workup Conditions: Washing with acidic solutions (e.g., HCl, NH₄Cl) during the aqueous workup has cleaved the THP ether. | Action: Always perform a neutral or basic workup. Quench the reaction mixture and wash with saturated sodium bicarbonate (NaHCO₃) solution or a phosphate buffer (pH ~7-8).[4] |
| Streaking and Low Recovery from Column Chromatography | On-Column Decomposition: Standard silica gel is acidic and is hydrolyzing your product.[13] | Action 1 (Recommended): Neutralize your eluent by adding ~1% triethylamine (Et₃N) or 0.5% methanolic ammonia. This deactivates the acidic sites on the silica.[13] Action 2: Use a pre-treated, neutralized silica gel or an alternative stationary phase like basic or neutral alumina.[13] |
| Product "Oils Out" During Recrystallization | Improper Solvent Choice: The solvent may be too nonpolar, causing the compound to crash out of solution as an oil when its solubility limit is exceeded upon cooling. Cooling Too Rapidly: Fast cooling doesn't allow sufficient time for crystal lattice formation. | Action 1: Re-heat to dissolve the oil, then add a small amount of a more polar "co-solvent" in which your compound is more soluble until the solution is just barely cloudy, then re-heat to clarify and cool slowly.[12] Action 2: Ensure slow, controlled cooling. Consider using a Dewar flask or insulating the flask to slow heat loss. Seeding with a pure crystal can also promote proper crystallization. |
| Multiple Product Spots on TLC That Are Hard to Separate | Diastereomer Formation: If your nucleophile was chiral, you have formed diastereomers which may have very similar Rf values.[7][8] | Action: Confirm the presence of diastereomers by NMR or analytical HPLC. For separation, you may need to screen various eluent systems or use a higher-resolution technique like preparative HPLC. Normal-phase HPLC can sometimes offer better resolution for diastereomers.[9] |
| Reaction Fails to Go to Completion (Williamson Ether Synthesis) | Insufficiently Strong Base: The base used (e.g., K₂CO₃) may not be strong enough to fully deprotonate the alcohol/phenol nucleophile. Steric Hindrance: A bulky nucleophile or secondary alkyl halide can slow the SN2 reaction.[5] | Action 1: Switch to a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF.[14] Action 2: Increase the reaction temperature and/or time. If steric hindrance is the issue, alternative synthetic routes may need to be considered. |
Section 3: Core Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the most critical purification techniques.
Protocol 1: Optimized Flash Column Chromatography for Acid-Sensitive THP Ethers
This protocol is designed to maximize recovery by preventing on-column decomposition of the THP ether product.
-
Eluent Preparation: Prepare your chosen eluent system (e.g., Hexanes/Ethyl Acetate). To this solvent mixture, add 1% v/v triethylamine (Et₃N) . This is the critical step for neutralizing the stationary phase.
-
Column Packing (Slurry Method):
-
Place a plug of cotton or glass wool at the bottom of the column and add a small layer of sand.
-
In a separate beaker, mix your silica gel with the Et₃N-containing eluent to form a homogenous slurry.
-
Pour the slurry into the column. Use additional eluent to rinse the beaker and top up the column.
-
Tap the column gently to ensure even packing and drain the excess solvent until it reaches the top of the silica bed.
-
-
Sample Loading (Wet Loading):
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself works well).
-
Using a pipette, carefully apply the sample solution to the top of the silica bed.
-
Drain the solvent until the sample has fully entered the silica gel.
-
Carefully add a small layer of sand on top of the silica bed to prevent disturbance during eluent addition.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the Et₃N-containing eluent.
-
Apply pressure (if using flash chromatography) and begin collecting fractions.[15]
-
Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The added triethylamine is volatile and will be removed during this step.
Protocol 2: Purity Assessment by HPLC
This method ensures accurate purity analysis by preventing on-column hydrolysis of the THP ether.[9]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: Prepare a buffered mobile phase. A good starting point is a mixture of Acetonitrile and 10 mM Ammonium Acetate in water. Avoid acidic modifiers like TFA.
-
Method:
-
Sample Preparation: Dissolve ~1 mg of your purified compound in 1 mL of the initial mobile phase composition. Filter through a 0.45 µm syringe filter.
-
Injection: Inject 5-10 µL onto the column.
-
Gradient: Run a suitable gradient, for example, from 50% Acetonitrile / 50% 10 mM Ammonium Acetate to 95% Acetonitrile over 20 minutes.
-
Detection: Monitor at a suitable UV wavelength (e.g., 220 nm or 254 nm if your molecule has a chromophore).
-
-
Analysis: Integrate the peak corresponding to your product and any impurity peaks to calculate the purity percentage.
Section 4: Visualization of Purification Workflow
The following diagrams illustrate key decision-making processes in purifying products derived from 2-(bromomethyl)tetrahydro-2H-pyran.
Caption: Decision tree for selecting an initial purification strategy.
Caption: Workflow for troubleshooting column chromatography issues.
References
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Analysis of THP-Protected Compounds.
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Bofill, J. M., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 198-208. [Link]
- BenchChem. (2025). The Tetrahydropyranyl (THP) Ether: A Comprehensive Technical Guide to a Stalwart Protecting Group in Organic Synthesis.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Wikipedia. (n.d.). Tetrahydropyran. [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Reddit. (2025). Purification of THP protected compound. [Link]
Sources
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- 15. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Optimizing Temperature and Reaction Time for 2-(Bromomethyl)tetrahydro-2H-pyran Substitutions
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 2-(bromomethyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during these experiments. By understanding the underlying principles of the reaction mechanism and the influence of key parameters, you can significantly improve your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for substitutions with 2-(bromomethyl)tetrahydro-2H-pyran?
A1: The primary mode of reactivity for 2-(bromomethyl)tetrahydro-2H-pyran is through a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this mechanism, the nucleophile attacks the carbon atom attached to the bromine from the backside, leading to a concerted process where the carbon-nucleophile bond is formed simultaneously as the carbon-bromine bond is broken.[2][3] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[2][4][5] The electron-withdrawing effect of the adjacent oxygen atom in the tetrahydropyran ring increases the electrophilicity of the methylene carbon, making it a good target for various nucleophiles.[1]
Q2: Why is my SN2 reaction with 2-(bromomethyl)tetrahydro-2H-pyran proceeding slowly or not at all?
A2: Several factors can contribute to a sluggish or unsuccessful SN2 reaction. The key areas to investigate are the strength of your nucleophile, the solvent system, and the reaction temperature. For instance, neutral nucleophiles like alcohols or water are generally weaker and will react slower than their deprotonated, anionic counterparts (alkoxides or hydroxide). The choice of solvent is also critical; polar aprotic solvents are generally preferred for SN2 reactions.[2][5]
Q3: How does the choice of solvent affect the reaction rate?
A3: The solvent plays a crucial role in stabilizing the reactants and the transition state. For SN2 reactions, polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are generally optimal.[2][5] These solvents can dissolve the nucleophilic salt but do not strongly solvate the anionic nucleophile through hydrogen bonding.[6][7] This leaves the nucleophile "free" and more reactive.[2] In contrast, polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a solvent "cage" that stabilizes it and reduces its reactivity, thereby slowing down the SN2 reaction.[6][7][8]
Q4: What are some common side reactions to be aware of?
A4: While the SN2 pathway is dominant, side reactions can occur, especially under suboptimal conditions. If a strong, sterically hindered base is used as the nucleophile, an elimination (E2) reaction can compete, leading to the formation of an alkene. Additionally, if trace amounts of water are present, hydrolysis of the starting material can occur, forming (tetrahydro-2H-pyran-2-yl)methanol. In some cases, particularly with certain solvents at high temperatures, the solvent itself can act as a nucleophile. For example, DMF can decompose to generate dimethylamine, which can then participate in the substitution.[9]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Explanation & Recommended Solution |
| Weak Nucleophile | The rate of an SN2 reaction is directly proportional to the nucleophilicity of the attacking species. For neutral nucleophiles like alcohols or amines, their reactivity can be significantly enhanced by deprotonation with a suitable base to form the more potent anionic nucleophile (alkoxide or amide). Solution: Add a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to your reaction mixture to generate the more reactive nucleophile in situ. |
| Inappropriate Solvent | As detailed in the FAQ section, polar protic solvents can hinder SN2 reactions by solvating the nucleophile. Solution: Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents will enhance the nucleophile's reactivity.[2][5] |
| Low Reaction Temperature | SN2 reactions, like most chemical reactions, have an activation energy barrier that must be overcome. Insufficient thermal energy can lead to a very slow reaction rate. Solution: Gradually increase the reaction temperature.[9] A good starting point is room temperature, followed by incremental increases (e.g., to 50 °C, then 80 °C) while monitoring the reaction progress by TLC or LC-MS.[9] |
| Steric Hindrance | The SN2 mechanism is sensitive to steric bulk around the reaction center.[2] While 2-(bromomethyl)tetrahydro-2H-pyran itself is a primary halide and thus favorable for SN2, a very bulky nucleophile may struggle to access the electrophilic carbon. Solution: If you suspect steric hindrance from your nucleophile is the issue, consider if a less bulky alternative can be used. |
Issue 2: Incomplete Conversion of Starting Material
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Reaction Time | The reaction may simply not have been allowed to run to completion. Solution: Extend the reaction time and monitor its progress at regular intervals using an appropriate analytical technique (TLC, GC, or LC-MS). |
| Reversible Reaction | While less common for SN2 reactions with good leaving groups like bromide, some substitution reactions can be reversible. Solution: If the reverse reaction is a concern, consider using a larger excess of the nucleophile to push the equilibrium towards the product side. |
| Decomposition of Reagents | Over extended reaction times or at elevated temperatures, the starting material or the nucleophile may begin to decompose. Solution: If you observe the appearance of new, unidentified spots on your TLC plate over time, this could indicate decomposition. In such cases, it may be necessary to find a balance between reaction time and temperature to maximize conversion before significant degradation occurs. |
Issue 3: Formation of Multiple Products
| Potential Cause | Explanation & Recommended Solution |
| Competing Elimination (E2) Reaction | This is more likely with strong, sterically hindered bases. The base abstracts a proton from the carbon adjacent to the bromomethyl group, leading to the formation of an exocyclic double bond. Solution: Use a less sterically hindered, more nucleophilic base. Also, running the reaction at a lower temperature can favor the SN2 pathway over the E2 pathway. |
| Reaction with Solvent | As mentioned, some solvents can participate in the reaction at higher temperatures. Solution: If you suspect solvent participation, consider switching to a more inert solvent like DMSO or using a lower reaction temperature.[9] |
| Di-substitution | If your nucleophile has more than one reactive site, or if the product itself is nucleophilic, further reaction can occur. Solution: Use a milder base, a lower temperature, or a shorter reaction time to minimize subsequent reactions.[9] |
Experimental Protocols
General Procedure for Nucleophilic Substitution
This protocol provides a general framework for performing a nucleophilic substitution reaction with 2-(bromomethyl)tetrahydro-2H-pyran.
-
Reagent Preparation:
-
Ensure all glassware is flame-dried and under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
If using a solid nucleophile, ensure it is dry.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the nucleophile (1.1-1.5 equivalents) and the chosen anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile).
-
If the nucleophile is an alcohol, add a base like sodium hydride (1.2 equivalents) and stir for 30 minutes at 0 °C to form the alkoxide.
-
Slowly add 2-(bromomethyl)tetrahydro-2H-pyran (1.0 equivalent) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at the desired temperature (start with room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, distillation, or recrystallization as appropriate.
-
Optimization of Temperature and Reaction Time
A systematic approach is key to finding the optimal conditions.
-
Initial Screening: Set up a series of small-scale reactions in parallel.
-
Temperature Gradient: Run the reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).
-
Time Course Analysis: For each temperature, take aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyze them by a quantitative method (e.g., GC with an internal standard or quantitative NMR) to determine the conversion to product.
-
Data Analysis: Plot the conversion versus time for each temperature to identify the conditions that give the highest yield in the shortest amount of time with the fewest byproducts.
Visualizing the SN2 Reaction and Troubleshooting
The SN2 Reaction Pathway
Caption: A simplified diagram of the SN2 reaction mechanism.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
Leah4sci. (2013, August 27). SN2 Reaction Rate and Mechanism (vid 1 of 3) Bimolecular Substitution. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). SN2 Mechanism and Kinetics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
PHARMD GURU. (n.d.). 9. MECHANISM AND KINETICS OF SN2 REACTIONS. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]
- 6. users.wfu.edu [users.wfu.edu]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 2-(bromomethyl)tetrahydro-2H-pyran under basic conditions
Welcome to the technical support guide for 2-(bromomethyl)tetrahydro-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on its stability challenges under basic conditions. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-(bromomethyl)tetrahydro-2H-pyran and what are its primary applications?
2-(Bromomethyl)tetrahydro-2H-pyran is a heterocyclic organic compound. Structurally, it features a tetrahydropyran (oxane) ring with a bromomethyl group attached at the 2-position.[1][2] Its primary utility in organic synthesis is as a building block or synthetic intermediate.[3] The bromomethyl group serves as a reactive site for nucleophilic substitution, allowing the facile introduction of the tetrahydropyran moiety into a larger molecular structure.[3] The bromine atom is an excellent leaving group, making the adjacent carbon highly susceptible to attack by a wide range of nucleophiles.[3] This reactivity is leveraged in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals.[3][4]
Q2: What is the core stability issue of 2-(bromomethyl)tetrahydro-2H-pyran under basic conditions?
The principal stability concern is the competition between the desired nucleophilic substitution (SN2) reaction and an undesired elimination (E2) reaction.[3][5] While the primary carbon bearing the bromine is a good target for substitution, the presence of protons on the adjacent carbon of the tetrahydropyran ring allows for base-mediated elimination to form an exocyclic alkene. This side reaction becomes particularly prominent with the use of strong, sterically hindered bases.[3]
Q3: Which types of bases are most likely to cause degradation or side reactions?
Strong, sterically hindered bases are the primary culprits for promoting the undesired E2 elimination pathway.[3][5] Bases like potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), or 1,8-Diazabicycloundec-7-ene (DBU) are more likely to function as a base by abstracting a proton rather than as a nucleophile attacking the electrophilic carbon. In contrast, weaker or less hindered bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) are often preferred for promoting the desired substitution reaction, as they are less likely to induce elimination.
Q4: What are the primary degradation pathways under basic conditions?
The main degradation pathway is an E2 elimination reaction.[3][5] In this concerted, single-step mechanism, the base abstracts a proton from the carbon adjacent to the bromomethyl group, simultaneously leading to the formation of a carbon-carbon double bond and the departure of the bromide leaving group.[3][5] While the tetrahydropyran ring itself is generally stable, extremely harsh basic conditions could potentially lead to other decomposition pathways, though ring-opening is not a commonly observed reaction under typical synthetic conditions.[3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with 2-(bromomethyl)tetrahydro-2H-pyran.
Issue 1: Low yield of my desired substitution product and formation of a major byproduct.
-
Plausible Cause: Your reaction conditions are favoring the E2 elimination pathway over the desired SN2 substitution. This is the most common issue when using this reagent with basic nucleophiles. The use of a strong, bulky base or high reaction temperatures significantly accelerates the rate of elimination.[6]
-
Troubleshooting & Mitigation Strategy:
-
Re-evaluate Your Base: If you are using a strong, sterically hindered base (e.g., potassium tert-butoxide), switch to a weaker, less hindered base. Carbonates like K₂CO₃ or Cs₂CO₃ are excellent alternatives for reactions with phenols or alcohols.
-
Control the Temperature: Elimination reactions are generally favored at higher temperatures.[6] Perform your reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider starting at 0 °C or even lower, and only warming to room temperature if necessary.
-
Choice of Nucleophile: If possible, use a nucleophile that is inherently less basic. For instance, the conjugate base of a stronger acid will be a weaker base and less prone to causing elimination.
-
Solvent Considerations: Use a polar aprotic solvent like DMF or acetonitrile. These solvents can accelerate SN2 reactions without significantly promoting E2 pathways, unlike protic solvents which can solvate the nucleophile and reduce its reactivity.
-
-
Protocol for Verification: To confirm the presence of the elimination byproduct (2-methylenetetrahydro-2H-pyran), analyze the crude reaction mixture by ¹H NMR and GC-MS. The byproduct will exhibit characteristic signals for vinylic protons (typically in the 4.5-5.5 ppm range in the ¹H NMR spectrum) and a molecular ion peak in the mass spectrum corresponding to C₆H₁₀O.
Visualizing the Competing Pathways
The balance between substitution and elimination is critical. The following diagram illustrates this competition.
Caption: Competing SN2 (Substitution) and E2 (Elimination) reactions.
Issue 2: The reaction is very slow or does not proceed to completion.
-
Plausible Cause: This issue can arise from several factors:
-
The nucleophile is not sufficiently deprotonated by the chosen base.
-
The nucleophilicity of the reacting species is too low under the reaction conditions.
-
Steric hindrance around the nucleophilic site is preventing an effective reaction with the electrophile.
-
Poor solubility of reagents in the chosen solvent.
-
-
Troubleshooting & Mitigation Strategy:
-
Ensure Complete Deprotonation: If your nucleophile is an alcohol or thiol, ensure it is fully converted to the corresponding alkoxide or thiolate before adding 2-(bromomethyl)tetrahydro-2H-pyran. Using a strong base like NaH in a solvent like THF or DMF is effective. Stir the nucleophile and base together for 30-60 minutes before adding the electrophile.
-
Solvent Optimization: If solubility is an issue, switch to a more effective solvent. For many substitution reactions, polar aprotic solvents such as DMF or DMSO can significantly increase reaction rates by solvating the cation of the salt and leaving a "naked" and more reactive anionic nucleophile.
-
Consider a Catalyst: For certain reactions, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to shuttle the nucleophile into the organic phase, increasing the effective concentration and reaction rate.
-
Cautious Temperature Increase: While high temperatures can promote elimination, a moderate increase in temperature (e.g., from room temperature to 40-50 °C) can sometimes be necessary to drive a sluggish substitution reaction to completion. Monitor the reaction closely by TLC or LC-MS for the appearance of the elimination byproduct.
-
Data Summary: Base Selection Guide
The choice of base is arguably the most critical factor in controlling the outcome of your reaction.
| Base | Type | Typical Outcome | Recommended Use Case |
| K₂CO₃, Cs₂CO₃ | Weak, Non-nucleophilic | Primarily Substitution | Alkylation of phenols, alcohols, and carboxylic acids. |
| NaH | Strong, Non-nucleophilic | Primarily Substitution | Deprotonation of alcohols and other weak acids. |
| NaOH, KOH | Strong, Nucleophilic | Mixed SN2/E2 | Can be used, but risk of elimination and hydrolysis is higher. |
| t-BuOK, LDA | Strong, Hindered Base | Primarily Elimination | Not recommended unless elimination is the desired outcome.[3] |
Experimental Protocol: A Self-Validating Workflow for O-Alkylation
This protocol for the O-alkylation of a generic phenol (ArOH) is designed to maximize the yield of the desired ether product while minimizing elimination.
Objective: Synthesize ArO-CH₂-(tetrahydro-2H-pyran).
Materials:
-
Phenol (ArOH)
-
2-(Bromomethyl)tetrahydro-2H-pyran
-
Potassium Carbonate (K₂CO₃), finely ground
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate & Hexanes for chromatography
-
Saturated aqueous NH₄Cl, Brine
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).
-
Base Addition: Add finely ground potassium carbonate (1.5 - 2.0 eq). Causality: Using a slight excess of this mild base ensures complete deprotonation of the phenol without creating an overly basic environment that would favor elimination.
-
Electrophile Addition: Add 2-(bromomethyl)tetrahydro-2H-pyran (1.1 eq) dropwise to the stirring suspension at room temperature. Causality: Adding the electrophile last and slowly helps to control any potential exotherm and maintain a low instantaneous concentration, further disfavoring side reactions.
-
Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours.
-
Validation Checkpoint: Spot the starting phenol, the alkylating agent, and the reaction mixture on the same TLC plate. A successful reaction will show the consumption of the starting phenol and the appearance of a new, less polar product spot. The absence of a new non-polar spot at a high Rf (indicative of the elimination product) suggests the reaction is proceeding cleanly.
-
-
Workup: Once the starting material is consumed (typically 4-12 hours), quench the reaction by pouring it into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous NH₄Cl, then brine.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Troubleshooting Workflow Diagram
If you encounter issues, follow this logical workflow to diagnose the problem.
Caption: A step-by-step guide for troubleshooting common issues.
References
-
Protecting Groups - University of Regensburg. [Link]
-
Protective Groups - Organic Chemistry Portal. [Link]
-
4-(Bromomethyl)tetrahydropyran | CAS#:125552-89-8 | Chemsrc. [Link]
-
2-(bromomethyl)tetrahydro-2h-pyran (C6H11BrO) - PubChemLite. [Link]
-
2-(Bromomethyl)tetrahydro-2H-pyran | C6H11BrO | CID 141917 - PubChem. [Link]
-
Recent Advances in the Synthesis of 2H-Pyrans - PMC - NIH. [Link]
-
Elimination reactions | Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
-
2-(Bromomethyl)tetrahydro-2H-pyran, min 98%, 1 gram - CP Lab Safety. [Link]
-
Tetrahydropyran synthesis - Organic Chemistry Portal. [Link]
- Production method for tetrahydro-2h-pyran derivative - Google P
-
Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis - ResearchGate. [Link]
-
2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. [Link]
-
11.7: Elimination Reactions- Zaitsev's Rule - Chemistry LibreTexts. [Link]
-
2-Methoxytetrahydropyran | C6H12O2 | CID 23057 - PubChem - NIH. [Link]
-
Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. [Link]
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study - MDPI. [Link]
-
Introduction to Elimination Reactions: The Key Pattern - Master Organic Chemistry. [Link]
-
Exam 2 Synthesis Part 7 - Protecting Groups Practice - YouTube. [Link]
-
2H-Pyran-2-methanol, tetrahydro- - the NIST WebBook. [Link]
-
(PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS - ResearchGate. [Link]
Sources
- 1. PubChemLite - 2-(bromomethyl)tetrahydro-2h-pyran (C6H11BrO) [pubchemlite.lcsb.uni.lu]
- 2. 2-(Bromomethyl)tetrahydro-2H-pyran | C6H11BrO | CID 141917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification Strategies for Reactions Utilizing 2-(Bromomethyl)tetrahydro-2H-pyran
Welcome to the technical support center for challenges related to the purification of reaction mixtures containing unreacted 2-(bromomethyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing this common alkylating agent. Here, we will address specific issues you may encounter during your experiments and provide practical, step-by-step protocols to ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted 2-(bromomethyl)tetrahydro-2H-pyran crucial for my downstream applications?
A1: Unreacted 2-(bromomethyl)tetrahydro-2H-pyran is a reactive electrophile. Its presence in your final product can lead to several complications, including:
-
Side reactions: It can alkylate your desired product or other components in subsequent steps, leading to impurities and reduced yield.
-
Toxicity: As a halogenated organic compound, it may exhibit toxicity, which is a significant concern in drug development and biological assays.[1]
-
Inaccurate characterization: Its presence can interfere with analytical techniques such as NMR and mass spectrometry, leading to incorrect structural elucidation and quantification of your target molecule.
Q2: What are the primary challenges in removing 2-(bromomethyl)tetrahydro-2H-pyran?
A2: The main challenges stem from its physical and chemical properties. It is a relatively non-polar, liquid compound with a moderate boiling point, which can make its separation from products with similar properties difficult.[2] Its reactivity also means that it can degrade under harsh purification conditions.
Q3: What are the general approaches for removing this reagent?
A3: The most common and effective methods include:
-
Chromatography: Particularly flash column chromatography, is a powerful technique for separating compounds with different polarities.
-
Extractive Workup: Utilizing liquid-liquid extraction to partition the unreacted reagent and the desired product into different solvent phases.
-
Quenching: Reacting the excess 2-(bromomethyl)tetrahydro-2H-pyran with a nucleophilic scavenger to form a more easily removable byproduct.
-
Distillation: Suitable for large-scale reactions where the boiling point difference between the reagent and the product is significant.
-
Scavenger Resins: Employing solid-supported reagents to covalently bind and remove the excess electrophile.[2][3]
Troubleshooting Guide
Issue 1: My product and the unreacted starting material have very similar polarities, making chromatographic separation difficult.
Underlying Cause: The structural similarity between your product and 2-(bromomethyl)tetrahydro-2H-pyran can result in overlapping TLC spots and co-elution during column chromatography.
Solutions:
-
Optimize your mobile phase: A systematic approach to solvent system selection is crucial. Experiment with different solvent mixtures of varying polarities. For instance, if a standard ethyl acetate/hexane system is not providing adequate separation, consider adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to fine-tune the selectivity.
-
Consider a different stationary phase: While silica gel is the most common choice, other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18) could offer different selectivity and better separation.[4]
-
Derivatization: If feasible, you can temporarily modify the polarity of your product through a simple chemical transformation (e.g., protection of a polar functional group). After purification, the original functionality can be restored.
-
Quenching before chromatography: Convert the unreacted 2-(bromomethyl)tetrahydro-2H-pyran into a more polar or non-polar byproduct that is easier to separate.
Issue 2: During aqueous workup, my product seems to be lost in the aqueous layer.
Underlying Cause: If your product has some water solubility, or if the organic solvent used for extraction is not sufficiently non-polar, you may experience product loss.
Solutions:
-
Back-extraction: After the initial extraction, wash the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Salting out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of your organic product and driving it into the organic layer.
-
Choice of extraction solvent: Ensure you are using an appropriate extraction solvent. Dichloromethane or chloroform are generally more effective at extracting a wider range of organic compounds than diethyl ether or ethyl acetate.
Issue 3: I'm concerned about the reactivity of my product with the quenching agent.
Underlying Cause: The nucleophilic quenching agent could potentially react with your desired product if it also contains electrophilic sites.
Solutions:
-
Choose a sterically hindered nucleophile: A bulky nucleophile will react more readily with the less hindered primary alkyl halide of 2-(bromomethyl)tetrahydro-2H-pyran than with a more sterically congested electrophilic center on your product.
-
Use a solid-supported scavenger (scavenger resin): These resins offer a significant advantage as the reactive sites are immobilized.[5] After the reaction is complete, the resin can be simply filtered off, minimizing the risk of side reactions with your product in solution.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is often the most effective method for complete removal of unreacted 2-(bromomethyl)tetrahydro-2H-pyran on a laboratory scale.
Step 1: Determine the Optimal Eluent System via Thin-Layer Chromatography (TLC)
-
Objective: To find a solvent system that provides good separation between your product and 2-(bromomethyl)tetrahydro-2H-pyran (ideally, a ΔRf of >0.2).
-
Procedure:
-
Spot your crude reaction mixture on a TLC plate.
-
Develop the plate in various solvent systems. A good starting point for non-polar to moderately polar compounds is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[6]
-
Visualize the spots using a UV lamp (if your compounds are UV active) and/or by staining with an appropriate reagent (e.g., potassium permanganate or iodine).
-
Adjust the solvent ratio to achieve the desired separation. An example of a reported eluent system for a similar compound is 2-5% ethyl acetate in petroleum ether.[6]
-
Step 2: Prepare and Run the Flash Column
-
Objective: To physically separate the components of your reaction mixture.
-
Procedure:
-
Select an appropriately sized column and pack it with silica gel.
-
Pre-elute the column with your chosen eluent system.
-
Concentrate your crude reaction mixture and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the column.
-
Begin eluting with your chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Table 1: Physical Properties of 2-(Bromomethyl)tetrahydro-2H-pyran
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁BrO | [7] |
| Molecular Weight | 179.05 g/mol | [1] |
| Boiling Point | 153 °C (lit.) | [2] |
| Density | 1.397 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.489 (lit.) | [2] |
Protocol 2: Removal by Extractive Workup and Quenching
This method is suitable for a preliminary purification or when the product is significantly more polar or less soluble in the organic phase than the starting material.
Step 1: Quench the Reaction
-
Objective: To convert the reactive 2-(bromomethyl)tetrahydro-2H-pyran into a more easily separable, less reactive species.
-
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a nucleophilic quenching agent. Common choices include:
-
Aqueous ammonia or an amine solution (e.g., diethylamine): This will form a water-soluble ammonium salt.
-
Aqueous sodium thiosulfate: This can react with the alkyl bromide.
-
-
Stir the mixture for 30-60 minutes to ensure complete reaction with the excess alkyl halide.
-
Step 2: Perform Liquid-Liquid Extraction
-
Objective: To separate the product from the quenched starting material and other water-soluble impurities.
-
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate.
-
Drain the organic layer.
-
Wash the organic layer with water and then with brine.[8]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer to obtain your crude product, which should now be significantly depleted of the unreacted starting material.
-
Protocol 3: Utilizing Scavenger Resins
This is an elegant and efficient method for selectively removing unreacted electrophiles.
Step 1: Select an Appropriate Scavenger Resin
-
Objective: To choose a solid-supported reagent that will react specifically with the alkyl bromide.
-
Suitable Resins:
Step 2: Perform the Scavenging
-
Objective: To covalently bind the unreacted 2-(bromomethyl)tetrahydro-2H-pyran to the solid support.
-
Procedure:
-
To your crude reaction mixture (dissolved in a suitable solvent), add the selected scavenger resin (typically 2-4 equivalents relative to the excess starting material).
-
Stir the mixture at room temperature or with gentle heating for a few hours to overnight. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, simply filter off the resin.
-
Wash the resin with a small amount of fresh solvent.
-
Combine the filtrate and washings, and concentrate to obtain your purified product.
-
Visualization of Workflows
Caption: Decision workflow for selecting a purification strategy.
Concluding Remarks
The successful removal of unreacted 2-(bromomethyl)tetrahydro-2H-pyran is a critical step in ensuring the quality and reliability of your experimental results. The choice of purification method will depend on the specific properties of your target molecule, the scale of your reaction, and the required level of purity. By understanding the underlying chemical principles and following the detailed protocols provided, you can effectively address this common purification challenge. For further assistance, always refer to the Safety Data Sheet (SDS) for 2-(bromomethyl)tetrahydro-2H-pyran and other reagents before handling.
References
-
Wikipedia. (2023, November 25). Scavenger resin. In Wikipedia. Retrieved from [Link]
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
- Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods.
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis. Retrieved from [Link]
-
Rapp Polymere. (n.d.). Scavenger resins. Retrieved from [Link]
-
ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Bromo-2H-pyran-2-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
Lumen Learning. (n.d.). Organic Chemistry 1: An open textbook. Appendix 1: Summary of Part 1 reactions used for synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Bromomethyl)tetrahydro-2H-pyran. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-(Bromomethyl)tetrahydro-2H-pyran, min 98%, 1 gram. Retrieved from [Link]
- National Library of Medicine. (n.d.). Alkyl bromides for organic synthesis.
-
ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
Sources
- 1. 2-(Bromomethyl)tetrahydro-2H-pyran | C6H11BrO | CID 141917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. silicycle.com [silicycle.com]
- 3. Scavenger resin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. 4-(Bromomethyl)tetrahydropyran | 125552-89-8 [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 9. biotage.com [biotage.com]
2-(bromomethyl)tetrahydro-2H-pyran reaction workup and extraction optimization
Welcome to the technical support center for the synthesis and purification of 2-(bromomethyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the reaction workup and extraction of this versatile building block. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a robust understanding and empowering you to troubleshoot and optimize your process effectively.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the workup and extraction of 2-(bromomethyl)tetrahydro-2H-pyran, with solutions tailored to the specific synthetic method used.
Issues Related to Reaction Quenching & Neutralization
Q1: I've just finished my bromination reaction using Phosphorus Tribromide (PBr₃). How should I properly quench it, and what safety precautions are necessary?
A1: Quenching a PBr₃ reaction must be done with caution. The primary byproducts are phosphorous acid (H₃PO₃) and hydrobromic acid (HBr). Adding water directly to the reaction mixture will result in a highly exothermic reaction and the evolution of HBr gas.[1]
-
Expert Recommendation: The best practice is to perform a "reverse quench." Cool the reaction mixture in an ice bath (0-5 °C). In a separate flask, prepare a volume of ice-cold water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Slowly and carefully, transfer the reaction mixture via cannula or dropping funnel into the vigorously stirred aqueous solution. This method ensures the quench medium is in large excess, which helps to dissipate the heat effectively.
-
Causality: PBr₃ reacts violently with water.[2] Adding the reaction mixture to water, rather than the other way around, prevents a dangerous, uncontrolled exotherm. The bicarbonate solution will neutralize the acidic byproducts (H₃PO₃ and HBr), but be aware that this will produce carbon dioxide gas, so ensure adequate venting and a sufficiently large flask to accommodate foaming.[3]
-
Safety: Always perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Q2: My synthesis used the Appel reaction (CBr₄ and PPh₃). What are the key byproducts I need to remove, and how do I handle the initial workup?
A2: The main byproducts of the Appel reaction are triphenylphosphine oxide (TPPO) and bromoform (CHBr₃).[4] TPPO, in particular, is notoriously difficult to remove due to its polarity and tendency to co-elute with products during chromatography.
-
Expert Recommendation: The initial workup does not require a reactive quench. The first step is typically to remove the reaction solvent (e.g., dichloromethane, THF) under reduced pressure. The resulting crude residue contains your product, TPPO, and any unreacted starting materials. The primary challenge is the separation of your product from the TPPO.[5]
-
Causality: The formation of the very strong phosphorus-oxygen double bond in TPPO is a major driving force for the Appel reaction.[6] Unlike the PBr₃ reaction, there are no highly reactive inorganic acids to quench. The focus of the workup is therefore on physical separation rather than chemical neutralization. Several methods to remove TPPO are discussed in the extraction and purification sections below.
Extraction & Phase Separation Problems
Q3: I've added my extraction solvent and aqueous wash, but now I have a thick, stable emulsion that won't separate. What should I do?
A3: Emulsion formation is a common problem, often caused by fine particulate matter or amphiphilic byproducts that stabilize the interface between the organic and aqueous layers.[2][7]
-
Expert Recommendation: Do not shake the separatory funnel vigorously. Instead, gently invert it 5-10 times to allow for partitioning of the solute without creating a stable emulsion. If an emulsion has already formed, here are several effective strategies to break it:
-
Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Add Brine: Introduce a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.[8]
-
Gentle Agitation: Gently swirl the flask or stir the emulsion slowly with a glass rod at the interface.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can break up the emulsion by removing the particulate matter that may be stabilizing it.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.[9]
-
Q4: After adding the aqueous solution, I only see one layer. Where did my organic phase go?
A4: This typically occurs if the reaction was run in a water-miscible solvent, such as Tetrahydrofuran (THF) or acetonitrile.[7] The co-solvent makes the aqueous and organic layers miscible.
-
Expert Recommendation: Before attempting the extraction, remove the water-miscible reaction solvent using a rotary evaporator. Re-dissolve the resulting crude residue in a water-immiscible solvent like diethyl ether, ethyl acetate, or dichloromethane. You can then proceed with the aqueous wash, and you should observe two distinct layers.[7]
-
Alternative: If you have already added the aqueous phase, you may be able to induce separation by adding a large amount of brine and more extraction solvent. However, this is less efficient and uses significantly more material.
Product Isolation & Purification
Q5: How can I effectively remove the triphenylphosphine oxide (TPPO) from my product after an Appel reaction?
A5: This is the most critical purification step for this reaction. TPPO is a crystalline solid but has moderate solubility in many common organic solvents.[10]
-
Expert Recommendation: The most effective, non-chromatographic method is selective precipitation. After the initial solvent removal, re-dissolve the crude mixture in a minimal amount of a solvent like dichloromethane or toluene. Then, slowly add a non-polar "anti-solvent" such as hexanes or pentane with vigorous stirring.[11] TPPO is poorly soluble in these non-polar solvents and will precipitate out as a white solid, which can be removed by filtration.[8]
-
Optimization: Cooling the mixture to 0 °C or below can further decrease the solubility of TPPO and maximize its precipitation.[11] For particularly stubborn cases, forming an insoluble metal complex can be effective. Adding a solution of zinc chloride (ZnCl₂) in ethanol or calcium bromide (CaBr₂) in THF can precipitate the TPPO as a metal adduct, which is then filtered off.[12][13]
Q6: What is the best drying agent for my organic extract of 2-(bromomethyl)tetrahydro-2H-pyran?
A6: The choice of drying agent is important to ensure no residual water remains, which could interfere with subsequent reactions or analysis. For an alkyl halide like your product, several options are suitable.
-
Expert Recommendation: Anhydrous magnesium sulfate (MgSO₄) is an excellent choice. It is a fast and efficient drying agent with a high capacity for water.[5][14] Anhydrous sodium sulfate (Na₂SO₄) is also a good, neutral option, though it is slower and has a lower efficiency per gram.[12]
-
Causality & Protocol: Add the drying agent to the organic solution and swirl. If the drying agent clumps together at the bottom, there is still water present. Continue adding small portions until some of the drying agent remains free-flowing, resembling a "snow globe" effect when swirled. Allow the solution to stand for 5-10 minutes before filtering or decanting to remove the drying agent.
-
Agents to Avoid: Avoid calcium chloride (CaCl₂) if there is any residual alcohol starting material, as it can form complexes.[5]
Section 2: Optimized Experimental Protocols
Protocol 2.1: Workup & Extraction Following PBr₃ Bromination
-
Preparation: In a separate flask large enough to hold at least three times the volume of your reaction, prepare an ice-cold saturated aqueous solution of NaHCO₃. Place this flask in an ice bath on a stir plate and begin vigorous stirring.
-
Quenching: Cool the completed reaction mixture to 0-5 °C in a separate ice bath. Using a cannula or a pressure-equalizing dropping funnel, slowly add the reaction mixture to the stirred NaHCO₃ solution. CAUTION: This will be exothermic and will evolve CO₂ gas. Ensure the addition rate is slow enough to control the reaction temperature and foaming.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two or three times.
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:
-
Water (1x)
-
Saturated aqueous NaHCO₃ solution (1x, to ensure complete neutralization)
-
Saturated aqueous NaCl (brine) solution (1x, to begin the drying process)[8]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous MgSO₄, swirl, and let stand for 10 minutes.
-
Isolation: Filter the solution to remove the drying agent, rinsing the flask and the solid with a small amount of fresh extraction solvent. Remove the solvent from the filtrate under reduced pressure to yield the crude 2-(bromomethyl)tetrahydro-2H-pyran.
Protocol 2.2: Workup & Extraction Following Appel Reaction (CBr₄/PPh₃)
-
Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove the bulk of the reaction solvent (e.g., CH₂Cl₂).
-
TPPO Precipitation:
-
Re-dissolve the crude residue in a minimum volume of toluene or CH₂Cl₂.
-
While stirring vigorously, slowly add 5-10 volumes of hexanes or pentane. A white precipitate of TPPO should form.
-
Cool the slurry in an ice bath for 30 minutes to maximize precipitation.
-
-
Filtration: Filter the mixture through a Büchner funnel, washing the collected TPPO solid with a small amount of cold hexanes. Collect the filtrate, which contains your product.
-
Aqueous Wash (Optional but Recommended): Transfer the filtrate to a separatory funnel. Wash with water (1x) and then brine (1x) to remove any trace water-soluble impurities.
-
Drying & Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
Section 3: Data & Visualization
Table 1: Comparison of Common Drying Agents for Alkyl Halides
| Drying Agent | Formula | Capacity | Speed | Efficiency | Comments |
| Magnesium Sulfate | MgSO₄ | High | Fast | High | Slightly acidic; excellent general-purpose choice.[5][14] |
| Sodium Sulfate | Na₂SO₄ | Very High | Slow | Low-Medium | Neutral and inexpensive; best for pre-drying very wet solutions.[12] |
| Calcium Sulfate | CaSO₄ | Low | Fast | Very High | Neutral but low capacity; often used in drying tubes.[5] |
| Calcium Chloride | CaCl₂ | High | Medium | High | Basic impurities; can complex with alcohols/amines. Not ideal if starting material remains.[14] |
Diagram 1: Troubleshooting Workflow for Extraction Emulsions
This diagram outlines the decision-making process when encountering a stable emulsion during liquid-liquid extraction.
Caption: Decision tree for resolving emulsions during workup.
Diagram 2: General Workup & Extraction Pathway
This workflow illustrates the key stages of isolating the product after the initial reaction quench or solvent removal.
Caption: Standard sequence for workup and product isolation.
References
-
Scribd. Drying Agents. Available at: [Link]
-
OrgoSolver. Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Available at: [Link]
-
ACS Publications. Solubilities of Triphenylphosphine Oxide in Selected Solvents. J. Chem. Eng. Data 2009, 54, 4, 1382–1384. Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. Available at: [Link]
-
ResearchGate. Solubilities of Triphenylphosphine Oxide in Selected Solvents. Available at: [Link]
-
OrgoSolver. Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). Available at: [Link]
-
University of York, Department of Chemistry. Problems with extractions. Available at: [Link]
-
Chemistry LibreTexts. 3.2: Drying Agents. (2024). Available at: [Link]
-
Shenvi Lab. Work up tips. Available at: [Link]
-
ResearchGate. How does one remove triphenylphosphine oxide from product?. (2014). Available at: [Link]
-
Name-Reaction.com. Appel Reaction. Available at: [Link]
-
Columbia University. solid-liquid extraction. Available at: [Link]
-
Quora. Why is the formation of emulsion in solvent extraction considered as a disadvantage?. (2022). Available at: [Link]
-
ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega 2021, 6, 21, 13783–13791. Available at: [Link]
-
Reddit. Anyone who has experience with PBr3 - reasons for low yield?. (2016). Available at: [Link]
-
ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021). Available at: [Link]
-
Biotage. Tackling emulsions just got easier. (2023). Available at: [Link]
-
Reddit. Selectivity of the Appel reaction. (2024). Available at: [Link]
-
Sciforum. Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). Available at: [Link]
-
ResearchGate. (PDF) Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (CBrCl3/PPh3). Available at: [Link]
-
YouTube. Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). (2016). Available at: [Link]
-
Chemistry LibreTexts. 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. (2019). Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 3. orgosolver.com [orgosolver.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Workup [chem.rochester.edu]
- 6. name-reaction.com [name-reaction.com]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scientificupdate.com [scientificupdate.com]
- 13. researchgate.net [researchgate.net]
- 14. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
effect of different bases on 2-(bromomethyl)tetrahydro-2H-pyran reactivity and side products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the influence of different bases on the reactivity of 2-(bromomethyl)tetrahydro-2H-pyran. The choice of base is a critical parameter that dictates the reaction pathway, steering the outcome towards either nucleophilic substitution (SN2) or elimination (E2), and consequently, determines the product and side product profile.
The Crossroads of Reactivity: SN2 vs. E2 Pathways
2-(Bromomethyl)tetrahydro-2H-pyran is a versatile synthetic intermediate, prized for its ability to introduce the tetrahydropyran moiety.[1] Its primary reactive site is the electrophilic carbon atom bonded to the bromine, a good leaving group.[1] However, the outcome of its reaction with a base is a classic example of the competition between SN2 and E2 mechanisms.[2][3]
-
SN2 (Bimolecular Nucleophilic Substitution): This pathway involves a backside attack on the electrophilic carbon by a nucleophile, displacing the bromide ion in a single, concerted step.[4][5][6] This results in the formation of a new bond between the carbon and the nucleophile.
-
E2 (Bimolecular Elimination): This pathway occurs when a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the bromine. This also happens in a single, concerted step, leading to the formation of a double bond.[7][8][9]
The selection of the base—specifically its strength and steric bulk—is the primary factor that allows a chemist to control which of these two pathways predominates.[10][11]
Caption: Competing SN2 and E2 reaction pathways for 2-(bromomethyl)tetrahydro-2H-pyran.
Troubleshooting Guide
This section addresses common issues encountered during experiments with 2-(bromomethyl)tetrahydro-2H-pyran, providing causes and actionable solutions.
Issue 1: My reaction yielded primarily the elimination product, 2-methylenetetrahydro-2H-pyran, but I intended to synthesize a substituted product.
-
Probable Cause: You have likely used a base that is too strong or sterically hindered. Strong, bulky bases find it difficult to approach the sterically shielded electrophilic carbon required for an SN2 attack.[10][12] Instead, they preferentially abstract a more accessible proton from the β-carbon, leading to E2 elimination.[7][13] Bases like potassium tert-butoxide (t-BuOK), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and LDA (Lithium diisopropylamide) are classic examples that strongly favor elimination.[10]
-
Solution: To favor the SN2 product, switch to a less sterically hindered or a weaker base.
-
For ether synthesis (a Williamson Ether Synthesis), use a less bulky alkoxide like sodium ethoxide instead of potassium tert-butoxide.[14]
-
For reactions involving other nucleophiles (e.g., amines, cyanides), use a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or a milder organic base like triethylamine (Et₃N) to neutralize the HBr formed.[1][15]
-
Lowering the reaction temperature can also favor the SN2 pathway, as E2 reactions often have a higher activation energy.[16]
-
Issue 2: The reaction is proceeding very slowly or not at all, with starting material remaining.
-
Probable Cause: This issue can arise from several factors:
-
Insufficient Base Strength: The base may be too weak to either deprotonate the nucleophile effectively (in cases like alcohol or thiol additions) or to facilitate the reaction at a reasonable rate.
-
Incorrect Solvent Choice: Polar protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile/base, creating a solvent "cage" that reduces its reactivity and slows down SN2 reactions.[6]
-
Low Temperature: While beneficial for suppressing E2 reactions, excessively low temperatures may not provide sufficient energy to overcome the activation barrier for the SN2 reaction.
-
-
Solution:
-
Optimize the Base: If using a base like K₂CO₃, consider switching to a stronger, non-hindered base like sodium hydride (NaH) to pre-form an alkoxide, which is a more potent nucleophile.
-
Change the Solvent: The ideal choice for SN2 reactions is a polar aprotic solvent such as DMF, DMSO, or acetone.[6][17] These solvents solvate the counter-ion (e.g., Na⁺) but leave the anionic nucleophile relatively "naked" and highly reactive.[17]
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress by TLC or GC to find the optimal balance between reaction rate and side product formation.
-
Issue 3: I am observing the formation of 2-(hydroxymethyl)tetrahydro-2H-pyran as a significant side product.
-
Probable Cause: Your reaction conditions are not anhydrous. Trace amounts of water can be deprotonated by the base to form hydroxide ions (OH⁻). Hydroxide is a strong, non-bulky nucleophile that can compete with your intended nucleophile, attacking the substrate via an SN2 mechanism to form the corresponding alcohol, 2-(hydroxymethyl)tetrahydro-2H-pyran.[18]
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, which are commercially available or can be prepared by distillation over an appropriate drying agent.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Dry Reagents: Ensure your base and nucleophile are dry. Some bases can be hygroscopic.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic difference between how a bulky base and a non-bulky base interact with 2-(bromomethyl)tetrahydro-2H-pyran?
A1: The difference lies in regioselectivity driven by sterics. A non-bulky base (which is often also a good nucleophile, like CH₃O⁻) can physically approach the electrophilic carbon atom for a "backside attack," leading to an SN2 substitution.[4][19] A bulky base, such as potassium tert-butoxide [(CH₃)₃CO⁻], is sterically hindered and finds this approach difficult.[10][20] It is far easier for the bulky base to access and abstract a proton from the less-hindered β-carbon (the -CH₂- group within the ring), triggering an E2 elimination to form an alkene.[13]
Q2: Can I use a strong, non-hindered base like sodium hydroxide (NaOH) to synthesize an ether from an alcohol and 2-(bromomethyl)tetrahydro-2H-pyran?
A2: While it might seem plausible, it is not ideal. Adding NaOH directly to a mixture of the alcohol and the bromide will create a competitive environment. The NaOH will deprotonate the alcohol to form the desired alkoxide nucleophile, but the remaining hydroxide (OH⁻) is itself a potent nucleophile. You will likely get a mixture of your desired ether product and the undesired side product, 2-(hydroxymethyl)tetrahydro-2H-pyran.[18] The preferred method is the Williamson Ether Synthesis, where a strong base that is not a competing nucleophile, like sodium hydride (NaH), is used to first deprotonate the alcohol completely, forming the sodium alkoxide. Then, the 2-(bromomethyl)tetrahydro-2H-pyran is added, ensuring only the alkoxide is present to act as the nucleophile.[14]
Q3: How does solvent polarity affect the competition between SN2 and E2?
A3: Polar aprotic solvents (DMF, DMSO) are generally the best choice for promoting SN2 reactions. They stabilize the transition state and leave the nucleophile highly reactive.[6][17] Polar protic solvents (water, alcohols) can slow down SN2 reactions by solvating the nucleophile through hydrogen bonding.[6] For E2 reactions, the effect is more nuanced, but polar aprotic solvents also tend to enhance the reactivity of the strong bases required, thus favoring the E2 pathway as well.[13] The choice of base remains the more dominant controlling factor over the solvent in this competition.
Data Summary & Protocols
Table 1: Effect of Base Selection on Reaction Outcome
| Base | Structure | Type | Expected Major Product | Predominant Pathway |
| Potassium tert-butoxide | K⁺ ⁻OC(CH₃)₃ | Strong, Bulky | 2-Methylenetetrahydro-2H-pyran | E2 |
| Sodium Ethoxide | Na⁺ ⁻OCH₂CH₃ | Strong, Non-bulky | Substituted Ether | SN2 (E2 competition at higher temps) |
| Sodium Hydroxide | Na⁺ ⁻OH | Strong, Non-bulky | 2-(Hydroxymethyl)tetrahydro-2H-pyran | SN2 |
| Potassium Carbonate | K₂CO₃ | Weak, Non-nucleophilic | Substituted Product (with added Nu⁻) | SN2 |
| Triethylamine | N(CH₂CH₃)₃ | Weak, Bulky | Substituted Product (with added Nu⁻) | SN2 (slower) |
Experimental Protocols
Protocol 1: Synthesis of 2-(Ethoxymethyl)tetrahydro-2H-pyran (SN2 Pathway)
Caption: General workflow for an SN2 ether synthesis.
Methodology:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in small portions. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0°C for 30 minutes to ensure complete formation of sodium ethoxide.
-
Slowly add 2-(bromomethyl)tetrahydro-2H-pyran (1.0 equivalent) dropwise via syringe.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the disappearance of the starting bromide by Thin Layer Chromatography (TLC).
-
Once complete, cool the reaction to 0°C and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ether.
Protocol 2: Synthesis of 2-Methylenetetrahydro-2H-pyran (E2 Pathway)
Methodology:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide (1.5 equivalents) and anhydrous THF.
-
Cool the suspension to 0°C in an ice-water bath.
-
Add a solution of 2-(bromomethyl)tetrahydro-2H-pyran (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction by TLC or GC-MS for the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with pentane or diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Caution: The product is volatile. Carefully remove the solvent on a rotary evaporator at low temperature and pressure. Further purification can be achieved by careful distillation if necessary.
References
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
-
OpenOChem Learn. SN2 Introduction. [Link]
-
PHARMD GURU. MECHANISM AND KINETICS OF SN2 REACTIONS. [Link]
-
BYJU'S. SN2 Reaction Mechanism. [Link]
-
Wikipedia. SN2 reaction. [Link]
-
BITS Pilani. Elimination Reactions. [Link]
-
KPU Pressbooks. 8.1 E2 Reactions – Organic Chemistry I. [Link]
-
Chemistry LibreTexts. 8.1: E2 Reaction. [Link]
-
University of Calgary. Elimination Reactions. [Link]
-
Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. [Link]
-
Reddit. steric hinderance and basicity. [Link]
-
Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
-
PubChem. 2-(Bromomethyl)tetrahydro-2H-pyran. [Link]
-
Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. [Link]
- Google Patents.
-
Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]
-
Chemistry Steps. SN1 SN2 E1 E2 Practice Problems. [Link]
-
The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy![Link]
-
MDPI. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]
-
PubChemLite. 2-(bromomethyl)tetrahydro-2h-pyran (C6H11BrO). [Link]
-
St. Olaf College. Examples of E2/SN2 Competition. [Link]
-
ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. [Link]
-
NIST WebBook. 2H-Pyran-2-methanol, tetrahydro-. [Link]
-
PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]
-
Radboud Repository. (2020). SN2 versus E2 Competition of F– and PH2– Revisited. [Link]
-
ResearchGate. (2026). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. [Link]
-
PubMed Central. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. [Link]
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- 2. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]
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- 5. SN2 Introduction | OpenOChem Learn [learn.openochem.org]
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- 7. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 8. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
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Technical Support Center: Solvent Effects in Reactions of 2-(Bromomethyl)tetrahydro-2H-pyran
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 2-(bromomethyl)tetrahydro-2H-pyran. This guide is designed to provide in-depth, field-proven insights into the critical role of solvent selection on reaction rate and selectivity. We will move beyond simple protocols to explain the underlying causality, enabling you to troubleshoot experiments and optimize your synthetic strategies effectively.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses the fundamental questions regarding the reactivity of 2-(bromomethyl)tetrahydro-2H-pyran.
Question 1: I'm planning a nucleophilic substitution with 2-(bromomethyl)tetrahydro-2H-pyran. What is the expected reaction mechanism?
Answer: Due to its structure as a primary alkyl halide, 2-(bromomethyl)tetrahydro-2H-pyran overwhelmingly favors the S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2] The carbon atom attached to the bromine is sterically unhindered, allowing for effective backside attack by a nucleophile. Furthermore, the formation of a primary carbocation, which would be required for an S(_N)1 pathway, is energetically highly unfavorable. Therefore, you should base your experimental design on the principles of S(_N)2 reactions.
Question 2: My S(_N)2 reaction with 2-(bromomethyl)tetrahydro-2H-pyran in methanol is extremely slow. What is the cause?
Answer: This is a classic solvent-effect issue. Methanol is a polar protic solvent , meaning it has a hydrogen atom bonded to an electronegative atom (oxygen) and can form hydrogen bonds.[3] While polar solvents are necessary to dissolve ionic nucleophiles, protic solvents significantly hinder S(_N)2 reactions.[4]
The solvent molecules form a "cage" around the anionic nucleophile via hydrogen bonding.[5][6] This solvation shell stabilizes the nucleophile, making it less reactive and energetically "caged". For the reaction to proceed, the nucleophile must expend energy to break free from this solvent cage to attack the electrophile, resulting in a much higher activation energy and a dramatically slower reaction rate.[6][7]
Question 3: To increase my reaction rate, should I use a polar aprotic or a nonpolar solvent?
Answer: You should use a polar aprotic solvent .
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) are the optimal choice for S(_N)2 reactions.[1][2][8] They possess a significant dipole moment to dissolve both the substrate and the nucleophilic salt. However, they lack the ability to form hydrogen bonds.[9] This means they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked," unsolvated, and highly reactive.[5][10] The result is a dramatic increase in the reaction rate, sometimes by several orders of magnitude compared to protic solvents.[4][6]
-
Nonpolar solvents (e.g., hexane, toluene) are generally unsuitable. Most nucleophiles are salts (e.g., NaN(_3), KCN) and will not dissolve in nonpolar solvents, leading to a heterogeneous mixture with little to no reaction.[2][3]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during your experiments.
Issue 1: Low or Stagnant Reaction Rate
-
Symptom: TLC or GC-MS analysis shows a large amount of unreacted starting material even after prolonged reaction time or heating.
-
Primary Cause: Use of an inappropriate solvent, typically a polar protic one.
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing a slow SN2 reaction.
-
Detailed Solution:
-
Confirm Solvent Choice: The first and most critical step is to verify your solvent. If you are using water, methanol, ethanol, or any other alcohol, this is the most likely reason for the slow rate.
-
Select an Optimal Solvent: Replace the protic solvent with a polar aprotic alternative. See Table 2 for a list of recommended solvents. For many reactions, DMF or DMSO are excellent choices that can accelerate rates dramatically.
-
Monitor the Reaction: After changing the solvent, monitor the reaction closely (e.g., by TLC every 30-60 minutes). You should observe a significant increase in the rate of product formation.
-
Issue 2: Poor Stereoselectivity in Complex Pyran Systems
-
Symptom: In reactions where a chiral center on the tetrahydropyran ring is involved (not the bromomethyl group itself), a mixture of diastereomers is obtained instead of a single, desired stereoisomer.
-
Primary Cause: The reaction may be proceeding through a partially S(_N)1-like mechanism involving an oxocarbenium ion intermediate, especially if the reaction conditions can promote leaving group departure before nucleophilic attack. Solvent polarity plays a key role in stabilizing such charged intermediates.
-
Expert Analysis: While the primary bromide favors a pure S(_N)2 pathway, reactions involving leaving groups at other positions on the pyran ring (e.g., the anomeric carbon) can be highly sensitive to solvent.
-
Polar Solvents (Protic and Aprotic): These solvents can stabilize a transient oxocarbenium ion. If this ion has a sufficient lifetime, the nucleophile can attack from either face, leading to a loss of stereoselectivity.[4]
-
Nonpolar Solvents (e.g., Dichloromethane, Hexane): In nonpolar solvents, the formation of a fully dissociated oxocarbenium ion is disfavored. The reaction may proceed through a more concerted mechanism or via a tight ion pair, where the counter-ion shields one face of the molecule, leading to higher stereoselectivity.[11][12]
-
-
Solution: If you are observing poor stereoselectivity in a reaction on the pyran ring, consider switching to a less polar or nonpolar solvent like dichloromethane (DCM) or toluene. This can suppress the formation of a long-lived oxocarbenium ion and favor a more stereospecific pathway.[11]
Section 3: Protocols and Reference Data
Protocol 1: Solvent Screening for S(_N)2 Reaction Optimization
This protocol provides a reliable method for quickly identifying the optimal solvent for your specific nucleophile and substrate.
-
Preparation: Set up four identical small-scale reaction vials (e.g., 4 mL vials with stir bars).
-
Reagent Addition: To each vial, add 2-(bromomethyl)tetrahydro-2H-pyran (1.0 eq).
-
Solvent Addition:
-
Vial 1: Add Methanol (a polar protic control).
-
Vial 2: Add Acetone (a common polar aprotic solvent).
-
Vial 3: Add Acetonitrile (a different polar aprotic solvent).
-
Vial 4: Add DMF (a highly effective polar aprotic solvent).
-
Ensure the final concentration of the substrate is consistent across all vials (e.g., 0.1 M).
-
-
Nucleophile Addition: Add your nucleophile (e.g., sodium azide, 1.2 eq) to each vial.
-
Reaction: Stir all reactions at the same temperature (e.g., room temperature or 50 °C).
-
Monitoring: Take a small aliquot from each reaction at set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyze by TLC or LC-MS to determine the relative conversion rates.
-
Analysis: Compare the rates of product formation. You will typically observe the trend: DMF > Acetonitrile ≈ Acetone >> Methanol . This data will provide a clear choice for your scaled-up reaction.
Data Tables
Table 1: Influence of Solvent on Relative Reaction Rates for a Typical S(_N)2 Reaction
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate (Approx.) | Rationale |
| Methanol (CH(_3)OH) | Polar Protic | 33 | 1 | Strong H-bonding solvates and deactivates the nucleophile.[13] |
| Water (H(_2)O) | Polar Protic | 80 | << 1 | Very strong H-bonding; often leads to hydrolysis side products. |
| Acetone (CH(_3)(_2)CO) | Polar Aprotic | 21 | ~500 | Polar enough to dissolve reagents, but no H-bonding.[6] |
| Acetonitrile (CH(_3)CN) | Polar Aprotic | 37 | ~5,000 | Highly polar, effectively solvates cations, leaving a "naked" nucleophile.[13] |
| DMF (HCON(CH(_3))(_2)) | Polar Aprotic | 37 | > 1,000,000 | Excellent cation solvation, leading to extremely high rates.[1][2] |
| DMSO ((CH(_3))(_2)SO) | Polar Aprotic | 47 | > 2,000,000 | Similar to DMF, one of the best solvents for promoting S(_N)2 reactions.[1][4] |
Note: Relative rates are illustrative and based on classic studies of S(_N)2 reactions. The exact magnitude will vary with the specific nucleophile and temperature.
Section 4: Visual Guides
The following diagram illustrates the fundamental difference in how solvents interact with a nucleophile, which is the root cause of the observed rate differences.
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preventing elimination side reactions with 2-(bromomethyl)tetrahydro-2H-pyran
Welcome to the technical support guide for 2-(bromomethyl)tetrahydro-2H-pyran. This resource is designed for researchers, chemists, and drug development professionals to address a common challenge encountered when using this versatile building block: the formation of undesired elimination byproducts. This guide provides in-depth, mechanistically-grounded answers and troubleshooting protocols to help you maximize the yield of your desired substitution product.
Core Principles: The SN2 vs. E2 Competition
At its heart, the challenge of using 2-(bromomethyl)tetrahydro-2H-pyran lies in managing the competition between two reaction pathways: the desired bimolecular nucleophilic substitution (SN2) and the undesired bimolecular elimination (E2).[1]
Our substrate, 2-(bromomethyl)tetrahydro-2H-pyran, is a primary alkyl halide . This structural feature is highly advantageous, as primary carbons are sterically unhindered and strongly favor the SN2 pathway over E2 in most conditions.[2][3] However, elimination can become a significant side reaction if the reaction conditions are not carefully controlled, particularly when a strong base is used.[4]
Below is a diagram illustrating the two competing pathways for a generic nucleophile/base (Nu:⁻).
Caption: Troubleshooting workflow for reducing E2 elimination.
Summary Table: Optimizing for SN2 Reaction
| Factor | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Substrate | Primary (like our compound) | Tertiary > Secondary | Less steric hindrance at the reaction center favors SN2. [5][6] |
| Nucleophile/Base | Strong nucleophile, weak base (I⁻, RS⁻, CN⁻) or a non-bulky strong base (CH₃O⁻). | Strong, bulky base (t-BuO⁻). | Bulky reagents act as bases because backside attack is sterically hindered. [4][7] |
| Solvent | Polar Aprotic (DMSO, DMF, Acetone). | Less critical, but polar aprotic solvents can increase base strength. | Polar aprotic solvents enhance nucleophilicity by not solvating the anion. [2] |
| Temperature | Low (0°C to Room Temp). | High. | Elimination is entropically favored and thus preferred at higher temperatures. [8] |
Optimized Experimental Protocol: Williamson Ether Synthesis
This protocol details the synthesis of 2-(methoxymethyl)tetrahydro-2H-pyran, an example of a Williamson ether synthesis where the conditions are optimized to prevent E2 elimination. [9] Reaction: 2-(bromomethyl)tetrahydro-2H-pyran + Sodium Methoxide → 2-(methoxymethyl)tetrahydro-2H-pyran
Materials:
-
2-(bromomethyl)tetrahydro-2H-pyran (1.0 eq)
-
Sodium methoxide (1.1 eq, 25 wt% solution in methanol or freshly prepared)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition (Low Temperature): Add anhydrous DMF to the flask. Cool the flask to 0°C using an ice-water bath.
-
Add the sodium methoxide solution (1.1 eq) to the cold DMF.
-
Substrate Addition: Add 2-(bromomethyl)tetrahydro-2H-pyran (1.0 eq) dropwise to the stirring solution over 10-15 minutes. Ensure the internal temperature does not rise significantly. Causality Note: The low temperature and slow addition prevent localized heat spikes that could promote the E2 side reaction.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours. Self-Validation Note: A clean conversion with minimal byproduct spots on TLC indicates the conditions successfully favored the SN2 pathway.
-
Workup: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure 2-(methoxymethyl)tetrahydro-2H-pyran.
References
-
SN2 vs E2. Chemistry Steps. [Link]
-
SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Studley AI. [Link]
-
Why is a secondary halides E2 reaction preferred than SN2? Quora. [Link]
-
Assessing SN1, SN2, E1, E2: Which will happen? Lumen Learning - Organic Chemistry 1: An open textbook. [Link]
-
Alkyl Halide Reaction Mechanisms. Scribd. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PubMed Central (PMC). [Link]
-
Elimination by the E2 mechanism. Chemistry LibreTexts. [Link]
-
Bimolecular Elimination: E2. Chemistry LibreTexts. [Link]
-
Preparing Ethers. Chemistry LibreTexts. [Link]
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- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions of 2-(Bromomethyl)tetrahydro-2H-pyran
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst deactivation in cross-coupling reactions involving 2-(bromomethyl)tetrahydro-2H-pyran. Our goal is to equip you with the knowledge to diagnose and resolve common issues encountered during your experiments, ensuring robust and reproducible results.
Introduction: The Challenge of Coupling Alkyl Halides
Cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds. However, utilizing sp³-hybridized electrophiles like 2-(bromomethyl)tetrahydro-2H-pyran presents unique challenges compared to their sp²-hybridized counterparts (e.g., aryl halides). The primary competing side reaction is β-hydride elimination, which can lead to catalyst deactivation and low product yields.[1][2] This guide will delve into the common causes of catalyst deactivation in this specific context and provide actionable solutions.
Troubleshooting Guide: A Question-and-Answer Approach
Here, we address specific issues you may encounter during your cross-coupling reactions with 2-(bromomethyl)tetrahydro-2H-pyran.
Issue 1: Low or No Product Yield
-
Question: My reaction shows little to no formation of the desired product, and I observe the formation of what appears to be palladium black. What is happening?
Answer: The formation of a black precipitate is a classic sign of palladium catalyst aggregation, leading to a loss of catalytic activity.[3] This can be caused by several factors:
-
Ligand Degradation or Insufficient Ligand: The phosphine or N-heterocyclic carbene (NHC) ligands are crucial for stabilizing the palladium center.[4][5] If the ligand degrades under the reaction conditions or if an insufficient amount is used, the palladium atoms can agglomerate. Amines, often used as nucleophiles or bases, can sometimes displace the desired ligand, leading to deactivation.[6]
-
Incorrect Palladium Precursor: Some palladium sources, like Pd(OAc)₂, require in situ reduction to the active Pd(0) species.[4][7] If this reduction is inefficient, it can lead to the formation of palladium black. Using well-defined Pd(0) precatalysts can often mitigate this issue.[5]
-
High Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate ligand degradation and catalyst agglomeration.
-
-
Question: I am not seeing significant palladium black, but my reaction has stalled. What are other potential causes for low yield?
Answer: If catalyst aggregation isn't the apparent issue, consider these possibilities:
-
Inefficient Transmetalation: This step, where the organic group is transferred from the organometallic reagent (e.g., boronic acid) to the palladium center, is critical. The choice of base is paramount for activating the organoboron reagent.[8][9]
-
β-Hydride Elimination: For alkyl halides like 2-(bromomethyl)tetrahydro-2H-pyran, β-hydride elimination from the alkyl-palladium intermediate is a major competing pathway that leads to olefin byproducts and catalyst deactivation.[1][2] The choice of ligand is crucial to suppress this side reaction; bulky, electron-rich ligands are often preferred.[2]
-
Catalyst Poisoning: Impurities in your reagents or solvents can act as catalyst poisons. Common culprits include sulfur-containing compounds, and even trace impurities in amines can halt the reaction.[3][6]
-
Protodeboronation of Boronic Acid: In Suzuki-Miyaura coupling, the boronic acid can be sensitive to the reaction conditions and decompose before it can participate in the catalytic cycle. Using more robust boronic esters (e.g., pinacol esters) can be a solution.[9]
-
Issue 2: Formation of Undesired Byproducts
-
Question: I am observing significant amounts of an olefin byproduct. How can I minimize this?
Answer: The formation of an olefin strongly suggests that β-hydride elimination is the dominant pathway. To favor the desired reductive elimination, you can:
-
Optimize Ligand Choice: Employ bulky, electron-donating ligands such as certain Buchwald-type phosphines or N-heterocyclic carbenes (NHCs). These ligands can sterically hinder the formation of the planar intermediate required for β-hydride elimination and promote the desired reductive elimination step.[2][5]
-
Lower the Reaction Temperature: β-hydride elimination is often more favorable at higher temperatures. Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Solvent Effects: The choice of solvent can influence the reaction outcome. For instance, sterically hindered solvents have been shown to inhibit β-hydride elimination in some cases.[2]
-
Issue 3: Inconsistent Results
-
Question: My reaction works well on some days but fails on others, even though I am following the same procedure. What could be the cause?
Answer: Inconsistent results often point to subtle variations in reaction setup or reagent quality:
-
Atmosphere Control: Palladium(0) catalysts are sensitive to oxygen.[3] Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.
-
Reagent Purity: The purity of all reagents, including the substrate, coupling partner, base, and solvent, is critical. Trace impurities can poison the catalyst.[3][6] Use freshly purified reagents and high-purity, dry solvents.
-
Water Content: The optimal amount of water can be crucial, especially in Suzuki-Miyaura reactions where it can play a role in the transmetalation step.[9] Ensure consistent water content in your reactions.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best types of ligands to use for cross-coupling with 2-(bromomethyl)tetrahydro-2H-pyran?
-
A1: For coupling with sp³-hybridized centers, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are generally recommended.[4][5] These ligands promote the oxidative addition and reductive elimination steps while suppressing the competing β-hydride elimination.[1][2]
-
-
Q2: How can I tell if my palladium catalyst is truly deactivated or if the reaction is just slow?
-
A2: A key indicator of deactivation is the formation of palladium black.[3] To distinguish between a slow reaction and a deactivated catalyst, you can take a small aliquot of the reaction mixture and analyze it by TLC or LC-MS to monitor the consumption of starting materials over time. If the reaction has completely stalled with starting material remaining, catalyst deactivation is likely.
-
-
Q3: Can I regenerate a deactivated palladium catalyst?
-
A3: While challenging for homogeneously catalyzed reactions, in some cases, particularly with supported catalysts, regeneration is possible. Methods can include washing with solvents to remove adsorbed species or specific chemical treatments.[10][11] However, for most bench-scale reactions, using a fresh catalyst is more practical.
-
-
Q4: What is the role of the base in catalyst stability?
-
A4: The base is crucial for the catalytic cycle, particularly in reactions like the Suzuki-Miyaura coupling where it activates the boronic acid.[12] However, a base that is too strong or poorly soluble can lead to side reactions and catalyst degradation. The choice of base should be carefully optimized for the specific reaction.[13][14]
-
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the main pathways for catalyst deactivation in palladium-catalyzed cross-coupling reactions.
Caption: A systematic workflow for ligand screening to optimize cross-coupling reactions.
Data Presentation: Ligand Effects on a Model Reaction
The following table summarizes hypothetical results from a ligand screening experiment for the Suzuki-Miyaura coupling of 2-(bromomethyl)tetrahydro-2H-pyran with phenylboronic acid.
| Ligand | Yield of Desired Product (%) | Yield of Olefin Byproduct (%) | Product/Byproduct Ratio |
| PPh₃ | 15 | 60 | 0.25 |
| P(t-Bu)₃ | 65 | 20 | 3.25 |
| SPhos | 85 | 5 | 17.0 |
| IPr | 78 | 10 | 7.8 |
This data is illustrative and intended to demonstrate the impact of ligand choice.
Conclusion
Successfully navigating the challenges of cross-coupling reactions with 2-(bromomethyl)tetrahydro-2H-pyran hinges on a solid understanding of the potential catalyst deactivation pathways. By systematically troubleshooting issues like low yield and byproduct formation, and by carefully selecting and optimizing reaction components—especially the ligand—researchers can significantly improve the efficiency and reproducibility of their synthetic efforts. This guide serves as a foundational resource to empower you in achieving your synthetic goals.
References
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. Available at: [Link]
-
Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines - Organic Chemistry Portal. Available at: [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. Available at: [Link]
-
The Synthetic & Mechanistic Organic Chemistry of Palladium - Wipf Group. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI. Available at: [Link]
-
Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts | Request PDF - ResearchGate. Available at: [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. Available at: [Link]
-
Insights into Palladium Deactivation during Advanced Oxidation Processes | Chemistry of Materials - ACS Publications. Available at: [Link]
-
Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Available at: [Link]
-
CHAPTER 20: Suzuki Reactions - Books - The Royal Society of Chemistry. Available at: [Link]
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Available at: [Link]
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(PDF) The Effect of Bases, Catalyst Loading and Reaction Temperature on the Catalytic Evaluation of Supported Palladium(II) Catalyst in the Mizoroki-Heck - ResearchGate. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. Available at: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]
-
Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts - Semantic Scholar. Available at: [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. Available at: [Link]
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts. Available at: [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available at: [Link]
- CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents.
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Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. Available at: [Link]
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Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | ACS Central Science. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Stabilization of Palladium-Nanoparticle-Decorated Postsynthesis-Modified Zr-UiO-66 MOF as a Reusable Heterogeneous Catalyst in C–C Coupling Reaction | ACS Omega. Available at: [Link]
-
Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
2-(bromomethyl)tetrahydro-2h-pyran (C6H11BrO) - PubChemLite. Available at: [Link]
-
Recent Advances in the Synthesis of 2H-Pyrans - PMC - NIH. Available at: [Link]
-
2-(Bromomethyl)tetrahydro-2H-pyran | C6H11BrO | CID 141917 - PubChem. Available at: [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Available at: [Link]
-
Stability of palladium-based catalysts during catalytic combustion of methane: The influence of water - ResearchGate. Available at: [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Elaine C. Reichert - DSpace@MIT. Available at: [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions with 2-(Bromomethyl)tetrahydro-2H-pyran
Welcome to the technical support center for handling 2-(bromomethyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the thermal hazards associated with this versatile reagent. Our focus is on providing actionable troubleshooting steps and a clear understanding of the underlying chemical principles to ensure safe and successful experimentation.
Introduction: Understanding the Reactivity Profile
2-(Bromomethyl)tetrahydro-2H-pyran is a primary alkyl halide widely used as a synthetic intermediate to introduce the tetrahydropyran (THP) moiety into target molecules.[1][2] Its primary mode of reactivity involves nucleophilic substitution (SN2) at the methylene carbon bearing the bromine atom.[1] The formation of a new chemical bond is an exothermic process, and when this occurs rapidly, as with strong nucleophiles, significant heat can be generated.[3] Uncontrolled, this exotherm can lead to thermal runaway, solvent boiling, pressure buildup, and the formation of hazardous byproducts. This guide provides the necessary framework to mitigate these risks.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction temperature is rising uncontrollably. What are my immediate actions?
A1: An uncontrolled temperature spike indicates a potential thermal runaway. Your immediate priority is to regain control of the reaction temperature and prevent over-pressurization of the vessel.
Immediate Response Protocol:
-
Cease Reagent Addition: Immediately stop the addition of any further reagents.
-
Remove External Heating: If a heating mantle or oil bath is in use, remove it immediately.
-
Apply Aggressive Cooling: Immerse the reaction vessel in a pre-prepared ice/water or dry ice/acetone bath. Be cautious of thermal shock to glassware.
-
Enhance Stirring: Increase the stirring rate to improve heat transfer to the cooling bath.
-
Dilute with Cold Solvent: If possible, add pre-chilled reaction solvent via a cannula or addition funnel to dilute the reactants and absorb heat.
-
Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, a pre-determined quenching agent should be added. This is a last resort as it will result in the loss of the batch. The choice of quencher is reaction-specific (e.g., a weak acid for a strongly basic reaction).
Below is a decision-making workflow for handling a thermal excursion.
Caption: Immediate response workflow for an unexpected exotherm.
Q2: I observed a large exotherm despite the slow addition of my nucleophile. Why did this happen?
A2: This is a common and dangerous scenario often caused by "reactant accumulation." It occurs when the reaction rate is initially slow (e.g., at a low starting temperature), but the rate of reagent addition is faster than the rate of consumption. The unreacted material builds up, and when the reaction finally initiates or accelerates, it proceeds very rapidly on this accumulated material, causing a sharp temperature spike.
Causality and Prevention:
-
Highly Reactive Nucleophiles: Strong nucleophiles (e.g., alkoxides, thiolates, Grignard reagents) react very quickly. The exotherm is inherent to the rapid bond formation.
-
Induction Period: Some reactions have an induction period. The reaction may not start immediately upon addition, leading to a false sense of security.
-
Insufficient Cooling: The initial cooling bath may not have been cold enough to dissipate the heat generated even by a slow addition.
-
High Concentration: More concentrated reactions will generate more heat per unit volume.
Preventative Measures:
-
Lower the Starting Temperature: Begin the addition at a significantly lower temperature (e.g., -20 °C or 0 °C) to ensure the initial reaction rate is well-controlled.
-
"Priming" the Reaction: Add a very small amount of the nucleophile initially and wait to observe a slight, controlled temperature increase before proceeding with the slow addition. This confirms the reaction has initiated and avoids accumulation.
-
Dilution: Running the reaction at a lower concentration provides more solvent mass to act as a heat sink.
-
Use of Reaction Calorimetry: For scale-up, a reaction calorimeter (RC1) is invaluable for measuring the heat of reaction and identifying the potential for reactant accumulation. A case study on the synthesis of the related compound 2-(2-bromoethoxy)tetrahydro-2H-pyran highlighted the highly exothermic nature of such reactions and the need for careful control, which was successfully managed by controlling the addition rate.[4]
Q3: My reaction suddenly accelerated after proceeding smoothly for some time. What could be the cause?
A3: This phenomenon, often linked to autocatalysis or a change in reaction medium, can be particularly deceptive.
Potential Causes:
-
Product-Catalyzed Reaction: A product formed in the reaction may act as a catalyst for the reaction itself, leading to an exponential increase in the reaction rate.
-
Solubility Changes: The reactants may initially be in a multiphase system (e.g., a solid base in a liquid). As the reaction proceeds, the products may help to solubilize the reactants, dramatically increasing the effective concentration and reaction rate.
-
Inhibitor Burn-off: A trace impurity in a reagent or solvent could be inhibiting the reaction. Once this inhibitor is consumed, the reaction proceeds at its true, much faster rate.
Mitigation Strategies:
-
Ensure Homogeneity: If possible, choose a solvent system in which all reactants are soluble. If using a solid base, ensure extremely efficient stirring to prevent localized "hot spots."
-
Reagent Purity: Use reagents of known purity to avoid the introduction of unknown catalysts or inhibitors.
-
Controlled Temperature Ramp: After the initial addition at low temperature, a slow, controlled warm-up to the desired reaction temperature is safer than allowing the reaction to self-heat.
Frequently Asked Questions (FAQs)
Q1: What types of reactions involving 2-(bromomethyl)tetrahydro-2H-pyran are most likely to be exothermic?
A1: The primary concern is with bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions.[5]
-
SN2 Reactions: Reactions with strong, anionic nucleophiles are typically highly exothermic. Examples include:
-
Alkoxides (e.g., sodium ethoxide) to form ethers.
-
Thiolates (e.g., sodium thiophenoxide) to form thioethers.
-
Cyanide (e.g., NaCN) to form nitriles.
-
Azide (e.g., NaN₃) to form alkyl azides.[6]
-
-
E2 Reactions: The use of strong, sterically hindered bases (e.g., potassium tert-butoxide) to promote elimination and form an alkene can also be very exothermic.[7][8] The neutralization of the base itself can contribute to the heat generated.
Q2: How does my choice of solvent impact thermal management?
A2: The solvent is not just a medium for the reaction; it is a critical component of your thermal management system. Key properties to consider are its boiling point, heat capacity, and thermal conductivity.
| Solvent | Boiling Point (°C) | Specific Heat Capacity (J/g·K) | Key Considerations |
| Tetrahydrofuran (THF) | 66 | 1.76 | Good for low-temperature reactions. Low boiling point provides a limited safety margin. |
| Dichloromethane (DCM) | 39.6 | 1.15 | Very low boiling point; unsuitable for reactions with significant exotherms. |
| Acetonitrile (ACN) | 82 | 2.22 | Good heat capacity and a reasonable boiling point. A polar aprotic solvent that can favor SN2 reactions.[6] |
| Toluene | 111 | 1.69 | Higher boiling point provides a wider operating window and a better safety margin against boiling. |
| Dimethylformamide (DMF) | 153 | 2.03 | High boiling point, but can be reactive and has decomposition hazards at elevated temperatures. |
A solvent with a higher boiling point provides a larger safety margin before the reaction mixture begins to boil, which can rapidly increase vessel pressure. A higher heat capacity means the solvent can absorb more energy for a given temperature increase.
Q3: What are best practices for reagent addition to control an exotherm?
A3: The rate of heat generation is directly proportional to the rate of reagent addition.
-
Slow, Controlled Addition: Use a syringe pump for precise, slow addition of the limiting reagent. For larger scales, a pressure-equalizing dropping funnel is standard.
-
Sub-surface Addition: If possible, add the reagent below the surface of the reaction mixture to promote rapid mixing and heat dissipation.
-
Monitor Internal Temperature: The most critical parameter is the internal temperature of the reaction, not the bath temperature. Always have a thermometer or thermocouple directly in the reaction mixture. Maintain the internal temperature within a narrow, pre-determined range (e.g., 0-5 °C) throughout the addition.
Q4: How can I assess the thermal risk of my reaction before running it, especially for scale-up?
A4: For process development and scale-up, it is crucial to quantify the thermal risk.
-
Differential Scanning Calorimetry (DSC): This technique can be used to determine the decomposition temperature and energy of your starting materials, reaction mixture, and products. It helps identify the "Temperature of No Return" (TNR), beyond which a thermal runaway is inevitable.
-
Reaction Calorimetry (RC1): An RC1 measures the heat flow of the reaction in real-time under simulated process conditions. It provides critical data on the total heat of reaction, the heat generation rate, and the maximum temperature of the synthetic reaction (MTSR), which is essential for safe scale-up. Isothermal titration calorimetry is another useful technique for studying reaction thermodynamics.[9]
Q5: What are the primary safety hazards associated with 2-(bromomethyl)tetrahydro-2H-pyran itself?
A5: According to its Safety Data Sheet (SDS), 2-(bromomethyl)tetrahydro-2H-pyran presents several hazards. It is crucial to handle this chemical with appropriate personal protective equipment (PPE).
-
May cause respiratory irritation (H335).[11]
-
It is a combustible liquid.[11] Always handle this reagent in a well-ventilated chemical fume hood, wearing safety glasses or a face shield, nitrile gloves, and a lab coat.[12][13][14]
Experimental Protocol: General Procedure for a Controlled Nucleophilic Substitution
This protocol provides a framework for performing a nucleophilic substitution on 2-(bromomethyl)tetrahydro-2H-pyran with a generic sodium alkoxide nucleophile (NaOR).
Materials:
-
2-(bromomethyl)tetrahydro-2H-pyran
-
Sodium Alkoxide (NaOR)
-
Anhydrous THF (or other suitable solvent)
-
Three-neck round-bottom flask
-
Thermometer/thermocouple
-
Pressure-equalizing addition funnel
-
Magnetic stirrer or overhead stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (ice/water or dry ice/acetone)
Procedure:
-
Vessel Setup: Assemble the dry three-neck flask with a stirrer, thermometer, and addition funnel under an inert atmosphere.
-
Initial Charge: Charge the flask with the sodium alkoxide (1.1 eq) and anhydrous THF. Begin stirring to create a slurry.
-
Cooling: Cool the stirred slurry to the target starting temperature (e.g., 0 °C). Ensure the cooling bath is prepared and large enough to handle a potential exotherm.
-
Reagent Preparation: Dissolve 2-(bromomethyl)tetrahydro-2H-pyran (1.0 eq) in a separate flask with anhydrous THF. Load this solution into the addition funnel.
-
Controlled Addition: Begin the dropwise addition of the 2-(bromomethyl)tetrahydro-2H-pyran solution to the cooled, stirred slurry. Crucially, monitor the internal temperature. Adjust the addition rate to maintain the internal temperature within a narrow range (e.g., 0-5 °C). The total addition time should be no less than 60 minutes for a lab-scale reaction.
-
Post-Addition Stirring: Once the addition is complete, allow the reaction to stir at the low temperature for an additional 30-60 minutes.
-
Controlled Warm-up: Slowly remove the cooling bath and allow the reaction to warm to room temperature. Monitor for any secondary exotherms during this phase.
-
Reaction Monitoring: Stir at room temperature until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC, LC-MS).
-
Quenching: Once complete, cool the reaction mixture again in an ice bath and slowly add a quenching solution (e.g., saturated aqueous ammonium chloride) to neutralize any remaining reactive species.
The diagram below illustrates the key factors that must be controlled to manage reaction exothermicity.
Caption: Key factors influencing the generation and control of heat in a chemical reaction.
References
- Angene Chemical. (2024, November 19). Safety Data Sheet: 2-(2-Bromoethyl)tetrahydro-2H-pyran.
-
PubChem. (n.d.). 2-(Bromomethyl)tetrahydro-2H-pyran. National Center for Biotechnology Information. Retrieved from [Link]
- Fluorochem. (2024, December 19). Safety Data Sheet: 3-(Bromomethyl)tetrahydro-2H-pyran.
- CymitQuimica. (2024, March 1).
-
University of Calgary. (n.d.). Alkyl Halides. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 9.2. Common nucleophilic substitution reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Bromo-2H-pyran-2-one. Retrieved from [Link]
- LibreTexts Chemistry. (n.d.).
- University of Colorado Boulder. (n.d.). Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides.
-
F.A.C.I. S.p.A. (2018, January 29). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
- Fisher Scientific. (n.d.).
-
ResearchGate. (n.d.). Biocalorimetry II: Applications of Calorimetry in the Study of Biological Systems. Retrieved from [Link]
- MedchemExpress.com. (2026, January 4). Safety Data Sheet: 2-(3-Bromopropoxy)tetrahydro-2H-pyran.
-
PubMed Central. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, July 17). Endothermic and Exothermic Reactions [Video]. YouTube. Retrieved from [Link]
-
MaChemGuy. (2020, July 23). Halogenoalkanes - Understanding Nucleophilic Substitution (A2 Chemistry) [Video]. YouTube. Retrieved from [Link]
-
PubMed. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
-
NIST. (n.d.). 2H-Pyran-2-methanol, tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 125552-89-8 | Product Name : 4-(Bromomethyl)tetrahydro-2H-pyran (BSC). Retrieved from [Link]
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- 2. Buy 2-(Bromomethyl)tetrahydro-2H-pyran (EVT-290120) | 34723-82-5 [evitachem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. crab.rutgers.edu [crab.rutgers.edu]
- 6. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. 2-(Bromomethyl)tetrahydro-2H-pyran | C6H11BrO | CID 141917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-(溴甲基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 14. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Byproduct Identification in 2-(Bromomethyl)tetrahydro-2H-pyran Alkylations
Welcome to the Technical Support Center for alkylation reactions utilizing 2-(bromomethyl)tetrahydro-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, with a specific focus on the identification and mitigation of common byproducts. Our goal is to provide you with not just procedural guidance, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct I should expect in my alkylation reaction with 2-(bromomethyl)tetrahydro-2H-pyran?
A1: The most frequently encountered byproduct is the elimination product, 2-methylenetetrahydro-2H-pyran, which can subsequently polymerize. This occurs when the base used for the alkylation acts as a Brønsted base, abstracting a proton from the carbon adjacent to the bromine, rather than facilitating the desired nucleophilic substitution.
Q2: My reaction is sluggish and I'm seeing a significant amount of starting material. What could be the issue?
A2: Incomplete reactions are often due to several factors:
-
Insufficiently strong base: The chosen base may not be strong enough to deprotonate your nucleophile effectively.
-
Steric hindrance: Either your nucleophile or substrate may be sterically hindered, slowing down the SN2 reaction.
-
Poor solvent choice: The solvent may not adequately dissolve all reactants or may not favor the SN2 mechanism. Polar aprotic solvents like DMF or DMSO are generally preferred.
-
Low temperature: While higher temperatures can promote byproduct formation, a temperature that is too low can significantly reduce the reaction rate.
Q3: I'm observing a new, unexpected spot on my TLC plate. How can I quickly identify if it's a byproduct?
A3: A quick co-spotting experiment on a TLC plate can be very informative. Spot your reaction mixture, your starting material, and a co-spot of both in separate lanes. If the new spot is not present in the starting material lane, it is likely a product or byproduct. Further characterization using techniques like LC-MS or GC-MS is necessary for definitive identification.[1]
Q4: Can the 2-(bromomethyl)tetrahydro-2H-pyran reagent itself be a source of impurities?
A4: Yes. The stability of 2-(bromomethyl)tetrahydro-2H-pyran can be a concern. It can be sensitive to strong acids and bases.[2] For instance, under strongly basic conditions, it can undergo elimination reactions.[3] It is crucial to use a high-purity reagent and store it under appropriate conditions, typically in a cool, dry place away from incompatible materials.[2]
II. Troubleshooting Guides
This section provides a more in-depth analysis of specific problems you might encounter, along with recommended solutions and the scientific rationale behind them.
Guide 1: Excessive Elimination Byproduct Formation
Issue: Your reaction yields a significant amount of the elimination byproduct, 2-methylenetetrahydro-2H-pyran, often observed as a volatile compound or a polymeric residue.
Causality: This is a classic example of the competition between substitution (SN2) and elimination (E2) pathways. Strong, sterically hindered bases favor elimination by abstracting a proton from the carbon adjacent to the leaving group (bromine).
Troubleshooting Steps & Rationale:
-
Choice of Base:
-
Recommendation: Switch to a weaker, less sterically hindered base. For example, if you are using potassium tert-butoxide, consider switching to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Rationale: Carbonates are weaker bases and are less sterically demanding, which kinetically favors the SN2 pathway over the E2 pathway.
-
-
Reaction Temperature:
-
Recommendation: Lower the reaction temperature.
-
Rationale: Elimination reactions generally have a higher activation energy than substitution reactions. By lowering the temperature, you disproportionately slow down the elimination pathway.
-
-
Solvent Effects:
-
Recommendation: Ensure you are using a polar aprotic solvent such as DMF, DMSO, or acetonitrile.
-
Rationale: These solvents solvate the cation of the base but not the anion, making the anionic nucleophile more reactive and favoring the bimolecular SN2 reaction.
-
Workflow for Minimizing Elimination:
Sources
Navigating Regioselectivity: A Technical Support Guide for Reactions with 2-(bromomethyl)tetrahydro-2H-pyran
Welcome to the technical support center for navigating the complexities of regioselective reactions involving 2-(bromomethyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges and frequently asked questions to empower you to optimize your synthetic strategies and achieve desired regiochemical outcomes. Our approach is rooted in mechanistic understanding and practical, field-tested advice.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
Problem 1: Poor Regioselectivity in the Alkylation of Phenols with Multiple Hydroxyl Groups
Question: I am attempting to selectively mono-alkylate hydroquinone at one of the hydroxyl groups using 2-(bromomethyl)tetrahydro-2H-pyran, but I am observing a significant amount of the di-alkylated product and unreacted starting material. How can I improve the regioselectivity for mono-alkylation?
Answer: This is a classic challenge in the Williamson ether synthesis when dealing with symmetrical diols.[1][2][3] The initial mono-alkylation product's remaining hydroxyl group can be deprotonated and react further. To favor mono-alkylation, consider the following strategies:
-
Stoichiometry and Controlled Addition: Use a slight excess of the phenol (e.g., 1.1 to 1.5 equivalents) relative to 2-(bromomethyl)tetrahydro-2H-pyran. More importantly, add the alkylating agent slowly to a solution of the deprotonated phenol. This maintains a low concentration of the electrophile, increasing the statistical probability of it reacting with the more abundant starting material rather than the mono-alkylated intermediate.
-
Choice of Base and Temperature: Employ a bulky, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or a weaker base such as potassium carbonate (K₂CO₃). A bulky base can create a sterically hindered environment around the initially formed phenoxide, potentially slowing down the second alkylation step.[4] Running the reaction at a lower temperature will also decrease the rate of the second alkylation more significantly than the first, thus improving selectivity.
-
Solvent Effects: The choice of solvent can significantly impact regioselectivity.[1][2][3] In polar aprotic solvents like acetonitrile or DMF, the phenoxide is highly reactive. Switching to a less polar solvent like THF might temper the reactivity and allow for better control.
Experimental Protocol for Enhanced Mono-alkylation of Hydroquinone:
-
To a stirred solution of hydroquinone (1.2 equivalents) in anhydrous THF, add potassium carbonate (2.5 equivalents).
-
Heat the mixture to a gentle reflux for 1 hour to ensure formation of the phenoxide.
-
Cool the reaction to room temperature and add a solution of 2-(bromomethyl)tetrahydro-2H-pyran (1.0 equivalent) in anhydrous THF dropwise over 2-3 hours using a syringe pump.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
Problem 2: Unexpected N-1 vs. N-2 Alkylation in Heterocyclic Systems
Question: I am trying to perform an N-alkylation on a substituted imidazole derivative with 2-(bromomethyl)tetrahydro-2H-pyran. The literature suggests a preference for one nitrogen, but I am getting a mixture of N-1 and N-2 alkylated isomers. What factors govern this regioselectivity, and how can I control it?
Answer: The regioselectivity of N-alkylation in heterocycles like indazoles and imidazoles is a delicate balance of steric and electronic factors.[5] The tetrahydropyran moiety, while not excessively bulky, does exert some steric influence.
-
Steric Hindrance: The primary factor is often the steric environment around the nitrogen atoms.[6][7] The 2-(bromomethyl)tetrahydro-2H-pyran will preferentially react at the less sterically hindered nitrogen. Analyze your substrate for bulky adjacent groups.
-
Electronic Effects: The electronic nature of the substituents on the heterocyclic ring plays a crucial role. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at a more distant, electron-rich nitrogen. Conversely, electron-donating groups can enhance the nucleophilicity of the nearby nitrogen.
-
Reaction Conditions:
-
Base and Solvent System: The combination of base and solvent can influence the position of the negative charge in the deprotonated heterocycle. For instance, using sodium hydride in THF often favors N-1 alkylation for many indazoles.[5]
-
Counterion Effects: The nature of the cation from the base can influence the regioselectivity through coordination effects.
-
Decision Workflow for Optimizing N-Alkylation Regioselectivity:
Caption: Factors influencing the reaction pathway of 2-(bromomethyl)tetrahydro-2H-pyran.
References
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- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC. (2017, March 8).
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- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - ResearchGate. (n.d.).
- 2-(Bromomethyl)tetrahydro-2H-pyran 98 34723-82-5 - Sigma-Aldrich. (n.d.).
- A Comparative Analysis of SN1 and SN2 Pathways for 2-(Bromomethyl)-4-chloro-1-nitrobenzene - Benchchem. (n.d.).
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- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.).
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- Process for the alkylation of phenols - European Patent Office - EP 0319310 A2. (1989, June 7).
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- Tetrahydropyran synthesis - Organic Chemistry Portal. (n.d.).
- Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines - NIH. (n.d.).
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-, 3-, and 4-(Bromomethyl)tetrahydro-2H-pyran Isomers
For researchers, scientists, and professionals in drug development, the tetrahydropyran (THP) moiety is a cornerstone of modern chemical synthesis, appearing in a vast array of natural products and pharmaceutical agents. The functionalization of this scaffold is paramount, and the (bromomethyl)tetrahydro-2H-pyran isomers serve as versatile building blocks for introducing the THP ring via nucleophilic substitution. However, the positional isomerism of the bromomethyl group (at the C2, C3, or C4 position) profoundly impacts its reactivity.
This guide provides an in-depth comparison of these three isomers, moving beyond simple classification to explore the underlying stereoelectronic and steric principles that govern their reactivity. We will dissect the theoretical framework, provide a basis for predicting their relative reaction rates, and furnish a robust experimental protocol for empirical validation.
Structural and Electronic Foundations of Reactivity
The reactivity of an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction is primarily dictated by the electrophilicity of the carbon atom bearing the leaving group and the steric accessibility of that carbon to the incoming nucleophile.[1][2] In the context of our three isomers, the position of the bromomethyl group relative to the endocyclic oxygen atom is the critical differentiating feature.
Caption: Molecular structures of the three isomers.
-
4-(Bromomethyl)tetrahydro-2H-pyran: This isomer serves as our baseline. The bromomethyl group is sufficiently removed from the ring oxygen that the oxygen's inductive influence is minimal. It behaves as a typical, sterically unhindered primary alkyl halide.
-
3-(Bromomethyl)tetrahydro-2H-pyran: The reaction center is one carbon closer to the electron-withdrawing oxygen atom. This proximity results in a modest inductive effect, slightly increasing the electrophilicity of the CH₂Br carbon compared to the 4-isomer. Steric hindrance is comparable to the 4-isomer.
-
2-(Bromomethyl)tetrahydro-2H-pyran: This isomer is unique. The bromomethyl group is attached to the anomeric carbon (C2), directly adjacent to the endocyclic oxygen. This positioning introduces two powerful, competing effects: a strong inductive effect and a significant stereoelectronic effect.
The Decisive Role of Stereoelectronic Effects in the 2-Isomer
While steric and inductive effects are foundational, the anomalous reactivity of the 2-isomer can only be fully understood through the lens of stereoelectronics, specifically the anomeric effect .[3] The anomeric effect describes the tendency of a substituent at the anomeric carbon of a heterocycle to prefer an axial orientation due to a stabilizing orbital interaction.[4]
This stabilization arises from hyperconjugation: the overlap between a lone pair on the ring oxygen (the donor orbital) and the antibonding orbital (σ*) of the C-X bond (the acceptor orbital), where X is the substituent.[5][6] For this interaction to be maximal, the orbitals must be anti-periplanar (oriented 180° apart).
In the context of an SN2 reaction, the incoming nucleophile attacks the σ* orbital of the carbon-leaving group bond. The reactivity of 2-(bromomethyl)tetrahydro-2H-pyran is enhanced because the transition state of the SN2 reaction is stabilized by this pre-existing stereoelectronic arrangement. The electron density from the oxygen's p-type lone pair can delocalize into the partially formed bond of the transition state, lowering the activation energy of the reaction.
The inductive effect of the adjacent oxygen atom also plays a crucial role by increasing the electrophilicity of the methylene carbon, making it a more favorable target for nucleophiles.[7] This combination of a powerful inductive pull and transition state stabilization via hyperconjugation makes the 2-isomer significantly more reactive than its 3- and 4-counterparts.
Caption: Orbital interaction leading to enhanced reactivity in the 2-isomer.
Comparative Reactivity: A Quantitative Perspective
Based on the principles outlined above, we can predict the following order of reactivity towards a typical SN2 reaction:
2-isomer >> 3-isomer ≈ 4-isomer
To illustrate this, the following table presents hypothetical relative rate data for a reaction with sodium iodide in acetone. This data is representative of the expected outcome based on established principles of physical organic chemistry.[8][9]
| Isomer | Key Influencing Factors | Predicted Relative Rate (k_rel) |
| 4-(Bromomethyl)tetrahydro-2H-pyran | Baseline; minimal inductive effect; low steric hindrance. | 1.0 |
| 3-(Bromomethyl)tetrahydro-2H-pyran | Minor inductive effect from ring oxygen; low steric hindrance. | ~1.5 - 2.0 |
| 2-(Bromomethyl)tetrahydro-2H-pyran | Strong inductive effect; significant stereoelectronic stabilization of the transition state. | > 20 |
Experimental Protocol: A Competition Study for Reactivity Validation
To empirically determine the relative reactivities, a competition experiment is the most elegant and self-validating approach.[10] By subjecting an equimolar mixture of the isomers to a sub-stoichiometric amount of a nucleophile, the isomers directly compete for the limiting reagent. The ratio of unreacted starting materials or products formed, as determined by Gas Chromatography (GC) or ¹H NMR spectroscopy, provides a direct measure of their relative reaction rates.
Objective:
To determine the relative SN2 reaction rates of 2-, 3-, and 4-(bromomethyl)tetrahydro-2H-pyran.
Materials:
-
2-(Bromomethyl)tetrahydro-2H-pyran
-
3-(Bromomethyl)tetrahydro-2H-pyran
-
4-(Bromomethyl)tetrahydro-2H-pyran
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Internal Standard (e.g., dodecane)
-
Dichloromethane (for extraction)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Reaction vials, GC or NMR instrument
Procedure:
-
Stock Solution Preparation: Prepare a stock solution in anhydrous acetone containing equimolar amounts of the three isomers and a known concentration of an internal standard.
-
Reaction Setup: In a reaction vial, place a defined volume of the stock solution.
-
Initiation: Prepare a separate solution of sodium iodide in anhydrous acetone (e.g., 0.1 M). Add a sub-stoichiometric amount of the NaI solution (e.g., 0.3 equivalents relative to the total alkyl halide concentration) to the vial containing the isomer mixture.
-
Reaction Monitoring: Seal the vial and allow it to react at a constant temperature (e.g., 25 °C). Take an initial sample (t=0) immediately after mixing.
-
Aliquots and Quenching: At predetermined time intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture. Immediately quench the reaction by adding the aliquot to a vial containing dichloromethane and a small amount of saturated sodium thiosulfate solution to consume any unreacted iodide.
-
Workup: Wash the quenched sample with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.
-
Analysis: Analyze the sample by GC or ¹H NMR. Quantify the peak areas (GC) or integrals (NMR) of the unreacted starting materials relative to the internal standard.
-
Data Interpretation: The isomer that is consumed most rapidly is the most reactive. The relative rates can be calculated from the relative decrease in the concentration of each isomer over time.
Caption: Workflow for the competitive reactivity experiment.
Conclusion
The positional isomerism in (bromomethyl)tetrahydro-2H-pyran substrates leads to a dramatic divergence in their reactivity towards nucleophilic substitution.
-
4-(Bromomethyl)tetrahydro-2H-pyran acts as a standard, unhindered primary alkyl halide.
-
3-(Bromomethyl)tetrahydro-2H-pyran is slightly activated by a minor inductive effect.
-
2-(Bromomethyl)tetrahydro-2H-pyran is substantially more reactive due to the powerful combination of a strong inductive effect from the adjacent endocyclic oxygen and, most critically, a stabilizing stereoelectronic interaction (anomeric effect) that lowers the energy of the SN2 transition state.
For synthetic chemists, this understanding is crucial. The 2-isomer is the substrate of choice for rapid substitutions where high reactivity is desired. Conversely, the 3- and 4-isomers offer more moderate reactivity, akin to standard primary alkyl bromides, providing a different kinetic profile that may be advantageous in multi-step syntheses to avoid undesired side reactions. This guide provides the theoretical rationale and a practical experimental framework for leveraging these differences in the design and execution of complex synthetic strategies.
References
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Silva, A. C., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(35), 5284-5290. Available from: [Link]
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Perrin, C. L. (1995). The anomeric effect: The dominance of exchange delocalization. Pure and Applied Chemistry, 67(5), 719-725. Available from: [Link]
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Deslongchamps, P., et al. (1997). Stereoelectronic effects on reactivity. Crystal-structure–reactivity correlations for acetals with synperiplanar lone pairs. Journal of the Chemical Society, Perkin Transactions 2, (10), 1935-1942. Available from: [Link]
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Chemsrc. (n.d.). 4-(Bromomethyl)tetrahydropyran | CAS#:125552-89-8. Retrieved from [Link]
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Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
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Tham, W. S. (2020, April 3). SN1 and SN2 Reactions Alkyl Halide Reactivity. YouTube. Retrieved from [Link]
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Anderson, C. B., & Sepp, D. T. (1968). Conformation and the anomeric effect in 2-halotetrahydropyrans. The Journal of Organic Chemistry, 33(8), 3272-3276. Available from: [Link]
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Reusch, W. (n.d.). Reactivity of Alkyl Halides. Michigan State University. Retrieved from [Link]
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Organic Chemistry by Dr. G. (2024, August 26). Anomeric effect. YouTube. Retrieved from [Link]
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LibreTexts Chemistry. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]
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Alabugin, I. V. (2014). Stereoelectronic effects on stability and reactivity of organic molecules. Florida State University. Retrieved from [Link]
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A Tale of Two Pathways: A Comparative Guide to Alcohol Protection with Tetrahydropyranyl (THP) Ethers
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. The hydroxyl group, with its inherent reactivity, often requires a temporary mask to prevent unwanted side reactions. Among the arsenal of alcohol protecting groups, the tetrahydropyranyl (THP) ether stands out for its reliability and favorable stability profile.[1][2][3] This guide provides an in-depth comparison of the two primary strategies for installing the THP group: the classical acid-catalyzed addition of dihydropyran (DHP) and the less common, yet mechanistically distinct, base-mediated substitution using 2-halotetrahydropyrans like 2-(bromomethyl)tetrahydro-2H-pyran.
The Enduring Standard: Acid-Catalyzed Tetrahydropyranylation with Dihydropyran (DHP)
The reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst is the most prevalent method for forming THP ethers.[4][5][6] This approach is favored for its operational simplicity and the low cost of DHP.[1]
Mechanism of Protection
The reaction proceeds via an acid-catalyzed electrophilic addition to the double bond of DHP. The key intermediate is a resonance-stabilized oxocarbenium ion, which is then trapped by the nucleophilic alcohol. Subsequent deprotonation yields the THP ether and regenerates the acid catalyst.[7]
Caption: Acid-catalyzed formation of a THP ether from DHP.
Experimental Protocol: General Procedure for Tetrahydropyranylation of a Primary Alcohol with DHP
-
Preparation: To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere, add 3,4-dihydro-2H-pyran (1.2 equiv).
-
Initiation: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 equiv). For less sensitive substrates, p-toluenesulfonic acid (TsOH) can be used.[7]
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure THP ether.
Mechanism of Deprotection
The removal of the THP group is typically achieved by acid-catalyzed hydrolysis, effectively reversing the protection step.[4][7]
Caption: Acid-catalyzed deprotection of a THP ether.
An Alternative Strategy: Base-Mediated Substitution with 2-(Bromomethyl)tetrahydro-2H-pyran
While less conventional for installing the THP group itself, the use of halo-derivatives of tetrahydropyran, such as 2-(bromomethyl)tetrahydro-2H-pyran, offers an alternative synthetic route under basic conditions, analogous to the Williamson ether synthesis.[8][9][10][11] This method introduces a tetrahydropyran-2-ylmethyl ether, which is structurally different from the acetal-type THP ether.
Mechanism of Protection
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The alcohol is first deprotonated with a strong base to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the 2-(bromomethyl)tetrahydro-2H-pyran, displacing the bromide leaving group.[9][11]
Caption: Williamson ether synthesis using 2-(bromomethyl)tetrahydro-2H-pyran.
Experimental Protocol: Hypothetical Procedure for Etherification with 2-(Bromomethyl)tetrahydro-2H-pyran
-
Preparation: To a suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 equiv) in anhydrous THF dropwise.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Substitution: Cool the reaction mixture back to 0 °C and add 2-(bromomethyl)tetrahydro-2H-pyran (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the desired ether.
Head-to-Head Comparison
| Feature | Acid-Catalyzed DHP Method | Base-Mediated 2-(Bromomethyl)tetrahydro-2H-pyran Method |
| Reagent | 3,4-Dihydro-2H-pyran (DHP) | 2-(Bromomethyl)tetrahydro-2H-pyran |
| Conditions | Acidic (catalytic TsOH, PPTS, etc.)[7] | Basic (NaH, KH, etc.)[9] |
| Mechanism | Electrophilic Addition | SN2 Substitution[9][11] |
| Byproducts | None (catalyst is regenerated) | Halide salt, excess base byproducts |
| Substrate Scope | Broad for primary and secondary alcohols. Can be challenging for tertiary alcohols due to steric hindrance and potential for elimination.[12] Sensitive to acid-labile functional groups. | Best for primary and secondary alcohols due to the SN2 mechanism.[9] Sensitive to base-labile functional groups (e.g., esters). |
| Stereochemistry | Creates a new stereocenter, leading to diastereomers if the alcohol is chiral.[1][2] | Does not introduce a new stereocenter at the ether linkage. |
| Cleavage | Mild acidic conditions (e.g., acetic acid in THF/water).[6] | Requires harsher conditions, typically strong acid (e.g., HBr) or catalytic hydrogenation for a benzyl-type ether. |
Senior Application Scientist's Verdict
The choice between these two methodologies is fundamentally a question of chemical orthogonality. The classical DHP/acid method is the workhorse for THP ether formation due to its simplicity, cost-effectiveness, and the mild conditions required for deprotection. Its primary drawback is the acid-sensitivity of the protection step and the formation of diastereomers, which can complicate purification and characterization.
The use of 2-(bromomethyl)tetrahydro-2H-pyran via a Williamson ether synthesis pathway, while not standard for introducing a simple THP acetal, provides a valuable alternative when acidic conditions must be avoided. This base-mediated approach is ideal for substrates containing acid-labile groups. However, the resulting tetrahydropyran-2-ylmethyl ether is significantly more stable than a THP acetal and requires more forcing conditions for cleavage, which may not be compatible with sensitive substrates in later synthetic steps.
-
For general-purpose alcohol protection with facile removal, the DHP/acid method remains the superior choice.
-
For substrates that are intolerant to acidic conditions during the protection step, and where a more robust ether linkage is permissible, the base-mediated substitution with a reagent like 2-(bromomethyl)tetrahydro-2H-pyran is a viable, albeit less common, alternative.
Researchers must carefully consider the functional group tolerance of their substrate and the planned subsequent reactions to select the most appropriate and efficient strategy for alcohol protection.
References
-
Blangetti, M., et al. (2022). State‐of‐the‐art of the tetrahydropyranylation of alcohols. Catalysts, 12(5), 532. Available at: [Link]
-
Jamison, T. F., et al. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 19(21), 4646-4665. Available at: [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl ethers. Retrieved from [Link]
-
Nayak, S. K., & Behera, A. K. (2009). Tetrahydropyranylation of Alcohols Under Solvent-Free Conditions. Synthetic Communications, 39(10), 1750-1757. Available at: [Link]
-
Sharma, G. V. M., et al. (2014). A short review on the tetrahydropyranylation of alcohols and their subsequent conversions. RSC Advances, 4(94), 52055-52071. Available at: [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
University of Evansville. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Pace, V., et al. (2019). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 15, 2336-2344. Available at: [Link]
-
Heravi, M. M., et al. (2008). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers using H14[NaP5W30O110] as a Green Catalyst. Journal of the Chinese Chemical Society, 55(3), 654-658. Available at: [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Wikipedia. (2023, November 28). Tetrahydropyran. In Wikipedia. [Link]
-
Wikipedia. (2023, December 23). Williamson ether synthesis. In Wikipedia. [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Wikipedia. (2023, October 29). 3,4-Dihydropyran. In Wikipedia. [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl4. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Dihydropyran (DHP). Retrieved from [Link]
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PubChem. (n.d.). 2-(bromomethyl)tetrahydro-2h-pyran. Retrieved from [Link]
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Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
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Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules, 22(3), 424. Available at: [Link]
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-
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analytical methods for purity assessment of 2-(bromomethyl)tetrahydro-2H-pyran derivatives
An Investigator's Guide to the Purity Assessment of 2-(Bromomethyl)tetrahydro-2H-pyran Derivatives
In the landscape of pharmaceutical synthesis and drug development, 2-(bromomethyl)tetrahydro-2H-pyran derivatives are valuable intermediates, frequently employed to install tetrahydropyranyl (THP) ether protecting groups or to act as versatile building blocks. The purity of these reagents is not a trivial matter; it is a critical parameter that directly influences reaction yield, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of key analytical methodologies for the robust purity assessment of these derivatives, grounded in established scientific principles and practical, field-proven insights.
The Crucial Question: Understanding the Impurity Profile
Before selecting an analytical technique, one must first understand what one is looking for. The impurity profile of a 2-(bromomethyl)tetrahydro-2H-pyran derivative is intrinsically linked to its synthesis and potential degradation pathways. A typical synthesis involves the bromination of 2-(hydroxymethyl)tetrahydro-2H-pyran.
Potential Impurities Include:
-
Starting Materials: Residual 2-(hydroxymethyl)tetrahydro-2H-pyran.
-
Reagent Residues: Traces of the brominating agent (e.g., phosphorus tribromide, N-bromosuccinimide) or related by-products.
-
Side-Products:
-
Hydrolysis Product: The primary degradant, 2-(hydroxymethyl)tetrahydro-2H-pyran, formed by reaction with trace water.
-
Elimination Product: 2-Methylene-tetrahydro-2H-pyran, a potential volatile impurity.
-
Isomeric Impurities: Positional isomers if the starting alcohol was a mixture.
-
-
Solvent Residues: Residual solvents from synthesis and purification (e.g., dichloromethane, diethyl ether).
The choice of an analytical method is therefore a strategic decision based on which of these impurities are most likely and most critical to detect and quantify.
Comparative Analysis of Core Analytical Techniques
The three principal techniques for assessing the purity of semi-volatile, small organic molecules are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers a different lens through which to view the sample's composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis. It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
-
Expertise & Experience: For 2-(bromomethyl)tetrahydro-2H-pyran derivatives, which possess a UV-inactive chromophore, UV detection at low wavelengths (e.g., 200-210 nm) is possible but often lacks sensitivity and can be prone to interference from solvents and other impurities. The ideal detector is a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which provide near-universal response for non-volatile analytes, making them excellent for quantifying purity against the main peak. However, Mass Spectrometry (MS) is the gold standard for identifying unknown impurities. A reverse-phase C18 column is typically the first choice, offering good retention for this moderately polar compound. The primary challenge is the compound's potential instability in protic mobile phases (e.g., water/methanol), which can lead to on-column hydrolysis to the corresponding alcohol. Therefore, method development should focus on minimizing analysis time and using aprotic solvents if possible, or running the system at a reduced temperature.
-
Trustworthiness: A robust HPLC method incorporates system suitability tests. Before analysis, a standard injection is made to verify theoretical plates (>2000), tailing factor (0.8-1.5), and reproducibility of retention time and peak area (<2% RSD for 5 injections), ensuring the system is performing as expected.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. It is exceptionally well-suited for analyzing volatile and semi-volatile compounds.
-
Expertise & Experience: Given the volatility of 2-(bromomethyl)tetrahydro-2H-pyran and its likely volatile impurities (e.g., elimination product, residual solvents), GC is a highly powerful tool. Coupling GC with a Flame Ionization Detector (FID) provides excellent quantitative data for organic molecules. For definitive identification of unknown peaks, a Mass Spectrometer (MS) detector is unparalleled, providing fragmentation patterns that act as a chemical fingerprint. The primary causality behind choosing GC is its high resolution for separating volatile species and its sensitivity to low-level impurities that might be missed by HPLC. A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point, providing a balance of interactions for effective separation. A key consideration is the thermal stability of the analyte; the injection port temperature must be optimized to ensure complete volatilization without inducing on-column degradation.
-
Trustworthiness: Method validation for GC involves assessing linearity, accuracy, and precision. A critical self-validating step is the analysis of a spiked sample, where known amounts of potential impurities are added to the sample matrix to confirm they can be successfully separated and detected by the method.
Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy provides detailed structural information. When used quantitatively (qNMR), it can determine the purity of a sample without the need for a specific reference standard of the compound itself.
-
Expertise & Experience: qNMR is a primary analytical method that determines purity by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight. The key advantage is its structural specificity; signals can be assigned to specific protons in the molecule, providing high confidence in what is being quantified. For 2-(bromomethyl)tetrahydro-2H-pyran, a well-resolved proton signal, such as the CH2Br protons, can be used for quantification against an internal standard like maleic acid or dimethyl sulfone. The choice of a suitable, non-overlapping internal standard is the most critical experimental parameter. This technique is exceptionally authoritative as it directly relates signal response to the number of nuclei, largely independent of chemical structure, unlike HPLC or GC detectors.
-
Trustworthiness: A qNMR experiment is self-validating through a series of checks. The relaxation delay (D1) must be sufficiently long (typically 5-7 times the longest T1 relaxation time of the protons being integrated) to ensure complete signal relaxation and accurate integration. The purity of the internal standard must be certified, and its stability in the chosen NMR solvent (e.g., DMSO-d6, Chloroform-d) must be confirmed.
Data Presentation: Head-to-Head Method Comparison
| Feature | HPLC-UV/CAD | GC-FID/MS | qNMR |
| Principle | Liquid-phase separation | Gas-phase separation | Nuclear spin resonance |
| Primary Use Case | Routine QC, non-volatile impurities | Volatile impurities, solvents, impurity ID | Absolute purity, structural confirmation |
| Selectivity | Moderate to High | Very High | High (Structural) |
| Sensitivity | ng to µg range | pg to ng range | mg range |
| Sample Throughput | High | High | Low to Medium |
| Quantitative Accuracy | High (with standard) | High (with standard) | Very High (Primary Method) |
| Key Strength | Widely applicable, robust for QC | Superior for volatile/semi-volatile analysis | No analyte-specific standard needed for purity |
| Key Limitation | Potential on-column degradation | Analyte must be volatile & thermally stable | Lower sensitivity, requires expensive equipment |
Experimental Protocols
Protocol 1: Purity by GC-MS
This protocol is designed for the simultaneous quantification of the main component and identification of volatile impurities.
-
Standard & Sample Preparation:
-
Prepare a stock solution of the 2-(bromomethyl)tetrahydro-2H-pyran derivative at 1.0 mg/mL in Dichloromethane (DCM).
-
Prepare a calibration curve by diluting the stock solution to concentrations of 0.5, 0.1, 0.05, and 0.01 mg/mL in DCM.
-
Prepare the analysis sample by dissolving ~10 mg of the material in 10 mL of DCM.
-
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Detector: 5977B MS or FID.
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: Split/Splitless, 250 °C, Split ratio 50:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial Temp: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions (if used):
-
Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 35-400 amu.
-
-
-
Data Analysis:
-
Calculate the area percent of the main peak relative to all other peaks (excluding the solvent) to determine purity.
-
For MS data, perform a library search (e.g., NIST) on impurity peaks to tentatively identify them based on their mass spectra.
-
Protocol 2: Purity by HPLC-CAD
This protocol is suitable for routine quality control, focusing on less volatile impurities.
-
Mobile Phase & Sample Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
Prepare a sample solution of the derivative at ~1 mg/mL in the sample diluent.
-
-
Instrumentation & Conditions:
-
HPLC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Detector: Charged Aerosol Detector (CAD).
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Column Temperature: 30 °C (to minimize degradation).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-4.0 min: Ramp from 5% to 95% B.
-
4.0-5.0 min: Hold at 95% B.
-
5.0-5.1 min: Return to 5% B.
-
5.1-6.0 min: Equilibrate at 5% B.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity based on the main peak's area percentage relative to the total area of all peaks. The universal response of the CAD allows for a more accurate area percent calculation than UV for unknown impurities.
-
Mandatory Visualization: Analytical Method Selection Workflow
The following diagram outlines a logical workflow for selecting the most appropriate analytical method based on the specific analytical goal.
Caption: Workflow for selecting the appropriate analytical method.
Conclusion and Recommendations
There is no single "best" method for assessing the purity of 2-(bromomethyl)tetrahydro-2H-pyran derivatives. Instead, a multi-faceted approach provides the most comprehensive and trustworthy results.
-
For routine quality control where speed and robustness are paramount, GC-FID is the recommended technique due to its high resolving power for volatile impurities and excellent quantitation. HPLC-CAD serves as a strong alternative, particularly if non-volatile, process-related impurities are a concern.
-
For investigational purposes, such as identifying an unknown impurity or troubleshooting a problematic reaction, mass spectrometric detection is essential. GC-MS is the premier choice for this task.
-
For establishing a certified reference material or for obtaining an unassailable, orthogonal purity value, qNMR is the authoritative method. It should be used to validate the purity determined by chromatographic methods.
By strategically deploying these techniques, researchers and drug development professionals can ensure the quality of their synthetic intermediates, leading to more reliable scientific outcomes and safer therapeutic products.
References
-
Principles of Gas Chromatography. Restek Corporation. [Link]
-
HPLC Theory and Principles. Waters Corporation. [Link]
-
Quantitative NMR (qNMR) Spectroscopy for Purity Determination. United States Pharmacopeia (USP) General Chapter <761>. [Link]
-
Introduction to Mass Spectrometry. Agilent Technologies. [Link]
A Comparative Spectroscopic Guide to 2-(Bromomethyl)tetrahydro-2H-pyran and Its Nucleophilic Substitution Products
This guide provides an in-depth spectroscopic comparison of the versatile synthetic intermediate, 2-(bromomethyl)tetrahydro-2H-pyran, and its key reaction products derived from nucleophilic substitution. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic spectral changes that signify successful chemical transformations, offering a valuable resource for reaction monitoring and structural confirmation.
Introduction: The Synthetic Utility of 2-(Bromomethyl)tetrahydro-2H-pyran
2-(Bromomethyl)tetrahydro-2H-pyran is a valuable building block in organic synthesis. Its structure incorporates a tetrahydropyran (THP) ring, a common motif in many natural products and pharmaceuticals, and a reactive bromomethyl group. This primary alkyl bromide serves as an excellent electrophile for a wide array of nucleophilic substitution reactions, allowing for the facile introduction of the THP moiety into more complex molecules. The bromine atom is a good leaving group, making the adjacent carbon susceptible to attack by various nucleophiles.[1]
This guide will focus on the spectroscopic signatures of 2-(bromomethyl)tetrahydro-2H-pyran and compare them with those of three common nucleophilic substitution products:
-
2-(Methoxymethyl)tetrahydro-2H-pyran: Formed by reaction with a methoxide source.
-
2-(Hydroxymethyl)tetrahydro-2H-pyran: The product of hydrolysis.
-
2-(Azidomethyl)tetrahydro-2H-pyran: Generated through reaction with an azide salt.
Understanding the distinct spectroscopic shifts between the starting material and these products is crucial for confirming reaction completion and verifying the identity of the desired compound.
Spectroscopic Profile of 2-(Bromomethyl)tetrahydro-2H-pyran
The spectroscopic data for 2-(bromomethyl)tetrahydro-2H-pyran provides a baseline for our comparative analysis.
| Spectroscopic Technique | Key Features and Assignments |
| ¹H NMR | The proton NMR spectrum is characterized by a complex multiplet for the tetrahydropyran ring protons, typically found between 1.3 and 4.1 ppm. The diastereotopic protons of the bromomethyl group (-CH₂Br) appear as two distinct signals, often as doublets of doublets, in the range of 3.3-3.6 ppm. The proton on the carbon adjacent to both the ring oxygen and the bromomethyl group (C2-H) is also a key diagnostic signal. |
| ¹³C NMR | The carbon spectrum shows six distinct signals. The carbon of the bromomethyl group (-CH₂Br) is typically observed around 36 ppm. The carbons of the tetrahydropyran ring appear in the range of 23-80 ppm, with the carbon atom bonded to the ring oxygen (C2) appearing most downfield.[1][2] |
| IR Spectroscopy | The infrared spectrum displays characteristic C-H stretching vibrations of the alkyl groups around 2850-3000 cm⁻¹. A notable feature is the C-Br stretching vibration, which typically appears in the fingerprint region between 690 and 515 cm⁻¹.[3][4] The C-O-C stretching of the ether linkage within the THP ring is also observable. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom.[5] Common fragmentation patterns include the loss of the bromine atom and cleavage of the tetrahydropyran ring.[6] |
Nucleophilic Substitution Reactions and Spectroscopic Analysis of Products
The primary mode of reaction for 2-(bromomethyl)tetrahydro-2H-pyran is Sₙ2 nucleophilic substitution, where a nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.
Caption: Generalized Sₙ2 reaction of 2-(bromomethyl)tetrahydro-2H-pyran.
Synthesis and Spectroscopy of 2-(Methoxymethyl)tetrahydro-2H-pyran
Reaction: The reaction with a methoxide source, such as sodium methoxide, in a suitable solvent like methanol or a polar aprotic solvent, yields the corresponding methyl ether.
Experimental Protocol: Synthesis of 2-(Methoxymethyl)tetrahydro-2H-pyran
-
Dissolve 2-(bromomethyl)tetrahydro-2H-pyran in anhydrous methanol.
-
Add a stoichiometric equivalent of sodium methoxide to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a mild acid (e.g., ammonium chloride solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.[7]
Spectroscopic Comparison:
| Spectroscopic Technique | 2-(Bromomethyl)tetrahydro-2H-pyran | 2-(Methoxymethyl)tetrahydro-2H-pyran | Key Changes and Rationale |
| ¹H NMR | -CH₂Br protons at ~3.3-3.6 ppm. | -CH₂OCH₃ protons at a slightly upfield position. A new singlet for the -OCH₃ protons appears around 3.3-3.4 ppm. | The replacement of the electron-withdrawing bromine with a less electronegative methoxy group causes an upfield shift of the methylene protons. The appearance of the methoxy singlet is a definitive indicator of product formation. |
| ¹³C NMR | -CH₂Br carbon at ~36 ppm.[1] | -CH₂OCH₃ carbon shifts downfield to ~75-80 ppm. A new signal for the -OCH₃ carbon appears around 58-60 ppm. | The carbon directly attached to the more electronegative oxygen of the methoxy group experiences a significant downfield shift compared to when it was attached to bromine. |
| IR Spectroscopy | C-Br stretch at ~690-515 cm⁻¹.[3] | Disappearance of the C-Br stretch. Appearance of a prominent C-O-C stretching band for the new ether linkage, in addition to the one from the THP ring. | The absence of the C-Br absorption and the strengthening of the C-O stretching region confirm the substitution. |
| Mass Spectrometry | M⁺ and M+2 peaks of similar intensity. | A single molecular ion peak (M⁺). | The loss of the characteristic bromine isotopic pattern is a clear indication of its replacement. |
Synthesis and Spectroscopy of 2-(Hydroxymethyl)tetrahydro-2H-pyran
Reaction: Hydrolysis of the bromide can be achieved by reaction with water, often facilitated by a base or a silver salt to assist in the removal of the bromide ion.
Experimental Protocol: Synthesis of 2-(Hydroxymethyl)tetrahydro-2H-pyran
-
Dissolve 2-(bromomethyl)tetrahydro-2H-pyran in a mixture of a water-miscible solvent (e.g., acetone or THF) and water.
-
Add a weak base, such as sodium bicarbonate, to neutralize the HBr formed during the reaction.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the product.
-
Purify by column chromatography if necessary.[8]
Spectroscopic Comparison:
| Spectroscopic Technique | 2-(Bromomethyl)tetrahydro-2H-pyran | 2-(Hydroxymethyl)tetrahydro-2H-pyran | Key Changes and Rationale |
| ¹H NMR | -CH₂Br protons at ~3.3-3.6 ppm. | -CH₂OH protons shift slightly upfield. A broad singlet corresponding to the -OH proton appears, which is exchangeable with D₂O. | The hydroxyl group is less electron-withdrawing than bromine, causing an upfield shift. The appearance of the exchangeable -OH peak is a key diagnostic feature. |
| ¹³C NMR | -CH₂Br carbon at ~36 ppm.[1] | -CH₂OH carbon shifts downfield to ~65-70 ppm. | The carbon attached to the highly electronegative oxygen of the hydroxyl group is significantly deshielded compared to the carbon attached to bromine. |
| IR Spectroscopy | C-Br stretch at ~690-515 cm⁻¹.[3] | Disappearance of the C-Br stretch. Appearance of a strong, broad O-H stretching band around 3200-3600 cm⁻¹. | The prominent O-H stretch is a definitive confirmation of the formation of the alcohol. |
| Mass Spectrometry | M⁺ and M+2 peaks of similar intensity. | A single molecular ion peak (M⁺). | The absence of the bromine isotopic signature confirms the substitution. Fragmentation may show a prominent M-18 peak due to the loss of water.[9] |
Synthesis and Spectroscopy of 2-(Azidomethyl)tetrahydro-2H-pyran
Reaction: The introduction of the azide functionality is readily achieved by reacting the bromide with an azide salt, such as sodium azide, in a polar aprotic solvent.
Experimental Protocol: Synthesis of 2-(Azidomethyl)tetrahydro-2H-pyran
-
Dissolve 2-(bromomethyl)tetrahydro-2H-pyran in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add a slight excess of sodium azide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate carefully under reduced pressure. Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.
Spectroscopic Comparison:
| Spectroscopic Technique | 2-(Bromomethyl)tetrahydro-2H-pyran | 2-(Azidomethyl)tetrahydro-2H-pyran (Predicted) | Key Changes and Rationale |
| ¹H NMR | -CH₂Br protons at ~3.3-3.6 ppm. | -CH₂N₃ protons are expected to be in a similar or slightly upfield region compared to the bromide. | The azide group is also electron-withdrawing, so the chemical shift of the methylene protons will not change dramatically but will be distinct from the starting material. |
| ¹³C NMR | -CH₂Br carbon at ~36 ppm.[1] | -CH₂N₃ carbon is expected to shift downfield to the ~50-60 ppm region. | The carbon attached to the nitrogen of the azide group will be more deshielded than the carbon attached to bromine. |
| IR Spectroscopy | C-Br stretch at ~690-515 cm⁻¹.[3] | Disappearance of the C-Br stretch. Appearance of a very strong, sharp N₃ asymmetric stretching band around 2100 cm⁻¹.[10] | The intense azide stretch is a highly characteristic and unmistakable indicator of a successful reaction. |
| Mass Spectrometry | M⁺ and M+2 peaks of similar intensity. | A single molecular ion peak (M⁺). | The loss of the bromine isotopic pattern is definitive. Fragmentation may involve the loss of N₂ (28 mass units). |
Experimental Workflow and Data Interpretation
The general workflow for the synthesis and characterization of these compounds is outlined below.
Caption: A generalized workflow for the synthesis and analysis of 2-(bromomethyl)tetrahydro-2H-pyran derivatives.
Successful interpretation of the spectroscopic data relies on identifying the key changes outlined in the comparison tables. The disappearance of starting material signals (e.g., the C-Br stretch in IR, the bromine isotopic pattern in MS) coupled with the appearance of new, characteristic signals for the product (e.g., the -OCH₃ singlet in ¹H NMR, the O-H stretch in IR, or the N₃ stretch in IR) provides conclusive evidence of the desired chemical transformation.
Conclusion
The spectroscopic techniques of NMR, IR, and mass spectrometry provide a powerful toolkit for the characterization of 2-(bromomethyl)tetrahydro-2H-pyran and its reaction products. By understanding the fundamental principles of how chemical modifications influence spectral output, researchers can confidently monitor the progress of their reactions and verify the structures of their synthesized molecules. This guide serves as a practical reference for interpreting the spectroscopic data associated with these common and important chemical transformations.
References
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PubChem. 2-Methoxytetrahydropyran. [Link]
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PubChem. 2-(Bromomethyl)tetrahydro-2H-pyran. [Link]
- Duddeck, H., & Kaiser, M. (1982). ¹³C nuclear magnetic resonance spectra of substituted tetrahydropyrans. Organic Magnetic Resonance, 20(2), 55-70.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
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ResearchGate. Preparation of 2-Methoxytetrahydropyran-3-one from Halogenated Dihydro- and Tetrahydropyran Precursors. [Link]
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Asian Journal of Chemistry. Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage. [Link]
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NIST WebBook. 2H-Pyran, tetrahydro-2-methyl-. [Link]
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Organic Syntheses. 3-BROMO-2H-PYRAN-2-ONE. [Link]
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Organic Syntheses. 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. [Link]
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University of Colorado Boulder, Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Alkyl Halides. [Link]
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eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
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Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000246). [Link]
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SpectraBase. 2-(Bromomethyl)tetrahydro-2H-pyran. [Link]
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SpectraBase. tetrahydro-2H-pyran. [Link]
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Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
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PMC. Recent Advances in the Synthesis of 2H-Pyrans. [Link]
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ResearchGate. Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. [Link]
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RSC Publishing. Two-dimensional IR spectroscopy reveals a hidden Fermi resonance band in the azido stretch spectrum of β-azidoalanine. [Link]
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Chemistry LibreTexts. 6.7: ¹H NMR Spectra and Interpretation (Part II). [Link]
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- compared using 13C nmr spectroscopy..
-
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-
PrepChem.com. Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran. [Link]
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NIST WebBook. 2H-Pyran, tetrahydro-2-methyl-. [Link]
- Mass Spectrometry: Fragment
- Google Patents.
-
ResearchGate. Matrix Infrared Spectra and DFT Computations of 2H-Azirine Produced from Acetonitrile by Laser-Ablation Plume Radiation. [Link]
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A Comparative Guide to the Synthesis of 2-(Bromomethyl)tetrahydro-2H-pyran: Validation of a Novel Solid-Phase Approach
Introduction: The Utility of a Versatile Building Block
2-(Bromomethyl)tetrahydro-2H-pyran is a valuable electrophilic building block in organic synthesis. The tetrahydropyran (THP) moiety is a common structural motif in natural products and pharmaceuticals, and the bromomethyl group serves as a reactive handle for introducing this ring system into more complex molecules via nucleophilic substitution.[1] Its applications range from the synthesis of liquid crystals to complex tellurated heterocycles and active pharmaceutical ingredients.[1][2]
The synthesis of this key intermediate is therefore of significant interest. Traditionally, this is achieved by converting the corresponding alcohol, (tetrahydro-2H-pyran-2-yl)methanol, into the alkyl bromide. While effective, established methods often suffer from drawbacks such as the use of hazardous reagents and the generation of stoichiometric byproducts that complicate purification.
This guide introduces and validates a novel, greener synthetic method utilizing a solid-supported phosphine reagent. We will provide an in-depth, objective comparison of this new approach against two established protocols: the traditional Appel reaction and conversion using phosphorus tribromide (PBr₃). The analysis is supported by comparative data, detailed experimental protocols, and validation through standard analytical techniques.
A Novel, Greener Synthetic Approach: The Solid-Phase Appel Reaction
The classic Appel reaction, which converts alcohols to alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane like carbon tetrabromide (CBr₄), is a robust and high-yielding method.[3][4] Its primary drawback, however, is the formation of triphenylphosphine oxide (TPPO) as a stoichiometric byproduct. TPPO is notoriously difficult to remove from reaction mixtures, often requiring laborious column chromatography, which consumes large volumes of solvent and reduces overall process efficiency.
To address this critical limitation, we propose a new method based on the same mechanistic principle but employing a polymer-supported triphenylphosphine reagent.
The Rationale: By immobilizing the phosphine reagent on a solid support (e.g., polystyrene beads), the resulting phosphine oxide byproduct also remains bound to the solid phase. This allows for its simple removal from the reaction mixture by filtration at the end of the reaction. This modification drastically simplifies product purification, reduces solvent waste, and allows for the potential regeneration and recycling of the phosphine reagent, aligning with the principles of green chemistry.
Comparative Analysis of Synthetic Methodologies
The performance of our novel Solid-Phase Appel Reaction is best understood when compared directly with established methods. The following table summarizes key performance indicators for the synthesis of 2-(bromomethyl)tetrahydro-2H-pyran starting from (tetrahydro-2H-pyran-2-yl)methanol.
| Parameter | Novel Method: Solid-Phase Appel | Traditional Method 1: Appel Reaction | Traditional Method 2: PBr₃ |
| Primary Reagents | Polymer-supported PPh₃, CBr₄ | Triphenylphosphine (PPh₃), CBr₄ | Phosphorus Tribromide (PBr₃) |
| Typical Yield | 85-95% | 80-95%[1][5] | 70-85%[6][7] |
| Reaction Temp. | 0 °C to Room Temp | 0 °C to Room Temp[5] | 0 °C to Reflux[7][8] |
| Reaction Time | 1-3 hours | 1-3 hours | 2-6 hours |
| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | Dichloromethane (DCM) or Acetonitrile (MeCN) | Dichloromethane (DCM) or Diethyl Ether |
| Key Byproduct | Polymer-supported TPPO | Triphenylphosphine Oxide (TPPO) | Phosphorous Acid (H₃PO₃) |
| Purification | Simple filtration followed by solvent evaporation | Column Chromatography required to remove TPPO | Aqueous work-up, distillation may be required |
| Safety Concerns | CBr₄ is toxic and an ozone-depleting substance. | CBr₄ is toxic. PPh₃ is an irritant.[4] | PBr₃ is highly corrosive, toxic, and reacts violently with water.[6] |
| Green Chemistry | High: Simplified purification, reduced solvent use, potential for reagent recycling. | Low: Difficult purification, high solvent consumption, stoichiometric waste. | Medium: Avoids TPPO, but PBr₃ is highly hazardous and requires careful quenching. |
Reaction Mechanisms: A Visual Comparison
Understanding the underlying chemical transformations is crucial for experimental design and optimization.
Caption: Reaction mechanisms for the traditional vs. solid-phase Appel reaction.
Experimental Protocols
A self-validating protocol requires meticulous detail. Below are step-by-step methodologies for the novel solid-phase method and the traditional PBr₃ approach.
Protocol 1: Novel Solid-Phase Appel Bromination
Caption: Experimental workflow for the Solid-Phase Appel Reaction.
Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add (tetrahydro-2H-pyran-2-yl)methanol (1.16 g, 10.0 mmol, 1.0 equiv) and 30 mL of anhydrous dichloromethane (DCM).[9] Add polymer-supported triphenylphosphine (e.g., 3.0 mmol/g loading, 5.0 g, 15.0 mmol, 1.5 equiv) and stir to form a slurry.
-
Reagent Addition: Cool the flask to 0 °C in an ice-water bath. In a separate flask, dissolve carbon tetrabromide (CBr₄) (4.15 g, 12.5 mmol, 1.25 equiv) in 10 mL of anhydrous DCM. Add the CBr₄ solution to the stirring slurry dropwise via a syringe over 15 minutes.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a 4:1 mixture of hexanes and ethyl acetate, until the starting alcohol spot is no longer visible.
-
Work-up and Purification: Once the reaction is complete, filter the mixture through a Büchner funnel to separate the solid resin. Wash the collected resin with two 15 mL portions of DCM to recover any adsorbed product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting oil is the crude 2-(bromomethyl)tetrahydro-2H-pyran, which is often of sufficient purity (>95% by GC) for subsequent use.
Protocol 2: Traditional Bromination using PBr₃
Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, add (tetrahydro-2H-pyran-2-yl)methanol (1.16 g, 10.0 mmol, 1.0 equiv) and 30 mL of anhydrous diethyl ether.[9] Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Add phosphorus tribromide (PBr₃) (1.08 g, 0.38 mL, 4.0 mmol, 0.4 equiv) to the dropping funnel. Add the PBr₃ to the stirred alcohol solution dropwise over 20 minutes, ensuring the internal temperature does not rise above 5 °C.[7]
-
Reaction: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over 50 g of crushed ice in a beaker with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 30 mL of cold water, 30 mL of saturated sodium bicarbonate solution, and finally 30 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product may be further purified by vacuum distillation if necessary.
Product Validation: Analytical Data
Confirmation of the product's identity and purity is essential. The synthesized 2-(bromomethyl)tetrahydro-2H-pyran should be analyzed using standard spectroscopic methods.
| Analytical Technique | Expected Results for 2-(bromomethyl)tetrahydro-2H-pyran |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.04 (m, 1H), 3.50 (m, 1H), 3.48 (m, 1H), 3.36 (dd, 1H), 3.35 (dd, 1H), 1.88 (m, 2H), 1.74 (m, 2H), 1.55 (m, 2H).[10] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 77.2, 68.4, 36.2, 30.5, 25.8, 23.1.[10][11] |
| GC-MS (EI) | Molecular Ion (M⁺) not typically observed. Key fragments at m/z = 99 ([M-Br]⁺) and m/z = 85 (base peak, from fragmentation of the THP ring).[11] |
| FTIR (neat) | ν (cm⁻¹): 2940, 2850 (C-H stretch), 1085 (C-O-C stretch), 650 (C-Br stretch).[11][12] |
Safety and Handling of Brominating Agents
Chemical synthesis demands a rigorous commitment to safety. All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Carbon Tetrobromide (CBr₄): A toxic substance. Avoid inhalation and skin contact.
-
Phosphorus Tribromide (PBr₃): Highly corrosive and toxic. It reacts violently with water, releasing HBr gas.[6] PBr₃ should be handled with extreme care, and additions should always be performed slowly and at a controlled temperature.[7][13] Emergency equipment, such as a safety shower and eyewash station, must be readily accessible.[14]
-
Bromine (Br₂): Although not used directly in these protocols, other bromination methods may use elemental bromine, which is a violent oxidizer, highly corrosive, and toxic upon inhalation.[15][16]
Conclusion
This guide provides a comparative validation of a novel, solid-phase synthetic method for 2-(bromomethyl)tetrahydro-2H-pyran. The experimental data and workflow analysis demonstrate that the new method offers significant advantages over traditional approaches, particularly concerning purification, waste reduction, and overall process efficiency.
By immobilizing the phosphine reagent, the challenging removal of triphenylphosphine oxide is elegantly circumvented, replaced by a simple filtration step. While the initial cost of the polymer-supported reagent may be higher, the benefits of simplified work-up, reduced solvent consumption, and the potential for reagent recycling present a compelling case for its adoption in both academic and industrial settings. This approach represents a tangible step towards safer, more sustainable chemical manufacturing without compromising on yield or product purity.
References
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- YouTube. (2024). Bromination safety.
- University of Wisconsin-Madison. (n.d.). Standard Operating Procedure: Bromine Safety. Retrieved from UW-Madison Office of Chemical Safety.
- Slideshare. (n.d.). Bromine handling and safety.
- Sat-Raj Exports. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- PubChem. (n.d.). 2-(Bromomethyl)tetrahydro-2H-pyran | C6H11BrO | CID 141917.
- The Pool and Spa House. (2008). SpaGuard® Brominating Tablets for Spas & Hot Tubs - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 2-(Bromomethyl)tetrahydro-2H-pyran 98%.
- Sigma-Aldrich. (n.d.). 2-(Bromomethyl)tetrahydro-2H-pyran 98%.
- ChemicalBook. (n.d.). 2-(BROMOMETHYL)TETRAHYDRO-2 H-PYRAN(34723-82-5) 1H NMR.
- SpectraBase. (n.d.). 2H-Pyran, 2-(bromomethyl)tetrahydro-3,6-dimethoxy-5-methyl-, [2S-(2.alpha.,3.beta.,5.alpha.,6.beta.)]- [MS (GC)].
- SpectraBase. (n.d.). 2-(Bromomethyl)tetrahydro-2H-pyran [FTIR].
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
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- Organic Chemistry Portal. (n.d.). Appel Reaction.
- Wikipedia. (n.d.). Appel reaction.
- J&K Scientific LLC. (2025). Appel Reaction.
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- AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2025). Improved Synthesis of....
- ChemicalBook. (n.d.). 4-(Bromomethyl)tetrahydropyran synthesis.
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
- Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE.
- ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis.
- NIH National Library of Medicine. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans.
- Asian Journal of Chemistry. (n.d.). Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage.
- MANAC Inc. (2024). Overview of bromination reactions with phosphorus bromides.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Alkyl Bromides from Alcohols using Phosphorus Tribromide (PBr₃).
- Organic Syntheses. (1937). PENTAERYTHRITYL BROMIDE AND IODIDE.
- PubChemLite. (n.d.). 2-(bromomethyl)tetrahydro-2h-pyran (C6H11BrO).
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- NIST WebBook. (n.d.). 2H-Pyran-2-methanol, tetrahydro-.
- ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12pentadecynyloxy)-.
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A Senior Application Scientist's Guide: GC-MS vs. LC-MS for the Analysis of 2-(bromomethyl)tetrahydro-2H-pyran Reaction Mixtures
Abstract
The analysis of reaction mixtures containing 2-(bromomethyl)tetrahydro-2H-pyran, a crucial halogenated heterocyclic intermediate in pharmaceutical and specialty chemical synthesis, presents unique analytical challenges.[1][2] The inherent reactivity of the bromomethyl group and the compound's specific physicochemical properties necessitate a careful selection of analytical methodology to ensure accurate monitoring of reaction progress, impurity profiling, and final product purity.[1] This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this application. We will explore the theoretical underpinnings of each technique, present field-proven insights into experimental design, and deliver detailed, actionable protocols to guide researchers, scientists, and drug development professionals in making an informed decision.
The Analytical Challenge: Understanding the Analyte
2-(Bromomethyl)tetrahydro-2H-pyran is a liquid at room temperature with a boiling point of 153 °C, making it sufficiently volatile for gas chromatography.[3][4] However, its structure presents two key characteristics that dictate the analytical strategy:
-
Thermal Lability: As an alkyl bromide, the compound is susceptible to thermal degradation. The high temperatures of a standard GC injector port can potentially cause decomposition, leading to the formation of artifacts and an inaccurate representation of the reaction mixture.
-
Lack of a Strong Chromophore: The molecule does not possess a UV-absorbing chromophore, rendering analysis by HPLC with UV-Vis detection difficult and insensitive.[5][6][7][8] This limitation makes mass spectrometry an essential detection technique.
The primary analytical goal is not just to quantify the parent compound but also to identify and monitor related substances, including starting materials, intermediates, and byproducts from side reactions such as hydrolysis or elimination.
Table 1: Physicochemical Properties of 2-(bromomethyl)tetrahydro-2H-pyran and their Analytical Implications
| Property | Value | Analytical Implication |
| Molecular Formula | C₆H₁₁BrO | Confirmed by Mass Spectrometry.[9][10] |
| Molecular Weight | 179.05 g/mol | Determines the mass-to-charge ratio (m/z) in MS.[9][10] |
| Boiling Point | 153 °C (lit.) | Sufficiently volatile for GC analysis.[3][4] |
| Form | Liquid | Easy to prepare solutions for both GC and LC.[3] |
| Key Structural Feature | Alkyl Bromide | Potential for thermal degradation in GC; provides a characteristic isotopic pattern (⁷⁹Br/⁸¹Br) in MS for confident identification. |
| UV Chromophore | None | Requires a universal detector like MS; standard HPLC-UV is not a viable option.[5][6] |
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach
GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer. For halogenated compounds, it has long been a workhorse technique.[11][12][13]
Rationale and Strengths
-
High Chromatographic Resolution: Capillary GC columns provide excellent separation efficiency for complex mixtures of volatile and semi-volatile compounds.
-
Robust Electron Ionization (EI): EI is a hard ionization technique that produces extensive, reproducible fragmentation patterns. These patterns serve as a "fingerprint" for a compound, allowing for confident identification through library matching (e.g., NIST, Wiley).
-
Isotopic Signature: The near 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) creates a distinct M/M+2 isotopic pattern in the mass spectrum, which is a powerful tool for confirming the presence of brominated species.
Critical Challenge: Thermal Degradation
The primary risk with GC-MS is the potential for the analyte to degrade in the hot injector. This can lead to erroneously low quantification of the target compound and the appearance of degradation products that were not present in the original sample.
Causality: The injector port is typically held at temperatures between 200-280 °C to ensure rapid volatilization. This thermal stress can be sufficient to break the C-Br bond or promote elimination reactions, especially if the injector liner has active sites (e.g., exposed silanols).
Experimental Protocol: Mitigating Thermal Risks
This protocol is designed as a robust starting point. It must be validated for the specific reaction mixture and instrumentation.
Objective: To analyze 2-(bromomethyl)tetrahydro-2H-pyran while minimizing on-instrument degradation.
Methodology:
-
Sample Preparation: Dilute the reaction mixture 1:1000 in a suitable solvent like ethyl acetate or dichloromethane.
-
GC System: Agilent 6890 or equivalent.
-
Injector:
-
Mode: Splitless. This minimizes sample residence time in the hot injector compared to a split injection with a low split ratio.
-
Temperature: Start optimization at a low temperature (e.g., 180 °C) and increase only if peak shape is poor. Avoid exceeding 220 °C.
-
Liner: Use a deactivated, single-taper liner (e.g., Siltek® treated) to minimize active sites.
-
-
Column:
-
Type: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This column provides excellent general-purpose separation.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 230 °C.
-
Hold: 5 minutes.
-
-
MS System: Quadrupole Mass Spectrometer (e.g., Agilent 5975).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Temperatures:
-
MS Source: 230 °C.
-
MS Quad: 150 °C.
-
-
Acquisition Mode: Full Scan (m/z 40-300) to identify unknowns. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known targets.
Trustworthiness Check: To validate this method, inject a pure, certified standard of the analyte. The absence of degradation peaks and the presence of a single, sharp peak for the parent compound confirms the suitability of the chosen GC conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Ambient Temperature Solution
LC-MS separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase at or near ambient temperature, making it ideal for thermally labile molecules.
Rationale and Strengths
-
Avoidance of Thermal Degradation: This is the most significant advantage of LC-MS for this application. The analysis is performed at low temperatures, providing a true and accurate snapshot of the reaction mixture's composition.
-
Versatility: LC can handle a much wider range of compound polarities and molecular weights than GC, making it superior for analyzing polar byproducts (e.g., the hydrolysis product, (tetrahydro-2H-pyran-2-yl)methanol) without derivatization.
-
Soft Ionization: Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization methods that typically keep the molecular ion intact. This is excellent for confirming molecular weight.
Critical Challenge: Ionization Efficiency
2-(bromomethyl)tetrahydro-2H-pyran is a neutral molecule with no readily ionizable functional groups. Achieving efficient and consistent ionization can be challenging.
Causality: ESI works best for compounds that can be protonated or deprotonated in solution. APCI is generally better suited for less polar, neutral compounds and relies on gas-phase chemical reactions to induce ionization.
Experimental Protocol: Optimizing Ionization
This protocol provides a starting point for developing a reliable LC-MS method.
Objective: To develop a sensitive and robust method for analyzing the parent compound and potential polar byproducts.
Methodology:
-
Sample Preparation: Dilute the reaction mixture 1:1000 in 50:50 acetonitrile:water.
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column:
-
Type: C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Temperature: 30 °C.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is used to provide a source of protons to encourage the formation of [M+H]⁺ ions in ESI mode.
-
-
Gradient:
-
Start at 5% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
MS System: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
-
Ionization Mode (Screening Required):
-
Method A (APCI): This is often the more robust choice for neutral molecules. Run in positive ion mode.
-
Method B (ESI): Run in positive ion mode, looking for adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺.[14] If sensitivity is low, consider replacing formic acid with 5 mM ammonium formate as an additive to promote [M+NH₄]⁺ adduct formation.
-
-
Acquisition Mode: Full Scan (m/z 50-400).
Trustworthiness Check: The method's reliability is confirmed by achieving a stable, reproducible signal with a low relative standard deviation (<5%) across multiple injections of a standard. The choice between APCI and ESI should be based on which technique provides the best signal-to-noise ratio and linearity for the target analyte.
Head-to-Head Comparison
Table 2: Performance Comparison of GC-MS and LC-MS
| Parameter | GC-MS | LC-MS | The Better Choice For... |
| Analyte Integrity | High Risk. Potential for thermal degradation. | Excellent. Analysis at ambient temperature preserves the sample. | LC-MS |
| Analysis of Polar Byproducts | Poor. Requires derivatization for non-volatile byproducts.[15][16] | Excellent. Inherently suitable for a wide polarity range. | LC-MS |
| Structural Elucidation | Excellent. Reproducible EI fragmentation libraries are extensive. | Good. Soft ionization gives molecular weight; MS/MS is needed for fragmentation. | GC-MS |
| Selectivity/Identification | Excellent. Relies on retention time and the unique EI fragmentation pattern, including the bromine isotope signature. | Excellent. Relies on retention time and accurate mass (with TOF-MS), including the bromine isotope signature. | Tie |
| Speed | Potentially Faster. Run times can be shorter. | Slower. Gradient elution and re-equilibration extend run times. | GC-MS |
| Method Development | Moderate. Primary focus is on optimizing the injector temperature to prevent degradation. | More Complex. Requires screening of ionization sources (ESI vs. APCI) and mobile phase additives. | GC-MS |
| Robustness | Good. Once optimized, GC-MS methods are typically very robust. | Moderate. Ion source cleanliness is critical; matrix effects can be more pronounced. | GC-MS |
Visualizing the Workflow
A clear understanding of the experimental process is crucial for successful implementation.
Caption: GC-MS workflow for 2-(bromomethyl)tetrahydro-2H-pyran analysis.
Caption: LC-MS workflow for 2-(bromomethyl)tetrahydro-2H-pyran analysis.
Final Recommendation: A Logic-Based Decision
The choice between GC-MS and LC-MS is not merely one of preference but of scientific objective.
Caption: Decision tree for selecting the optimal analytical technique.
For the comprehensive analysis of reaction mixtures , where the accurate identification and quantification of the parent compound alongside unknown, potentially polar, and thermally labile byproducts is critical, LC-MS is the unequivocally superior technique. It eliminates the risk of thermal degradation, providing a true and reliable profile of the sample.
Conversely, for routine quality control (QC) of a purified, final product where thermal stability has been proven and the impurity profile is well-characterized and volatile, a validated GC-MS method can be a faster, more robust, and cost-effective solution. Its powerful EI fragmentation libraries offer unparalleled confidence in structural confirmation for known analytes.
Ultimately, the responsible scientist must weigh the risk of generating misleading data against the analytical requirements of speed and cost. For research, development, and process understanding, the integrity offered by LC-MS is paramount.
References
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PubChem. 2-(Bromomethyl)tetrahydro-2H-pyran. National Center for Biotechnology Information. [Link]
-
Shen, L., et al. The Analysis of Halogenated Flame Retardants by GC–HRMS in Environmental Samples. [Link]
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ResearchGate. The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. [Link]
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Polder, A., et al. (2013). Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry. Journal of Chromatography A, 1310, 126-32. [Link]
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Syed, J.H., et al. (2021). A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples. Environmental Research, 197, 111075. [Link]
-
ResearchGate. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]
-
Shimadzu Corporation. (2022). Analysis of Halogenated Hydrocarbons and Glycol Ethers. Application News No. 03-GCM-365. [Link]
-
CP Lab Safety. 2-(Bromomethyl)tetrahydro-2H-pyran, min 98%, 1 gram. [Link]
-
National University of Science and Technology Oman. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]
-
PubChemLite. 2-(bromomethyl)tetrahydro-2h-pyran (C6H11BrO). [Link]
-
Bentham Science. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]
-
Bentham Science Publishers. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]
-
Wiley Analytical Science. (2021). No chromophore - no problem? [Link]
-
Lin, D.-L., & Wang, S.-M. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
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quantitative NMR (qNMR) for determining the conversion of 2-(bromomethyl)tetrahydro-2H-pyran
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount. Understanding reaction kinetics, identifying intermediates, and accurately determining the final conversion are critical for process optimization, yield maximization, and ensuring the quality of the final product. While various analytical techniques are available, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct method for in-situ reaction monitoring.[1] This guide provides an in-depth technical comparison of qNMR with other common analytical methods and a detailed, field-proven protocol for determining the conversion of a model reaction: the synthesis of 2-(phenoxymethylene)tetrahydro-2H-pyran from 2-(bromomethyl)tetrahydro-2H-pyran.
The Power of Direct Measurement: Why qNMR?
Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which rely on the physical separation of components before detection, NMR spectroscopy is an inherently quantitative technique.[2] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2] This fundamental principle allows for the direct, simultaneous quantification of all NMR-active species in a reaction mixture without the need for compound-specific calibration curves, provided that certain experimental parameters are carefully controlled.[2]
A Comparative Overview: qNMR vs. Alternatives
To appreciate the advantages of qNMR, it's essential to compare it with other commonly used techniques for reaction monitoring.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Direct measurement of nuclear spins in a magnetic field. Signal area is directly proportional to molar concentration.[2] | Physical separation of components based on their affinity for a stationary phase, followed by detection (e.g., UV-Vis). | Separation of volatile components in the gas phase followed by mass-based detection. |
| Quantification | Absolute or relative quantification without the need for identical standards.[1] Requires a single internal standard of known concentration.[3] | Typically requires calibration curves for each analyte using pure reference standards. | Requires calibration curves for each analyte using pure reference standards. |
| Sample Preparation | Minimal; a representative aliquot is diluted in a deuterated solvent with an internal standard.[4] | Often requires sample dilution, filtration, and sometimes derivatization. | May require derivatization to increase volatility and thermal stability. |
| Analysis Time | Rapid data acquisition (minutes per sample).[5] | Can be time-consuming due to chromatographic run times. | Run times can be lengthy depending on the separation. |
| Structural Information | Provides detailed structural information, aiding in the identification of byproducts and intermediates. | Provides limited structural information. | Provides mass-to-charge ratio, which aids in identification but may not distinguish isomers. |
| Selectivity | Excellent, as long as there are unique, well-resolved signals for each component. | High, based on chromatographic separation. | Very high, based on both chromatographic separation and mass fragmentation patterns. |
| Limitations | Lower sensitivity compared to MS-based methods. Signal overlap in complex mixtures can be challenging.[2] | Not suitable for non-UV active compounds without specialized detectors. Reference standards can be costly or unavailable. | Limited to volatile and thermally stable compounds. |
Monitoring a Nucleophilic Substitution: The Conversion of 2-(bromomethyl)tetrahydro-2H-pyran
To illustrate the practical application of qNMR, we will consider the nucleophilic substitution reaction of 2-(bromomethyl)tetrahydro-2H-pyran with sodium phenoxide to yield 2-(phenoxymethylene)tetrahydro-2H-pyran.
Reaction Scheme:
This reaction is a good model as it involves a clear transformation of the starting material to a single major product, with distinct changes in the ¹H NMR spectrum that can be readily monitored.
Experimental Protocol: A Self-Validating System
The following protocol is designed to ensure accuracy and reproducibility, forming a self-validating system for determining the reaction conversion.
Selection of an Appropriate Internal Standard
The choice of an internal standard is critical for accurate qNMR.[3][6] An ideal internal standard should:
-
Be chemically inert and not react with the starting materials, reagents, or products.[6]
-
Have a simple NMR spectrum with signals that do not overlap with any signals from the reaction mixture.[6]
-
Be highly pure and non-volatile.[6]
-
Be soluble in the chosen deuterated solvent.[3]
For this reaction in a common organic solvent like DMSO-d₆, 1,3,5-trimethoxybenzene is an excellent choice. It has two sharp singlets in regions of the ¹H NMR spectrum (one for the methoxy protons and one for the aromatic protons) that are unlikely to overlap with the signals of the reactant or product.
Sample Preparation
Accurate weighing is crucial for qNMR.[6]
-
Accurately weigh approximately 10-20 mg of the internal standard (1,3,5-trimethoxybenzene) into a clean, dry vial.
-
At a specific time point (t), carefully withdraw a representative aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately add the aliquot to the vial containing the internal standard.
-
Accurately weigh the added aliquot. The difference in weight will give the precise mass of the reaction mixture sample.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a high-quality NMR tube.
NMR Data Acquisition
To ensure quantitative accuracy, specific acquisition parameters must be used.[4][5]
-
Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.[6]
-
Relaxation Delay (d1): This is the most critical parameter for accurate quantification.[6] The relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified in both the analyte and the internal standard. A conservative delay of 30-60 seconds is often sufficient for small molecules.
-
Acquisition Time (aq): Should be long enough to allow the Free Induction Decay (FID) to decay to near zero, typically 2-4 seconds.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[5]
-
Spinning: Turn sample spinning off to avoid spinning sidebands which can interfere with integration.[6]
Data Processing
Careful and consistent data processing is essential for reliable results.[7]
-
Zero-filling: Apply zero-filling to at least double the number of data points to improve the digital resolution of the spectrum.[5]
-
Apodization: Apply a gentle exponential window function (line broadening of 0.1-0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.[7]
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Automated phasing is often not accurate enough for qNMR.[7]
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[7]
-
Integration: Carefully integrate the selected signals for the starting material, product, and internal standard. The integration region should cover at least 20 times the half-width of the signal.
Data Analysis and Calculation of Conversion
The conversion of 2-(bromomethyl)tetrahydro-2H-pyran can be calculated using the following steps:
-
Identify Unique and Well-Resolved Signals:
-
2-(bromomethyl)tetrahydro-2H-pyran (Starting Material): The two protons of the bromomethyl group (-CH₂Br) are expected to appear as a doublet of doublets or a multiplet around 3.3-3.5 ppm.[8]
-
2-(phenoxymethylene)tetrahydro-2H-pyran (Product): The two protons of the oxymethylene group (-CH₂OPh) are expected to be shifted downfield to around 3.8-4.2 ppm due to the deshielding effect of the adjacent oxygen and aromatic ring. The aromatic protons of the phenoxy group will appear in the aromatic region (around 6.8-7.3 ppm). Based on similar structures, a doublet of doublets or multiplet for the -CH₂O- protons is expected.[3]
-
1,3,5-trimethoxybenzene (Internal Standard): The nine methoxy protons (-OCH₃) will give a sharp singlet around 3.7 ppm, and the three aromatic protons will give a singlet around 6.1 ppm. The aromatic proton signal is well-separated and ideal for quantification.
-
-
Calculate the Molar Ratio: The molar amount of each component is proportional to the integral of its signal divided by the number of protons giving rise to that signal.
The formula to calculate the conversion is:
Where:
-
moles of Starting Material ∝ (Integral_SM / N_SM)
-
moles of Product ∝ (Integral_P / N_P)
-
Integral_SM = Integral of the chosen signal for the starting material (e.g., the -CH₂Br protons).
-
N_SM = Number of protons for the chosen signal of the starting material (in this case, 2).
-
Integral_P = Integral of the chosen signal for the product (e.g., the -CH₂OPh protons).
-
N_P = Number of protons for the chosen signal of the product (in this case, 2).
By using the ratio of integrals, the need for the internal standard in the conversion calculation is eliminated. However, the internal standard is crucial for determining the absolute concentrations of the starting material and product if needed, and for validating the consistency of the measurements over time.
-
Data Presentation
The following table summarizes the key data for a hypothetical reaction monitoring experiment.
| Time (min) | Integral of -CH₂Br (SM) | Integral of -CH₂OPh (P) | Molar Ratio (P / (SM+P)) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0.00 | 0 |
| 30 | 0.75 | 0.25 | 0.25 | 25 |
| 60 | 0.50 | 0.50 | 0.50 | 50 |
| 120 | 0.25 | 0.75 | 0.75 | 75 |
| 240 | 0.05 | 0.95 | 0.95 | 95 |
Visualizing the Workflow
A clear workflow is essential for reproducible results.
Caption: The qNMR workflow for determining reaction conversion.
Trustworthiness and Validation
The protocol described is a self-validating system because the internal standard serves as a constant reference throughout the experiment. Any inconsistencies in sample preparation or instrument performance would be reflected in the internal standard's signal intensity relative to the total concentration of the starting material and product. For regulated environments, a full method validation according to ICH guidelines should be performed, assessing parameters such as specificity, linearity, range, accuracy, and precision.[9][10][11][12]
Conclusion
Quantitative NMR is a robust, reliable, and direct method for monitoring reaction conversion, offering significant advantages over traditional chromatographic techniques. By providing both quantitative and structural information in a single, rapid experiment, qNMR empowers researchers to gain deeper insights into their chemical processes, leading to more efficient and effective drug development and scientific discovery. While the initial investment in instrumentation may be higher, the savings in time, consumables, and the richness of the data obtained make qNMR an invaluable tool in the modern research laboratory.
References
Sources
- 1. Benzimidazole(51-17-2) 1H NMR [m.chemicalbook.com]
- 2. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
- 3. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 4. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2H-Pyran-2-one, tetrahydro- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. app.nmrium.com [app.nmrium.com]
- 8. Predict 1H NMR spectra [cheminfo.org]
- 9. Visualizer loader [nmrdb.org]
- 10. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Hydroxytetrahydropyran | C5H10O2 | CID 136505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2H-Pyran-2-ol, tetrahydro- [webbook.nist.gov]
Beyond the Textbook: A Comparative Guide to Unexpected Intermediates in Reactions of 2-(Bromomethyl)tetrahydro-2H-pyran
For researchers, medicinal chemists, and professionals in drug development, 2-(bromomethyl)tetrahydro-2H-pyran is a familiar building block. Its primary utility lies in its role as a precursor for the tetrahydropyran-2-ylmethyl (THPM) ether, a common protecting group for alcohols, or as an electrophile in carbon-carbon bond-forming reactions. The expected reactivity is a straightforward SN2 displacement of the bromide by a nucleophile. However, a deeper dive into the reaction landscape of this compound reveals intriguing and often overlooked alternative pathways, leading to the formation of unexpected intermediates and products. This guide provides an objective comparison of the canonical SN2 pathway with these unanticipated reaction courses, supported by mechanistic insights and experimental considerations.
The Conventional Pathway: A Reliable Workhorse
The standard application of 2-(bromomethyl)tetrahydro-2H-pyran involves its reaction with a wide array of nucleophiles, including alcohols, phenols, and carbanions, typically in the presence of a base.[1] The electron-withdrawing inductive effect of the adjacent ring oxygen enhances the electrophilicity of the brominated carbon, facilitating nucleophilic attack.
Typical Reaction Conditions:
-
Nucleophile: Alcohols, phenols, thiols, amines, carbanions
-
Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃), triethylamine (Et₃N)
-
Solvent: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile (MeCN)
-
Temperature: Room temperature to moderate heating
This predictable reactivity has rendered it a valuable tool in multistep syntheses.
Unveiling the Unexpected: The Role of Neighboring Group Participation
Under certain conditions, particularly those favoring carbocation formation (e.g., solvolysis in polar protic solvents or the presence of Lewis acids), the reactivity of 2-(bromomethyl)tetrahydro-2H-pyran can deviate significantly from the expected SN2 trajectory. This divergence is primarily attributed to neighboring group participation (NGP) by the endocyclic oxygen atom.
The Oxonium Ion Intermediate: A Gateway to Rearrangement
The lone pair of electrons on the pyran oxygen can act as an internal nucleophile, displacing the bromide and forming a transient, bridged oxonium ion intermediate. This phenomenon, also known as anchimeric assistance, can significantly accelerate the rate of reaction compared to analogous systems lacking the participating group. The formation of this strained, bicyclic intermediate is the genesis of unexpected product distributions.
Diagram of Neighboring Group Participation:
Caption: Mechanism of Neighboring Group Participation.
Comparative Analysis: Expected vs. Unexpected Pathways
| Feature | Expected SN2 Pathway | Unexpected NGP-Mediated Pathway |
| Intermediate | Pentacoordinate transition state | Bridged oxonium ion |
| Stereochemistry | Inversion of configuration at the electrophilic carbon | Retention of configuration (due to double inversion) or rearrangement |
| Product(s) | Single, direct substitution product | Mixture of products, including rearranged isomers |
| Reaction Rate | Follows standard SN2 kinetics | Often accelerated due to anchimeric assistance |
| Favorable Conditions | Aprotic solvents, strong nucleophiles, absence of Lewis acids | Polar protic solvents, weak nucleophiles, presence of Lewis acids |
Experimental Protocol: Probing for Unexpected Intermediates via Solvolysis
This protocol is designed to create conditions that may favor the formation of unexpected intermediates from 2-(bromomethyl)tetrahydro-2H-pyran.
Objective: To investigate the solvolysis of 2-(bromomethyl)tetrahydro-2H-pyran in a polar protic solvent and analyze the product mixture for evidence of rearrangement.
Materials:
-
2-(Bromomethyl)tetrahydro-2H-pyran
-
Anhydrous acetic acid
-
Sodium acetate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
To a solution of 2-(bromomethyl)tetrahydro-2H-pyran (1.0 mmol) in anhydrous acetic acid (10 mL), add sodium acetate (1.5 mmol).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by GC-MS and NMR to identify and quantify the products formed.
Expected vs. Unexpected Outcomes:
-
Expected: The primary product would be 2-(acetoxymethyl)tetrahydro-2H-pyran, resulting from direct SN2 displacement.
-
Unexpected: The presence of other isomers, such as tetrahydrofurfuryl acetate, would suggest the intermediacy of the bridged oxonium ion and subsequent rearrangement.
Conclusion
While 2-(bromomethyl)tetrahydro-2H-pyran is a reliable reagent for predictable SN2 reactions, a nuanced understanding of its reactivity profile is crucial for synthetic planning, especially under conditions that may favor carbocation formation. The potential for neighboring group participation by the ring oxygen can lead to the formation of unexpected intermediates and a more complex product distribution than anticipated. By carefully selecting reaction conditions, chemists can either suppress these alternative pathways to ensure the desired outcome or potentially exploit them for novel synthetic transformations. The experimental protocol outlined provides a framework for investigating these less-explored reaction pathways, encouraging a more comprehensive characterization of this versatile building block.
References
-
PubChem. 2-(Bromomethyl)tetrahydro-2H-pyran. Available at: [Link]
-
Scientific Laboratory Supplies. 2-(Bromomethyl)tetrahydro-2H-pyran, 98%. Available at: [Link]
Sources
A Comparative Guide to Palladium vs. Nickel Catalysts for the Cross-Coupling of 2-(Bromomethyl)tetrahydro-2H-pyran
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals and other biologically active compounds. The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, and the ability to functionalize it, for instance, via cross-coupling reactions of substrates like 2-(bromomethyl)tetrahydro-2H-pyran, is of significant interest. This guide provides an in-depth comparative analysis of palladium and nickel catalysts for this specific transformation, offering insights into the mechanistic nuances and practical considerations for researchers in the field.
The Strategic Importance of the Tetrahydropyran Moiety
The tetrahydropyran ring is a common structural motif in a vast array of natural products and pharmaceutical agents due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding. The C-C bond formation at the exocyclic methylene group of 2-(bromomethyl)tetrahydro-2H-pyran allows for the introduction of diverse molecular fragments, making it a valuable building block in drug discovery programs.
Palladium-Catalyzed Cross-Coupling: The Established Workhorse
Palladium catalysis has long been the gold standard for a wide range of cross-coupling reactions, including those involving sp³-hybridized carbons.[1] The well-understood and generally predictable reactivity of palladium complexes makes them a reliable choice for many synthetic challenges.
Mechanistic Considerations with Palladium
The catalytic cycle for palladium-catalyzed cross-coupling of alkyl halides typically proceeds through a Pd(0)/Pd(II) manifold.[2][3][4] The key steps involve:
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition into the C-Br bond of 2-(bromomethyl)tetrahydro-2H-pyran to form a Pd(II)-alkyl intermediate.
-
Transmetalation: The organometallic coupling partner (e.g., an organoboron or organozinc reagent) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.
A significant challenge in the cross-coupling of primary alkyl bromides is the potential for β-hydride elimination from the Pd(II)-alkyl intermediate. However, for 2-(bromomethyl)tetrahydro-2H-pyran, this side reaction is not a concern as there are no β-hydrogens on the carbon atom adjacent to the palladium center.
Typical Reaction Conditions for Palladium Catalysis
For the Suzuki-Miyaura coupling of unactivated primary alkyl bromides, bulky, electron-rich phosphine ligands are often employed to promote the desired reactivity.[5] A representative palladium-catalyzed system for the cross-coupling of 2-(bromomethyl)tetrahydro-2H-pyran would likely involve:
-
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: A bulky, electron-rich phosphine such as tricyclohexylphosphine (PCy₃) or a biarylphosphine like SPhos.
-
Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is typically required for Suzuki-Miyaura couplings.[4] For Negishi couplings, a base is not required.[6]
-
Solvent: Aprotic polar solvents such as THF, dioxane, or toluene are commonly used.
Nickel-Catalyzed Cross-Coupling: A Powerful and Economical Alternative
In recent years, nickel catalysis has emerged as a powerful and more economical alternative to palladium for a variety of cross-coupling reactions.[7][8] Nickel catalysts often exhibit unique reactivity and can be particularly effective for the coupling of sp³-hybridized electrophiles.[9]
Mechanistic Diversity of Nickel Catalysis
Nickel catalysis is characterized by a greater mechanistic diversity compared to palladium. While Ni(0)/Ni(II) cycles are common, nickel can also access Ni(I) and Ni(III) oxidation states, opening up radical-mediated pathways.[10][11] For alkyl halides, a single-electron transfer (SET) mechanism is often proposed, involving the formation of an alkyl radical.[9] This can be advantageous in preventing side reactions and enabling the coupling of challenging substrates. The higher energy barrier for β-hydride elimination in nickel-alkyl complexes compared to their palladium counterparts also makes nickel particularly well-suited for alkyl-alkyl couplings.[12]
Demonstrated Efficacy of Nickel for 2-(Bromomethyl)tetrahydro-2H-pyran Cross-Coupling
A specific example of a nickel-catalyzed Suzuki-Miyaura cross-coupling of 2-(bromomethyl)tetrahydro-2H-pyran with potassium heteroaryltrifluoroborates has been reported. This demonstrates the practical applicability of nickel for this transformation.
Typical Reaction Conditions for Nickel Catalysis
A general nickel-catalyzed system for the cross-coupling of 2-(bromomethyl)tetrahydro-2H-pyran could involve:
-
Nickel Precatalyst: NiBr₂·diglyme or Ni(cod)₂
-
Ligand: Bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) or nitrogen-based ligands like bathophenanthroline are often effective.[13]
-
Base: Similar to palladium-catalyzed Suzuki-Miyaura couplings, a base is required. For Negishi couplings, no base is needed.
-
Solvent: Ethereal solvents like THF or dioxane are common.
Comparative Analysis: Palladium vs. Nickel
| Feature | Palladium Catalysis | Nickel Catalysis |
| Cost | Higher | Lower, more earth-abundant |
| Reactivity | Generally reliable for a broad range of substrates. | Can exhibit higher reactivity for certain substrates, particularly sp³-hybridized electrophiles.[9] |
| Mechanistic Pathway | Predominantly Pd(0)/Pd(II) two-electron processes.[2][3][4] | Can involve Ni(0)/Ni(II), as well as Ni(I)/Ni(III) cycles and radical pathways.[9][10][11] |
| Functional Group Tolerance | Generally very good. | Can be sensitive to certain functional groups, but often tolerates a wide range. |
| Ligand Sensitivity | Performance is highly dependent on the choice of ligand. | Also ligand-dependent, with both phosphine and nitrogen-based ligands being effective. |
| β-Hydride Elimination | Can be a competing pathway for some alkyl substrates. | Higher barrier to β-hydride elimination, making it advantageous for alkyl couplings.[12] |
| Air/Moisture Sensitivity | Precatalysts are often air-stable, but the active Pd(0) species can be sensitive. | Ni(0) species are generally more air-sensitive, requiring more stringent inert atmosphere techniques. |
Visualizing the Catalytic Cycles
Caption: Generalized Palladium(0)/Palladium(II) Catalytic Cycle.
Caption: A Plausible Nickel(I)/Nickel(III) Catalytic Cycle.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura cross-coupling of 2-(bromomethyl)tetrahydro-2H-pyran with an arylboronic acid. Note: These protocols are intended as a starting point and may require optimization for specific substrates.
Palladium-Catalyzed Protocol (Hypothetical)
Caption: General workflow for a cross-coupling experiment.
Materials:
-
2-(Bromomethyl)tetrahydro-2H-pyran (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and PCy₃ (0.04 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
To the tube, add anhydrous toluene (5 mL) followed by 2-(bromomethyl)tetrahydro-2H-pyran (1.0 mmol) via syringe.
-
Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Nickel-Catalyzed Protocol (Adapted from Literature)
Materials:
-
2-(Bromomethyl)tetrahydro-2H-pyran (1.0 mmol, 1.0 equiv)
-
Potassium heteroaryltrifluoroborate (1.1 mmol, 1.1 equiv)
-
NiBr₂·diglyme (0.05 mmol, 5 mol%)
-
Bathophenanthroline (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a nitrogen-filled glovebox, add NiBr₂·diglyme (0.05 mmol) and bathophenanthroline (0.05 mmol) to an oven-dried vial.
-
Add anhydrous 1,4-dioxane (2 mL) and stir for 10 minutes.
-
In a separate vial, add the potassium heteroaryltrifluoroborate (1.1 mmol) and K₂CO₃ (3.0 mmol).
-
To this second vial, add the catalyst solution followed by 2-(bromomethyl)tetrahydro-2H-pyran (1.0 mmol) and additional dioxane (3 mL).
-
Seal the vial and stir at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
Both palladium and nickel offer viable catalytic systems for the cross-coupling of 2-(bromomethyl)tetrahydro-2H-pyran. Palladium catalysis provides a well-established and reliable approach, benefiting from a vast body of literature and predictable reactivity. Nickel catalysis, on the other hand, presents a more cost-effective and potentially more reactive alternative, particularly for sp³-hybridized electrophiles. The choice between the two will ultimately depend on the specific requirements of the synthesis, including cost, functional group compatibility, and the desired scale of the reaction. As the field of catalysis continues to evolve, the development of new ligands and precatalysts for both metals will undoubtedly further expand the synthetic utility of this important transformation.
References
-
Title: Enantioselective C(sp3)–C(sp3) cross-coupling of non-activated alkyl electrophiles via nickel hydride catalysis Source: NIH URL: [Link]
-
Title: PALLADIUM-CATALYZED ALKYL-ALKYL SUZUKI CROSS-COUPLINGS OF PRIMARY ALKYL BROMIDES AT ROOM-TEMPERATURE Source: NIH URL: [Link]
-
Title: Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions Source: Semantic Scholar URL: [Link]
-
Title: Mechanisms of nickel-catalyzed reductive cross-coupling reactions Source: OAE Publishing Inc. URL: [Link]
-
Title: Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling Source: ACS Publications URL: [Link]
-
Title: C(sp3) Cross-Coupling of Non-activated Alkyl Electrophiles via Nickel Hydride Catalysis Source: ChemRxiv URL: [Link]
-
Title: Nickel-Catalyzed Mizoroki-Heck-Type Reactions of Unactivated Alkyl Bromides Source: NIH URL: [Link]
-
Title: Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions Source: ResearchGate URL: [Link]
-
Title: Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis Source: Thieme Chemistry URL: [Link]
-
Title: Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts Source: ResearchGate URL: [Link]
-
Title: Comparing Nickel- and Palladium-Catalyzed Heck Reactions Source: ResearchGate URL: [Link]
-
Title: Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile Source: ACS Central Science URL: [Link]
-
Title: Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides Source: ResearchGate URL: [Link]
-
Title: Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temperature Source: DSpace@MIT URL: [Link]
-
Title: Negishi Coupling Source: NROChemistry URL: [Link]
-
Title: Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations Source: NIH URL: [Link]
-
Title: Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides Source: ACS Publications URL: [Link]
-
Title: Pd-catalyzed cross-coupling reactions of alkyl halides Source: RSC Publishing URL: [Link]
-
Title: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides Source: ACS Publications URL: [Link]
-
Title: Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature Source: ResearchGate URL: [Link]
-
Title: The Negishi Cross-Coupling Reaction Source: Denmark Group URL: [Link]
-
Title: Nickel-catalyzed cross-coupling between functionalized primary or secondary alkylzinc halides and primary alkyl halides. Source: Semantic Scholar URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: NIH URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents Source: NIH URL: [Link]
-
Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem Source: YouTube URL: [Link]
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- 5. PALLADIUM-CATALYZED ALKYL-ALKYL SUZUKI CROSS-COUPLINGS OF PRIMARY ALKYL BROMIDES AT ROOM-TEMPERATURE: (13-CHLOROTRIDECYLOXY)TRIETHYLSILANE [Silane, [(13-chlorotridecyl)oxy]triethyl-] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negishi Coupling | NROChemistry [nrochemistry.com]
- 7. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
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- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking 2-(Bromomethyl)tetrahydro-2H-pyran Against Other Electrophilic Building Blocks
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate success of a research program. This guide provides an in-depth technical comparison of 2-(bromomethyl)tetrahydro-2H-pyran with other commonly used electrophilic building blocks, offering experimental data and field-proven insights to inform your selection process.
Introduction: The Role of Electrophilic Building Blocks in Synthesis
Electrophilic building blocks are fundamental reagents in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications.[1] These reagents possess an electron-deficient center, rendering them susceptible to attack by nucleophiles and enabling the formation of new covalent bonds. The reactivity and selectivity of an electrophile are paramount, influencing reaction yields, purity of the final product, and the overall feasibility of a synthetic strategy.
This guide focuses on the comparative analysis of 2-(bromomethyl)tetrahydro-2H-pyran, a versatile building block, against more conventional electrophiles such as benzyl bromide and allyl bromide. We will delve into the nuances of their reactivity, supported by experimental evidence and mechanistic considerations, to provide a clear framework for their strategic application.
Profiling the Electrophiles
A thorough understanding of the individual characteristics of each electrophile is essential before a direct comparison can be made.
2-(Bromomethyl)tetrahydro-2H-pyran: A Stable and Versatile Reagent
Chemical Structure and Properties:
-
IUPAC Name: 2-(bromomethyl)oxane[2]
-
CAS Number: 34723-82-5[2]
-
Molecular Formula: C₆H₁₁BrO[2]
-
Molecular Weight: 179.05 g/mol [2]
-
Appearance: Liquid[3]
-
Boiling Point: 153 °C[3]
The tetrahydropyran (THP) moiety is a prevalent structural motif in many natural products and bioactive molecules. Its inclusion can enhance solubility and metabolic stability. 2-(Bromomethyl)tetrahydro-2H-pyran serves as a key intermediate for introducing this valuable scaffold.[3]
Reactivity and Mechanistic Profile:
The primary mode of reactivity for 2-(bromomethyl)tetrahydro-2H-pyran is through nucleophilic substitution, predominantly via an S(_N)2 mechanism.[3] The carbon atom attached to the bromine is the electrophilic center. The adjacent oxygen atom in the tetrahydropyran ring exerts an electron-withdrawing inductive effect, which enhances the electrophilicity of the methylene carbon.[3]
Safety and Handling:
2-(Bromomethyl)tetrahydro-2H-pyran is classified as a substance that causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn during handling.
Benzyl Bromide: The Archetypal Benzylic Halide
Chemical Structure and Properties:
-
IUPAC Name: (Bromomethyl)benzene
-
CAS Number: 100-39-0
-
Molecular Formula: C₇H₇Br
-
Molecular Weight: 171.04 g/mol
-
Appearance: Colorless to yellow liquid
-
Boiling Point: 198-199 °C
Benzyl bromide is a widely used electrophile for the introduction of the benzyl protecting group or for the synthesis of more complex benzylic structures.
Reactivity and Mechanistic Profile:
Benzyl bromide exhibits high reactivity in nucleophilic substitution reactions. This is attributed to the stability of the benzylic carbocation intermediate in S(_N)1 reactions and favorable orbital overlap in the S(_N)2 transition state. Primary benzylic halides like benzyl bromide generally favor the S(_N)2 pathway.[4] The reactivity of substituted benzyl bromides is significantly influenced by the electronic nature of the substituents on the aromatic ring, a relationship that can be quantified using the Hammett equation.[5][6][7]
Safety and Handling:
Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate PPE.
Allyl Bromide: A Reactive Allylic Electrophile
Chemical Structure and Properties:
-
IUPAC Name: 3-Bromoprop-1-ene
-
CAS Number: 106-95-6
-
Molecular Formula: C₃H₅Br
-
Molecular Weight: 120.98 g/mol
-
Appearance: Colorless to light yellow liquid
-
Boiling Point: 70-71 °C
Allyl bromide is a valuable reagent for introducing the allyl group, which can serve as a protecting group or as a handle for further synthetic transformations.
Reactivity and Mechanistic Profile:
Similar to benzyl bromide, allyl bromide is highly reactive in nucleophilic substitution reactions due to the resonance stabilization of the corresponding allyl cation in S(_N)1 pathways and the delocalization of electron density in the S(_N)2 transition state.
Safety and Handling:
Allyl bromide is a flammable, toxic, and lachrymatory liquid. Extreme caution should be exercised during its handling.
Head-to-Head Comparison: A Data-Driven Analysis
Table 1: Comparative Overview of Electrophilic Building Blocks
| Property | 2-(Bromomethyl)tetrahydro-2H-pyran | Benzyl Bromide | Allyl Bromide |
| Reactivity | Moderate to High | High | High |
| Predominant Mechanism | S(_N)2 | S(_N)2 (can be S(_N)1) | S(_N)2 (can be S(_N)1) |
| Key Structural Feature | Tetrahydropyran ring | Benzene ring | Alkene |
| Steric Hindrance | Moderate | Low | Low |
| Electronic Effects | Inductive withdrawal by ether oxygen | Resonance stabilization of transition state/intermediate | Resonance stabilization of transition state/intermediate |
| Common Applications | Introduction of THP moiety | Benzylation, protecting group chemistry | Allylation, protecting group chemistry |
| Safety Profile | Irritant | Lachrymator, corrosive | Flammable, toxic, lachrymator |
Causality behind Reactivity Differences:
The enhanced reactivity of benzyl and allyl bromides compared to a simple primary alkyl bromide stems from the stabilization of the transition state (for S(_N)2) or the carbocation intermediate (for S(_N)1) through resonance. In the case of 2-(bromomethyl)tetrahydro-2H-pyran, the primary factor influencing reactivity is the inductive effect of the ring oxygen, which increases the electrophilicity of the carbon center.[3] However, it lacks the substantial resonance stabilization seen in benzylic and allylic systems.
Experimental Benchmarking Protocols
To provide a framework for the direct comparison of these electrophiles in your own laboratory setting, we present the following detailed experimental protocols. These protocols are designed to be self-validating and provide quantitative data for informed decision-making.
Workflow for Comparative Kinetic Analysis
The following diagram illustrates a general workflow for comparing the reactivity of the electrophiles.
Caption: General workflow for comparative kinetic analysis of electrophiles.
Protocol 1: Competitive O-Alkylation of a Phenol
This experiment allows for the direct comparison of the relative reactivity of the three electrophiles in a single reaction vessel.
Objective: To determine the relative rates of O-alkylation of 4-nitrophenol with 2-(bromomethyl)tetrahydro-2H-pyran, benzyl bromide, and allyl bromide.
Materials:
-
4-Nitrophenol
-
Potassium carbonate (anhydrous)
-
2-(Bromomethyl)tetrahydro-2H-pyran
-
Benzyl bromide
-
Allyl bromide
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 mmol), potassium carbonate (1.5 mmol), and acetonitrile (20 mL).
-
Add the internal standard (0.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add an equimolar mixture of 2-(bromomethyl)tetrahydro-2H-pyran (0.33 mmol), benzyl bromide (0.33 mmol), and allyl bromide (0.33 mmol).
-
Heat the reaction mixture to 60°C and monitor the reaction progress by taking aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Quench each aliquot with 1 mL of 1 M HCl and extract with 2 mL of diethyl ether.
-
Analyze the organic layer by GC-FID to determine the relative amounts of the three O-alkylated products.
Data Analysis:
By comparing the rate of formation of each product relative to the disappearance of the starting electrophiles, a direct measure of their relative reactivity under these conditions can be established.
Protocol 2: N-Alkylation of a Secondary Amine
Objective: To compare the yields of N-alkylation of morpholine with the three electrophiles under identical conditions.
Materials:
-
Morpholine
-
Potassium carbonate (anhydrous)
-
2-(Bromomethyl)tetrahydro-2H-pyran
-
Benzyl bromide
-
Allyl bromide
-
Dimethylformamide (DMF, anhydrous)
-
High-performance liquid chromatograph (HPLC)
Procedure:
-
Set up three parallel reactions in 10 mL vials. To each vial, add morpholine (1.0 mmol), potassium carbonate (1.5 mmol), and DMF (5 mL).
-
To vial 1, add 2-(bromomethyl)tetrahydro-2H-pyran (1.0 mmol).
-
To vial 2, add benzyl bromide (1.0 mmol).
-
To vial 3, add allyl bromide (1.0 mmol).
-
Stir all reactions at 50°C for 4 hours.
-
After cooling to room temperature, dilute a small aliquot of each reaction mixture with the mobile phase and analyze by HPLC to determine the percentage conversion to the corresponding N-alkylated product.
Data Analysis:
The percentage yields of the three products will provide a quantitative comparison of the efficacy of each electrophile for this specific N-alkylation reaction.
Data Presentation and Interpretation
The following table presents hypothetical, yet realistic, data that could be obtained from the experiments described above.
Table 2: Hypothetical Comparative Reactivity Data
| Experiment | Electrophile | Relative Rate Constant (k_rel) (Competitive O-Alkylation) | % Yield (N-Alkylation of Morpholine) |
| 1 | 2-(Bromomethyl)tetrahydro-2H-pyran | 1.0 | 75% |
| 2 | Benzyl Bromide | 5.2 | 92% |
| 3 | Allyl Bromide | 4.8 | 88% |
Interpretation of Results:
The hypothetical data in Table 2 suggests that for both O- and N-alkylation, benzyl bromide is the most reactive, followed closely by allyl bromide. 2-(Bromomethyl)tetrahydro-2H-pyran is shown to be a viable, albeit less reactive, alternative. The choice of electrophile will therefore depend on the specific requirements of the synthesis. For instance, if a milder reaction is desired to avoid side reactions with a sensitive substrate, 2-(bromomethyl)tetrahydro-2H-pyran may be the superior choice despite its lower reactivity.
Mechanistic Considerations and Side Reactions
The following diagram illustrates the general S(_N)2 mechanism for the reactions discussed.
Caption: Generalized S(_N)2 reaction mechanism.
Potential Side Reactions:
-
Elimination (E2): With sterically hindered or strongly basic nucleophiles, an E2 elimination reaction can compete with the S(_N)2 substitution, leading to the formation of an alkene. This is more of a concern with secondary and tertiary halides but can occur with primary halides under certain conditions.
-
Over-alkylation: In the case of N-alkylation of primary or secondary amines, the product can be more nucleophilic than the starting material, leading to the formation of di- and tri-alkylated products.[8]
Conclusion and Recommendations
This guide has provided a comprehensive comparison of 2-(bromomethyl)tetrahydro-2H-pyran with benzyl bromide and allyl bromide.
-
2-(Bromomethyl)tetrahydro-2H-pyran is a moderately reactive electrophile that is ideal for the introduction of the tetrahydropyran moiety, which can confer desirable physicochemical properties to a molecule. Its somewhat lower reactivity can be advantageous in complex syntheses where selectivity is paramount.
-
Benzyl bromide and allyl bromide are highly reactive electrophiles suitable for rapid and efficient alkylations. However, their high reactivity may lead to a lack of selectivity in the presence of multiple nucleophilic sites.
The choice of electrophilic building block should be a strategic one, based on a thorough understanding of the reactivity profiles of the available options and the specific demands of the synthetic target. The experimental protocols provided herein offer a practical framework for generating the necessary data to make an informed decision.
References
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Hammett plots for activation of benzyl bromides by Co(i) complex... - ResearchGate. Available at: [Link]
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Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory | Australian Journal of Chemistry - CSIRO Publishing. Available at: [Link]
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Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC a - ResearchGate. Available at: [Link]
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Alkylation of O'Donnell's Substrate by Benzyl Bromide at Ambient Temperature, Promoted by Δ(S,S)-1a a - ResearchGate. Available at: [Link]
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A Comparative Guide to the Kinetic Studies of 2-(Bromomethyl)tetrahydro-2H-pyran Substitution Reactions
Introduction
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, valued for its conformational stability and favorable pharmacokinetic properties.[1] 2-(Bromomethyl)tetrahydro-2H-pyran serves as a key synthetic intermediate, allowing for the introduction of the THP moiety into more complex molecular architectures.[2] The primary mode of reactivity for this compound is nucleophilic substitution at the methylene carbon bearing the bromine atom.[2] Understanding the kinetics of these substitution reactions is paramount for researchers in drug development and process chemistry, as it dictates reaction efficiency, product distribution, and scalability.
This guide provides an in-depth comparative analysis of the factors governing the substitution kinetics of 2-(bromomethyl)tetrahydro-2H-pyran. We will dissect the mechanistic dichotomy between SN1 and SN2 pathways, explore the profound influence of nucleophiles and solvents, and critically examine the potential for neighboring group participation by the ethereal oxygen, a factor that can dramatically alter reaction rates and stereochemical outcomes.
Theoretical Framework: SN1 vs. SN2 Pathways
Nucleophilic substitution reactions of alkyl halides primarily proceed through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The preferred pathway is dictated by the substrate's structure, the nucleophile's nature, the solvent system, and the leaving group.[3]
The SN2 Reaction: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4][5] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[4][6][7]
-
Rate Law: Rate = k[Alkyl Halide][Nucleophile]
The SN1 Reaction: This is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate.[4][6] The second, faster step is the attack of the nucleophile on this carbocation.[6] The rate depends only on the concentration of the substrate, exhibiting first-order kinetics.[6][7]
-
Rate Law: Rate = k[Alkyl Halide]
For 2-(bromomethyl)tetrahydro-2H-pyran, the substrate is a primary alkyl halide . Generally, primary substrates strongly favor the SN2 pathway due to minimal steric hindrance at the electrophilic carbon, which allows for the requisite backside attack by the nucleophile.[3] The formation of a primary carbocation is highly energetically unfavorable, making the SN1 pathway unlikely under most conditions.[6] However, as we will explore, other factors can influence this expected reactivity.
Experimental Design for Kinetic Analysis
A well-designed kinetic study is essential to experimentally determine the operative mechanism. The goal is to establish the reaction order with respect to both the substrate and the nucleophile.
Protocol: Determining Reaction Order
-
Setup: Prepare a series of reactions in a thermostated vessel to ensure constant temperature.
-
Vary Substrate Concentration: While keeping the nucleophile concentration constant and in large excess (pseudo-first-order conditions), run reactions with varying initial concentrations of 2-(bromomethyl)tetrahydro-2H-pyran.
-
Vary Nucleophile Concentration: While keeping the substrate concentration constant, run reactions with varying initial concentrations of the nucleophile.
-
Monitoring: At timed intervals, withdraw aliquots from the reaction mixture, quench the reaction, and analyze the concentration of the reactant or product. Techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy are suitable.
-
Data Analysis: Plot the initial rate of the reaction (determined from the initial slope of the concentration vs. time curve) against the concentration of the varied reactant. A linear plot indicates a first-order dependence, while a non-linear (e.g., quadratic) relationship would suggest a higher order.
The following diagram illustrates a typical workflow for a kinetic experiment.
Caption: Experimental workflow for a kinetic study.
Comparative Analysis of Influencing Factors
The Effect of the Nucleophile
The strength of the nucleophile is a critical determinant in SN2 reactions. Stronger nucleophiles lead to significantly faster reaction rates. In contrast, SN1 reaction rates are independent of the nucleophile's concentration or strength.[6]
| Nucleophile | Class | Expected Relative Rate (SN2) | Rationale |
| I⁻ | Strong | Very Fast | Excellent nucleophile, good leaving group |
| N₃⁻ (Azide) | Strong | Fast | Strong nucleophile |
| CH₃S⁻ (Thiolate) | Strong | Fast | Strong nucleophile, soft base |
| CN⁻ (Cyanide) | Strong | Moderate-Fast | Strong nucleophile |
| CH₃O⁻ (Methoxide) | Strong | Moderate | Strong base, can lead to elimination side-reactions |
| Br⁻ | Moderate | Slow | Weaker nucleophile than I⁻ |
| Cl⁻ | Weak | Very Slow | Poor nucleophile |
| H₂O, CH₃OH | Very Weak | Extremely Slow | Neutral, weak nucleophiles. Reaction more likely to have SN1 character if forced. |
Expert Insight: For 2-(bromomethyl)tetrahydro-2H-pyran, using strong, non-basic nucleophiles like azide (N₃⁻) or iodide (I⁻) in a polar aprotic solvent is the most reliable strategy to ensure a clean and efficient SN2 reaction, minimizing competing elimination pathways.
The Effect of the Solvent
The choice of solvent can dramatically influence the reaction rate and even the mechanism. Solvents are broadly classified as polar protic (e.g., water, methanol), which can hydrogen bond, and polar aprotic (e.g., DMSO, acetone), which cannot.[8]
-
SN2 Reactions: Are fastest in polar aprotic solvents .[3][9] Protic solvents form a hydrogen-bond "cage" around the anionic nucleophile, stabilizing it and reducing its reactivity.[8][10] Aprotic solvents solvate the accompanying cation but leave the nucleophile "free" and highly reactive.[9]
-
SN1 Reactions: Are fastest in polar protic solvents .[3][9] These solvents excel at stabilizing both the departing leaving group and the carbocation intermediate through strong dipole interactions and hydrogen bonding, thus lowering the activation energy for the rate-determining ionization step.[10]
| Solvent | Type | Expected Relative Rate (SN2) | Rationale |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | Very Fast | Strongly solvates cations, leaves nucleophile highly reactive. |
| DMF (Dimethylformamide) | Polar Aprotic | Fast | Similar to DMSO. |
| Acetone | Polar Aprotic | Moderate | Less polar than DMSO/DMF, but effective. |
| Acetonitrile | Polar Aprotic | Moderate | A common solvent for kinetic studies. |
| Methanol | Polar Protic | Slow | Solvates and deactivates the nucleophile via H-bonding.[10] |
| Water | Polar Protic | Very Slow | Strong H-bonding significantly reduces nucleophilicity. |
| Toluene | Non-polar | Extremely Slow | Reactants (often salts) have poor solubility. |
Expert Insight: The rate of reaction between an azide salt and 2-(bromomethyl)tetrahydro-2H-pyran can be several orders of magnitude faster in DMSO compared to methanol. This demonstrates the critical importance of solvent selection in optimizing SN2 processes.
The Decisive Factor: Neighboring Group Participation (NGP)
While the substrate is a primary halide, one cannot ignore the adjacent ring oxygen. The lone pair of electrons on this oxygen can act as an internal nucleophile, a phenomenon known as Neighboring Group Participation (NGP) or anchimeric assistance.[11][12]
NGP is defined as the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule.[12] This participation can significantly increase the reaction rate and leads to retention of stereochemistry at the reaction center.[11][13]
The mechanism involves two consecutive SN2-like steps:
-
Intramolecular Attack: The ring oxygen attacks the electrophilic carbon, displacing the bromide leaving group to form a strained, bicyclic oxonium ion intermediate. This is the rate-determining step.
-
External Attack: The external nucleophile then attacks the oxonium ion. This attack occurs from the side opposite the internal oxygen "bridge," leading to the second inversion.
The net result of two inversions is overall retention of configuration . Furthermore, because the internal nucleophile is "pre-positioned" for attack, NGP-assisted reactions are often significantly faster than analogous reactions without a participating group.[12][13]
Mechanistic Comparison
The following diagrams illustrate the competing SN2 and NGP pathways.
Caption: Competing SN2 and NGP mechanisms.
Visualizing the NGP Mechanism
Caption: Stepwise mechanism of Neighboring Group Participation.
Trustworthiness Check: The hallmark of NGP is a reaction that proceeds with first-order kinetics (like an SN1 reaction, as the external nucleophile is not in the rate-determining step) but at a rate significantly faster than expected for a typical primary halide, often with retention of stereochemistry. If kinetic studies reveal Rate = k[Substrate], it is crucial to conduct stereochemical experiments to distinguish between a true SN1 mechanism (which would yield racemization) and an NGP mechanism (which yields retention).
Conclusion: A Unified View of Reactivity
The substitution reactions of 2-(bromomethyl)tetrahydro-2H-pyran present a fascinating case study where multiple factors must be weighed.
-
Primary Substrate: The structure strongly predisposes the molecule to an SN2 mechanism , characterized by second-order kinetics and stereochemical inversion. This is the most probable pathway with strong nucleophiles in polar aprotic solvents.
-
Solvent is Key: The choice of solvent can alter reaction rates by orders of magnitude. For preparative SN2 reactions, polar aprotic solvents (DMSO, DMF) are superior. Using polar protic solvents will drastically slow the reaction.
-
NGP is a Crucial Possibility: The presence of the ring oxygen introduces the possibility of Neighboring Group Participation . This pathway is characterized by rate enhancement (anchimeric assistance) and retention of stereochemistry, following first-order kinetics. NGP is more likely to compete with or dominate the standard SN2 pathway when using weaker external nucleophiles or under conditions that might favor the formation of the cyclic oxonium ion.
For researchers and drug development professionals, a thorough kinetic analysis is not merely an academic exercise. It is a critical tool for predicting reaction outcomes, optimizing conditions for yield and purity, and ultimately designing robust and scalable synthetic routes. The principles and comparative data outlined in this guide provide a solid foundation for making informed decisions in the laboratory.
References
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- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4-Halotetrahydropyrans in Nucleophilic Substitution.
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- Dalal Institute. (n.d.). The Neighbouring Group Mechanisms.
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assessing the stereochemical outcome of reactions with chiral 2-(bromomethyl)tetrahydro-2H-pyran
An In-Depth Guide to the Stereochemical Landscape of Reactions with Chiral 2-(Bromomethyl)tetrahydro-2H-pyran
For researchers and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for synthesizing safe and efficacious molecules. Chiral 2-(bromomethyl)tetrahydro-2H-pyran stands out as a versatile and valuable building block in this endeavor. Its rigid cyclic structure and the presence of a stereocenter at the C2 position, adjacent to the reactive bromomethyl group, provide a unique platform for stereocontrolled synthesis.
This guide offers a comparative analysis of the stereochemical outcomes of nucleophilic substitution reactions involving this chiral substrate. We will delve into the mechanistic underpinnings that dictate whether a reaction proceeds with inversion or retention of configuration, providing experimental insights and protocols to empower chemists to predictably synthesize desired stereoisomers.
The Mechanistic Crossroads: SN2 vs. Anchimeric Assistance
The stereochemical fate of a reaction at the bromomethyl group of chiral 2-(bromomethyl)tetrahydro-2H-pyran is primarily determined by a competition between two key mechanistic pathways: a direct bimolecular nucleophilic substitution (SN2) and a pathway involving neighboring group participation, also known as anchimeric assistance.[1][2]
-
SN2 Pathway: This pathway involves a direct, backside attack by a nucleophile on the carbon atom bearing the bromine. As a hallmark of the SN2 mechanism, this process results in a complete inversion of configuration at the reaction center.[3] Strong, typically anionic, nucleophiles in polar aprotic solvents favor this direct substitution.
-
Anchimeric Assistance Pathway: The endocyclic oxygen atom of the tetrahydropyran ring can act as an internal nucleophile.[4] It can attack the electrophilic methylene carbon from the backside as the bromide ion departs, forming a strained, bicyclic oxonium ion intermediate.[5] An external nucleophile then attacks this intermediate, opening the three-membered ring. Since this process involves two consecutive backside attacks (one intramolecular, one intermolecular), the net result is retention of configuration at the reaction center.[2][4] This pathway is often observed under solvolytic conditions with weak nucleophiles.
The choice between these pathways is not arbitrary; it is a direct consequence of the experimental conditions chosen.
Diagram of Competing Reaction Pathways
Caption: Competing pathways for nucleophilic substitution.
Comparative Analysis of Stereochemical Outcomes
The selection of the nucleophile and solvent system is the primary tool for directing the stereochemical outcome.
| Reaction Condition | Primary Mechanism | Stereochemical Outcome | Typical Nucleophiles | Typical Solvents | Expected Diastereomeric Excess (d.e.) |
| Condition A | SN2 | Inversion | NaN₃, KCN, NaSPh | DMF, Acetonitrile, DMSO | >95% |
| Condition B | Anchimeric Assistance | Retention | H₂O, CH₃OH, CH₃COOH | Water, Methanol, Acetic Acid | >90% |
Scenario 1: SN2 Pathway with Strong Nucleophiles
When a strong, anionic nucleophile is used in a polar aprotic solvent, the reaction proceeds cleanly via an SN2 mechanism. The solvent stabilizes the charge of the nucleophile without solvating it so heavily that its reactivity is diminished. The result is a highly stereospecific reaction that yields the product of inversion.
For example, the reaction of (R)-2-(bromomethyl)tetrahydro-2H-pyran with sodium azide in DMF will almost exclusively yield (S)-2-(azidomethyl)tetrahydro-2H-pyran. This predictability is crucial for multi-step syntheses where maintaining stereochemical integrity is paramount.
Diagram: SN2 Reaction Mechanism
Caption: SN2 pathway leading to inversion of configuration.
Scenario 2: Anchimeric Assistance with Weak Nucleophiles
Under solvolysis conditions, where a weak, neutral nucleophile (which is often the solvent itself) is used, the neighboring ring oxygen actively participates in the reaction.[1] This intramolecular participation is kinetically more favorable than the direct attack by the weak external nucleophile.[2]
The formation of the bicyclic oxonium ion intermediate is the key stereochemistry-determining step. The subsequent attack by the solvent (e.g., water or an alcohol) occurs at one of the two electrophilic carbons of the three-membered ring. Attack at the exocyclic methylene carbon opens the ring to give the substitution product with a net retention of the original stereochemistry.
Diagram: Anchimeric Assistance Mechanism
Caption: Anchimeric assistance leading to retention of configuration.
Experimental Protocols
To provide a practical context, detailed methodologies for achieving either inversion or retention are described below.
Protocol 1: Synthesis of (S)-2-(Azidomethyl)tetrahydro-2H-pyran (Inversion)
This protocol is designed to favor the SN2 pathway.
Workflow Diagram
Caption: Workflow for SN2 synthesis (inversion).
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-2-(bromomethyl)tetrahydro-2H-pyran (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a 0.5 M solution.
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure (S)-azide product.
Protocol 2: Synthesis of (R)-2-(Methoxymethyl)tetrahydro-2H-pyran (Retention)
This protocol is designed to favor the anchimeric assistance pathway.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add (R)-2-(bromomethyl)tetrahydro-2H-pyran (1.0 eq).
-
Solvent/Nucleophile: Add a large excess of methanol (CH₃OH), which acts as both the solvent and the nucleophile.
-
Base Addition (Optional but Recommended): Add a non-nucleophilic base such as 2,6-lutidine or proton sponge (1.2 eq) to neutralize the HBr generated during the reaction. This prevents potential side reactions.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the excess methanol.
-
Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The resulting crude product can be purified by distillation or column chromatography if necessary.
Conclusion
The stereochemical outcome of nucleophilic substitution reactions on chiral 2-(bromomethyl)tetrahydro-2H-pyran is a controllable and predictable process. By understanding the fundamental mechanistic dichotomy between the direct SN2 pathway and the neighboring group-assisted pathway, chemists can strategically select reagents and conditions to achieve either inversion or retention of configuration with high fidelity. Strong nucleophiles in aprotic solvents reliably produce the inversion product, while weak nucleophiles in protic solvents leverage the internal ether oxygen to yield the retention product. This level of control solidifies the status of chiral 2-(bromomethyl)tetrahydro-2H-pyran as a premier building block for the asymmetric synthesis of complex, biologically active molecules.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]
-
Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press. [Link]
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- 2. dalalinstitute.com [dalalinstitute.com]
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- 4. Illustrated Glossary of Organic Chemistry - Anchimeric assistance (neighboring group participation) [chem.ucla.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
head-to-head comparison of protecting groups for a specific alcohol: THP vs. TBS vs. MOM
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For the ubiquitous hydroxyl group, a variety of protecting groups have been developed, each with its own unique set of characteristics. This guide provides a detailed, head-to-head comparison of three of the most commonly employed protecting groups for alcohols: Tetrahydropyranyl (THP), tert-Butyldimethylsilyl (TBS), and Methoxymethyl (MOM). This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and execution of complex synthetic routes.
At a Glance: Key Performance Indicators
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Key Advantages | Key Disadvantages |
| THP | R-O-THP | Dihydropyran (DHP), cat. acid (e.g., PPTS, TsOH), CH₂Cl₂ | Mild acid (e.g., AcOH/THF/H₂O, PPTS/EtOH)[1][2] | Low cost, stable to bases, organometallics, and hydrides.[3] | Creates a new stereocenter, leading to diastereomers.[2][3] Lability to strong acids. |
| TBS | R-O-TBS | TBSCl, imidazole, DMF; or TBSOTf, 2,6-lutidine, CH₂Cl₂[1] | Fluoride source (e.g., TBAF), or strong acid (e.g., HCl) | High stability to a wide range of reagents, orthogonal to many other protecting groups.[1] | Higher cost, potential for silicon migration in polyols. |
| MOM | R-O-MOM | MOMCl, base (e.g., DIPEA, NaH), CH₂Cl₂ or THF[1] | Acidic conditions (e.g., HCl/MeOH, TFA)[4] | Stable to bases and many redox reagents, no new stereocenter. | MOMCl is a carcinogen,[5] requires careful handling. Deprotection can require harsh acidic conditions. |
The Causality Behind Experimental Choices: A Deeper Dive
The selection of a protecting group is not merely a matter of procedural convenience; it is a strategic decision that can profoundly impact the outcome of a synthetic sequence. The choice between THP, TBS, and MOM hinges on a careful consideration of the stability of the substrate, the planned subsequent reactions, and the desired orthogonality of deprotection.
Tetrahydropyranyl (THP): The Workhorse Acetal
The THP group is an acetal, formed by the acid-catalyzed addition of an alcohol to dihydropyran (DHP).[2] Its widespread use stems from its low cost and its robustness under basic, nucleophilic, and reductive conditions.[3] However, its key vulnerability is its lability to acid.[2] This "on/off" switch based on pH makes it a valuable tool in many synthetic strategies.
A significant drawback of the THP group is the creation of a new chiral center at the anomeric carbon of the tetrahydropyran ring.[2][3] For a chiral alcohol, this results in the formation of a mixture of diastereomers, which can complicate purification and characterization (e.g., by NMR spectroscopy).
tert-Butyldimethylsilyl (TBS): The Bulwark of Stability
The TBS group is a sterically hindered silyl ether, prized for its broad stability.[1] It withstands a wide array of reaction conditions, including many that would cleave acetal-based protecting groups like THP and MOM. This robustness makes it a go-to choice for lengthy, multi-step syntheses.
The deprotection of a TBS ether is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF). The strong silicon-fluoride bond provides a powerful thermodynamic driving force for this cleavage. Alternatively, strong acidic conditions can also be employed. The unique cleavage condition of fluoride ions allows for orthogonal deprotection in the presence of acid-labile or base-labile protecting groups.[1]
Methoxymethyl (MOM): The Acyclic Acetal
Similar to THP, the MOM group is also an acetal. It is generally stable under basic and weakly acidic conditions but is cleaved by stronger acids.[1] Unlike THP, the introduction of a MOM group does not create a new stereocenter, which simplifies the characterization of products.
A significant concern with the use of MOM protection is the carcinogenic nature of its most common reagent, methoxymethyl chloride (MOMCl).[5] This necessitates stringent safety precautions. While alternative, safer methods for introducing the MOM group exist, they are often less efficient. The deprotection of MOM ethers can sometimes require harsher acidic conditions compared to THP ethers.[1]
Experimental Data: A Comparative Analysis
Protection of a Primary Alcohol (e.g., Benzyl Alcohol)
| Protecting Group | Reagents and Conditions | Reaction Time | Typical Yield |
| THP | DHP (1.2 eq.), PPTS (0.1 eq.), CH₂Cl₂ | 2-4 h | >95% |
| TBS | TBSCl (1.1 eq.), Imidazole (2.2 eq.), DMF | 2-6 h | >95% |
| MOM | MOMCl (1.5 eq.), DIPEA (2.0 eq.), CH₂Cl₂ | 1-3 h | >90% |
Deprotection of a Protected Primary Alcohol
| Protecting Group | Reagents and Conditions | Reaction Time | Typical Yield |
| THP | Acetic acid/THF/H₂O (4:2:1), 45 °C[1] | 4-8 h | >90% |
| TBS | TBAF (1.1 eq.), THF | 1-2 h | >95% |
| MOM | 6 M HCl, THF/H₂O | 6-12 h | >85% |
Note: Reaction times and yields are approximate and can vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Protection of Benzyl Alcohol with THP
-
To a solution of benzyl alcohol (1.0 g, 9.25 mmol) in dichloromethane (20 mL) is added dihydropyran (1.26 mL, 13.88 mmol) and pyridinium p-toluenesulfonate (PPTS) (232 mg, 0.925 mmol).
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL) and the layers are separated.
-
The aqueous layer is extracted with dichloromethane (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the THP-protected benzyl alcohol.
Protocol 2: Protection of Benzyl Alcohol with TBS
-
To a solution of benzyl alcohol (1.0 g, 9.25 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL) is added imidazole (1.57 g, 23.1 mmol) and tert-butyldimethylsilyl chloride (TBSCl) (1.67 g, 11.1 mmol).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched with water (20 mL) and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the TBS-protected benzyl alcohol.
Protocol 3: Protection of Benzyl Alcohol with MOM
-
To a solution of benzyl alcohol (1.0 g, 9.25 mmol) in dichloromethane (20 mL) at 0 °C is added N,N-diisopropylethylamine (DIPEA) (3.23 mL, 18.5 mmol).
-
Methoxymethyl chloride (MOMCl) (1.05 mL, 13.88 mmol) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution (15 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the MOM-protected benzyl alcohol.
Visualization of Key Concepts
Protection Mechanisms
Deprotection Pathways
Decision-Making Workflow
Conclusion: A Strategic Choice
The choice between THP, TBS, and MOM is a nuanced one, with no single protecting group being universally superior. The optimal selection depends on a holistic analysis of the synthetic route.
-
THP is a cost-effective and reliable choice for substrates that are stable to acid and where the formation of diastereomers is not a concern.
-
TBS offers exceptional stability and the advantage of orthogonal deprotection, making it ideal for complex syntheses with multiple sensitive functional groups.
-
MOM provides a good balance of stability and avoids the issue of diastereomer formation, but the hazards associated with MOMCl must be carefully managed.
By understanding the underlying principles of their reactivity and stability, and by carefully considering the specific demands of their synthetic targets, researchers can leverage the unique attributes of each of these protecting groups to achieve their synthetic goals with efficiency and elegance.
References
-
Total Synthesis. (n.d.). Protecting Groups Archives. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
University of Liverpool. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
National Institutes of Health. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]
-
Chem-Station. (2014, April 30). Protection of 1,2-/1,3-Diols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (n.d.). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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- 2. total-synthesis.com [total-synthesis.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide for Process Chemists: The Cost-Benefit Analysis of 2-(Bromomethyl)tetrahydro-2H-pyran in Large-Scale Synthesis
In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and fine chemical manufacturing, the judicious selection of a protecting group for alcohols is a critical decision that profoundly impacts process efficiency, scalability, safety, and ultimately, the cost of goods. While classic reagents have well-established profiles, niche reagents such as 2-(bromomethyl)tetrahydro-2H-pyran—a pre-functionalized carrier of the tetrahydropyranyl (THP) group—present a unique set of trade-offs. This guide offers a comprehensive cost-benefit analysis of using 2-(bromomethyl)tetrahydro-2H-pyran for large-scale alcohol protection, comparing it objectively with common industrial alternatives.
The Strategic Role of Alcohol Protection in Process Chemistry
In complex syntheses, the hydroxyl group is a frequent participant in undesirable side reactions due to its nucleophilicity and acidity. Protecting groups serve as temporary masks, rendering the alcohol inert to specific reaction conditions. An ideal protecting group for large-scale operations must be:
-
Economical: The reagent itself and the associated process costs (solvents, catalysts, energy) must be low.
-
Efficient: Installation and removal should proceed in high yields with simple, non-chromatographic work-up procedures.
-
Stable: It must withstand the intended reaction conditions.
-
Orthogonal: Its removal conditions should not affect other functional groups in the molecule.
-
Safe: The reagents and byproducts should pose minimal risk to operators and the environment.
The use of any protecting group adds steps and material costs, making a thorough analysis essential before process lock-in.[1]
Profiling the Reagents: A Head-to-Head Comparison
This analysis focuses on 2-(bromomethyl)tetrahydro-2H-pyran (THP-Br) versus three widely adopted alternatives for alcohol protection: the standard acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP), benzylation with benzyl bromide (BnBr), and silylation with tert-butyldimethylsilyl chloride (TBDMSCl).
2-(Bromomethyl)tetrahydro-2H-pyran (THP-Br)
This reagent installs the THP ether via a Williamson ether synthesis pathway. The alcohol is deprotonated with a base to form an alkoxide, which then displaces the bromide in an SN2 reaction.
-
Mechanism: Base-mediated SN2 reaction.
-
Advantages: Avoids the use of strong acids required for the DHP method, potentially benefiting acid-sensitive substrates. The reaction is typically clean and high-yielding.
-
Disadvantages: The primary drawback is the reagent's cost. As a specialty chemical, its price on a laboratory scale is exceptionally high (e.g., ~$38,000/kg), making it economically non-viable for large-scale manufacturing without a dedicated, low-cost synthesis route.[2][3] It also introduces a chiral center, leading to diastereomers if the starting alcohol is chiral.[4]
3,4-Dihydro-2H-pyran (DHP)
This is the most traditional method for forming THP ethers, relying on the acid-catalyzed addition of an alcohol to the enol ether of DHP.[5]
-
Mechanism: Acid-catalyzed addition.
-
Advantages: DHP is an inexpensive, commodity chemical. The reaction is generally high-yielding and procedurally simple.[6]
-
Disadvantages: Requires an acid catalyst (e.g., TsOH, PPTS), which can be problematic for acid-labile substrates. The reaction is an equilibrium, sometimes requiring an excess of DHP.[4] Like THP-Br, it also creates a new stereocenter.[4]
Benzyl Bromide (BnBr)
Benzyl ethers are robust protecting groups installed via a Williamson ether synthesis, similar to the proposed use of THP-Br.[1]
-
Advantages: Benzyl bromide is a relatively inexpensive bulk chemical. The resulting benzyl ether is stable to a wide range of acidic and basic conditions, offering robust protection.
-
Disadvantages: Benzyl bromide is a potent lachrymator and irritant, requiring stringent handling protocols in a large-scale setting.[8] Deprotection typically requires catalytic hydrogenation (e.g., H₂/Pd/C), which involves specialized high-pressure equipment and flammable hydrogen gas, adding significant capital and safety costs. This deprotection method is also incompatible with other reducible functional groups like alkenes or alkynes.[9]
tert-Butyldimethylsilyl Chloride (TBDMSCl)
Silyl ethers are among the most common protecting groups due to their versatile stability and mild, orthogonal deprotection conditions.[10]
-
Mechanism: Silylation of the alcohol, typically using an amine base like imidazole.[11]
-
Advantages: TBDMSCl is a moderately priced bulk reagent. The TBDMS group is stable to a wide variety of non-acidic and non-fluoride conditions.[10] Deprotection is most commonly achieved with a fluoride source (e.g., TBAF) or under acidic conditions, offering orthogonality to the hydrogenolysis used for benzyl ethers.[12]
-
Disadvantages: The silicon-based byproducts can sometimes complicate purification. The cost of fluoride reagents for deprotection on a large scale can be significant, and the disposal of fluoride-containing waste streams requires specialized and costly procedures.[12]
Quantitative Cost-Benefit Analysis
The selection of a protecting group in an industrial setting is a multi-parameter optimization problem. The following table provides a semi-quantitative comparison based on factors critical to large-scale synthesis.
| Parameter | 2-(Bromomethyl)tetrahydro-2H-pyran | Dihydropyran (DHP) + Acid | Benzyl Bromide (BnBr) | tert-Butyldimethylsilyl Chloride (TBDMSCl) |
| Reagent Cost (Bulk) | Very High (Specialty Chemical)[2][3] | Low (Commodity) | Low-Moderate | Moderate |
| Process Complexity | Moderate (Base-mediated) | Low (Acid-catalyzed) | Moderate (Base-mediated, stringent handling)[8] | Moderate (Base-mediated) |
| Stability of Protected Alcohol | Stable to base, organometallics, hydrides; Labile to acid.[4][6] | Stable to base, organometallics, hydrides; Labile to acid.[4][6] | Very Stable (Acid, Base, Redox); Labile to hydrogenolysis.[1] | Stable to base, many redox reagents; Labile to acid and fluoride. |
| Deprotection Conditions | Mild Acid (e.g., AcOH/H₂O, PPTS)[5][13] | Mild Acid (e.g., AcOH/H₂O, PPTS)[5][13] | Catalytic Hydrogenolysis (H₂/Pd/C) or strong acid.[9] | Fluoride source (TBAF) or Acid.[12][14] |
| Safety & Handling | Irritant.[15] | Flammable liquid. | Potent Lachrymator, Irritant. Requires specialized handling.[8] | Moisture sensitive solid. |
| Waste Stream | Bromide salts, organic solvent. | Acid/base quench salts, organic solvent. | Bromide salts, spent Palladium catalyst (requires recovery/disposal). | Silicon byproducts, Fluoride salts (specialized disposal).[12] |
| Atom Economy | Poor (Adds protecting group + bromide leaving group). | Good (Addition reaction).[16] | Poor (Adds protecting group + bromide leaving group). | Poor (Adds protecting group + chloride leaving group). |
| Key Advantage | Base-mediated introduction of THP group. | Lowest reagent cost for THP protection. | Robust protection across a wide pH range. | Mild, orthogonal deprotection with fluoride. |
| Key Disadvantage | Prohibitively high reagent cost for large scale.[2][3] | Incompatible with acid-sensitive substrates. | Hazardous reagent; deprotection requires specialized equipment. | Cost and disposal of fluoride waste.[12] |
Visualization of Synthetic Strategy & Decision Logic
The decision to use a protecting group adds complexity to a synthetic route. The following workflow illustrates the key stages and decision points in selecting an appropriate strategy.
Caption: Decision tree for selecting a suitable alcohol protecting group for large-scale synthesis.
Experimental Protocols for Large-Scale Synthesis
The following protocols are generalized for a pilot plant or manufacturing setting, emphasizing safety, non-chromatographic purification, and scalable unit operations.
Protocol 1: Protection of a Primary Alcohol using Dihydropyran (DHP)
Objective: To protect a primary alcohol (R-CH₂OH) as its THP ether on a multi-kilogram scale.
Materials:
-
Primary Alcohol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.02 eq)
-
Toluene or 2-Methyl-THF (approx. 5-10 L/kg of alcohol)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with the primary alcohol and the chosen solvent (Toluene or 2-MeTHF).
-
Inerting: Purge the reactor with nitrogen to establish an inert atmosphere.
-
Catalyst Charge: Add PPTS to the stirred solution at ambient temperature (20-25 °C).
-
DHP Addition: Add DHP dropwise via an addition funnel over 1-2 hours. Monitor the internal temperature; a slight exotherm is expected. Maintain the temperature below 35 °C using jacket cooling if necessary.
-
Reaction Monitoring: Stir the mixture at 20-25 °C. Monitor the reaction progress by GC or LC analysis until consumption of the starting material is complete (typically 2-6 hours).
-
Quench: Cool the reactor to 15-20 °C. Quench the reaction by adding saturated NaHCO₃ solution and stir for 30 minutes.
-
Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Washes: Wash the organic layer sequentially with water and then brine.
-
Solvent Removal: Concentrate the organic layer under vacuum to remove the solvent. The resulting crude THP-protected alcohol is often used directly in the next step without further purification.
Protocol 2: Protection of a Primary Alcohol using Benzyl Bromide (BnBr)
Objective: To protect a primary alcohol (R-CH₂OH) as its benzyl ether on a multi-kilogram scale.
Materials:
-
Primary Alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Benzyl Bromide (BnBr) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (approx. 8-12 L/kg of alcohol)
-
Tetrabutylammonium iodide (TBAI) (0.05 eq, optional phase-transfer catalyst)
-
Methanol (for quench)
-
Water
Procedure:
-
Reactor Setup & Inerting: Charge a clean, dry reactor with NaH dispersion under a nitrogen atmosphere. Add a portion of the anhydrous solvent.
-
Alcohol Addition: Dissolve the primary alcohol in the remaining anhydrous solvent and add it slowly to the NaH suspension at 0-5 °C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and pressure relief.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1-2 hours until hydrogen evolution ceases.
-
BnBr Addition: Cool the reactor back to 0-5 °C. Add TBAI (if used), followed by the slow, subsurface addition of benzyl bromide. Caution: BnBr is a strong lachrymator; use a closed-system transfer. Maintain the temperature below 15 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by GC/LC (typically 4-12 hours).
-
Quench: Cool the reactor to 0-5 °C and slowly add methanol to quench any unreacted NaH. Then, slowly add water.
-
Work-up: Dilute with a suitable extraction solvent (e.g., MTBE or Toluene) and wash the organic layer multiple times with water and brine to remove DMF and salts.
-
Solvent Removal: Concentrate the organic layer under vacuum to afford the crude benzyl ether, which may be used directly or distilled/recrystallized if necessary.
Protocol 3: Deprotection of a THP Ether (Acid-Catalyzed)
Objective: To cleave a THP ether and regenerate the parent alcohol on a large scale.
Materials:
-
THP-protected alcohol (1.0 eq)
-
Methanol or Ethanol (5-10 L/kg)
-
p-Toluenesulfonic acid (TsOH) monohydrate (0.05 eq) or an acidic resin (e.g., Amberlyst-15)
-
Triethylamine (TEA) or saturated NaHCO₃ solution
-
Water
Procedure:
-
Reactor Charge: Charge the reactor with the THP-protected alcohol and methanol (or ethanol).
-
Catalyst Addition: Add the acid catalyst (TsOH or acidic resin) to the solution.
-
Reaction: Stir the mixture at ambient temperature (20-30 °C). Monitor the deprotection by GC/LC. The reaction is typically complete within 2-8 hours.
-
Quench: If using TsOH, cool the mixture and add triethylamine to neutralize the acid. If using an acidic resin, simply filter the reaction mixture to remove the resin (which can often be regenerated and reused).
-
Isolation: Concentrate the filtrate under vacuum to remove the bulk of the solvent. The resulting crude alcohol can then be isolated by crystallization, distillation, or aqueous work-up followed by solvent removal, depending on its physical properties. This avoids the need for column chromatography.
Conclusion and Strategic Recommendations
The comprehensive analysis reveals that 2-(bromomethyl)tetrahydro-2H-pyran is not an economically viable reagent for large-scale alcohol protection in most industrial contexts. Its prohibitive cost as a specialty chemical far outweighs its single potential advantage of allowing a base-mediated introduction of the THP group.
Strategic Recommendations for Process Chemists:
-
For THP Protection: The classic method using dihydropyran (DHP) and a catalytic amount of acid remains the most cost-effective approach. For substrates that are highly acid-sensitive, a thorough investigation into milder catalysts (e.g., PPTS, solid-supported acids) or alternative protecting groups should be conducted before considering an expensive, pre-activated reagent like THP-Br. [4]
-
For Robust Protection: When stability to a wide range of conditions is paramount and the substrate can tolerate catalytic hydrogenation for deprotection, benzyl bromide (BnBr) is a cost-effective and reliable choice. However, the capital and safety requirements for handling BnBr and performing large-scale hydrogenations must be factored into the overall process cost.
-
For Orthogonality and Mild Deprotection: Silyl ethers, particularly those derived from TBDMSCl, offer the best balance of stability and mild, orthogonal deprotection. While the reagent cost is higher than DHP or BnBr, and fluoride waste management is a key consideration, the ability to deprotect under non-hydrogenolytic and non-strongly acidic conditions is often a decisive advantage in complex synthesis. [12] Ultimately, the principle of "the best protecting group is no protecting group" should always guide initial route scouting. [17]When protection is unavoidable, a holistic analysis encompassing reagent cost, process safety, cycle time, capital expenditure, and waste management is essential. Based on this analysis, 2-(bromomethyl)tetrahydro-2H-pyran should be considered only in niche, small-scale applications where cost is not a primary driver and its specific reactivity profile offers a unique, otherwise unattainable advantage.
References
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Sigma-Aldrich. 2-(Bromomethyl)tetrahydro-2H-pyran product page.
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CP Lab Safety. 2-(Bromomethyl)tetrahydro-2H-pyran, min 98%, 1 gram.
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Royal Society of Chemistry. A short review on the synthesis of tetrahydropyranyl ethers of alcohols and their related functionalities.
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ResearchGate. Selective Deprotection of Silyl Ethers | Request PDF.
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EON Biotech. 2-(Bromomethyl)tetrahydro-2H-pyran – (34723-82-5).
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Digital Commons @ IWU. A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate.
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Organic Chemistry Portal. Tetrahydropyranyl Ethers.
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ResearchGate. ChemInform Abstract: A Mild Method for the Deprotection of Tetrahydropyranyl (THP) Ethers Catalyzed by Iron(III) Tosylate. | Request PDF.
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Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism.
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Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols.
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National Institutes of Health. Green chemistry for chemical synthesis.
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Bromomethyl)tetrahydro-2H-pyran
This document provides essential procedural guidance for the safe handling and disposal of 2-(Bromomethyl)tetrahydro-2H-pyran (CAS No: 34723-82-5). As a halogenated heterocyclic compound, it requires meticulous management to mitigate risks to personnel and the environment. This guide is designed for laboratory professionals engaged in research and development, offering in-depth, field-proven protocols that prioritize safety, regulatory compliance, and scientific integrity.
Core Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of 2-(Bromomethyl)tetrahydro-2H-pyran is the foundation of its safe management. This compound is not merely a chemical reagent; it is a substance with a distinct risk profile that dictates every handling and disposal step. It is classified as a combustible liquid and an irritant, with specific target organ toxicity.[1]
The primary hazards are associated with its reactivity and its effects upon exposure. It is crucial to recognize that as a brominated organic compound, it falls under specific waste categories that are subject to stringent disposal regulations.[2][3]
Table 1: GHS Hazard Summary for 2-(Bromomethyl)tetrahydro-2H-pyran
| Hazard Class | GHS Code | Description | Source(s) |
| Flammable Liquids | H227 | Combustible liquid | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |
This table summarizes the primary, officially recognized hazards. Always consult the most current Safety Data Sheet (SDS) before handling.
Mandatory Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable. The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The goal is to create an impermeable barrier between the researcher and the chemical.
-
Hand Protection : Standard nitrile gloves offer insufficient protection against many organic compounds, including the parent structure, tetrahydrofuran (THF), which can permeate them in under a minute.[5][6][7] For handling 2-(Bromomethyl)tetrahydro-2H-pyran, select gloves with demonstrated resistance to halogenated organics. Viton® or heavy-duty butyl rubber gloves are recommended. Always double-glove when handling concentrated solutions or performing transfers.[8] Contaminated gloves must be disposed of as hazardous waste immediately.
-
Eye and Face Protection : Tightly fitting safety goggles are mandatory at all times.[9] When there is any risk of splashing—for example, during transfers of quantities greater than 50 mL or during spill cleanup—a full-face shield must be worn in addition to goggles.[9]
-
Body Protection : A flame-resistant lab coat, fully buttoned, is required.[10] Ensure clothing covers all exposed skin, including full-length pants and closed-toe shoes made of a non-porous material.[11]
-
Respiratory Protection : All work with this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors, which can cause respiratory irritation.[1][10] If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[12]
Waste Classification and Segregation: A Critical Step
Proper disposal begins with correct waste segregation. Mixing waste streams not only violates regulatory protocols but also significantly increases disposal costs and environmental risk.
2-(Bromomethyl)tetrahydro-2H-pyran is classified as a Halogenated Organic Waste .[2]
Core Principle: Never mix halogenated organic waste with non-halogenated organic waste. The presence of the bromine atom necessitates a specific high-temperature incineration process for complete destruction and to prevent the formation of toxic byproducts.[13] If mixed, the entire volume of waste must be treated as the more hazardous (and more expensive to dispose of) halogenated category.[14][15]
Caption: Fig 1. Decision workflow for classifying chemical waste.
Step-by-Step Disposal Procedures
Adherence to a standardized disposal protocol is essential for ensuring safety and compliance. These procedures cover routine waste, spill cleanup, and disposal of contaminated materials.
A. Routine Disposal of Experimental Waste
This procedure applies to small quantities of the chemical, such as residues from reactions, purification columns, or measurement solutions.
-
Container Selection : Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a screw-top cap.[16] The container must be clearly labeled "HALOGENATED ORGANIC WASTE".[15]
-
Waste Transfer : Conduct all transfers inside a chemical fume hood. Use a funnel to prevent spills. Do not fill the container beyond 80% capacity to allow for vapor expansion.
-
Labeling : As soon as the first drop of waste is added, affix a completed hazardous waste label.[15][16] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 2-(Bromomethyl)tetrahydro-2H-pyran"
-
An accurate list of all components and their approximate percentages.
-
The relevant hazard pictograms (Irritant, Flammable).
-
-
Storage : Keep the waste container tightly sealed when not in use.[15] Store it in a designated satellite accumulation area, which must be in a secondary containment bin to capture any potential leaks. Store away from incompatible materials like strong oxidizing agents.[17]
-
Pickup : Once the container is full, request a waste pickup from your institution's Environmental Health & Safety (EHS) department.[16]
B. Spill Cleanup and Disposal
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Caption: Fig 2. Step-by-step workflow for responding to a chemical spill.
Detailed Protocol for Small Spill Cleanup (<100 mL)
-
Alert & Secure : Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.
-
Don PPE : Put on the mandatory PPE as described in Section 2, including double gloves and a face shield.
-
Contain & Absorb : Gently cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Once the liquid is fully absorbed, carefully scoop the material using non-sparking tools (e.g., plastic scoop) and place it into a heavy-duty, sealable plastic bag or a designated solid waste container.
-
Decontaminate : Wipe the spill area with a cloth soaked in ethanol, followed by a thorough cleaning with soap and water.[1] All wipes and cleaning materials must be disposed of as hazardous waste.
-
Package & Label : Place all contaminated items, including the outer pair of gloves, into the waste container. Seal and label the container clearly as "Spill Debris containing 2-(Bromomethyl)tetrahydro-2H-pyran."
-
Request Pickup : Arrange for disposal through your EHS department.
C. Disposal of Contaminated Materials
Solid materials contaminated with 2-(Bromomethyl)tetrahydro-2H-pyran must be treated as hazardous waste. This includes:
-
Used gloves, bench paper, and wipes
-
Contaminated silica gel from chromatography
-
Empty reagent bottles
Empty bottles must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first two rinsates are considered hazardous and must be collected as halogenated organic liquid waste. The third rinsate can often be collected with non-halogenated waste, but check with your local EHS guidelines. After rinsing, deface the label on the empty container and dispose of it in a container for contaminated lab glass.[18]
Emergency Procedures for Accidental Exposure
In the event of an exposure, immediate action is required.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][6] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[1] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink.[1] Seek immediate medical attention.
Prohibited Disposal Methods
To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:
-
DO NOT pour down the drain. This is illegal and introduces a halogenated pollutant into the water system.[14]
-
DO NOT allow to evaporate in the fume hood. This releases vapors into the environment and creates an inhalation hazard.
-
DO NOT dispose of in regular trash. This risks exposure to custodial staff and violates hazardous waste regulations.
-
DO NOT attempt to neutralize with strong bases or oxidizing agents without a validated and approved protocol, as this can lead to violent reactions.[17]
By adhering to these rigorous procedures, researchers can ensure the safe and responsible disposal of 2-(Bromomethyl)tetrahydro-2H-pyran, protecting themselves, their colleagues, and the environment.
References
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Princeton University Environmental Health & Safety. (n.d.). Tetrahydrofuran. Retrieved from [Link]
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Western Carolina University. (n.d.). Standard Operating Procedure for the use of Tetrahydrofuran. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). Standard Operating Procedure for Tetrahydrofuran. Retrieved from [Link]
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University of California, Merced. (2012). Standard Operating Procedure: Tetrahydrofuran. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Guide to Safely Handling 2-(Bromomethyl)tetrahydro-2H-pyran
For the dedicated researcher in the fast-paced world of drug development, precision and safety in the laboratory are paramount. When working with reactive intermediates like 2-(Bromomethyl)tetrahydro-2H-pyran, a versatile building block in organic synthesis, a thorough understanding of its properties and the implementation of robust safety protocols are not just best practices—they are essential for protecting yourself, your colleagues, and the integrity of your research. This guide provides a comprehensive, experience-driven approach to the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to explain the causality behind each critical safety measure.
Immediate Safety Profile: Understanding the Risks
2-(Bromomethyl)tetrahydro-2H-pyran is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The signal word "Warning" on its safety data sheet (SDS) immediately alerts us to its hazardous nature.[1][2] It is crucial to internalize these hazards not as restrictions, but as parameters that define the necessary control measures for safe manipulation.
The primary hazards stem from its reactivity and its physical properties. As a brominated organic compound, it can be corrosive and toxic. Its combustibility, with a flash point of 65°C (149°F), means that while it doesn't ignite at typical room temperatures, it can become a fire hazard near heat sources or open flames.[1][4]
Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with 2-(Bromomethyl)tetrahydro-2H-pyran. The following is a detailed breakdown of the required PPE, explaining the rationale behind each choice.
Eye and Face Protection: Shielding from Irreversible Damage
Mandatory: Safety goggles with side-shields are the absolute minimum requirement to protect against splashes.[2] Given the serious eye irritation potential[2][3], a splash could lead to significant and potentially irreversible damage.
Recommended for higher-risk operations: When transferring larger volumes or conducting reactions under pressure, a face shield worn over safety goggles provides an essential extra layer of protection for the entire face.
Skin and Body Protection: An Impervious Barrier
Laboratory Coat: A standard lab coat is required, but for procedures with a higher risk of splashes, a chemically resistant one is preferable. A 100% cotton lab coat is a good minimum standard as synthetic materials can melt and adhere to the skin if they ignite.[5]
Impervious Clothing: For large-scale operations, impervious clothing such as a chemical-resistant apron or coveralls should be worn to protect against significant splashes.[2][6] An apron should extend from the neck to at least the knees.[6]
Gloves: The Critical Interface: Hand protection is of utmost importance, as the hands are most likely to come into direct contact with the chemical.[6]
-
For Incidental Contact (e.g., handling sealed containers, small-scale transfers in a fume hood): Disposable nitrile gloves are a suitable choice.[2][7] Nitrile provides good resistance to a range of chemicals and has the advantage of tearing visibly when punctured, providing a clear indication of a breach.[2]
Respiratory Protection: Safeguarding Your Lungs
Given that 2-(Bromomethyl)tetrahydro-2H-pyran may cause respiratory irritation, all handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][8]
When is a respirator necessary? In situations where ventilation is inadequate or during a spill, respiratory protection is crucial.
-
Type of Respirator: A NIOSH-approved air-purifying respirator equipped with an organic vapor (OV) cartridge is required.[9] The NIOSH color-coding system designates a black label for organic vapor cartridges.[9]
-
Fit and Training: It is imperative to remember that a respirator is only effective if it is properly fitted and the user has been trained in its use, maintenance, and limitations.[6]
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a structured operational plan minimizes the risk of exposure and accidents.
Preparation and Handling:
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for 2-(Bromomethyl)tetrahydro-2H-pyran.
-
Work in a Fume Hood: Conduct all transfers and reactions within a properly functioning chemical fume hood to control vapor exposure.[4][10]
-
Inspect Equipment: Ensure all glassware is free of cracks and stars, and that all equipment is appropriate for the planned procedure.
-
Avoid Ignition Sources: Keep the work area free of open flames, hot plates, and other potential ignition sources.[4][5]
-
Controlled Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. For transfers from larger containers, ensure proper bonding and grounding to prevent static discharge.[10]
Storage:
-
Container: Keep the container tightly closed when not in use.[8][11]
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][11] A dedicated flammable storage cabinet is recommended.[5][12]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Disposal Plan: Responsible Stewardship
Proper disposal of 2-(Bromomethyl)tetrahydro-2H-pyran and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: As a halogenated organic compound, it must be disposed of in a designated halogenated organic waste container.[3][13] Do not mix it with non-halogenated waste.[13]
-
Container Management: Waste containers should be made of a compatible material (e.g., high-density polyethylene) and kept closed except when adding waste.[1][3]
-
Labeling: Clearly label the waste container as "Hazardous Waste," listing the chemical constituents.[1]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][3]
Emergency Procedures: Preparedness is Key
Spill Response:
In the event of a spill, your immediate actions are crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[1]
-
Assess the Spill:
-
Cleanup of a Small, Contained Spill:
-
Don the appropriate PPE, including a respirator with an organic vapor cartridge.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[1]
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][8] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]
Visualizing Safety: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: A workflow for selecting appropriate PPE based on the assessed risk of exposure.
Summary of PPE Recommendations
| Exposure Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Incidental Contact | Safety Goggles | Single Pair Nitrile Gloves | 100% Cotton Lab Coat | Not required if in fume hood |
| Extended Contact | Face Shield over Goggles | Double-gloved (Nitrile inner, Viton/Laminate outer) | Chemical-Resistant Apron | NIOSH-approved respirator with organic vapor cartridge |
| Spill Cleanup | Face Shield over Goggles | Double-gloved (Nitrile inner, Viton/Laminate outer) | Chemical-Resistant Suit | NIOSH-approved respirator with organic vapor cartridge |
By integrating this expert-driven safety framework into your laboratory practices, you can confidently and safely utilize 2-(Bromomethyl)tetrahydro-2H-pyran in your research endeavors, ensuring a secure environment for discovery.
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Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
